Product packaging for 6-Bromo-3-chlorobenzo[d]isoxazole(Cat. No.:CAS No. 1243389-57-2)

6-Bromo-3-chlorobenzo[d]isoxazole

Cat. No.: B572643
CAS No.: 1243389-57-2
M. Wt: 232.461
InChI Key: OQLUUNXXNDSROP-UHFFFAOYSA-N
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Description

6-Bromo-3-chlorobenzo[d]isoxazole is a valuable bifunctional synthetic intermediate in advanced organic and medicinal chemistry research. The presence of both bromo and chloro substituents on the benzo[d]isoxazole scaffold makes this compound a particularly versatile precursor for selective cross-coupling reactions and the systematic construction of complex molecular architectures. The benzo[d]isoxazole core is a privileged structure in drug discovery, known for its ability to contribute to a wide spectrum of biological activities . This specific derivative serves as a key building block in the exploration of novel therapeutic agents, including its application in the synthesis of isoxazole derivatives investigated as potential FXR agonists, a target of significant interest in medicinal chemistry . The structural motif is also efficiently accessible through modern catalytic methods, such as hypervalent iodine-catalyzed intramolecular oxidative cycloaddition of aldoximes, underscoring its relevance in contemporary synthetic methodology development . As a fused bicyclic heterocycle, it provides a rigid framework for molecular interaction, offering researchers a critical starting material for the design and synthesis of targeted compound libraries in hit-to-lead and lead optimization campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClNO B572643 6-Bromo-3-chlorobenzo[d]isoxazole CAS No. 1243389-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLUUNXXNDSROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735144
Record name 6-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243389-57-2
Record name 6-Bromo-3-chloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-3-chlorobenzo[d]isoxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-3-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of its core properties, synthesis, and potential applications.

Core Molecular Attributes

This compound is a small molecule built upon a fused bicyclic heteroaromatic system. The benzo[d]isoxazole core is a privileged scaffold in drug discovery, and the specific placement of bromo and chloro substituents on this framework imparts unique physicochemical properties that are of considerable interest for the development of novel therapeutic agents and functional materials.[1][2]

PropertyValueSource
CAS Number 1243389-57-2[3][4][5][6]
Molecular Formula C₇H₃BrClNO[4]
Molecular Weight 232.46 g/mol [4]
Predicted Density 1.820 ± 0.06 g/cm³
Predicted Boiling Point 313.6 ± 22.0 °C
Predicted Flash Point 143.4 ± 22.3 °C
Predicted pKa -6.79 ± 0.30

Strategic Synthesis of the Benzo[d]isoxazole Core

The synthesis of the 1,2-benzisoxazole ring system is a well-established area of heterocyclic chemistry, with several reliable strategies available.[7] The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern. For this compound, a logical and commonly employed approach is the cyclization of a suitably substituted o-hydroxyaryl oxime.

A plausible synthetic pathway commences with a substituted benzaldehyde, which is then converted to its corresponding oxime, followed by an intramolecular cyclization to form the benzisoxazole ring.

Synthesis of this compound cluster_0 Starting Material Preparation cluster_1 Oxime Formation cluster_2 Cyclization and Chlorination A 2-Hydroxy-5-bromobenzaldehyde B 2-Hydroxy-5-bromobenzaldehyde oxime A->B Hydroxylamine C This compound B->C Chlorinating Agent

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis via Oxime Formation and Cyclization

This protocol outlines a general procedure for the synthesis of this compound, adapted from established methods for analogous compounds.

Step 1: Oximation of 2-Hydroxy-5-bromobenzaldehyde

  • Dissolve 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium acetate or pyridine, 1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or under gentle reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

  • Collect the solid by filtration, wash with water, and dry under vacuum.[8]

Step 2: Intramolecular Cyclization and Chlorination

A common method for the formation of 3-chloro-1,2-benzisoxazoles involves the cyclization of an ortho-hydroxyaryl oxime in the presence of a chlorinating agent.[9]

  • To a solution of the 2-hydroxy-5-bromobenzaldehyde oxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).[7][9]

  • The reaction can be performed at room temperature or heated to facilitate cyclization. Microwave irradiation can also be employed to accelerate the reaction.[9][10]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Collect the crude this compound by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons in the region of δ 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached halogen atoms and the heteroatoms in the isoxazole ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and N-O stretching vibrations of the isoxazole ring, typically in the range of 1600-1650 cm⁻¹ and 1100-1200 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.46 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.

Reactivity and Potential for Functionalization

The chemical reactivity of this compound is dictated by the electrophilic and nucleophilic nature of the benzo[d]isoxazole ring system and the presence of two halogen substituents.

Reactivity of this compound cluster_0 Reaction Sites A This compound B C3-Position (Electrophilic) - Nucleophilic Substitution A->B C Benzene Ring - Electrophilic Aromatic Substitution - Cross-Coupling Reactions (at C6-Br) A->C

Caption: Key reactive sites on the this compound scaffold.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as amines, alcohols, and thiols.[9] This provides a versatile handle for the synthesis of a diverse library of derivatives.

  • Cross-Coupling Reactions: The bromine atom at the 6-position is well-suited for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this scaffold.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents and the isoxazole ring need to be considered.

  • Ring-Opening Reactions: The N-O bond in the isoxazole ring can be cleaved under certain reductive or basic conditions, providing access to difunctionalized aromatic compounds.[5]

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block for the synthesis of compounds with potential biological activity. The benzisoxazole moiety is present in several approved drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide.[1][7] The presence of halogen atoms provides opportunities for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

This compound and its derivatives are of interest for their potential as:

  • Antimicrobial agents: The presence of electron-withdrawing halogen groups has been shown to enhance the antimicrobial activity of some benzisoxazole derivatives.[1][2]

  • Anticancer agents: The benzisoxazole scaffold has been explored for the development of various anticancer agents.[1]

  • Enzyme inhibitors: The rigid structure of the benzisoxazole ring makes it an attractive scaffold for the design of enzyme inhibitors.

  • Protein Degrader Building Blocks: This compound is classified as a protein degrader building block, suggesting its potential use in the development of proteolysis-targeting chimeras (PROTACs).

  • Organic Electronic Materials: The extended π-system of the benzo[d]isoxazole core suggests potential applications in the development of organic semiconductors and other electronic materials.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its unique combination of a privileged heterocyclic core and reactive halogen handles makes it an attractive starting material for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, intended to empower researchers to explore the full potential of this intriguing molecule.

References

  • G. S. K. Kumar, et al. (2016). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 6(82), 78845-78855. [Link]
  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. [Link]
  • Kumbhare, R. M., Dadmal, T. L., Devi, T. A., Kumar, D., Kosurkar, U. B., Chowdhury, D., ... & Pal-Bhadra, M. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo [d] thiazol-2-yl) benzo [d] thiazol-2-amine and N-(pyrimidin-2-yl) benzo [d] thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. MedChemComm, 5(9), 1365-1376. [Link]
  • Ahmadi, A., & Nojavan, S. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338. [Link]
  • Shinde, S. B., Wagh, S. B., & Shingate, B. B. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Arkivoc, 2009(11), 122-129. [Link]
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Azarova, I. N. (2020). Recent advances in the synthesis of 1, 2-benzisoxazoles and 1, 2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 1-18. [Link]
  • Google Patents. (n.d.). CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles.
  • Organic Chemistry Portal. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. [Link]
  • Basappa, S. P., et al. (2013). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future medicinal chemistry, 5(11), 1287-1303. [Link]
  • Mondal, S., & Ghorai, P. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. RSC advances, 12(16), 9939-9944. [Link]
  • Ali, M. M., Ismail, M. M., & Mohamed, M. S. (2015). Synthesis and characterization of some new heterocyclic compounds derived from 1, 3-bis (4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1845. [Link]
  • Gollapalli, N. R., Sravani, G., & Kumar, B. V. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
  • Bhingolikar, V. E., & Tupe, S. G. (2015). Review on Synthesis of 3-Substituted 1, 2-Benzisoxazole Derivatives. International Journal of Science and Research (IJSR), 4(9), 1222-1227. [Link]
  • Zhang, Y., & Li, Z. (2020). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie International Edition, 59(31), 12836-12840. [Link]
  • Reddy, A. S., & Reddy, P. M. (2004). A simple and efficient method for the synthesis of 1, 2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry-Section B, 43(11), 2443-2447. [Link]

Sources

Introduction: The Benzisoxazole Scaffold and the Strategic Importance of 6-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Bromo-3-chlorobenzo[d]isoxazole: A Keystone Building Block in Modern Medicinal Chemistry

The benzo[d]isoxazole ring system, a fusion of a benzene and an isoxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is a cornerstone in a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including antipsychotic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] The therapeutic success of drugs like Risperidone and Zonisamide underscores the value of this heterocycle in targeting complex biological systems.

Within this important class of compounds, this compound (CAS No. 1243389-57-2) has emerged as a particularly valuable and versatile building block.[4][5][6] Its strategic di-halogenation offers synthetic chemists a powerful tool for molecular elaboration. The differential reactivity of the chloro and bromo substituents provides orthogonal handles for sequential, site-selective functionalization, enabling the rapid construction of diverse chemical libraries. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Section 1: Core Physicochemical and Structural Properties

This compound is a solid organic compound whose utility is defined by its precise structural and chemical characteristics.[7] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1243389-57-2[4][5]
Molecular Formula C₇H₃BrClNO[4][5]
Molecular Weight 232.46 g/mol [4][5]
Synonyms 6-bromo-3-chloro-1,2-benzisoxazole
Appearance Solid (Typical)[7]
Product Family Protein Degrader Building Blocks[4]

The presence of both a bromine and a chlorine atom on the benzisoxazole core is critical. These electron-withdrawing groups significantly influence the electronic properties of the ring system and serve as key reactive sites for further synthetic modifications, a topic explored in detail in Section 3.[3][8]

Section 2: Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not extensively published, its structure strongly suggests a synthetic strategy based on well-established methods for constructing the benzisoxazole core.[2][9] The most logical and industrially scalable approach begins with a suitably substituted benzaldehyde and proceeds via an oxime intermediate, followed by a base-mediated intramolecular cyclization.[10]

A highly plausible pathway starts from 2,4-dichloro-5-bromobenzaldehyde. This precursor contains the requisite halogenation pattern, which is carried through the synthetic sequence.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_reagents Reagents & Conditions A Starting Material: 2,4-Dichloro-5-bromobenzaldehyde B Step 1: Oxime Formation A->B C Intermediate: 2,4-Dichloro-5-bromobenzaldehyde Oxime B->C D Step 2: Base-Mediated Intramolecular Cyclization C->D E Final Product: This compound D->E R1 Hydroxylamine (NH₂OH·HCl) Base (e.g., NaOH, NaOAc) Solvent (e.g., Ethanol/Water) R1->B R2 Strong Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Heat R2->D

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dichloro-5-bromobenzaldehyde Oxime

  • Setup: To a stirred solution of 2,4-dichloro-5-bromobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a suitable base like sodium acetate or sodium hydroxide (1.2 eq).

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The causality here is the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime.

  • Workup: Cool the mixture to room temperature and pour it into cold water. The oxime product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude oxime is often of sufficient purity for the next step.

Step 2: Intramolecular Cyclization to this compound

  • Setup: Dissolve the crude oxime from the previous step in a suitable solvent such as ethanol or methanol.

  • Reaction: Add a strong aqueous base, such as sodium hydroxide (e.g., 2.0 eq), to the solution. Heat the mixture to reflux. The strong base deprotonates the oxime hydroxyl group. The resulting alkoxide then undergoes an intramolecular nucleophilic aromatic substitution (SNAr), displacing the chlorine atom at the ortho position (C2 of the original aldehyde) to form the isoxazole ring. This cyclization is the key bond-forming step.[10]

  • Workup: After completion (monitored by TLC), cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Section 3: Reactivity and Functionalization Potential

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization.

  • Position 6 (Bromo): The C-Br bond is highly amenable to transition metal-catalyzed cross-coupling reactions. This site is ideal for introducing carbon-carbon (e.g., Suzuki, Sonogashira, Heck couplings) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds. This allows for the installation of aryl, alkyl, alkynyl, or amino groups to build molecular complexity.

  • Position 3 (Chloro): The C-Cl bond on the isoxazole ring is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the C-Br bond. However, it is susceptible to nucleophilic substitution by strong nucleophiles. This differential reactivity is the cornerstone of its utility, allowing chemists to first modify the 6-position via cross-coupling while leaving the 3-position intact for subsequent transformations.

Reactivity_Diagram cluster_coupling Cross-Coupling at C6-Br cluster_substitution Nucleophilic Substitution at C3-Cl cluster_products Diverse Analogs start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) Pd Catalyst start->suzuki Selective Functionalization sonogashira Sonogashira Coupling (R-C≡CH) Pd/Cu Catalysts start->sonogashira buchwald Buchwald-Hartwig (R₂NH) Pd Catalyst start->buchwald snar SₙAr (e.g., NaOMe, RSH) Strong Nucleophile start->snar p1 6-Aryl-3-chloro-derivative suzuki->p1 p2 6-Alkynyl-3-chloro-derivative sonogashira->p2 p3 6-Amino-3-chloro-derivative buchwald->p3 p4 6-Bromo-3-alkoxy-derivative snar->p4 p5 6-Aryl-3-alkoxy-derivative snar->p5 p1->snar Sequential Reaction

Caption: Key functionalization pathways for this compound.

Section 4: Applications in Drug Discovery

The primary application of this compound is as an intermediate and scaffold for constructing libraries of novel compounds for drug discovery screening.[11] Its classification as a "Protein Degrader Building Block" is particularly noteworthy.[4]

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the two halogen sites makes it an ideal starting point for parallel synthesis. Researchers can generate large libraries of compounds where diverse groups are installed at both the 6- and 3-positions, allowing for extensive Structure-Activity Relationship (SAR) studies.[3]

  • Development of Targeted Therapeutics: The benzisoxazole core is a known pharmacophore for various biological targets.[3] By using this building block, medicinal chemists can synthesize novel derivatives aimed at kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in cancer, inflammation, and neurological disorders.[12] The presence of halogens can also enhance binding affinity and modulate pharmacokinetic properties.[3][8]

  • Protein Degraders (e.g., PROTACs): As a designated building block for protein degraders, this molecule likely serves as a core or linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. This scaffold can be functionalized on one side with a ligand for a target protein and on the other side with a ligand for an E3 ubiquitin ligase, creating a potent new therapeutic modality.

Section 5: Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR (Proton NMR): The spectrum would be simple, showing three signals in the aromatic region (typically δ 7.0-8.5 ppm). Each signal would correspond to one of the three protons on the benzene ring. Based on the substitution pattern, one would expect two doublets and one singlet, with coupling constants characteristic of their ortho and meta relationships.

  • ¹³C NMR (Carbon NMR): The spectrum would show all seven unique carbon signals. Two signals would be found at high chemical shifts corresponding to the carbons directly attached to the electronegative oxygen and nitrogen atoms of the isoxazole ring. The remaining five signals would be in the aromatic region, with the carbon atoms attached to the bromine and chlorine exhibiting characteristic shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion would appear as a characteristic pattern of four peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the elemental composition. The base peak would likely correspond to the [C₇H₃⁷⁹Br³⁵ClNO]⁺ ion at m/z ≈ 232.

Section 6: Safety and Handling

As with any halogenated aromatic compound, this compound must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: Based on data for similar compounds, it should be considered an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][17]

Section 7: Conclusion and Future Outlook

This compound is more than just another chemical compound; it is a strategic tool for innovation in drug discovery. Its value is derived not from its own biological activity, but from the vast chemical space it unlocks through controlled, sequential functionalization. The dual halogenation provides a robust platform for generating novel molecular architectures with significant therapeutic potential. As research into complex diseases and targeted therapies like protein degradation continues to accelerate, the demand for versatile and intelligently designed building blocks like this compound is set to grow, solidifying its role as a key component in the modern medicinal chemist's toolbox.

Section 8: References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). ResearchGate. Available at: [Link]

  • Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. (2021). Journal of Organic Chemistry. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). Organic Letters. Available at: [Link]

  • CAS 1243389-57-2 | this compound. Alchem Pharmtech. Available at: [Link]

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Royal Society of Chemistry.

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). University of Rzeszow Repository. Available at: [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. National Institutes of Health (NIH). Available at: [Link]

  • 7-Bromo-3-chlorobenzo[d]isoxazole. AMERICAN ELEMENTS. Available at: [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2021). MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Available at: [Link]

  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). PubMed. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Review on Synthesis and Biological Importance of Isoxazole Derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents. Available at:

  • Isoxazole. National Institutes of Health (NIH). Available at: [Link]

  • CAS 1260677-07-3 | 7-Bromo-3-chlorobenzo[d]isoxazole. Alchem Pharmtech. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-Bromo-3-chlorobenzo[d]isoxazole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Bromo-3-chlorobenzo[d]isoxazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. This document details the core physicochemical properties, including its molecular weight, and outlines a representative synthetic pathway, analytical characterization methods, and key applications. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the handling and strategic use of this valuable chemical building block.

Core Physicochemical Properties and Identification

This compound is a substituted benzisoxazole, a class of heterocyclic compounds recognized for its prevalence in biologically active molecules.[1][2] The precise arrangement of its substituents—a bromine atom at the 6-position and a chlorine atom at the 3-position—imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses.

The fundamental identity of this compound is established by its molecular formula and molecular weight. The molecular formula is C₇H₃BrClNO, leading to a calculated molecular weight of approximately 232.46 g/mol .[3][4][5] This value is a critical parameter for all stoichiometric calculations in reaction planning and for verification via mass spectrometry.

A summary of its key identifiers and properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name 6-Bromo-3-chloro-1,2-benzisoxazoleN/A
CAS Number 1243389-57-2[3]
Molecular Formula C₇H₃BrClNO[3][4][5]
Molecular Weight 232.46 g/mol [3][4][5]
Appearance Solid (Typical)[6]
Purity (Typical) ≥95%[3]
Canonical SMILES C1=CC2=C(C=C1Br)ON=C2ClN/A
InChI Key LPAXAVUEXKLWRH-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Insights

The synthesis of substituted benzo[d]isoxazoles typically involves the cyclization of an ortho-substituted aromatic precursor.[1] While multiple specific pathways to this compound may exist, a common and logical strategy involves the formation of an oxime from a corresponding benzaldehyde, followed by halogenation and a base-mediated intramolecular cyclization.

Expert Insight: The choice of a multi-step pathway, as outlined below, is deliberate. It allows for controlled, regioselective introduction of the halogen atoms and ensures the high-yield formation of the strained isoxazole ring. The final cyclization step is often the most critical; the selection of a non-nucleophilic base and an appropriate solvent is paramount to prevent side reactions and ensure the desired ring closure.

Representative Synthetic Workflow

A plausible, generalized pathway starting from a suitable ortho-substituted precursor is illustrated below. This process highlights the key transformations required to construct the benzisoxazole core.

G cluster_0 A 2-Hydroxy-4-bromobenzaldehyde B Oxime Formation A->B Hydroxylamine (NH₂OH·HCl), Base C 2-Hydroxy-4-bromobenzaldehyde Oxime B->C D Chlorination & Cyclization C->D N-Chlorosuccinimide (NCS), Base (e.g., NaOH) E This compound D->E

Caption: Generalized synthetic pathway for benzo[d]isoxazole formation.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, generalized procedure based on established methods for isoxazole synthesis.[1][7]

  • Step 1: Oxime Formation.

    • Dissolve the starting material (e.g., 2-hydroxy-4-bromobenzaldehyde) in a suitable solvent like ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the aldehyde solution.

    • Heat the mixture under reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: The base neutralizes the HCl released from hydroxylamine hydrochloride, allowing the free hydroxylamine to react with the aldehyde carbonyl to form the oxime. Ethanol is a common solvent as it solubilizes both the organic precursor and the reagents.

  • Step 2: Oxidative Chlorination and Cyclization.

    • To the cooled oxime solution from Step 1, add a chlorinating agent such as N-Chlorosuccinimide (NCS).

    • Slowly add a strong base, like aqueous sodium hydroxide, while keeping the temperature controlled (e.g., in an ice bath). The base facilitates the intramolecular nucleophilic attack to close the ring.

    • Stir the reaction at room temperature until TLC indicates the formation of the final product.

    • Causality: NCS acts as the chlorine source. The base deprotonates the oxime's hydroxyl group, which then attacks the ortho-phenolic carbon (activated by the process), leading to the displacement of the hydroxyl group and subsequent ring closure to form the stable benzisoxazole aromatic system.

  • Step 3: Work-up and Purification.

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization and Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required. Each technique provides a piece of the structural puzzle, and together they serve as a self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The coupling patterns (splitting) and integration values of these signals will confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: The carbon NMR will show a distinct number of signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicating their electronic environment (e.g., carbons attached to halogens, carbons in the heterocyclic ring).

  • Mass Spectrometry (MS):

    • This is the definitive technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should provide a mass that matches the calculated exact mass of C₇H₃BrClNO.

    • Expert Insight: The isotopic pattern observed in the mass spectrum is a critical validation point. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) will create a highly characteristic cluster of peaks for the molecular ion, providing unambiguous confirmation of the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum can confirm the presence of key functional groups. Characteristic peaks for C=N stretching within the isoxazole ring and C-C stretching in the aromatic ring (typically 1450-1600 cm⁻¹) would be expected.[8] The absence of a broad O-H stretch (from the oxime precursor) confirms the success of the cyclization.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate or building block. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[2][9]

The strategic placement of two distinct halogen atoms (Cl and Br) on the benzisoxazole core allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the construction of complex molecular architectures and the generation of libraries of compounds for drug discovery screening.

G cluster_0 A This compound (Scaffold) B Suzuki Coupling (at Br position) A->B Pd Catalyst, Boronic Acid C Nucleophilic Aromatic Substitution (at Cl position) A->C Nucleophile (e.g., R-NH₂) D Diverse Analogs for Drug Discovery B->D C->D

Caption: Role as a scaffold for creating diverse molecular analogs.

Its utility has been noted in the synthesis of protein degrader building blocks, highlighting its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3] Furthermore, the isoxazole ring itself can participate in various chemical transformations, such as bromo-lactamization, to create novel spirocyclic systems with unique three-dimensional structures for biological investigation.[10]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. It is intended for research and industrial use only.[3]

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.[4]

References

  • 7-Bromo-3-chlorobenzo[d]isoxazole | CAS 1260677-07-3 | AMERICAN ELEMENTS ®.americanelements.com. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.pubs.rsc.org. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central.ncbi.nlm.nih.gov. [Link]
  • Isoxazole synthesis - Organic Chemistry Portal.organic-chemistry.org. [Link]
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central.ncbi.nlm.nih.gov. [Link]

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6-Bromo-3-chlorobenzo[d]isoxazole spectroscopic data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-3-chlorobenzo[d]isoxazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation and quality assessment of this compound (CAS 1243389-57-2). As a key heterocyclic building block in modern drug discovery, unambiguous characterization of this molecule is paramount for researchers and drug development professionals.[1][2][3] This document moves beyond a simple data repository, offering insights into the causality behind experimental choices and the logic of spectral interpretation, grounded in authoritative principles.

Molecular Structure and Spectroscopic Implications

This compound is a bicyclic aromatic system where a benzene ring is fused to an isoxazole ring. The key structural features influencing its spectroscopic fingerprint are:

  • The Benzo[d]isoxazole Core: This rigid system dictates the foundational electronic environment.[4]

  • Aromatic Protons: The three protons on the benzene ring will exhibit distinct chemical shifts and coupling patterns based on their positions relative to the bromine atom and the fused isoxazole ring.

  • Halogen Substituents: The electronegative chlorine atom at the 3-position and the bromine atom at the 6-position significantly influence the electron distribution across the aromatic system. Their presence is also critical for mass spectrometry due to their characteristic isotopic patterns.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. While complete, published experimental data for this specific isomer is limited, we can predict and interpret the spectra based on established principles and data from analogous structures.[7]

Expertise & Rationale

For a molecule like this, both ¹H and ¹³C NMR are essential. ¹H NMR reveals the proton environment and their connectivity through spin-spin coupling, while ¹³C NMR provides a map of the unique carbon atoms. A solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is chosen for its ability to dissolve the compound without introducing interfering proton signals.[7][8]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.[7]

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse sequence (e.g., 'zg30').

    • Set the spectral width to encompass the expected aromatic region (~0-10 ppm).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30') to produce a spectrum with singlet peaks for each unique carbon.

    • Set a wider spectral width (~0-200 ppm) to cover all carbon environments.

    • A greater number of scans (≥1024) is required due to the lower natural abundance of the ¹³C isotope.[7][9]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6 mL CDCl3 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Acquire 1H Spectrum (16-64 scans) Prep3->Acq1 Acq2 Acquire 13C Spectrum (≥1024 scans) Prep3->Acq2 Proc1 Fourier Transform Acq1->Proc1 Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS Proc2->Proc3 Final Final Proc3->Final Final Spectra

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted NMR Data and Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-4 ~7.8 - 8.0 Doublet (d) ~8.5 Deshielded by the adjacent isoxazole oxygen and the bromine at C6.
H-5 ~7.4 - 7.6 Doublet of doublets (dd) J ≈ 8.5, 2.0 Coupled to both H-4 (ortho) and H-7 (meta).

| H-7 | ~7.7 - 7.9 | Doublet (d) | ~2.0 | Coupled only to H-5 (meta). Deshielded by the isoxazole nitrogen. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-3 ~150 - 155 Attached to electronegative Cl and part of the C=N bond.
C-3a ~118 - 122 Bridgehead carbon.
C-4 ~125 - 130 Aromatic CH.
C-5 ~130 - 135 Aromatic CH.
C-6 ~115 - 120 Attached to bromine (ipso-carbon).
C-7 ~110 - 115 Aromatic CH adjacent to the isoxazole nitrogen.

| C-7a | ~160 - 165 | Bridgehead carbon adjacent to oxygen. |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of this compound. The technique provides a direct measurement of the mass-to-charge ratio (m/z).

Expertise & Rationale

Electron Ionization (EI) is a robust method for small, relatively stable organic molecules, often providing a clear molecular ion (M⁺) peak and a rich fragmentation pattern that can be used for structural confirmation. The most critical diagnostic feature will be the isotopic pattern of the molecular ion, which arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4) that is a definitive signature for a molecule containing one bromine and one chlorine atom.[5]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a mass spectrometer capable of electron ionization, such as a GC-MS system.[7]

  • Data Acquisition (EI mode):

    • Inject the sample into the instrument.

    • Set the ionization energy to a standard 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Analyze the relative intensities of the isotopic peaks to confirm the presence of one Br and one Cl.

    • Examine the fragmentation pattern for characteristic losses (e.g., loss of Cl, Br, CO).[5][6]

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_analysis Data Analysis Prep1 Dissolve Sample in Volatile Solvent (e.g., MeOH) Acq1 Inject Sample Prep1->Acq1 Acq2 Ionize at 70 eV Acq1->Acq2 Acq3 Scan Mass Range (m/z 50-300) Acq2->Acq3 Ana1 Identify Molecular Ion Cluster Acq3->Ana1 Ana2 Verify Isotopic Pattern (Br + Cl) Ana1->Ana2 Ana3 Analyze Fragmentation Ana2->Ana3 Final Final Ana3->Final Final Mass Spectrum

Caption: Workflow for Mass Spectrometric Analysis.

Expected Mass Spectrum Data

Table 3: Predicted MS Data for C₇H₃BrClNO (MW: 230.91 for ⁷⁹Br³⁵Cl)

m/z Value Ion Relative Intensity (%) Rationale
231 [M]⁺ (C₇H₃⁷⁹Br³⁵ClNO) ~76 Molecular ion with the most abundant isotopes.
233 [M+2]⁺ 100 Combination of (⁷⁹Br³⁷Cl) and (⁸¹Br³⁵Cl). Typically the most intense peak in the cluster.
235 [M+4]⁺ ~24 Molecular ion with the least abundant isotopes (⁸¹Br³⁷Cl).
196 [M-Cl]⁺ Variable Loss of the chlorine radical.

| 152 | [M-Br]⁺ | Variable | Loss of the bromine radical. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Rationale

For this compound, the key vibrational modes are the C=C and C=N stretching within the aromatic system, C-H stretching and bending, and C-Cl/C-Br stretching. An Attenuated Total Reflectance (ATR) setup is often preferred for solid samples as it requires minimal sample preparation.[10] The spectrum will provide a unique "fingerprint" for the molecule, useful for confirming its identity against a reference standard.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.[10]

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.[2][3]

IR Workflow Diagram

IR_Workflow cluster_prep Sample & Instrument Prep cluster_acq Data Acquisition (FT-IR) cluster_analysis Data Analysis Prep1 Place Solid Sample on ATR Crystal Prep2 Collect Background Spectrum (Clean Crystal) Acq1 Apply Pressure to Sample Prep2->Acq1 Acq2 Collect Sample Spectrum (16-32 Scans) Acq1->Acq2 Ana1 Identify Key Absorption Bands Acq2->Ana1 Ana2 Assign Bands to Functional Groups Ana1->Ana2 Final Final Ana2->Final Final IR Spectrum

Caption: Workflow for Infrared Spectroscopic Analysis.

Expected IR Data and Interpretation

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3100 - 3000 Aromatic C-H Stretch Medium-Weak Characteristic of sp² C-H bonds in the benzene ring.[10]
1610 - 1580 C=C Ring Stretch Medium-Strong Aromatic ring stretching vibrations.[3][11]
1550 - 1500 C=N Stretch Medium-Strong Stretching of the carbon-nitrogen double bond within the isoxazole ring.
1470 - 1430 C=C Ring Stretch Medium-Strong Aromatic ring stretching vibrations.[11]
800 - 600 C-Cl Stretch Strong Carbon-chlorine bond vibration.

| 700 - 500 | C-Br Stretch | Strong | Carbon-bromine bond vibration. |

References

  • Vashisht K, Sethi P, Bansal A, Singh T, Kumar R, Tuli HS, Saini S. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Eur J Clin Exp Med. 2024;22(2):376–387.
  • 6-Chlorobenzo[d]isoxazole-3-carboxamide - Smolecule.
  • 6-Bromo-3-chlorobenzo[d]isothiazole | CAS 1427081-05-7 | BLD Pharm.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central.
  • 7-Bromo-3-chlorobenzo[d]isoxazole | CAS 1260677-07-3 | AMERICAN ELEMENTS ®.
  • Isoxazole | C3H3NO | CID 9254 - PubChem. [Link]
  • This compound, min 95%, 100 mg - Biosynth.
  • Spectroscopic Fingerprints: A Comparative Guide to 2-Bromo-5-chlorobenzo[d]oxazole and Its Positional Isomer - Benchchem.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences.
  • CAS 1243389-57-2 | this compound - Alchem Pharmtech.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D
  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - Asian Journal of Chemistry.
  • Benzene, 1-bromo-3-chloro- - NIST Chemistry WebBook. [Link]
  • (PDF)
  • Table of Characteristic IR Absorptions - Palacký University Olomouc.

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An In-depth Technical Guide to the Synthesis of Substituted Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Benzo[d]isoxazole Core in Modern Chemistry

To my fellow researchers, scientists, and professionals in drug development, the benzo[d]isoxazole scaffold is more than just a heterocyclic system; it is a privileged core that continues to yield compounds of profound biological and material significance. From the atypical antipsychotic risperidone to novel agrochemicals and organic electronics, the unique electronic and steric properties of this moiety make it a cornerstone of modern medicinal and materials chemistry.

This guide is born out of extensive experience in synthetic route design and optimization. It is not merely a compilation of literature procedures but a curated exploration of the most robust and versatile methods for constructing substituted benzo[d]isoxazoles. My objective is to provide not only the "how" but, more importantly, the "why" – the mechanistic rationale and practical considerations that underpin the choice of a particular synthetic strategy. Each protocol herein is presented as a self-validating system, grounded in established principles and supported by authoritative references, to empower you to confidently navigate the synthesis of this important class of molecules.

The Classical Approach: Cyclization of o-Hydroxyaryl Ketoximes

The base-catalyzed cyclization of o-hydroxyaryl ketoximes is arguably the most traditional and widely employed method for the synthesis of 3-substituted 1,2-benzisoxazoles.[1] Its enduring popularity stems from the ready availability of starting materials and the generally high yields.

Mechanistic Rationale: An Intramolecular Nucleophilic Attack

The core of this transformation lies in an intramolecular nucleophilic substitution. The phenolic hydroxyl group, upon deprotonation by a base, becomes a potent nucleophile. This phenoxide then attacks the nitrogen atom of the oxime, displacing a leaving group. The choice of activating the oxime hydroxyl group is critical for the success of the reaction. Common strategies involve converting it into a better leaving group, such as a tosylate or acetate.[1]

The reaction proceeds via the formation of a transient intermediate which then collapses to the stable benzisoxazole ring system. The regioselectivity is inherently controlled by the positions of the hydroxyl and oxime functionalities on the aromatic ring.

G cluster_0 Mechanism of o-Hydroxyaryl Ketoxime Cyclization Start o-Hydroxyaryl Ketoxime Acetate Base Base (e.g., Pyridine) Start->Base 1. Addition of Base Deprotonation Deprotonation to form Phenoxide Start->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization 2. Formation of Phenoxide Intermediate Tetrahedral Intermediate Cyclization->Intermediate 3. Ring Closure Elimination Elimination of Acetate Intermediate->Elimination 4. Collapse of Intermediate Product 3-Substituted-1,2-benzisoxazole Elimination->Product 5. Formation of Product

Caption: Mechanism of o-Hydroxyaryl Ketoxime Cyclization.

Experimental Protocol: Synthesis of 3-Methyl-1,2-benzisoxazole

This protocol is a representative example of the cyclization of an o-hydroxyacetophenone oxime acetate.[1]

Step 1: Oximation of o-Hydroxyacetophenone

  • To a solution of o-hydroxyacetophenone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the o-hydroxyacetophenone oxime.

Step 2: Acetylation of the Oxime

  • Dissolve the o-hydroxyacetophenone oxime (1.0 eq.) in acetic acid.

  • Add an equimolecular amount of acetic anhydride (1.0 eq.) dropwise while stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture into water to precipitate the acetate derivative.

  • Filter, wash with water, and dry the product.

Step 3: Cyclization to 3-Methyl-1,2-benzisoxazole

  • Dissolve the o-hydroxyacetophenone oxime acetate (1.0 eq.) in dry pyridine.

  • Heat the solution to reflux for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford pure 3-methyl-1,2-benzisoxazole.

Data Presentation: Representative Examples
R GroupStarting MaterialYield (%)Reference
Methylo-Hydroxyacetophenone~90[1]
Ethylo-HydroxypropiophenoneHigh[1]
Phenylo-HydroxybenzophenoneHigh[1]

Modern Approaches I: Intramolecular Nitrile Oxide Cycloaddition (INOC)

The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful and elegant method for the construction of fused isoxazole and isoxazoline ring systems.[2][3] This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile (an alkene or alkyne).

Mechanistic Rationale: A Concerted [3+2] Cycloaddition

The key steps in this synthetic strategy are the generation of the nitrile oxide and the subsequent intramolecular cycloaddition. The nitrile oxide is typically formed by the oxidation of an aldoxime using a mild oxidizing agent such as sodium hypochlorite (bleach) or a hypervalent iodine reagent.[2][4] The intramolecular nature of the cycloaddition is highly efficient, as it entropically favors the formation of the bicyclic product.

G cluster_1 Intramolecular Nitrile Oxide Cycloaddition (INOC) Workflow Start ortho-Alkenyl/Alkynyl Aldoxime Oxidant Oxidant (e.g., NaOCl) Start->Oxidant 1. Addition of Oxidant NitrileOxide In situ Generation of Nitrile Oxide Start->NitrileOxide Cycloaddition Intramolecular [3+2] Cycloaddition NitrileOxide->Cycloaddition 2. Formation of 1,3-Dipole Product Fused Benzo[d]isoxazole Cycloaddition->Product 3. Concerted Ring Formation

Caption: INOC Workflow for Benzo[d]isoxazole Synthesis.

Experimental Protocol: Synthesis of a Tetracyclic Isoxazole via INOC

This protocol is adapted from a procedure for the synthesis of a novel tetracyclic isoxazole-containing ring system.[2][5]

Step 1: Synthesis of the Aldoxime Precursor

  • Synthesize the desired aldehyde with a tethered alkyne or alkene. In the referenced example, this involves the alkylation of a benzimidazole derivative with propargyl bromide followed by deprotection of an acetal to reveal the aldehyde.[2]

  • To a solution of the aldehyde (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and pyridine (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and purify the crude product to obtain the aldoxime.

Step 2: Intramolecular Nitrile Oxide Cycloaddition

  • Dissolve the aldoxime (1.0 eq.) in dichloromethane (DCM).

  • Add an aqueous solution of sodium hypochlorite (6% solution, excess) to the DCM solution.

  • Stir the biphasic mixture vigorously at 0 °C to room temperature for 12 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify by column chromatography on silica gel to yield the fused isoxazole product.

Data Presentation: Representative Examples
SubstrateOxidantYield (%)Reference
N-propargylbenzimidazole oximeNaOCl97[2]
Alkyne-tethered aldoximem-CPBA/Iodine catalystup to 94[4]
Alkene-tethered aldoximem-CPBA/Iodine catalystup to 90[4]

Modern Approaches II: Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzo[d]isoxazoles, offering novel pathways and expanded substrate scope. Copper-catalyzed reactions have been particularly prominent in this area.[6][7]

Mechanistic Rationale: Copper-Catalyzed C-N/N-O Bond Formation

Copper catalysts can facilitate the intramolecular cyclization of various precursors to form the benzo[d]isoxazole ring. One notable example involves the copper-catalyzed cyclization of Z-oximes derived from 2-bromoacetophenones.[8] The copper catalyst is believed to activate the substrate, promoting the intramolecular C-N bond formation. In other instances, copper can catalyze the isomerization of E-oximes to the reactive Z-isomers, allowing for complete conversion to the desired product.[6]

G cluster_2 Copper-Catalyzed Benzisoxazole Synthesis Start Z-Oxime of 2-Bromoacetophenone Catalyst CuI/Ligand Start->Catalyst 1. Addition of Catalyst Activation Coordination to Copper Start->Activation Cyclization Intramolecular C-N Bond Formation Activation->Cyclization 2. Catalyst Activation Product 3-Substituted-1,2-benzisoxazole Cyclization->Product 3. Ring Closure

Caption: Copper-Catalyzed Synthesis of Benzisoxazoles.

Experimental Protocol: Copper-Catalyzed Synthesis from a Z-Oxime

This protocol is based on a copper-catalyzed intramolecular C-N bond formation.[8]

  • To a reaction vessel, add the Z-oxime of a 2-bromoacetophenone derivative (1.0 eq.), CuI (10 mol%), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA).

  • Add a suitable solvent (e.g., dioxane) and a base (e.g., K₂CO₃).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to afford the 3-substituted 1,2-benzisoxazole.

Data Presentation: Representative Examples
SubstrateCatalyst SystemYield (%)Reference
Z-oxime of 2-bromoacetophenoneCuI/DMEDAGood[8]
Propargylaminem-CPBA/CuClGood[6]
Enone oximeCu(OAc)₂/DABCOGood[9]

Synthesis of 2,1-Benzo[d]isoxazoles (Anthranils)

The 2,1-benzo[d]isoxazole isomer, also known as anthranil, is typically synthesized through the reductive cyclization of o-nitroaryl carbonyl compounds. This method provides a direct route to this less common but equally important isomer.

Mechanistic Rationale: Reductive Cyclization

The reaction proceeds through the reduction of the nitro group to a nitroso or hydroxylamino intermediate. This intermediate then undergoes a rapid intramolecular condensation with the adjacent carbonyl group (aldehyde or ketone) to form the 2,1-benzisoxazole ring. A variety of reducing agents can be employed, with zinc and tin salts being common choices.[10]

G cluster_3 Reductive Cyclization to 2,1-Benzisoxazoles Start o-Nitrobenzaldehyde ReducingAgent Reducing Agent (e.g., Zn) Start->ReducingAgent 1. Addition of Reducing Agent Reduction Reduction of Nitro Group Start->Reduction Intermediate Nitroso/Hydroxylamino Intermediate Reduction->Intermediate 2. Formation of Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization 3. Ring Closure Product 2,1-Benzisoxazole Cyclization->Product 4. Dehydration

Caption: Reductive Cyclization for 2,1-Benzisoxazole Synthesis.

Experimental Protocol: Zinc-Mediated Reductive Cyclization of 2-Nitrobenzaldehyde

This protocol is a representative example of the synthesis of the parent 2,1-benzisoxazole.[10]

  • To a stirred solution of 2-nitrobenzaldehyde (1.0 eq.) in deoxygenated methanol, add zinc dust (5.0 eq.).

  • Add allyl bromide (2.0-3.0 eq.) to the mixture at room temperature.

  • Continue stirring under an inert atmosphere (e.g., Argon) until the reaction is complete (as monitored by TLC).

  • Filter off the solid residue and concentrate the filtrate.

  • Perform a standard aqueous workup with dichloromethane and 10% aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,1-benzisoxazole.

Data Presentation: Representative Examples
Starting MaterialReducing SystemYield (%)Reference
2-NitrobenzaldehydeZn/Allyl bromide95-96[10]
2'-NitroacetophenoneZn/Allyl bromideFair to Excellent[10]
Substituted 2-nitroacylbenzenes2-Bromo-2-nitropropane/ZnGood[11]

Photochemical Synthesis of Benzo[d]isoxazoles

Photochemical methods offer a unique and often mild route to benzo[d]isoxazoles, typically involving the cyclization of o-azidoaryl carbonyl compounds.[12]

Mechanistic Rationale: Nitrene Intermediate

Upon irradiation with UV light, o-azidobenzaldehydes or ketones extrude nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then undergo an intramolecular cyclization by attacking the carbonyl oxygen, leading to the formation of the benzo[d]isoxazole ring.

Experimental Protocol: General Procedure for Photochemical Cyclization

A general procedure involves the irradiation of a solution of the o-azidoaryl carbonyl compound in a suitable solvent (e.g., benzene, acetonitrile) using a UV lamp. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is evaporated, and the product is purified by chromatography.

Conclusion: A Versatile Toolkit for a Privileged Scaffold

The synthesis of substituted benzo[d]isoxazoles is a rich and evolving field. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The classical cyclization of o-hydroxyaryl ketoximes remains a reliable and high-yielding method for many applications. For more complex or fused systems, intramolecular nitrile oxide cycloaddition offers an elegant and efficient solution. Transition metal catalysis, particularly with copper, provides access to novel transformations and expands the synthetic toolbox. For the 2,1-benzisoxazole isomer, reductive cyclization of nitro precursors is the most direct route.

As Senior Application Scientists, our role is to not only provide methods but to empower innovation. It is my hope that this guide serves as a valuable resource in your endeavors to synthesize and explore the vast potential of the benzo[d]isoxazole scaffold.

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A Comprehensive Technical Guide to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and structural rigidity have led to its incorporation into a multitude of biologically active compounds, including approved drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory agent isoxicam, and the GABAa agonist muscimol.[1][4] The isoxazole moiety's ability to engage in hydrogen bonding and π-π stacking interactions makes it a valuable pharmacophore in the design of novel therapeutics targeting a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2][4][5]

The most direct and widely employed method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene.[6][7] This powerful transformation, often referred to as a Huisgen cycloaddition, allows for the efficient and often regioselective formation of the five-membered ring.[6][8] This in-depth technical guide provides a comprehensive overview of the 1,3-dipolar cycloaddition for isoxazole synthesis, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, explore various methods for the crucial in situ generation of nitrile oxides, discuss the influence of reaction parameters, and provide practical, field-proven experimental protocols.

The Core Reaction: A Mechanistic Deep Dive into 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 4π-electron component (the 1,3-dipole, in this case, a nitrile oxide) reacts with a 2π-electron component (the dipolarophile, such as an alkyne) to form a five-membered ring.[6][7] The reaction proceeds through a cyclic transition state, and its concerted nature often leads to a high degree of stereospecificity.[6]

Two primary mechanisms have been proposed for the 1,3-dipolar cycloaddition: a concerted pericyclic pathway and a stepwise mechanism involving a diradical intermediate.[9][10] Extensive studies, including kinetic and stereochemical investigations, have largely supported the concerted mechanism as the predominant pathway.[6][9]

Understanding Regioselectivity

A critical aspect of isoxazole synthesis via this method is controlling the regioselectivity, which dictates the substitution pattern on the resulting isoxazole ring. When an unsymmetrical alkyne reacts with a nitrile oxide, two possible regioisomers can be formed: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

The regiochemical outcome is primarily governed by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory.[11][12] The reaction can be classified into three types based on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile.[12]

  • Type I: Dominated by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile.

  • Type II: Both HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions are significant.

  • Type III: Primarily controlled by the interaction between the LUMO of the dipole and the HOMO of the dipolarophile.

In many cases, the reaction of terminal alkynes with nitrile oxides leads to the preferential formation of the 3,5-disubstituted isoxazole.[13][14] However, both steric and electronic factors can influence the final product ratio.[11] Computational studies using Density Functional Theory (DFT) have proven to be a valuable tool for predicting and understanding the regioselectivity in these reactions.[11][15]

The Crucial 1,3-Dipole: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization to form furoxans.[4] Therefore, they are almost always generated in situ and trapped immediately by the dipolarophile. The choice of method for generating the nitrile oxide is a critical experimental decision that can significantly impact the reaction's efficiency, scope, and environmental footprint.

Classical Methods: Dehydrohalogenation of Hydroximoyl Halides

The traditional and still widely used method for generating nitrile oxides involves the base-mediated dehydrohalogenation of hydroximoyl chlorides or bromides.[16] These precursors are typically prepared from the corresponding aldoximes by reaction with a halogenating agent like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Workflow for Nitrile Oxide Generation from Hydroximoyl Halides:

G Aldoxime Aldoxime HydroximoylHalide Hydroximoyl Halide Aldoxime->HydroximoylHalide Halogenation HalogenatingAgent Halogenating Agent (e.g., NCS, NBS) HalogenatingAgent->HydroximoylHalide NitrileOxide Nitrile Oxide (In Situ) HydroximoylHalide->NitrileOxide Dehydrohalogenation Base Base (e.g., Triethylamine) Base->NitrileOxide Isoxazole Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Classical generation of nitrile oxides from aldoximes.

Modern Oxidative Methods: A Greener Approach

In recent years, a variety of milder and more environmentally friendly oxidative methods for generating nitrile oxides directly from aldoximes have been developed. These methods avoid the need for pre-functionalization to hydroximoyl halides and often utilize readily available and less hazardous oxidants.

Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) and phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful tools for the in situ generation of nitrile oxides.[13][14] These reactions are often rapid and highly efficient, proceeding under mild conditions.[14] Treatment of an oxime with a hypervalent iodine reagent leads to the rapid formation of the nitrile oxide, which can then be trapped by an alkyne to afford the corresponding isoxazole with high regioselectivity and in excellent yields.[13][14]

A notable advancement is the use of tert-butyl hypoiodite (t-BuOI), generated in situ from tert-butyl hypochlorite (t-BuOCl) and sodium iodide (NaI), for the synthesis of isoxazoles and isoxazolines.[16][17] This method represents the first use of an electrophilic iodine compound for nitrile oxide generation and offers a versatile approach for heterocyclic synthesis.[16][17]

Other Oxidative Systems

A range of other oxidizing agents have also been successfully employed for the in situ generation of nitrile oxides from aldoximes. These include:

  • Sodium hypochlorite (NaOCl)

  • Chloramine-T [18]

  • N-Bromosuccinimide (NBS) [16]

  • Oxone in the presence of sodium chloride [19][20]

  • Visible-light photoredox catalysis [21]

These methods offer various advantages in terms of cost, safety, and substrate scope, providing researchers with a diverse toolkit for isoxazole synthesis.

The Dipolarophile: Choosing the Right Alkyne

The choice of the alkyne dipolarophile is another key factor that influences the outcome of the 1,3-dipolar cycloaddition. Both terminal and internal alkynes can be used, although terminal alkynes are more commonly employed.

  • Terminal Alkynes: Generally react with high regioselectivity to afford 3,5-disubstituted isoxazoles.[4][13]

  • Internal Alkynes: Can lead to mixtures of regioisomers, although in some cases, high regioselectivity can be achieved with appropriately substituted internal alkynes.

The electronic nature of the alkyne also plays a role. Electron-deficient alkynes often exhibit enhanced reactivity towards nitrile oxides.

Reaction Conditions and Catalysis: Optimizing the Synthesis

The efficiency and selectivity of the 1,3-dipolar cycloaddition can be significantly influenced by the reaction conditions.

Solvents

A variety of solvents can be used for isoxazole synthesis, with the optimal choice depending on the specific reactants and the method used for nitrile oxide generation. Common solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Toluene

  • Acetonitrile

  • In some cases, solvent-free conditions, particularly under mechanochemical (ball-milling) conditions, have been successfully employed, offering a greener alternative.[4]

Temperature

The reaction temperature can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation.[22][23][24] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many cases.[22][23][24]

Catalysis

While many 1,3-dipolar cycloadditions for isoxazole synthesis proceed without a catalyst, the use of catalysts can enhance reaction rates and control regioselectivity.

  • Copper(I) Catalysis: Copper(I) catalysts have been effectively used to promote the cycloaddition of in situ generated nitrile oxides with terminal alkynes, a reaction often referred to as a "click chemistry" approach.[25][26]

  • Silver Catalysis: Silver carbonate (Ag₂CO₃) has also been reported as an efficient catalyst for this transformation.[27]

  • Nickel(II) Catalysis: Chiral N,N'-dioxide-nickel(II) complexes have been utilized for the highly enantioselective 1,3-dipolar cycloaddition of nitrile oxides.[28]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for common and effective methods of isoxazole synthesis.

Protocol 1: Classical Synthesis via Dehydrohalogenation of a Hydroximoyl Chloride

This protocol describes the two-step synthesis of a 3,5-disubstituted isoxazole starting from an aldoxime.

Step 1: Synthesis of the Hydroximoyl Chloride

  • Dissolve the aldoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroximoyl chloride, which is often used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the crude hydroximoyl chloride (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as THF or toluene.

  • Add a base, such as triethylamine (1.5 eq), dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (or as required) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: One-Pot Synthesis using a Hypervalent Iodine Reagent

This protocol outlines a more modern, one-pot procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

  • To a solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add the hypervalent iodine reagent (e.g., PIFA, 1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often complete within a few minutes to a few hours.[14]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.

Experimental Workflow for One-Pot Isoxazole Synthesis:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Aldoxime Aldoxime ReactionVessel Reaction Vessel (Stir at RT) Aldoxime->ReactionVessel Alkyne Terminal Alkyne Alkyne->ReactionVessel Oxidant Hypervalent Iodine Reagent (e.g., PIFA) Oxidant->ReactionVessel Solvent Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench (aq. Na₂S₂O₃) ReactionVessel->Quench Reaction Completion (TLC) Extraction Extraction Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Isoxazole

Caption: A typical one-pot workflow for isoxazole synthesis.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for different methods of isoxazole synthesis, providing a quick reference for researchers.

Nitrile Oxide Generation MethodTypical Oxidant/ReagentCatalystSolventTemperatureTypical YieldReference
DehydrohalogenationNCS, Base (Et₃N)NoneTHFRefluxModerate to Good[16]
Hypervalent IodinePIFANoneDCMRoom Temp.High to Excellent[13][14]
Hypervalent Iodinet-BuOINoneDioxaneRoom Temp.Good to Excellent[16][17]
OxidationNaCl, OxoneNoneAqueousRoom Temp.Good[19][20]
Copper-CatalyzedHydroximoyl Chloride, BaseCuIToluene110 °CGood to Excellent[27]
MechanochemicalHydroxyimidoyl ChlorideCu/Al₂O₃Solvent-freeBall-millingModerate to Excellent[4]
Microwave-AssistedHydroximoyl Chloride, BaseNoneTHFMicrowaveGood to Excellent[22][23]

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes remains a cornerstone of isoxazole synthesis, offering a versatile and efficient route to this important heterocyclic scaffold. The continuous development of new, milder, and more sustainable methods for the in situ generation of nitrile oxides is expanding the scope and applicability of this reaction. As the demand for novel, biologically active molecules continues to grow, the 1,3-dipolar cycloaddition will undoubtedly play an increasingly vital role in the fields of drug discovery, materials science, and chemical biology. Future research will likely focus on the development of even more efficient and selective catalytic systems, including enantioselective variants, as well as the application of flow chemistry and other enabling technologies to further streamline the synthesis of complex isoxazole-containing molecules.

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A Technical Guide to 6-Bromo-3-chlorobenzo[d]isoxazole: A Versatile Scaffold for Novel Protein Degrader Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven pharmacology that eliminates disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution, yet their development is often constrained by the limited availability of diverse, synthetically tractable building blocks. This guide provides an in-depth technical overview of 6-bromo-3-chlorobenzo[d]isoxazole (CAS 1243389-57-2), a heterocyclic scaffold poised for significant impact in the design of novel protein degraders. We will explore its chemical properties, strategic incorporation into PROTACs, and the rigorous experimental workflows required to validate the resulting degrader's mechanism of action and cellular efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit and accelerate the discovery of next-generation protein degraders.

Part 1: The Paradigm Shift of Targeted Protein Degradation

Beyond Inhibition: The Limitations of Occupancy-Driven Pharmacology

For decades, drug discovery has focused on an occupancy-driven model: developing small molecules that bind to the active site of a protein to inhibit its function.[1] While highly successful, this approach has inherent limitations. It requires continuous high drug concentrations to maintain target inhibition, which can lead to off-target effects.[1] Furthermore, an estimated 85% of the human proteome is considered "undruggable" by this method, as many proteins lack well-defined enzymatic pockets or function as scaffolds.[2]

The PROTAC Approach: Hijacking the Ubiquitin-Proteasome System

Targeted protein degradation offers a new solution by co-opting the cell's own machinery for protein disposal: the Ubiquitin-Proteasome System (UPS).[3][4] PROTACs are heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[1][3] Because the PROTAC molecule is released after inducing ubiquitination, it can act catalytically, degrading multiple target protein copies.[2][7] This event-driven mechanism can lead to more profound and durable pharmacological effects at lower doses compared to traditional inhibitors.

Anatomy of a Protein Degrader

A PROTAC molecule is modular, comprising three essential components connected in a specific architecture.[8]

  • POI Ligand ("Warhead"): This moiety binds specifically to the target protein intended for degradation.

  • E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][9]

  • Linker: A chemical linker connects the two ligands. Its length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[10]

The discovery of novel, drug-like building blocks for each of these components is paramount to expanding the scope and success of TPD.[11]

cluster_PROTAC PROTAC Molecule POI_Ligand POI Ligand (Warhead) Linker Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: Core components of a PROTAC molecule.

Part 2: this compound: A Core Scaffold for Innovation

Physicochemical Properties

This compound is a halogenated heterocyclic compound that serves as an excellent starting point for chemical elaboration. Its rigid bicyclic core provides a defined structural anchor, while its two distinct halogen atoms offer orthogonal handles for synthetic diversification.

PropertyValueSource
CAS Number 1243389-57-2[12][13]
Molecular Formula C₇H₃BrClNO[13]
Molecular Weight 232.46 g/mol [13]
Class Protein Degrader Building Block[13]
Rationale for Use in Degrader Synthesis

The strategic value of this compound lies in its synthetic versatility. In the context of TPD, the development of novel E3 ligase ligands is a key challenge to move beyond the well-trodden VHL and CRBN pathways.[14] This benzo[d]isoxazole scaffold provides a robust starting point for creating libraries of new E3 ligands for several reasons:

  • Orthogonal Reactivity: The bromine and chlorine atoms exhibit different reactivities in common cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for sequential and controlled functionalization.

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can be advantageous in locking the molecule into a bioactive conformation required for efficient ternary complex formation.

  • Vectorial Diversity: Modifications at the 3- and 6-positions allow chemists to project chemical vectors in distinct spatial directions, enabling a thorough exploration of the binding pocket of a target E3 ligase.

Representative Synthesis of the Core Scaffold

The synthesis of substituted benzo[d]isoxazoles can be achieved through various routes, often involving the cyclization of an appropriately substituted oxime. The following protocol is a representative method based on established isoxazole synthesis principles.[15][16]

Protocol: Synthesis of this compound

  • Objective: To synthesize the title compound from a commercially available precursor.

  • Causality: This pathway utilizes a well-established cyclization reaction where an ortho-hydroxyketone is converted to its oxime, followed by an intramolecular cyclization promoted by dehydration and chlorination to form the isoxazole ring.

Step 1: Oximation of 5-Bromo-2-hydroxyacetophenone

  • Dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime intermediate.

Step 2: Cyclization and Chlorination

  • Suspend the oxime intermediate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours until TLC indicates the consumption of the starting material.

  • Cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Part 3: From Building Block to Functional Degrader

Strategic Incorporation into a PROTAC

The this compound scaffold is typically functionalized to serve as, or be part of, the E3 ligase ligand. A common strategy involves using one of the halogen positions for linker attachment and the other for introducing functionalities that enhance E3 ligase binding affinity and selectivity. For instance, a Suzuki coupling at the C6-bromo position can install a linker precursor, while the C3-chloro position remains for later-stage modification or as a key pharmacophoric element.

Detailed Protocol: Synthesis of a Hypothetical BRD4 Degrader

This protocol describes the synthesis of a hypothetical PROTAC targeting the BRD4 protein, a well-studied target in oncology.[4] We will use the JQ1 analogue as the warhead and functionalize our benzo[d]isoxazole core to act as a novel E3 ligase ligand.

  • Causality: This multi-step synthesis exemplifies a modular approach. A linker with orthogonal protecting groups is first attached to the benzo[d]isoxazole core via a nucleophilic aromatic substitution. The deprotected linker is then coupled to the BRD4 warhead via amide bond formation. This ensures a controlled, step-wise assembly of the final PROTAC.

Step 1: Linker Attachment to the Benzo[d]isoxazole Core

  • Dissolve this compound (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add tert-butyl (2-aminoethyl)carbamate (a Boc-protected ethylene diamine linker precursor) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction to 100 °C for 16-24 hours. The more nucleophilic primary amine will preferentially displace the chlorine at the C3 position.

  • Monitor reaction progress by LC-MS. Upon completion, cool and purify by reverse-phase HPLC to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA, yielding the free amine intermediate as a TFA salt.

Step 3: Amide Coupling with POI Ligand

  • Dissolve the BRD4 ligand precursor (e.g., an analogue of JQ1 with a carboxylic acid handle) (1.0 eq) in DMF.

  • Add a peptide coupling agent such as HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the carboxylic acid.

  • Add the amine-linker-benzo[d]isoxazole intermediate from Step 2 (1.2 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor by LC-MS. Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

Overall Development Workflow

A Scaffold Synthesis (this compound) B PROTAC Assembly (Linker & Warhead Coupling) A->B Medicinal Chemistry C Biochemical Validation (Binding, Ternary Complex) B->C In Vitro Screening D Cellular Characterization (Degradation, DC50, Dmax) C->D Cell-Based Assays E Downstream Analysis (Phenotypic Assays, Pathway) D->E Pharmacology F Lead Optimization D->F Structure-Activity Relationship E->F

Caption: Integrated workflow for degrader development.

Part 4: Rigorous Validation of the Degrader

Once synthesized, the PROTAC's activity must be confirmed through a cascade of assays that validate each step of its proposed mechanism of action.[17]

Protocol 1: Western Blot for Target Protein Degradation
  • Objective: To determine the concentration-dependent degradation of the target protein (e.g., BRD4) and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Causality: Western blotting is a semi-quantitative, antibody-based method that directly visualizes the amount of a specific protein in cell lysates. By treating cells with a serial dilution of the PROTAC, we can directly observe the reduction in target protein levels. A loading control (e.g., β-actin) is crucial to ensure equal protein loading across lanes, validating that any observed decrease in the POI is due to degradation, not experimental error.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, load onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the POI (e.g., anti-BRD4). Also, probe for a loading control protein (e.g., anti-β-actin).

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane. Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
  • Objective: To confirm that the PROTAC induces a physical interaction between the POI and the E3 ligase inside living cells.

  • Causality: The formation of a stable ternary complex is a prerequisite for efficient ubiquitination.[18] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides quantitative evidence of this proximity-inducing event in real-time within the cell's native environment.[3][19]

Methodology:

  • Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (which is labeled with a fluorescent acceptor) in a suitable cell line.

  • Assay Preparation: Plate the engineered cells in a white, 96-well assay plate. Add the HaloTag® fluorescent ligand and incubate to allow labeling.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the wells.

  • Signal Detection: Add the NanoLuc® substrate and immediately measure both the donor (luciferase) and acceptor (fluorescein) emission signals using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates that the donor and acceptor are being brought into close proximity, confirming ternary complex formation.

Summary of Key Validation Assays

The following table summarizes the essential assays in a typical degrader validation cascade.

Assay TypeTechnique(s)Key Question Answered
Binary Engagement SPR, ITC, FP, CETSADoes the PROTAC bind to the POI and E3 ligase individually?[20]
Ternary Complex NanoBRET™, TR-FRET, AlphaLISADoes the PROTAC induce a POI-E3 ligase complex in cells?[19][21]
Ubiquitination Western Blot (with proteasome inhibitor), MSIs the POI ubiquitinated in a PROTAC-dependent manner?[22]
Target Degradation Western Blot, Simple Western™, HiBiT, MSIs the POI level reduced? What are the DC₅₀ and Dₘₐₓ?[17][23]
Selectivity Proteomics (MS-based)Is the degradation selective for the intended POI?
Phenotypic Effect Cell Viability, qPCR, Apoptosis AssaysDoes degrading the POI lead to the desired biological outcome?[20]

Part 5: Visualizing the Mechanism and Downstream Impact

The PROTAC Catalytic Cycle

The following diagram illustrates the complete mechanism of action for a PROTAC, from initial binding to the catalytic turnover that enables its sub-stoichiometric efficacy.

cluster_complex Ternary Complex Formation POI Target Protein (POI) Ternary POI PROTAC E3 Ligase POI->Ternary:p PROTAC PROTAC PROTAC->Ternary:pr E3 E3 Ligase E3->Ternary:e Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin (from E1/E2) Ub->Ternary Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Downstream Cellular Consequences: A BRD4 Case Study

Degrading a target like BRD4, a key transcriptional regulator, has profound effects on cellular signaling. BRD4 is known to regulate the expression of oncogenes such as MYC. Its degradation, therefore, leads to the shutdown of these critical cancer-driving pathways.

BRD4_Degrader BRD4 Degrader (PROTAC) BRD4 BRD4 Protein BRD4_Degrader->BRD4 Induces Degradation Enhancer Super-Enhancer (e.g., MYC Locus) BRD4->Enhancer Binds & Activates MYC MYC Transcription Enhancer->MYC Drives Proliferation Tumor Cell Proliferation MYC->Proliferation Promotes

Caption: Downstream effect of BRD4 degradation on MYC signaling.

Part 6: Conclusion and Future Directions

This compound represents more than just another chemical building block; it is a versatile and strategically valuable scaffold for innovation in targeted protein degradation. Its dual halogenation provides synthetic chemists with the orthogonal handles needed to rapidly generate and optimize novel PROTACs. The true potential of this scaffold lies in its application toward developing ligands for under-exploited E3 ligases. By expanding the repertoire of available E3 recruiters, the field can overcome challenges of cell-type specific E3 ligase expression and acquired resistance, thereby broadening the therapeutic window and applicability of TPD. As research continues, building blocks like this compound will be instrumental in realizing the full potential of this transformative pharmacology.

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Sources

The Ascendant Role of Halogenation in the Biological Activity of Benzo[d]isoxazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzo[d]isoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, planar nature and potential for diverse substitutions make it an attractive starting point for drug design. A particularly fruitful strategy for modulating the therapeutic potential of this scaffold has been the introduction of halogen atoms. Halogenation profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby unlocking a wide spectrum of biological activities.[3] This guide provides a comprehensive technical overview of the biological activities of halogenated benzo[d]isoxazoles, synthesizing field-proven insights with rigorous scientific data. We will explore their anticancer, antimicrobial, and neurological activities, delve into the nuances of their structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation.

The Halogen Effect: More Than Just an Atomic Substitution

The decision to introduce a halogen (Fluorine, Chlorine, Bromine, Iodine) into a drug candidate is a deliberate choice driven by the unique properties each halogen imparts. Understanding this causality is fundamental to rational drug design.

  • Fluorine: Due to its small size and high electronegativity, fluorine can significantly alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4] Fluorinated heterocycles are components in approximately 20% of anticancer and antibiotic drugs.[4]

  • Chlorine & Bromine: These larger halogens increase lipophilicity, which can improve membrane permeability and penetration into target tissues.[5][6] Their ability to form halogen bonds—a specific type of non-covalent interaction—can provide additional binding affinity and selectivity for protein targets. The presence of a chlorine atom, for instance, has been directly linked to bacteriostatic action in certain heterocyclic structures.[6]

  • Iodine: While less commonly used due to potential metabolic liabilities, iodine's large size and polarizability can lead to strong target interactions. It is also a valuable atom for developing radioligands for imaging studies, such as in positron emission tomography (PET).[7]

The strategic placement of these halogens on the benzo[d]isoxazole ring system allows for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological efficacy.

A Spectrum of Biological Activities

Halogenated benzo[d]isoxazoles have demonstrated a remarkable diversity of biological effects, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

The antiproliferative effects of these compounds are one of the most extensively studied areas. They exert their effects through various mechanisms of action.

  • Inhibition of Hypoxia-Inducible Factor (HIF)-1α: Under hypoxic conditions typical of solid tumors, the transcription factor HIF-1α is stabilized, promoting angiogenesis and tumor survival. Certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity, with IC₅₀ values as low as 24 nM.[8] These compounds were shown to decrease the downstream expression of target genes like VEGF and PDK1 without affecting HIF-1α protein expression itself, indicating a specific on-target activity.[8]

  • Inhibition of Bromodomain and Extra-Terminal (BET) Proteins: BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like MYC. Bivalent inhibitors based on a benzo[d]isoxazole scaffold have been rationally designed to bind to the two tandem bromodomains (BD1 and BD2) of BET proteins, showing potent growth inhibition in prostate cancer cell lines.[9]

  • Cytotoxicity in Cancer Cell Lines: Halogenated benzo[d]isoxazoles and related structures have shown dose-dependent cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and prostate (PC3) cancers.[4][10] The IC₅₀ values of some compounds have been found to be comparable to the standard anticancer agent, cisplatin.[10]

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel halogenated benzo[d]isoxazole derivatives for anticancer activity.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesized Halogenated Benzo[d]isoxazole CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->CellLines Treat NormalCell Normal Cell Line (e.g., HEK293, BJ) Assess Selectivity Compound->NormalCell Treat MTT Cytotoxicity Assay (e.g., MTT, XTT) Determine IC50 CellLines->MTT Mechanism Mechanism of Action (e.g., Western Blot for HIF-1α, BET Bromodomain Assay) MTT->Mechanism Active Compounds NormalCell->MTT Xenograft Xenograft Mouse Model (Tumor Implantation) Mechanism->Xenograft Lead Compound Treatment Compound Administration (e.g., i.p., oral) Xenograft->Treatment Monitoring Monitor Tumor Volume, Body Weight Treatment->Monitoring Toxicity Histopathology & Toxicity Studies Monitoring->Toxicity

Caption: A generalized workflow for the preclinical evaluation of anticancer agents.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated benzo[d]isoxazoles have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Structure-activity relationship (SAR) studies have consistently shown that the presence of electron-withdrawing groups, such as halogens, significantly enhances antimicrobial potency.[11] For example, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives bearing chloro or trifluoromethyl groups demonstrated greater activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] The increased lipophilicity conferred by halogens like bromine may aid in the penetration of bacterial cell walls and membranes.[5]

Neurological & Anticonvulsant Activity

Voltage-gated sodium channels (NaV) are critical for the generation and propagation of action potentials in neurons, and they are validated targets for anticonvulsant drugs. A series of novel benzo[d]isoxazole derivatives were designed and synthesized as anticonvulsants, with promising results in preclinical models.[12] The most potent compound from this series, Z-6b, provided significant protection against maximal electroshock (MES)-induced seizures, with an ED₅₀ value of 20.5 mg/kg in mice.[12] Crucially, patch-clamp experiments revealed that this compound selectively inhibits the NaV1.1 channel subtype over others (NaV1.2, NaV1.3, NaV1.6), suggesting a favorable side-effect profile and providing a strong basis for developing selective NaV1.1 blockers as next-generation antiseizure drugs.[12]

Quantitative Data Summary

The following table summarizes the reported biological activities of representative halogenated benzo[d]isoxazole derivatives.

Compound Class/DerivativeHalogen(s)Biological ActivityTarget/AssayPotency (IC₅₀ / ED₅₀ / MIC)Reference
Benzo[d]isoxazole AnaloguesVariousAnticancerHIF-1α TranscriptionIC₅₀ = 24 nM (Compound 15 )[8]
Benzo[d]isoxazole DerivativesNone (Monovalent) / Various (Bivalent)Anticancer (Prostate)BET Bromodomain InhibitionIC₅₀ = 32-fold more potent than monovalent (Compound 17b )[9]
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Urea/Thiourea DerivativesF, Cl, CF₃AntibacterialS. aureus, B. subtilis, E. coliNot specified, but activity increased with electron-withdrawing groups[11]
Benzo[d]isoxazole DerivativesVariousAnticonvulsantMES-induced seizures (in vivo)ED₅₀ = 20.5 mg/kg (Compound Z-6b )[12]
Fluorophenyl-isoxazole-carboxamidesFAntioxidantDPPH radical scavengingIC₅₀ = 0.45 µg/ml (Compound 2a )[13][14]

Key Experimental Protocols

The trustworthiness of any claim regarding biological activity rests on reproducible, validated experimental protocols. Below are methodologies for two cornerstone assays in the evaluation of halogenated benzo[d]isoxazoles.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is foundational for determining the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).

Principle: The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial compound in a liquid nutrient broth.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Inoculate a bacterial strain (e.g., S. aureus ATCC 29213) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range might be from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

Halogenated benzo[d]isoxazoles represent a versatile and highly tractable chemical scaffold for the development of novel therapeutics. The strategic incorporation of halogens has proven to be a powerful tool for modulating their biological activity, leading to potent compounds with anticancer, antimicrobial, and anticonvulsant properties. The discovery of derivatives with specific mechanisms, such as the selective inhibition of NaV1.1 or the transcriptional activity of HIF-1α, highlights the potential for developing targeted therapies with improved efficacy and safety profiles.

Future research should focus on expanding the SAR to optimize lead compounds, particularly in improving their pharmacokinetic and toxicological profiles for in vivo applications. The development of multi-targeted agents, leveraging the diverse activities of this scaffold, could also provide new avenues for treating complex diseases like cancer. As our understanding of the nuanced roles of halogens in drug-receptor interactions continues to grow, so too will the potential of halogenated benzo[d]isoxazoles in the landscape of modern drug discovery.

References

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  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience, 13(6), 834-845. [Link]
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6-Bromo-3-chlorobenzo[d]isoxazole solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-3-chlorobenzo[d]isoxazole

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and efficacy of new chemical entities in the pharmaceutical industry.[1][2][3] Poor aqueous solubility is a major hurdle, affecting more than 40% of new drug candidates and leading to challenges in formulation, bioavailability, and therapeutic response.[1][4][5] This technical guide provides a comprehensive examination of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[6] While specific experimental solubility data for this compound is not extensively published, this paper establishes a framework for its determination and interpretation. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, detail authoritative experimental protocols for its quantitative measurement, and discuss the advanced analytical techniques required for its accurate assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and overcome the solubility challenges associated with benzisoxazole derivatives and other similarly complex molecules.

Introduction: The Significance of this compound

This compound belongs to the benzisoxazole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active agents.[6] The benzisoxazole core is found in drugs with applications as antipsychotic, anticonvulsant, and anti-inflammatory agents.[6] The specific substitution of a bromine atom at the 6-position and a chlorine atom at the 3-position creates a unique electronic and steric profile that can modulate its interaction with biological targets.[6][7]

Understanding the solubility of this molecule is a paramount step in its journey from a laboratory curiosity to a potential therapeutic agent. Solubility is not merely a physical constant; it is the driving force for absorption and the prerequisite for achieving therapeutic concentrations in systemic circulation.[8][9] Therefore, a thorough characterization of its solubility profile is essential for any rational drug design and development program.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is necessary before embarking on solubility studies.

PropertyValueSource
Chemical Name This compound[10]
CAS Number 1243389-57-2[10][11]
Molecular Formula C₇H₃BrClNO[10]
Molecular Weight 232.46 g/mol [10]
Structure A bicyclic system with a benzene ring fused to an isoxazole ring.[7]

The presence of two halogen atoms (bromine and chlorine) and a heterocyclic aromatic system suggests that this compound is a lipophilic molecule with inherently low aqueous solubility.[12]

The Causality Behind Solubility: Theoretical Framework

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is governed by two primary energetic factors: the energy required to break the crystal lattice of the solid (lattice energy) and the energy released upon solvation of the molecule by the solvent (solvation energy). For a compound like this compound, several factors dictate this balance.

  • Molecular Polarity and "Like Dissolves Like" : The molecule possesses both non-polar (the benzene ring) and polar (the isoxazole ring with nitrogen and oxygen atoms) characteristics. However, the overall structure is dominated by non-polar features, compounded by the lipophilic nature of the halogen substituents. Therefore, it is expected to be more soluble in non-polar organic solvents than in polar solvents like water.[13]

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[14][15] This is because the added thermal energy helps overcome the crystal lattice energy. However, the exact relationship is compound-specific and must be determined experimentally.[14]

  • pH : The benzisoxazole ring system is not strongly acidic or basic. Therefore, its solubility is not expected to be significantly dependent on pH within the typical physiological range. This contrasts with weakly acidic or basic drugs whose solubility can be dramatically altered by pH changes.[3]

The interplay of these factors is visually summarized in the diagram below.

G cluster_compound This compound cluster_properties Intrinsic Properties cluster_factors External Factors Compound Molecular Structure (C₇H₃BrClNO) LatticeEnergy Crystal Lattice Energy (Solid State) Compound->LatticeEnergy Lipophilicity Lipophilicity (logP) (Halogen & Aromatic Character) Compound->Lipophilicity Solubility Resultant Solubility LatticeEnergy->Solubility SolvationEnergy Solvation Energy (Interaction with Solvent) SolvationEnergy->Solubility Lipophilicity->SolvationEnergy Solvent Solvent Polarity ('Like Dissolves Like') Solvent->SolvationEnergy Temperature Temperature Temperature->Solubility pH pH (Limited Effect Expected) pH->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

To ensure trustworthy and reproducible results, the Shake-Flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[16] This protocol is a self-validating system, as the continued presence of excess solid at the end of the experiment confirms that equilibrium has been reached.

Materials and Equipment
  • This compound (solid, >95% purity)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Dimethyl Sulfoxide, Ethanol, Acetonitrile)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical instrumentation (e.g., HPLC-UV, UPLC-MS/MS)

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment. A starting point is 2-5 mg of the compound.

  • Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration : Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[16] The prolonged agitation ensures maximum interaction between the solute and solvent.

  • Phase Separation : After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle. Centrifugation at a low speed can be used to facilitate this separation.

  • Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. It is critical not to disturb the solid material at the bottom of the vial.

  • Filtration : Immediately filter the collected supernatant through a syringe filter into a clean analysis vial. This step removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Dilution : Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for chromatographic analysis) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification : Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation : Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or mM.

The entire workflow is depicted in the diagram below.

G Start Start: Excess Solid Compound + Known Volume of Solvent Equilibrate Equilibration (24-72h at Constant Temp) Start->Equilibrate Settle Phase Separation (Settling / Centrifugation) Equilibrate->Settle Filter Sampling & Filtration (0.22 µm Syringe Filter) Settle->Filter Analyze Dilution & Quantification (e.g., HPLC-UV, LC-MS) Filter->Analyze End Result: Thermodynamic Solubility (µg/mL or mM) Analyze->End

Caption: Experimental workflow for determining thermodynamic solubility.

Analytical Quantification of Benzisoxazole Derivatives

The final and most crucial step in a solubility experiment is the accurate measurement of the dissolved compound's concentration. Given the aromatic nature of the benzisoxazole core, several high-sensitivity analytical methods are applicable. The choice of method depends on the required sensitivity and the complexity of the solvent matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : This is the most common and robust method. The compound is expected to have a strong UV absorbance due to its conjugated aromatic system. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a typical starting point.[17][18]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : For very low solubility, especially in aqueous media, UPLC-MS/MS provides superior sensitivity and specificity.[17] This method is essential for accurately quantifying concentrations in the low ng/mL range.

  • Fluorescence Spectroscopy : Some benzoxazole derivatives are known to be fluorescent.[17][19] If this compound exhibits native fluorescence, this technique can offer a highly sensitive and selective means of quantification.

A validated analytical method, complete with a calibration curve, is essential for ensuring the trustworthiness of the final solubility value.[18]

Data Presentation and Interpretation

While specific quantitative solubility data for this compound is not publicly available, the results of the described experimental protocol should be summarized in a clear, structured format. The following table serves as a template for presenting such data.

Solvent SystemTemperature (°C)Experimental Solubility (µg/mL)Molar Solubility (mM)Qualitative Assessment
Deionized Water25To be determinedTo be determinedExpected to be Very Poorly Soluble
PBS (pH 7.4)37To be determinedTo be determinedExpected to be Very Poorly Soluble
Ethanol25To be determinedTo be determinedExpected to be Soluble
Acetonitrile25To be determinedTo be determinedExpected to be Soluble
Dimethyl Sulfoxide (DMSO)25To be determinedTo be determinedExpected to be Freely Soluble

Interpreting this data is key. A low aqueous solubility (e.g., <10 µg/mL) would classify this compound as a poorly soluble compound, potentially requiring formulation strategies like particle size reduction, solid dispersions, or the use of co-solvents to improve its bioavailability for oral administration.[4][5]

Conclusion

The solubility of this compound is a foundational parameter that will profoundly influence its entire development trajectory. While its molecular structure suggests inherent challenges with aqueous solubility, this guide provides the necessary theoretical and practical framework for its rigorous and accurate determination. By employing the gold-standard shake-flask method coupled with sensitive and validated analytical techniques like HPLC, researchers can generate the high-quality, trustworthy data needed to make informed decisions. This systematic approach allows scientists to move beyond mere data collection to a deeper, mechanistic understanding of the compound's behavior, enabling the rational design of formulations and strategies to unlock its full therapeutic potential.

References

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An In-Depth Technical Guide to 6-Bromo-3-chlorobenzo[d]isoxazole: Commercial Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The benzisoxazole scaffold is a privileged structure found in a variety of biologically active molecules, and the specific substitution pattern of this compound offers unique opportunities for the development of novel therapeutic agents.[1] The presence of bromo and chloro substituents provides distinct sites for further chemical modification, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. This guide provides a comprehensive overview of the commercial availability, a plausible synthetic route, and the expected analytical characterization of this compound.

Physicochemical Properties

PropertyValue
CAS Number 1243389-57-2[2]
Molecular Formula C₇H₃BrClNO[2]
Molecular Weight 232.46 g/mol [2]
Appearance Solid (predicted)
Purity (Typical) ≥95%[2]

Commercial Availability

This compound is available from several commercial suppliers as a research chemical. The typical purity offered is around 95%. It is important to note that this chemical is intended for professional research and development purposes only and not for consumer or medical use.[2]

Table of Commercial Suppliers:

SupplierPurityQuantity
CP Lab Safetymin 95%100 mg[2]
Alchem PharmtechInquireInquire
CHIRALENInquireInquire

Synthetic Pathway and Experimental Protocol

A logical synthetic pathway would start from the commercially available 4-Bromo-2-hydroxybenzaldehyde. This starting material can be converted to the corresponding oxime, which is then chlorinated and cyclized to yield the final product.

Synthesis_Pathway A 4-Bromo-2-hydroxybenzaldehyde B 4-Bromo-2-hydroxybenzaldehyde oxime A->B Hydroxylamine, Base C This compound B->C Chlorinating agent, Base-mediated cyclization

Caption: Plausible synthetic pathway for this compound.

Step-by-Step Hypothetical Protocol:

Part 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde oxime

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-2-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq.) followed by a base such as sodium acetate or pyridine (1.5 eq.).

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

Part 2: Synthesis of this compound

  • Chlorination and Cyclization: The crude 4-Bromo-2-hydroxybenzaldehyde oxime (1.0 eq.) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A chlorinating agent, for instance, N-chlorosuccinimide (NCS) (1.1 eq.), is added portion-wise at room temperature.

  • Base-mediated Cyclization: Following the chlorination, a base such as potassium carbonate or triethylamine (2.0 eq.) is added to facilitate the intramolecular cyclization. The reaction is typically stirred at an elevated temperature (e.g., 80-100 °C) for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Characterization and Analytical Profile

As specific experimental data for this compound is not widely published, the following characterization data is predicted based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm). The splitting pattern of these signals will be indicative of the substitution on the benzene ring. A doublet, a doublet of doublets, and another doublet are anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and the isoxazole ring.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 232.46 g/mol . Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion peak.

High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reversed-phase HPLC. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with a small amount of acid modifier like trifluoroacetic acid, would be a suitable starting point for method development. Detection is typically performed using a UV detector at a wavelength where the benzisoxazole core has strong absorbance (around 254 nm or 280 nm).[5]

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B HPLC System (C18 column, Gradient elution) A->B C UV Detection B->C D Data Analysis (Purity Assessment) C->D

Caption: General workflow for HPLC purity analysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Drug Discovery

The benzisoxazole scaffold is a key pharmacophore in a number of approved drugs and clinical candidates.[1] The presence of two distinct halogen atoms on the this compound molecule makes it a particularly attractive starting point for the synthesis of compound libraries for high-throughput screening. The bromine and chlorine atoms can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). This makes the compound a valuable tool for medicinal chemists aiming to develop novel therapeutics targeting a variety of biological targets.

References

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A Technical Guide to the Chemistry and Application of the Benzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of a Privileged Heterocycle

The benzo[d]isoxazole ring system, a bicyclic heterocycle featuring a benzene ring fused to an isoxazole moiety, represents a cornerstone in modern medicinal chemistry. Its designation as a "privileged scaffold" is not arbitrary; this structure possesses a unique combination of physicochemical properties and three-dimensional geometry that enables its derivatives to bind with high affinity to a diverse array of biological targets.[1] The inherent stability of the aromatic system, coupled with the reactive potential of the N-O bond within the isoxazole ring, provides a versatile platform for synthetic modification and drug design.

Derivatives of benzo[d]isoxazole have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This wide-ranging bioactivity has cemented its importance in drug discovery programs worldwide, leading to the development of successful therapeutics and a continuous exploration of its potential.[3] This guide offers an in-depth exploration of the core chemistry of the benzo[d]isoxazole system, from fundamental synthetic strategies and characteristic reactivity to its application in the development of novel therapeutic agents. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of this exceptional scaffold.

Part I: Synthesis of the Benzo[d]isoxazole Core

The construction of the benzo[d]isoxazole framework is a critical first step in the development of its derivatives. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. The most prevalent strategies involve the intramolecular cyclization of suitably functionalized benzene precursors.

Key Synthetic Strategies
  • Intramolecular Cyclization of Ortho-Substituted Benzenes: This is arguably the most common and direct approach. The core principle involves generating a reactive nitrogen or oxygen species ortho to a carbonyl group, which then undergoes cyclization.

    • From 2-Nitroacylbenzenes: A classic route involves the reduction of the nitro group of a 2-nitroacylbenzene (e.g., using stannous chloride) to a hydroxylamine, which then spontaneously cyclizes to form the benzo[d]isoxazole ring.[4] This method is robust and benefits from the wide availability of substituted 2-nitroaromatics.

    • From 2-Acylaryl Azides: The Fe(II)-catalyzed intramolecular cyclization of 2-acylaryl azides provides another efficient pathway.[4] The azide serves as a nitrene precursor, which then cyclizes onto the adjacent carbonyl group. The causality here lies in the ability of the Lewis acidic iron catalyst to promote dinitrogen extrusion and facilitate the subsequent ring closure.

  • 1,3-Dipolar Cycloaddition: While broadly used for isoxazole synthesis, the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile can be adapted for the construction of fused systems.[5][6][7] This powerful reaction forms the five-membered isoxazole ring in a single, often highly regioselective, step. For benzo[d]isoxazoles, this typically involves building the isoxazole ring onto a pre-existing cyclic precursor.

  • Modern Catalytic and Green Approaches: Recent advancements have focused on improving the efficiency and environmental footprint of these syntheses.

    • Metal-Catalyzed Reactions: Rhodium-catalyzed [5+1] cycloaddition reactions have been reported, demonstrating the utility of transition metals in orchestrating novel ring formations.[8]

    • Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate reaction times and improve yields under milder conditions, aligning with the principles of green chemistry.[9][10]

The following diagram illustrates the primary synthetic pathways toward the benzo[d]isoxazole core.

G cluster_0 Intramolecular Cyclization cluster_1 Cycloaddition A 2-Nitroacylbenzene C Benzo[d]isoxazole Core A->C  Reduction (e.g., SnCl2)  Spontaneous Cyclization B 2-Acylaryl Azide B->C  Fe(II) Catalysis  Nitrene Formation D Nitrile Oxide F Fused Isoxazole System (Benzo[d]isoxazole derivative) D->F E Cyclic Dipolarophile (e.g., enolate of a diketone) E->F

Caption: Key synthetic routes to the benzo[d]isoxazole scaffold.
Experimental Protocol: Synthesis of a 3-Aryl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one derivative via Modified Nitrile Oxide Cycloaddition

This protocol is adapted from methods used for preparing sterically hindered 3-aryl isoxazoles, which are valuable intermediates for antitumor agents.[11][12] The causality of this approach is the in situ generation of a nitrile oxide from an oxime, which is immediately trapped by the enolate of a cyclic diketone, ensuring high efficiency and minimizing side reactions.

Step 1: Formation of the Aldoxime

  • To a stirred solution of the desired aryl aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the corresponding aldoxime.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

  • In a separate flask, dissolve the cyclic diketone (e.g., dimedone, 1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (2.2 eq), to the solution and stir for 15 minutes at room temperature to form the enolate.

  • In another flask, dissolve the aldoxime from Step 1 (1.0 eq) in DMF.

  • Slowly add N-Chlorosuccinimide (NCS) (1.1 eq) to the aldoxime solution. The NCS converts the oxime to the corresponding hydroximoyl chloride.

  • Slowly add the freshly prepared hydroximoyl chloride solution to the enolate solution from step 2. The triethylamine acts as a base to eliminate HCl, generating the reactive nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the enolate.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one derivative.

Part II: Reactivity and Chemical Transformations

The chemical behavior of benzo[d]isoxazole is dominated by the interplay between its aromatic benzene portion and the electron-deficient isoxazole ring, which contains a labile N-O bond. This unique electronic structure makes it both a stable scaffold and a versatile synthetic intermediate.

Characteristic Reactions
  • Ring-Opening Reactions: The cleavage of the weak N-O bond is a hallmark of isoxazole reactivity.[13][14] This transformation is synthetically valuable as it unmasks other functional groups. For instance, reductive cleavage (e.g., with zinc in acetic acid or sodium dithionite) of 1-alkyl-2,1-benzisoxazolium salts can efficiently yield ortho-alkylaminobenzophenones, which are important precursors for other heterocycles.[4] This predictable ring-opening behavior is a key reason for its utility as a synthetic building block. Electron capture can also trigger the dissociation of the O-N bond, leading to a ring-opened diradical species.[13][14]

  • Cycloaddition Reactions: While often formed via cycloaddition, the benzo[d]isoxazole system can also participate as a reactant in further cycloadditions. A notable example is the rhodium-catalyzed [5+1]-cycloaddition with diazo compounds, which allows for the construction of complex spirocyclic indolines.[8] In this case, the benzo[d]isoxazole acts as a five-atom component, showcasing its utility in advanced synthetic chemistry.

  • Derivatization and Functionalization: The benzo[d]isoxazole scaffold can be readily functionalized.

    • N-Alkylation: The nitrogen atom can be alkylated to form benzisoxazolium salts, which increases the electrophilicity of the ring system and facilitates nucleophilic attack and ring-opening.[4]

    • C3-Position Functionalization: The carbon at position 3 is a common site for introducing diversity. For example, benzo[d]isoxazole-3-carboxylic acid is a key intermediate that can be coupled with various amines to generate extensive libraries of N-substituted carboxamides for biological screening.[15][16]

The diagram below outlines the key reactivity pathways of the benzo[d]isoxazole ring.

G A Benzo[d]isoxazole B Benzisoxazolium Salt A->B  N-Alkylation  (e.g., Et3OBF4) D Complex Spirocycle A->D  [5+1] Cycloaddition  (with Diazo Compound) F Benzo[d]isoxazole-3-carboxylic acid A->F  Functionalization  (e.g., Carboxylation at C3) C Ring-Opened Product (e.g., o-Aminoketone) B->C  Reductive Cleavage  (e.g., Zn/AcOH) E C3-Carboxamide Derivative F->E  Amide Coupling  (with R-NH2)

Caption: Key reactivity pathways of the benzo[d]isoxazole scaffold.

Part III: Applications in Medicinal Chemistry and Drug Development

The structural rigidity and versatile binding properties of the benzo[d]isoxazole scaffold make it an ideal foundation for designing potent and selective ligands for various biological targets.[1]

A Survey of Biological Activities

The therapeutic potential of benzo[d]isoxazole derivatives is vast. Numerous compounds incorporating this core have been investigated and developed for a wide range of diseases.

Therapeutic AreaBiological Target/MechanismExample Application/Activity
Neuroscience Dopamine/Serotonin Receptor AntagonistAntipsychotics (e.g., Risperidone)[1]
Voltage-Gated Sodium Channel (NaV1.1) BlockerAnticonvulsants for epilepsy[17]
Oncology Hypoxia-Inducible Factor (HIF)-1α Transcription InhibitorPotential treatment for solid tumors[15][18]
Bromodomain and Extra-Terminal (BET) InhibitorTreatment of castration-resistant prostate cancer[19]
Infectious Diseases Bacterial Type-II Topoisomerase InhibitorAntibacterial agents against Gram-positive bacteria[1]
Mycobacterium tuberculosis InhibitionAntitubercular agents[1]
Inflammation Cyclooxygenase (COX) Enzyme InhibitionAnti-inflammatory and analgesic agents[1]
Case Study: Benzo[d]isoxazoles as HIF-1α Transcriptional Inhibitors

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of cellular response to low oxygen levels and is a critical factor in tumor survival and metastasis.[15] Its inhibition is a promising strategy for cancer therapy.

Researchers have successfully designed and synthesized simple benzo[d]isoxazole derivatives as potent HIF-1α transcription inhibitors.[15][18] The core workflow involved synthesizing a library of N-phenylbenzo[d]isoxazole-3-carboxamides and evaluating their activity using a dual-luciferase reporter assay.[15][16] This self-validating system allows for the rapid identification of potent inhibitors.

Structure-Activity Relationship (SAR) Insights: The study revealed that substituents on the N-phenyl ring were crucial for activity. Small, electron-donating or acetyl groups at the para-position led to the most potent compounds. This causality stems from the specific electronic and steric requirements of the binding pocket of the target protein.

Compound IDR Group (para-position)IC₅₀ (nM)
15 -N(CH₃)₂24
31 -C(O)CH₃24
Parent Cmpd-H> 1000
(Data sourced from Xue et al., ACS Medicinal Chemistry Letters, 2022)[15][16]

The lead compounds, 15 and 31 , demonstrated remarkable potency with IC₅₀ values of just 24 nM and exhibited excellent selectivity, making them valuable candidates for further preclinical development.[15][16]

G A Identify Privileged Scaffold (Benzo[d]isoxazole) B Design & Synthesize Library (N-phenyl-3-carboxamides) A->B Rationale C Primary Screening (HIF-1α Reporter Assay) B->C Evaluation D Identify 'Hits' (Compounds with activity) C->D Data Analysis E SAR Studies (Vary R-group on phenyl ring) D->E Optimization F Identify Lead Compounds (e.g., Cmpd 15, IC50 = 24 nM) E->F Refinement G Preclinical Development F->G Progression

Caption: Simplified drug discovery workflow for HIF-1α inhibitors.

Conclusion

The benzo[d]isoxazole scaffold continues to be a central theme in the narrative of drug discovery. Its synthetic accessibility, predictable reactivity, and inherent biological relevance ensure its enduring appeal. The ability to undergo controlled ring-opening reactions makes it a valuable synthon, while the stability of the core allows it to serve as a rigid anchor for pharmacophores targeting a multitude of proteins. As our understanding of disease biology deepens, the rational design of novel benzo[d]isoxazole derivatives, guided by mechanistic insights and structure-activity relationships, will undoubtedly lead to the development of the next generation of innovative therapeutics. The chemistry reviewed herein provides a foundational framework for researchers aiming to unlock the full potential of this truly privileged structure.

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Unlocking New Therapeutic Frontiers: A Technical Guide to Isoxazole Compounds and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the search for novel molecular scaffolds that offer both versatility and potent biological activity is a perpetual endeavor. Among the heterocyclic compounds that have garnered significant attention, the isoxazole ring stands out as a privileged scaffold in modern drug discovery.[1][2][3][4] Its unique physicochemical properties and ability to engage in diverse biological interactions have led to the development of a wide array of therapeutic agents across multiple disease areas.[5][6][7][8][9]

This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for isoxazole compounds, delving into their mechanisms of action, and offering practical, field-proven experimental protocols for their evaluation. The content is structured to provide a logical flow from the fundamental properties of the isoxazole scaffold to its specific applications in oncology, inflammation, central nervous system (CNS) disorders, and infectious diseases.

Part 1: The Isoxazole Scaffold: A Foundation for Therapeutic Innovation

The five-membered aromatic isoxazole ring, containing one nitrogen and one adjacent oxygen atom, serves as a versatile building block in medicinal chemistry.[1][5] Its utility stems from a combination of favorable physicochemical properties and the ability to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Advantages in Drug Design

The isoxazole moiety imparts several advantageous features to a drug candidate:

  • Metabolic Stability: The aromatic nature of the isoxazole ring generally confers resistance to metabolic degradation, contributing to improved half-life and bioavailability.

  • Modulation of Physicochemical Properties: The incorporation of an isoxazole ring can enhance a compound's physical and chemical characteristics, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).[5][7]

  • Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amides or esters, offering a strategy to overcome liabilities associated with these groups, like hydrolysis.

  • Diverse Intermolecular Interactions: The nitrogen and oxygen atoms of the isoxazole ring can participate in hydrogen bonding, while the aromatic ring itself can engage in π-π stacking and hydrophobic interactions with biological targets.[6]

A Legacy of Success: FDA-Approved Drugs Featuring the Isoxazole Scaffold

The therapeutic potential of isoxazole-containing compounds is well-established, with numerous drugs having received FDA approval for a variety of indications.[6][10][11][12] These approved drugs serve as a testament to the versatility and efficacy of this chemical scaffold.

Drug NameTherapeutic AreaPrimary Molecular Target/Mechanism of Action
Leflunomide Rheumatoid ArthritisInhibition of dihydroorotate dehydrogenase (DHODH)
Valdecoxib Anti-inflammatorySelective COX-2 inhibitor
Zonisamide AnticonvulsantBlocks voltage-gated sodium and T-type calcium channels
Sulfamethoxazole AntibacterialInhibits dihydropteroate synthetase
Risperidone AntipsychoticAntagonist of dopamine D2 and serotonin 5-HT2A receptors
Danazol EndometriosisBinds to androgen, progesterone, and glucocorticoid receptors

A summary of selected FDA-approved drugs containing the isoxazole moiety and their primary mechanisms of action.

Part 2: Key Therapeutic Areas and Molecular Targets for Isoxazole Compounds

The broad spectrum of biological activities exhibited by isoxazole derivatives makes them attractive candidates for drug discovery in a multitude of therapeutic areas.[1][2][3][4] This section will explore the key molecular targets and signaling pathways modulated by isoxazole compounds in oncology, inflammation, CNS disorders, and infectious diseases.

Oncology: Targeting the Machinery of Cancer

Isoxazole-containing compounds have emerged as promising anticancer agents, with research demonstrating their ability to interfere with various aspects of cancer cell proliferation, survival, and metastasis.[1][9]

A significant number of isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Isoxazole Compound Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Division Cell Division Microtubule->Cell Division Essential for Mitosis Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Isoxazole Compound Isoxazole Compound Isoxazole Compound->Tubulin Dimers Binds to Tubulin

Caption: Inhibition of tubulin polymerization by isoxazole compounds.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Several isoxazole derivatives have been designed as inhibitors of specific kinases involved in cancer progression, such as receptor tyrosine kinases and intracellular signaling kinases.

Beyond tubulin and kinase inhibition, isoxazole compounds have been shown to exert their anticancer effects through various other mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • DNA Damage: Some isoxazole derivatives can intercalate with DNA or generate reactive oxygen species, leading to DNA damage and cell death.

Inflammation and Immunology: Modulating the Inflammatory Response

The anti-inflammatory properties of isoxazole compounds are well-documented, with several approved drugs and numerous investigational agents targeting key mediators of inflammation.[1][5]

The selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The isoxazole-containing drug valdecoxib is a notable example of a selective COX-2 inhibitor.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Isoxazole Inhibitor (e.g., Valdecoxib) Isoxazole Inhibitor (e.g., Valdecoxib) Isoxazole Inhibitor (e.g., Valdecoxib)->COX-2 Inhibits

Caption: Mechanism of COX-2 inhibition by isoxazole compounds.

Leflunomide, an isoxazole-based disease-modifying antirheumatic drug (DMARD), exerts its immunomodulatory effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of pyrimidines, which are essential for the proliferation of activated lymphocytes.

Central Nervous System (CNS) Disorders: Targeting Neurological Pathways

The isoxazole scaffold has proven to be a valuable template for the development of drugs targeting the central nervous system, including treatments for epilepsy and psychosis.[13]

The anticonvulsant drug zonisamide is a prime example of an isoxazole-containing compound that modulates the activity of voltage-gated ion channels. By blocking both voltage-gated sodium channels and T-type calcium channels, zonisamide reduces neuronal hyperexcitability, thereby preventing seizures.

The atypical antipsychotic risperidone, which contains an isoxazole ring, exhibits a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. Its therapeutic effects in schizophrenia and other psychotic disorders are attributed to the blockade of these receptors in the brain.[6]

Infectious Diseases: Combating Microbial Pathogens

Isoxazole derivatives have a long history of use in the treatment of infectious diseases, with a number of antibacterial, antifungal, and antiviral agents based on this scaffold.[5][14]

The sulfonamide antibiotic sulfamethoxazole, which features an isoxazole ring, is a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for folate synthesis in bacteria. Humans are unaffected by this mechanism as they obtain folate from their diet.

Research has also demonstrated the potential of isoxazole compounds as antifungal and antiviral agents.[1][5] Their mechanisms of action in these areas are diverse and continue to be an active area of investigation.

Part 3: Experimental Protocols for the Evaluation of Isoxazole Compounds

The successful development of isoxazole-based therapeutics relies on robust and reproducible experimental assays to determine their potency, selectivity, and mechanism of action. This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Assays

This protocol describes a colorimetric assay to determine the inhibitory activity of isoxazole compounds against COX-2.

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the isoxazole test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the isoxazole compound at various concentrations.

  • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD to each well.

  • Measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value of the isoxazole compound by plotting the percent inhibition against the log of the compound concentration.

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Prepare Reagents Prepare Reagents Add to 96-well Plate Add to 96-well Plate Prepare Reagents->Add to 96-well Plate Incubate Incubate Add to 96-well Plate->Incubate Initiate Reaction Initiate Reaction Incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance->Calculate Reaction Rate Determine IC50 Determine IC50 Calculate Reaction Rate->Determine IC50

Caption: Experimental workflow for a COX-2 inhibition assay.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of isoxazole compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with various concentrations of the isoxazole test compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound.

  • Determine the IC50 value of the isoxazole compound.

In Vivo Models

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of an isoxazole compound against a specific type of cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Isoxazole test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject the cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the isoxazole compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Administer the vehicle control to the control group.

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the isoxazole compound.

Part 4: Future Perspectives and Emerging Targets

The field of isoxazole-based drug discovery is continually evolving, with researchers exploring new therapeutic applications and innovative drug design strategies.[2][3]

Multi-target Drug Design

The development of multi-targeted therapies, where a single compound is designed to interact with multiple biological targets, is a promising approach for the treatment of complex diseases like cancer and neurodegenerative disorders. The versatility of the isoxazole scaffold makes it an ideal platform for the design of such multi-target agents.[2]

Isoxazoles in Neglected Tropical Diseases

There is a growing interest in the potential of isoxazole compounds for the treatment of neglected tropical diseases, such as malaria and leishmaniasis. The development of novel and affordable drugs for these diseases is a global health priority.

Novel Synthetic Methodologies

Advances in synthetic organic chemistry are enabling the creation of increasingly complex and diverse libraries of isoxazole derivatives.[1][3] These new synthetic methods will facilitate the exploration of novel chemical space and the discovery of isoxazole-based drugs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The isoxazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its remarkable versatility has given rise to a diverse array of therapeutic agents that have made a significant impact on human health. As our understanding of disease biology deepens and our drug discovery tools become more sophisticated, the isoxazole ring is poised to remain a critical component in the development of the next generation of innovative medicines. The continued exploration of new therapeutic targets and the application of novel drug design strategies will undoubtedly unlock the full potential of this remarkable heterocyclic scaffold.

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Methodological & Application

Application Notes & Protocols: Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 6-Bromo-3-chlorobenzo[d]isoxazole. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is critical for the development of novel therapeutics. This guide focuses on achieving high chemoselectivity, targeting the more reactive C-Br bond at the 6-position while preserving the C-Cl bond at the 3-position. We will explore the mechanistic basis for this selectivity, provide a robust, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This note is intended for researchers, chemists, and professionals in drug discovery and process development.

Introduction: The Strategic Importance of Selective Functionalization

The benzo[d]isoxazole moiety is a cornerstone in the design of pharmacologically active agents, appearing in drugs targeting a wide range of diseases. The ability to precisely install diverse substituents onto this core structure is paramount for structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] Its tolerance of numerous functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an indispensable tool.[2]

The substrate, this compound, presents a classic synthetic challenge: chemoselectivity. With two distinct halogen atoms, the reaction conditions must be finely tuned to favor coupling at one site over the other. The established reactivity trend for halides in palladium-catalyzed cross-coupling is I > Br > OTf >> Cl.[1][2] This inherent difference in reactivity forms the basis of our strategy, allowing for selective oxidative addition of the palladium catalyst to the more labile Carbon-Bromine bond. This guide provides the expertise to exploit this reactivity differential for the predictable synthesis of 6-aryl-3-chlorobenzo[d]isoxazole derivatives.

The Mechanistic Pillars of Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. Understanding this mechanism is not merely academic; it informs every choice we make in the lab, from catalyst selection to the choice of base and solvent. The cycle is generally understood to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex. This active catalyst inserts into the carbon-halogen bond of the electrophile (our benzo[d]isoxazole). This is the rate-determining step and the key to selectivity. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond ensures that the catalyst preferentially inserts at the 6-position. This step oxidizes the catalyst from Pd(0) to a Pd(II) species.

  • Transmetalation: In this stage, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[5][6][7][8]

  • Reductive Elimination: The final step involves the two organic groups (the benzo[d]isoxazole and the newly transferred aryl group) coupling together and leaving the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Chemoselective Step) pd0->ox_add Ar¹-Br pd_complex Ar¹-Pd(II)L₂-Br (Palladacycle) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar²-B(OH)₂ Base pd_aryl Ar¹-Pd(II)L₂-Ar² transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim Forms Ar¹-Ar² red_elim->pd0 Regenerates Catalyst product 6-Aryl-3-chlorobenzo[d]isoxazole (Ar¹-Ar²) red_elim->product reactant1 This compound (Ar¹-Br) reactant1->ox_add reactant2 Arylboronic Acid (Ar²-B(OH)₂) reactant2->transmetal

Caption: The Suzuki-Miyaura catalytic cycle for this compound.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints.

Materials and Equipment
  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (or boronate ester)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos). Buchwald precatalysts are also excellent alternatives.[9][10]

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvents: 1,4-Dioxane and Water (degassed)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen) with manifold, syringes, needles, and standard laboratory glassware.

  • Analysis: Thin Layer Chromatography (TLC) plates, LC-MS system.

Reaction Parameters: A Comparative Overview

The choice of catalyst, base, and solvent significantly impacts reaction efficiency and yield. The following table summarizes typical conditions for Suzuki couplings of aryl bromides.

ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Rationale & Justification
Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source. Buchwald ligands like SPhos are bulky and electron-rich, promoting oxidative addition for challenging or sterically hindered substrates.[9]
Base K₂CO₃ (2.0 eq.)Cs₂CO₃ (2.0 eq.)Carbonates are effective and economical. Cs₂CO₃ is more soluble in organic solvents and more basic, which can accelerate the reaction, especially for less reactive boronic acids.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Toluene / H₂O (4:1 v/v)A mixture of an organic solvent and water is crucial for dissolving both the organic substrate and the inorganic base.[1][2] Dioxane and toluene are common choices.
Temperature 80-100 °C90-110 °CSufficient thermal energy is required to drive the catalytic cycle. Higher temperatures may be needed for less reactive coupling partners.
Reaction Time 4-12 hours6-24 hoursMonitored by TLC or LC-MS until consumption of the starting material.
Step-by-Step Protocol

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care.

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[11]

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.2 eq.), and the base (2.0 eq.).

  • Catalyst Addition: If using a solid catalyst/ligand system, add it to the flask now.

  • Solvent Addition & Degassing: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by degassed water via syringe. It is critical to minimize oxygen, which can deactivate the catalyst and lead to side reactions like boronic acid homocoupling.[1] Sparge the resulting mixture with the inert gas for 10-15 minutes.

  • Reaction Execution:

    • If using a pre-catalyst that is added as a solution, add it now via syringe.

    • Fit the flask with a reflux condenser under the inert atmosphere.

    • Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every 2 hours) until the starting this compound is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the flask and transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with an organic solvent like Ethyl Acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure 6-aryl-3-chlorobenzo[d]isoxazole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a Buchwald ligand), or a stronger base like Cs₂CO₃. Ensure that degassing was thorough.

  • Formation of Byproducts: The primary byproduct is often the homocoupled boronic acid (Ar²-Ar²). This typically results from oxygen in the reaction mixture and can be minimized by rigorous degassing.[1] Protodeborylation (loss of the boronic acid group) can also occur, especially with electron-rich or heteroaromatic boronic acids.

  • Loss of Chlorine: While the C-Cl bond is significantly less reactive, aggressive conditions (very high temperatures, highly active catalysts designed for aryl chlorides) could potentially lead to a small amount of diarylated product. If this is observed, reducing the temperature or using a less active catalyst may be necessary.

  • Chemoselectivity Issues: In the vast majority of cases, coupling will occur at the C-Br bond. However, certain ligand systems can, in rare cases, alter the conventional selectivity of dihalogenated heterocycles.[12][13] Sticking to standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/SPhos generally ensures the desired C-Br reactivity.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and reliable method for synthesizing valuable 6-aryl derivatives. By leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds, high chemoselectivity can be readily achieved. Careful attention to the mechanistic principles, particularly the role of the catalyst and base, and adherence to a robust, oxygen-free protocol are the keys to success. This application note provides the foundational knowledge and practical steps for researchers to confidently employ this reaction in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • Bello, D., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Molnár, J. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
  • Bello, D., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Wolfe, J. P., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Devulapally, K. K., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Prati, L., et al. (2005). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Niemeyer, Z. L., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
  • Strotman, N. A., et al. (2018). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. [Link]
  • MacLean, D. S., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
  • Munday, R. H. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Niemeyer, Z. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
  • Schüßler, P., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • Brough, P. A., et al. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
  • Gaonkar, S. L., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]
  • Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
  • Ghorai, P., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. PubMed Central. [Link]
  • Al-Karawi, A. J. M., & Al-Jubouri, H. H. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

Sources

Application Note: Selective Buchwald-Hartwig Amination of 6-Bromo-3-chlorobenzo[d]isoxazole at the C-6 Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the selective palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-3-chlorobenzo[d]isoxazole. The benzo[d]isoxazole scaffold is a privileged heterocycle in medicinal chemistry, and the ability to selectively functionalize it is crucial for drug discovery and development.[1] This document details the underlying principles of chemoselectivity, provides optimized reaction parameters, and offers a step-by-step protocol for achieving high-yield C-N bond formation exclusively at the C-Br position, leaving the C-Cl bond intact for subsequent transformations.

Introduction: The Strategic Value of Selective C-N Coupling

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[2] Its application is particularly vital in the pharmaceutical industry, where the aryl amine motif is a cornerstone of countless therapeutic agents.[3] The substrate of interest, this compound, presents a common synthetic challenge: a dihalogenated aromatic system where selective functionalization is desired.

The ability to sequentially modify such a scaffold unlocks vast chemical space for structure-activity relationship (SAR) studies. This guide focuses on exploiting the inherent reactivity differences between the C-Br and C-Cl bonds to develop a robust and selective amination protocol at the C-6 position.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

The success of this selective transformation hinges on the first and often rate-determining step of the Buchwald-Hartwig catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) complex.[4][5] This step is highly sensitive to the strength of the carbon-halogen (C-X) bond.

The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[6] This fundamental difference in bond dissociation energy means that the energy barrier for the Pd(0) catalyst to insert into the C-Br bond is substantially lower than that for the C-Cl bond.[6][7] Consequently, with careful control of the catalytic system and reaction conditions, the palladium catalyst will selectively react with the C-Br bond, leaving the more robust C-Cl bond untouched.[8]

The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-OTf > Ar-Cl .[9][10] Our protocol is designed to operate within the kinetic window where the rate of C-Br activation is fast, while the rate of C-Cl activation is negligible.

Optimizing the Catalytic System

Selection of the appropriate palladium source, ligand, base, and solvent is critical for achieving high selectivity and yield.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladacycle precatalysts (such as G3 or G4 precatalysts) are highly recommended. These complexes offer superior air and moisture stability and rapidly generate the active, monoligated Pd(0) species in solution upon exposure to a base, leading to more reproducible results.

  • Ligand Selection: The choice of phosphine ligand is arguably the most crucial parameter. Bulky, electron-rich biarylmonophosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step.[2][11] For the amination of aryl bromides, ligands such as RuPhos or BrettPhos have demonstrated exceptional performance, providing high catalytic turnover and preventing catalyst deactivation.[11][12] These ligands create a sterically demanding coordination sphere around the palladium center that facilitates the key steps of the catalytic cycle.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H-Pd complex) to form the palladium-amido intermediate.[3] Sodium tert-butoxide (NaOtBu) is a highly effective base that often leads to the highest reaction rates.[13] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[13]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tert-butanol are standard choices.[13] Toluene is often preferred for its ability to solubilize the organic components and its sufficiently high boiling point to drive the reaction to completion.

The Catalytic Cycle Visualized

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[2][3][5]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Adduct pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product hx_base [Base-H]+Br- amido_complex->hx_base arbr Ar-Br (6-Bromo-3-chloro...) arbr->oa_complex amine HNR'R'' amine->amido_complex base Base base->amido_complex

Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • RuPhos Ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a PTFE-lined cap and magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add this compound (e.g., 248.5 mg, 1.0 mmol), RuPhos Pd G3 (16.8 mg, 0.02 mmol), additional RuPhos ligand (9.3 mg, 0.02 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to the reaction vial.

    • Scientist's Note: The addition of a slight excess of free ligand can sometimes protect the active catalyst and improve yields. The solid reagents should be charged to the vial first.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction Setup: Seal the vial tightly with the cap, and wrap the seal with electrical tape or parafilm. Remove the vial from the glovebox.

  • Heating & Stirring: Place the vial in a pre-heated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-16 hours.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS after a few hours. The starting material should be consumed, and a new, more polar spot (the product) should appear. The reaction is typically complete overnight.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully uncap the vial and quench the reaction by adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 6-morpholin-4-yl-3-chlorobenzo[d]isoxazole.

Expected Scope and Yields

The protocol is robust and applicable to a variety of primary and secondary amines. The table below illustrates the expected outcomes for different amine coupling partners.

Amine PartnerStructure of AmineProduct: 6-Amino-3-chlorobenzo[d]isoxazoleExpected Yield
MorpholineMorpholine6-(Morpholin-4-yl)-3-chlorobenzo[d]isoxazole>90%
n-Butylaminen-ButylamineN-Butyl-3-chlorobenzo[d]isoxazol-6-amine85-95%
AnilineAnilineN-Phenyl-3-chlorobenzo[d]isoxazol-6-amine80-90%
PyrrolidinePyrrolidine6-(Pyrrolidin-1-yl)-3-chlorobenzo[d]isoxazole>90%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture).2. Insufficiently strong base.3. Reaction temperature too low.1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., NaOtBu or LiHMDS).3. Increase temperature to 110-120 °C.
Hydrodehalogenation Presence of water; β-hydride elimination side reaction.[2]Use scrupulously dry reagents and solvents. Consider a different ligand/base combination.
Formation of Double Amination Product Reaction temperature too high or time too long, leading to C-Cl activation.Reduce reaction temperature to 80-90 °C and monitor carefully to stop after full consumption of starting material.
Poor Yield after Purification Product may be basic and stick to silica gel.Pre-treat the silica gel with 1% triethylamine in the eluent to neutralize acidic sites.

Conclusion

This application note demonstrates a reliable and highly selective protocol for the Buchwald-Hartwig amination of this compound. By leveraging the intrinsic difference in reactivity between C-Br and C-Cl bonds and employing a modern, well-defined palladium catalytic system, researchers can confidently synthesize valuable 6-amino-3-chlorobenzo[d]isoxazole intermediates. This method provides a crucial synthetic route for the elaboration of this important heterocyclic core, facilitating the rapid development of new chemical entities in drug discovery programs.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Singleton, D. A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Plummer, S. and Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Ke, Z. et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
  • Wang, C. et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
  • Al-Masri, H. et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Bakherad, M. et al. (2014). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. RSC Discovery. [Link]
  • Li, J-H. et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Kashani, S. K. et al.
  • ACS GCI Pharmaceutical Roundtable.
  • Shinde, P. B. et al. (2013). A Comprehensive Review on Synthesis and Reactivity of Isoxazoles. International Journal of ChemTech Research. [Link]
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Introduction: Synthesizing Complexity on the Benzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Selective Sonogashira Coupling of 6-Bromo-3-chlorobenzo[d]isoxazole

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry and materials science, imparting unique electronic and conformational properties to molecules. The functionalization of this heterocycle is crucial for developing novel therapeutic agents and advanced organic materials.[1][2] Among the array of synthetic tools available, the Sonogashira cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4][5]

This application note provides a detailed guide for researchers on performing a selective Sonogashira reaction on this compound. The key synthetic challenge lies in the differential reactivity of the C-Br and C-Cl bonds. By carefully controlling the reaction conditions, it is possible to achieve selective alkynylation at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent orthogonal functionalization. This guide explains the mechanistic underpinnings of this selectivity and provides a robust protocol for laboratory application.

Mechanistic Rationale for Selectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[3][4][6] The selectivity in dihalogenated substrates is dictated primarily by the rate-determining step in the palladium cycle: the oxidative addition of the aryl halide to the Pd(0) catalyst.[7]

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br >> Ar-Cl .[7][8][9] This trend is governed by the carbon-halogen bond dissociation energy. The weaker C-Br bond (approx. 71 kcal/mol) is more readily cleaved by the Pd(0) catalyst than the significantly stronger C-Cl bond (approx. 84 kcal/mol). By employing mild reaction conditions (e.g., lower temperatures, carefully chosen catalyst systems), the oxidative addition can be selectively triggered at the C-Br bond of this compound, while the C-Cl bond remains unreactive.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex_B trans-Ar-Pd(II)-X(L₂) pd_complex_C cis-Ar-Pd(II)-C≡CR'(L₂) pd_complex_B->pd_complex_C Transmetalation cu_acetylide Cu-C≡CR' pd_complex_B->cu_acetylide Cu-Acetylide from Copper Cycle note Ar-X = this compound X = Br (selectively) pd_complex_B->note product Ar-C≡CR' pd_complex_C->product cuX CuX pd_complex_C->cuX Regenerates CuX cuX->cu_acetylide Base cu_acetylide->cuX Transmetalation alkyne H-C≡CR' alkyne->cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing Reaction Conditions for Selectivity

Achieving high selectivity and yield requires careful optimization of several parameters. The following table outlines key considerations for the coupling of this compound with a terminal alkyne.

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂: A robust, common choice for aryl bromides. Pd(PPh₃)₄: Highly active but air-sensitive. Pd(OAc)₂ / Pd₂(dba)₃: Requires an external phosphine ligand.For aryl bromides, PdCl₂(PPh₃)₂ often provides a good balance of reactivity and stability.[3][10] Catalyst loading is typically 1-5 mol%.
Copper(I) Co-catalyst CuI (Copper(I) Iodide): The standard co-catalyst.[3][5] Copper-Free Conditions: An important alternative to prevent alkyne homocoupling (Glaser coupling), which is a common side reaction.[3][11][12]The presence of copper significantly accelerates the reaction under mild conditions.[13] However, for sensitive substrates or when homocoupling is problematic, copper-free protocols are preferred.[14]
Ligand PPh₃ (Triphenylphosphine): Often used in conjunction with the Pd source. Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, P(t-Bu)₃): Can enhance reactivity for more challenging substrates but may risk activating the C-Cl bond if conditions are too harsh.[12]For selective C-Br activation, standard PPh₃ is typically sufficient. More activating ligands should be used cautiously, possibly at lower temperatures, to maintain selectivity.
Base Amines (Et₃N, DIPEA, n-BuNH₂): Act as both base and often as a co-solvent.[3][15] Inorganic Bases (K₂CO₃, Cs₂CO₃): Often used in copper-free systems.[3][16]The base neutralizes the H-X acid formed during the reaction. An amine base is standard for the classic Sonogashira protocol. The choice of base can influence reaction rates and side product formation.
Solvent THF, Dioxane, DMF, Acetonitrile: Common polar aprotic solvents.[6][17] Amine (e.g., Et₃N): Can be used as both the base and solvent.[3]The solvent must be able to dissolve all reactants and be inert under the reaction conditions. Degassing the solvent (e.g., by sparging with nitrogen or argon) is critical to prevent catalyst oxidation and alkyne homocoupling.
Temperature Room Temperature to 60 °C: The typical range.To ensure selectivity for the C-Br bond, it is crucial to start at room temperature.[8] The reaction can be gently heated if conversion is slow, but the temperature should be monitored carefully to avoid C-Cl bond activation.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Sonogashira coupling at the C-6 bromine position of this compound.

Reagents & Equipment:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Workflow Figure 2: Experimental Workflow for Selective Sonogashira Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Dry glassware (oven or flame-dry) B Add solid reagents: - Benzo[d]isoxazole - PdCl₂(PPh₃)₂ - CuI A->B C Seal flask and establish inert atmosphere (3x vacuum/inert gas cycles) B->C D Add anhydrous solvents (THF, Et₃N) and liquid alkyne via syringe C->D E Stir at room temperature D->E F Monitor reaction (TLC or LC-MS) E->F G Quench reaction (e.g., sat. aq. NH₄Cl) F->G H Extract with organic solvent (e.g., EtOAc) G->H H->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by flash column chromatography I->J K Characterize product (NMR, MS, etc.) J->K

Caption: A step-by-step workflow from preparation to final product analysis.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq, 2.5 mol%), and CuI (0.05 eq, 5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen). Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to achieve a concentration of ~0.1 M) and anhydrous Et₃N (2.0 eq) via syringe. Finally, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The solution may change color and become heterogeneous.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 3-24 hours. If the reaction is sluggish after several hours, it can be gently warmed to 40-50 °C, but monitor closely for the appearance of any byproducts resulting from C-Cl activation.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alkynyl-3-chlorobenzo[d]isoxazole product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently anhydrous/anaerobic conditions.3. Low reaction temperature.1. Use fresh, high-quality catalyst. Ensure proper inert atmosphere technique.2. Use anhydrous solvents and degas them thoroughly before use.3. If no reaction occurs at RT after 4-6 hours, slowly increase temperature to 40-50 °C.
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper catalyst.1. Ensure rigorous exclusion of air from the reaction.2. Reduce CuI loading or switch to a copper-free protocol.
Loss of Selectivity (C-Cl Coupling) 1. Reaction temperature is too high.2. Catalyst/ligand system is too reactive.1. Run the reaction at a lower temperature for a longer period.2. Use a less activating catalyst system (e.g., avoid highly electron-rich, bulky phosphine ligands).
Decomposition of Starting Material/Product 1. Base is too strong or not compatible.2. Benzo[d]isoxazole ring instability under conditions.1. Try a milder base, such as an inorganic base (K₂CO₃) with a suitable solvent.2. Keep reaction temperature as low as possible and minimize reaction time.

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]
  • Sonogashira Coupling. BYJU'S. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • The Sonogashira coupling reaction mechanism.
  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
  • Selected examples of ligands used in decarboxylative Sonogashira coupling.
  • Sonogashira Coupling. Organic Synthesis. [Link]
  • Sonogashira Coupling. NROChemistry. [Link]
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. [Link]
  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.[Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Sonogashira Coupling. Royal Society of Chemistry. [Link]
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction.
  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction.
  • Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing. [Link]
  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. RSC Publishing. [Link]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. RSC Publishing. [Link]
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • Preparation and Utility of N-Alkynyl Azoles in Synthesis.
  • Sonogashira cross-coupling reaction. YouTube. [Link]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.

Sources

Application Notes and Protocols for the Selective Heck Reaction of 6-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction using 6-Bromo-3-chlorobenzo[d]isoxazole. This document delves into the mechanistic nuances, offers a detailed experimental protocol, and provides practical insights to ensure successful execution and optimization of this powerful cross-coupling reaction.

Introduction: Strategic C-C Bond Formation on the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] The ability to selectively functionalize this heterocyclic system is paramount for the synthesis of novel drug candidates and molecular probes. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a robust and versatile tool for C-C bond formation.[4][5]

This guide focuses on the Heck reaction of this compound, a substrate offering two distinct halogen handles for selective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for a regioselective Heck coupling, preferentially occurring at the more reactive C-Br position. This chemoselectivity is crucial for synthesizing complex molecules in a controlled and predictable manner.

Mechanistic Insights: The Palladium Catalytic Cycle and Chemoselectivity

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][6][7][8] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

The Catalytic Cycle:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[4][7]

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex, followed by a migratory insertion of the alkene into the Pd-aryl bond.[4][8]

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate generates the desired substituted alkene product and a palladium-hydride species.[4][9]

  • Reductive Elimination: The final step involves the reductive elimination of HX from the palladium-hydride species, typically facilitated by a base, which regenerates the active Pd(0) catalyst and completes the cycle.[4][6]

Chemoselectivity in Dihaloarenes:

The successful execution of a selective Heck reaction on this compound hinges on exploiting the differential reactivity of the C-Br and C-Cl bonds. The general order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf > Cl.[9] This inherent reactivity difference provides a thermodynamic basis for the preferential activation of the C-Br bond over the C-Cl bond.

To further enhance this selectivity, careful tuning of the reaction parameters is essential. The choice of palladium precursor, ligand, base, and solvent all play a critical role in modulating the catalytic activity and preventing side reactions, such as the competing activation of the C-Cl bond.[10][11]

Detailed Experimental Protocol

This protocol outlines a general procedure for the Heck reaction of this compound with a generic alkene, such as styrene or an acrylate. Optimization of the reaction conditions, particularly temperature and reaction time, may be necessary for different alkene substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>97%Commercially Available
Alkene (e.g., Styrene, n-Butyl Acrylate)>98%Commercially AvailableShould be free of inhibitors.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)>98%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Triethylamine (Et₃N)Anhydrous, >99.5%Commercially AvailableStore over KOH pellets.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercially AvailableUse a freshly opened bottle or degassed solvent.
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Schlenk Flask or Reaction VialOven-dried before use.
Magnetic Stirrer and Stir Bar
Inert Atmosphere (Argon or Nitrogen)High Purity

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.02 mmol, 2 mol%) and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), anhydrous N,N-dimethylformamide (DMF, 5 mL), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Reaction Execution: Immerse the reaction flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualization of the Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(X) PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydride [L₂Pd(II)(H)(X)] PdII_Alkyl->PdII_Hydride β-Hydride Elimination Product Substituted Alkene PdII_Alkyl->Product Product Release PdII_Hydride->Pd0 Reductive Elimination (+ Base) Salt [H-Base]⁺X⁻ ArX 6-Bromo-3-chloro- benzo[d]isoxazole Alkene Alkene Base Base (e.g., Et₃N)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalystEnsure the use of a fresh palladium precursor and handle phosphine ligands under an inert atmosphere.
Poor quality of reagents/solventsUse anhydrous and degassed solvents. Ensure the alkene is free of inhibitors.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Formation of Side Products Reaction at the C-Cl positionUse a less active catalyst system or lower the reaction temperature. Sterically hindered phosphine ligands can improve selectivity.
Homocoupling of the aryl halideEnsure a slight excess of the alkene is used.
Isomerization of the alkene productThe choice of base and solvent can influence isomerization. Consider using a weaker base or a different solvent system.
Difficulty in Purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider alternative purification techniques like preparative TLC or HPLC.

References

  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Wikipedia. Heck reaction. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • ResearchGate. Optimization of Heck reaction conditions. a. [Link]
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • Journal of the American Chemical Society. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. [Link]
  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]
  • ResearchGate. Optimization of conditions for the Heck reaction. [Link]
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
  • Der Pharma Chemica.
  • MDPI.
  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

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Palladium-catalyzed cross-coupling of 6-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 6-Bromo-3-chlorobenzo[d]isoxazole: Application Notes and Protocols

Introduction: The Strategic Value of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and rigid structure make it an ideal scaffold for designing targeted therapeutic agents and functional organic materials. The compound this compound is a particularly valuable synthetic intermediate. Possessing two distinct halogen atoms at electronically and sterically different positions, it offers a versatile platform for sequential, site-selective functionalization, enabling the rapid diversification and construction of complex molecular architectures.[1]

This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions on the this compound substrate. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying principles governing these transformations, empowering researchers to make informed decisions in their synthetic endeavors.

Core Principle: Chemoselectivity in Dihalogenated Systems

The primary challenge and opportunity in functionalizing this compound lies in controlling the site of reaction. Palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle initiated by the oxidative addition of the catalyst into a carbon-halogen bond. The rate of this oxidative addition is the principal determinant of chemoselectivity and is highly dependent on the carbon-halogen bond dissociation energy (BDE).

The established reactivity order for halogens in palladium-catalyzed reactions is: C–I > C–Br > C–Cl >> C–F .[2][3]

For this compound, the C(6)-Br bond is significantly weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C(3)-Cl bond. This intrinsic difference in reactivity allows for highly selective cross-coupling at the C6 position while preserving the C3 chloro-substituent for subsequent transformations. This inherent selectivity is a powerful tool, providing a strategic entry point for building molecular complexity in a controlled, stepwise manner.[4][5][6]

The Palladium Cross-Coupling Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions discussed herein operate through a common catalytic cycle, illustrated below. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions. The cycle consists of three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or related steps, and reductive elimination.[7][8]

Palladium Catalytic Cycle cluster_cycle pd0 Pd(0)L_n Active Catalyst oa_complex Pd(II) Complex (Ar-Pd(II)-X)L_n pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Pd(II) Intermediate (Ar-Pd(II)-R')L_n oa_complex->trans_complex Transmetalation (+ R'-M) trans_complex->pd0 trans_complex:e->pd0:w trans_complex:e->pd0:w Catalyst Regeneration product Ar-R' Coupled Product trans_complex->product Reductive Elimination reagents Ar-X = this compound R'-M = Coupling Partner (e.g., R'B(OH)2)

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds between sp²-hybridized centers.[9][10] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]

Key Mechanistic & Experimental Considerations
  • Catalyst: Pd(PPh₃)₄ is a common choice as it is a pre-formed, active Pd(0) catalyst. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand can be used to generate the active catalyst in situ.

  • Ligand: For aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the more difficult oxidative addition. However, for the more reactive C-Br bond, standard ligands like PPh₃ or dppf are usually sufficient.

  • Base: A base is crucial for the transmetalation step.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O9012
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Toluene/H₂O1008
Thiophene-2-boronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)1,4-Dioxane8016
Cyclopropylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Toluene/H₂O10012

Note: This table represents typical starting conditions for aryl bromides and may require optimization for the specific substrate.

Detailed Protocol: Selective Suzuki-Miyaura Coupling at C6

This protocol describes the coupling of this compound with phenylboronic acid.

Suzuki Protocol Workflow start Start reagents 1. Combine Substrate, Boronic Acid, Pd(PPh3)4, and K2CO3 in Flask start->reagents degas 2. Seal, Evacuate, and Backfill with Argon (3x) reagents->degas solvent 3. Add Degassed Dioxane and Water degas->solvent heat 4. Heat to 90 °C with Vigorous Stirring solvent->heat monitor 5. Monitor Reaction by TLC/LC-MS heat->monitor workup 6. Cool, Dilute with EtOAc, Wash with H2O & Brine monitor->workup purify 7. Dry (Na2SO4), Concentrate, and Purify by Chromatography workup->purify end End Product: 3-Chloro-6-phenylbenzo[d]isoxazole purify->end

Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 mmol, 247.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Argon gas supply

  • Round-bottom flask with stir bar, condenser

Procedure:

  • To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a condenser, seal with a septum, and purge the system by evacuating and backfilling with argon three times.

  • Add degassed 1,4-dioxane and deionized water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 3-chloro-6-phenylbenzo[d]isoxazole.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13][14] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[13]

Key Mechanistic & Experimental Considerations
  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are essential. They promote both the oxidative addition and the final reductive elimination step. Pre-formed catalysts (e.g., XPhos Pd G3) are often used for convenience and improved reactivity.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or amine-Pd complex. Sodium tert-butoxide (NaOtBu) is the most common choice for its high reactivity. However, for base-sensitive substrates, milder bases like Cs₂CO₃ or K₃PO₄ can be effective, often requiring a different ligand/solvent system.[14]

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.

Data Summary: Buchwald-Hartwig Amination Conditions
AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
MorpholinePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.5)Toluene1006
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11018
BenzylamineXPhos Pd G3 (2)-NaOtBu (1.5)THF8012
N-MethylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.8)Toluene10010

Note: This table represents typical starting conditions. The reaction is sensitive to air and moisture; rigorous inert techniques are required.

Detailed Protocol: Selective Buchwald-Hartwig Amination at C6

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 mmol, 247.5 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • RuPhos (0.02 mmol, 9.4 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)

  • Anhydrous Toluene (5 mL)

  • Argon gas supply (glovebox recommended)

  • Schlenk tube or sealed vial with stir bar

Procedure:

  • Inside a glovebox: To a Schlenk tube, add Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Add this compound and the stir bar.

  • Add anhydrous toluene, followed by morpholine.

  • Seal the tube tightly with a Teflon-lined cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C. Stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS (quench a small aliquot with water/EtOAc before analysis).

  • Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-(3-chlorobenzo[d]isoxazol-6-yl)morpholine.

Other Key Cross-Coupling Reactions

While Suzuki and Buchwald-Hartwig are workhorse reactions, other palladium-catalyzed transformations are equally valuable for functionalizing the C6 position.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an internal alkyne, a valuable functional group for further chemistry (e.g., click chemistry, cyclizations).[16][17] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, DIPEA).[18] Copper-free conditions have also been developed to avoid issues with homocoupling of the alkyne.[19]

  • Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, such as an acrylate or styrene.[20] This reaction is excellent for synthesizing substituted olefins. It typically uses a palladium catalyst and a base (e.g., Et₃N or K₂CO₃) and often does not require a phosphine ligand, although their addition can be beneficial.

Sequential Functionalization Strategy

The true synthetic power of this compound is realized in sequential coupling strategies. After selectively functionalizing the C6 position, the less reactive C3 chloro-substituent becomes a handle for a second, distinct cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures and the use of more active catalyst systems (e.g., those with bulky, electron-rich ligands like XPhos or NHCs) that are capable of activating the stronger C-Cl bond.

Sequential Functionalization start This compound step1 Step 1: Selective C6-Br Coupling (e.g., Suzuki, Mild Conditions) Catalyst: Pd(PPh3)4 start->step1 intermediate Intermediate: 6-R1-3-chlorobenzo[d]isoxazole step1->intermediate step2 Step 2: C3-Cl Coupling (e.g., Buchwald-Hartwig, Forcing Conditions) Catalyst: Pd(OAc)2 / XPhos intermediate->step2 product Final Product: 6-R1-3-R2-benzo[d]isoxazole step2->product

Figure 3: A strategic workflow for the sequential functionalization of this compound.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. chem.ox.ac.uk.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. CORE.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalysed Coupling Chemistry. Thermo Fisher Scientific.
  • Sonogashira coupling. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

Sources

Ligand Selection for the Suzuki-Miyaura Coupling of Bromo-isoxazoles: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, valued for its unique electronic properties and ability to participate in crucial hydrogen bonding interactions. The Suzuki-Miyaura cross-coupling reaction offers a powerful method for functionalizing isoxazole scaffolds, enabling the construction of complex molecular architectures. However, the electron-deficient nature of the isoxazole ring, particularly when substituted with a bromine atom, presents significant challenges to the standard Suzuki protocol. Catalyst poisoning and sluggish oxidative addition are common hurdles. This guide provides a deep dive into the strategic selection of phosphine ligands to overcome these challenges. We will explore the mechanistic role of the ligand in the catalytic cycle, analyze the reactivity of bromo-isoxazole isomers, and present a systematic protocol for ligand screening to empower researchers in drug discovery and process development.

The Challenge and Opportunity of Bromo-isoxazole Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for C(sp²)–C(sp²) bond formation in organic synthesis.[1] Its tolerance of diverse functional groups and relatively mild conditions have made it indispensable in the synthesis of pharmaceuticals and agrochemicals.[2][3] The isoxazole ring system is a privileged scaffold in drug design, and its derivatization via cross-coupling is of high interest.

However, heteroaryl halides like bromo-isoxazoles are often challenging substrates.[4] The presence of Lewis basic nitrogen and oxygen atoms can lead to coordination with the palladium center, potentially deactivating the catalyst.[5] Furthermore, the electron-deficient character of the ring can influence the rate-limiting oxidative addition step of the catalytic cycle.[6] Success in coupling these substrates hinges on the rational selection of the supporting ligand, which is arguably the most critical variable in the reaction setup.

The Decisive Role of the Ligand in the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The supporting ligand, typically a phosphine, is not a mere spectator; it actively modulates the electronic and steric environment of the palladium center, directly influencing the rate and efficiency of each key step.[1][7]

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// Connections to labels halide -> pd0 [style=invis]; ox_add -> pdII [style=invis]; boronic -> pdII [style=invis]; base -> pdII [style=invis]; transmetal -> pdII_R2 [style=invis]; red_elim -> product [style=invis];

// Invisible edges for layout {rank=same; pd0; ox_add; halide;} {rank=same; pdII; transmetal; boronic; base;} {rank=same; pdII_R2; red_elim;} {rank=same; product;} } caption [label="Figure 1: The Suzuki-Miyaura Catalytic Cycle.", shape=plaintext, fontsize=10];

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole. This step is often rate-limiting, especially for electron-deficient or sterically hindered halides.[2]

    • Ligand's Role: Electron-rich ligands enhance the electron density on the palladium center, promoting its insertion into the C-Br bond. Bulky ligands favor the formation of a highly reactive, monoligated Pd(0)L species, which accelerates oxidative addition.[8][9]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the boron species by a base.[10]

    • Ligand's Role: The ligand's steric and electronic properties influence the rate of this exchange, though its most critical roles are in the other two steps.

  • Reductive Elimination: The two organic fragments (the isoxazole and the coupling partner) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

    • Ligand's Role: Sterically bulky ligands create crowding around the metal center, which promotes the bond-forming reductive elimination step to relieve steric strain.[9]

For challenging substrates like bromo-isoxazoles, ligands that accelerate both the oxidative addition and reductive elimination steps are paramount.

A Guide to Ligand Selection for Bromo-isoxazoles

The choice of ligand should be guided by the electronic nature of the bromo-isoxazole. A systematic screening approach is often the most effective strategy. Below are classes of ligands that have proven effective for challenging heteroaryl couplings.

Class 1: Bulky, Electron-Rich Monodentate Phosphines (Buchwald Ligands)

This class of ligands, developed by Stephen Buchwald and others, is often the first choice for difficult cross-coupling reactions. Their key features are a sterically demanding biaryl backbone and electron-donating dialkylphosphino groups (e.g., dicyclohexylphosphino or di-tert-butylphosphino).[8]

  • Recommended Ligands:

    • SPhos (L7) : Exhibits excellent reactivity and stability, often leading to high reaction rates.[8]

    • XPhos (L8) : A highly versatile and efficient ligand for a broad range of Suzuki couplings, including those with heteroaryl halides.[8][12]

    • RuPhos : The electron-rich and bulky nature of RuPhos enhances catalyst stability and reactivity, making it suitable for functionalized substrates.[13]

    • Tri-tert-butylphosphine (P(t-Bu)₃) : A very bulky and electron-rich ligand that has been shown to be essential for the successful coupling of 5-bromoisoxazoles, effectively suppressing the formation of ketone byproducts.[14]

  • Causality for Selection: The combination of steric bulk and high electron density makes these ligands ideal for promoting the key oxidative addition and reductive elimination steps, which are often sluggish with electron-poor heteroaryl halides.[8][9]

Class 2: Bidentate Ferrocenyl Phosphines

Bidentate ligands can offer enhanced stability to the palladium catalyst. Their defined bite angle can also play a crucial role in promoting the desired catalytic steps.

  • Recommended Ligand:

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene) : This is a robust and widely used ligand. Pre-formed Pd(dppf)Cl₂ is a common and reliable catalyst for screening reactions involving heteroaryl bromides.[15][16]

  • Causality for Selection: The ferrocene backbone provides a rigid structure that stabilizes the palladium center throughout the catalytic cycle. It is an excellent starting point for screening due to its proven track record in a vast number of coupling reactions.[15][16]

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// Edges start -> setup; setup -> ligands; ligands -> l1; ligands -> l2; ligands -> l3; {l1, l2, l3} -> monitor; monitor -> analysis; analysis -> success [label="Good"]; analysis -> trouble [label="Poor"]; trouble -> optimize; optimize -> setup [label="Re-screen"]; } caption [label="Figure 2: Ligand Screening Workflow.", shape=plaintext, fontsize=10];

Reactivity of Bromo-isoxazole Isomers

The position of the bromine atom on the isoxazole ring influences its reactivity due to differences in the electronic environment and steric accessibility of the C-Br bond.

  • 5-Bromo-isoxazoles : The C5 position is often susceptible to nucleophilic attack, which can lead to side reactions. Successful coupling at this position has been achieved using the bulky and electron-rich P(t-Bu)₃ ligand, which favors the desired Suzuki pathway over side reactions.[14]

  • 4-Bromo-isoxazoles : Coupling at the C4 position is common, and various standard ligand systems can be effective.[17]

  • 3-Bromo-isoxazoles : The C3 position is adjacent to the ring oxygen, which may influence the oxidative addition step. The choice of a highly active catalyst system, such as those based on Buchwald ligands, is recommended.

Protocol: Systematic Ligand Screening for Bromo-isoxazole Coupling

This protocol describes a general procedure for screening a panel of ligands to identify the optimal conditions for the Suzuki-Miyaura coupling of a specific bromo-isoxazole substrate.

Materials and Equipment:

  • Bromo-isoxazole substrate

  • Boronic acid or boronic acid pinacol ester

  • Palladium source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand panel: XPhos, SPhos, P(t-Bu)₃, dppf

  • Base: K₂CO₃ or K₃PO₄ (anhydrous)

  • Solvent: 1,4-Dioxane or Toluene, and Water (degassed)

  • Reaction vials (e.g., microwave vials with stir bars)

  • Inert atmosphere glovebox or Schlenk line

  • Heating block or oil bath with temperature control

  • TLC plates and LC-MS for reaction monitoring

Procedure:

  • Preparation (Inert Atmosphere): Perform all additions of palladium sources, ligands, and reagents under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[18]

  • Reagent Charging: To a set of four labeled reaction vials, add:

    • Bromo-isoxazole (1.0 equiv, e.g., 0.2 mmol)

    • Boronic acid/ester (1.2 - 1.5 equiv)

    • Base (K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Catalyst Preparation: In separate small vials, prepare the catalyst systems. For a Pd₂(dba)₃ source, a Ligand:Pd ratio of 2:1 to 4:1 is common. For a Pd(OAc)₂ source, a 2:1 ratio is standard.

    • Vial 1 (XPhos): Add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 - 6.0 mol%).

    • Vial 2 (SPhos): Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 - 6.0 mol%).

    • Vial 3 (P(t-Bu)₃): Add Pd₂(dba)₃ (1.5 mol%) and P(t-Bu)₃ (3.0 - 6.0 mol%).

    • Vial 4 (dppf): Add Pd(dppf)Cl₂ (3.0 mol%).

  • Solvent Addition: Add degassed solvent to each reaction vial. A common choice is a mixture of 1,4-Dioxane and Water (e.g., 4:1 or 10:1 ratio, to a concentration of ~0.1 M).[19]

  • Reaction Execution:

    • Seal the vials securely.

    • Place the vials in a preheated heating block or oil bath (typically 80-110 °C).

    • Stir the reactions for a set period (e.g., start monitoring after 2 hours, continue up to 24 hours).

  • Monitoring and Analysis:

    • After the initial heating period, cool a vial, and take a small aliquot for analysis by TLC or LC-MS to determine the consumption of starting material and formation of the product.

    • Compare the conversion rates across the different ligand systems.

  • Work-up and Purification (for the most successful reaction):

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary and Troubleshooting

The following table summarizes successful conditions reported for challenging heteroaryl Suzuki couplings, providing a valuable starting point for optimization.

LigandPalladium SourceBaseSolvent SystemTemperature (°C)Substrate ClassReference
P(t-Bu)₃·HBF₄ Pd₂(dba)₃CsFDioxane805-Bromo-isoxazole[14]
XPhos Pd₂(dba)₃K₃PO₄Dioxane / H₂O120 (Microwave)Iodo-heterocycle[19]
PdCl₂(XPhos)₂ -K₂CO₃Dioxane / H₂O150 (Microwave)Heteroaryl Tosylate[12]
RuPhos RuPhos Pd G4K₂CO₃Dioxane / H₂O100Bromo-oxadiazole[13]
dppf Pd(dppf)Cl₂K₂CO₃DME / H₂O805-Bromo-indazole[15][16]

Common Issues and Solutions:

  • Low or No Conversion: The primary issue is often a slow oxidative addition.

    • Solution: Switch to a more electron-rich and bulky ligand (e.g., from dppf to XPhos or SPhos). Increase the temperature. Ensure the reaction is strictly anaerobic.

  • Protodeboronation (Loss of Boronic Acid): The boronic acid hydrolyzes back to the corresponding arene.

    • Solution: Use anhydrous conditions with a base like K₃PO₄ or CsF.[9] Using a more stable boronate, such as a pinacol ester (BPin), can also mitigate this side reaction.

  • Homocoupling of Boronic Acid:

    • Solution: This can be caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[9]

  • Product Decomposition: The isoxazole ring can sometimes be unstable to the reaction conditions.

    • Solution: Attempt the reaction at a lower temperature with a more active catalyst system to shorten the reaction time.

Conclusion

The successful Suzuki-Miyaura coupling of bromo-isoxazoles is critically dependent on the strategic selection of the phosphine ligand. While the electron-deficient nature of the substrate presents challenges, the use of modern, bulky, and electron-rich monodentate ligands—such as XPhos, SPhos, and P(t-Bu)₃—provides a powerful toolkit to overcome these hurdles. These ligands effectively accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle. For initial screening, the robust and reliable dppf ligand also serves as an excellent benchmark. By employing a systematic screening protocol and understanding the mechanistic role of the ligand, researchers can efficiently develop robust and high-yielding methods for the synthesis of complex isoxazole-containing molecules, accelerating progress in drug discovery and development.

References

  • (Note: References are compiled from the search results and formatted for clarity. URLs are directed to the main landing page of the article for stability.)
  • Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • NRO Chemistry (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Aher, A. B., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. organic-chemistry.org. [Link]
  • ProtonGuru (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
  • Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
  • Reddit r/Chempros (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com. [Link]
  • Morita, T., & Nakamura, H. (2015). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • KCIL Chemofarbe Group (2025). Challenges In Suzuki Coupling Reaction. kcil.co.in. [Link]
  • Singh, S., et al. (2015). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC - NIH. [Link]
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles.
  • Gulea, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH. [Link]
  • Kumar, D., et al. (2024). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles.
  • Zhang, Z-Q., et al. (2019). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
  • Malmström, J., & Berts, W. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
  • Reddit r/Chempros (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

Sources

Application Notes and Protocols: A Strategic Guide to Base Selection for the Buchwald-Hartwig Amination of Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amino-Isoxazoles in Medicinal Chemistry

The isoxazole motif is a cornerstone in modern drug discovery, prized for its unique electronic properties and its ability to serve as a versatile bioisostere.[1] The introduction of an amino group onto the isoxazole core unlocks vast chemical space, enabling the synthesis of novel scaffolds with significant therapeutic potential. The Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and indispensable tool for forging the crucial C-N bond on the isoxazole ring.[2][3] This reaction's broad substrate scope and functional group tolerance have made it a favored method in the synthesis of complex pharmaceutical intermediates.[4]

However, the inherent chemical nature of the isoxazole ring presents unique challenges. Specifically, the N-O bond within the isoxazole nucleus is susceptible to cleavage under certain conditions, particularly in the presence of strong bases, which can lead to undesired ring-opening side reactions.[5][6] Consequently, the judicious selection of the base is not merely an optimization step but a critical determinant of reaction success, directly impacting yield, purity, and the overall viability of the synthetic route.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles governing base selection for the Buchwald-Hartwig amination of isoxazoles. We will delve into the mechanistic role of the base, offer a comparative analysis of commonly employed bases, and provide detailed, field-proven protocols to empower you to navigate the intricacies of this powerful transformation with confidence.

The Pivotal Role of the Base: A Mechanistic Perspective

In the catalytic cycle of the Buchwald-Hartwig amination, the base plays a multifaceted and indispensable role.[1][7] Its primary function is to deprotonate the amine nucleophile, generating the more nucleophilic amide, which then coordinates to the palladium center. This deprotonation event is a critical equilibrium that is heavily influenced by the relative acidities of the amine and the conjugate acid of the base.

Furthermore, the base is involved in the deprotonation of the palladium-amine complex, facilitating the formation of the key palladium-amido intermediate. It is from this intermediate that reductive elimination occurs, yielding the desired C-N coupled product and regenerating the active Pd(0) catalyst.

The choice of base, therefore, directly impacts the rate and efficiency of these crucial steps. A base that is too weak may result in slow or incomplete reaction due to insufficient deprotonation of the amine. Conversely, a base that is too strong can promote undesired side reactions, most notably the degradation of the sensitive isoxazole ring.[5]

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} "Catalytic cycle of the Buchwald-Hartwig amination."

A Comparative Analysis of Common Bases for Isoxazole Amination

The selection of an appropriate base requires a careful consideration of the electronic properties of the isoxazole substrate, the pKa of the amine nucleophile, and the reaction conditions. Below is a comparative analysis of commonly used bases in the context of isoxazole amination.

Base pKa of Conjugate Acid (approx. in H₂O) Typical Solvent(s) Advantages Disadvantages Optimal for Isoxazoles?
Sodium tert-butoxide (NaOtBu) 19[8]Toluene, DioxaneHigh reactivity, often leading to faster reaction times and lower catalyst loadings.[9]Strong basicity can cause degradation of sensitive isoxazole rings.[5] Incompatible with many electrophilic functional groups.[1]Use with caution. Best for robust, less electron-deficient isoxazoles. Careful optimization is crucial.
Cesium Carbonate (Cs₂CO₃) 10.3 (second pKa)[10]Dioxane, TolueneGood functional group tolerance. Higher solubility in organic solvents compared to other inorganic carbonates.[11][12] Often provides a good balance between reactivity and substrate stability.[13]Can be more expensive than other inorganic bases. May require higher catalyst loadings or longer reaction times compared to NaOtBu.A strong candidate, particularly for isoxazoles with base-sensitive functional groups. A good starting point for optimization.
Potassium Phosphate (K₃PO₄) 12.3 (third pKa)[14]Dioxane, TolueneExcellent functional group tolerance. Economical.[15]Often requires higher temperatures and longer reaction times. Can lead to lower yields with less reactive substrates.A viable option for highly sensitive isoxazoles where milder conditions are paramount. May require more forcing conditions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) ~13.5 (in MeCN)Toluene, DMFSoluble organic base, leading to homogeneous reaction mixtures. Can be effective in specific cases.Often found to be a poor base for this transformation due to the high energy barrier for deprotonation of the palladium-amine complex.[16]Generally not a first-choice base for this application.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the Buchwald-Hartwig amination of a representative 3-bromoisoxazole substrate. It is essential to note that optimization of the reaction conditions (temperature, reaction time, catalyst/ligand loading) is often necessary for each specific substrate combination.

Materials and Reagents:

  • 3-Bromo-5-phenylisoxazole (or other halo-isoxazole)

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Selected Base (Sodium tert-butoxide, Cesium Carbonate, or Potassium Phosphate)

  • Anhydrous Toluene (or Dioxane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and purification supplies.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "General workflow for Buchwald-Hartwig amination."

Protocol 1: General Procedure using Cesium Carbonate (A Good Starting Point)
  • Reaction Setup: In an oven-dried Schlenk tube, combine 3-bromo-5-phenylisoxazole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add anhydrous toluene (5 mL) and the desired amine (1.2 mmol) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: For Robust Isoxazoles using Sodium tert-Butoxide
  • Reaction Setup: Follow the same procedure as in Protocol 1, but substitute cesium carbonate with sodium tert-butoxide (1.4 mmol).

  • Reaction: The reaction temperature can often be lowered to 80-100 °C, and reaction times may be shorter (4-12 hours).

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Protocol 3: For Highly Base-Sensitive Isoxazoles using Potassium Phosphate
  • Reaction Setup: Follow the same procedure as in Protocol 1, but substitute cesium carbonate with potassium phosphate (2.0 mmol).

  • Reaction: Higher temperatures (110-120 °C) and longer reaction times (24-48 hours) may be necessary.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently basic conditions- Poor quality reagents/solvent- Use a pre-catalyst or ensure proper activation of the Pd(0) source.- Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃).- Use freshly distilled/dried solvents and high-purity reagents.
Formation of byproducts (e.g., from ring-opening) - Base is too strong for the isoxazole substrate.- High reaction temperature.- Switch to a weaker base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄).- Lower the reaction temperature and extend the reaction time.
Dehalogenation of the starting material - Presence of water or other protic sources.- Certain ligand/base combinations can favor this side reaction.- Ensure all reagents and solvents are scrupulously dry.- Screen different phosphine ligands.
Poor reproducibility - Inconsistent quality of reagents (especially the base).- Inconsistent inert atmosphere.- Use a fresh bottle of base or titrate to determine its activity.- Ensure a rigorously maintained inert atmosphere throughout the reaction setup and duration.

Conclusion: A Pathway to Success

The Buchwald-Hartwig amination is a formidable tool for the synthesis of amino-isoxazoles, a class of compounds with immense potential in drug discovery. The success of this transformation hinges on a nuanced understanding of the role of the base and a strategic approach to its selection. By carefully considering the stability of the isoxazole substrate and the reactivity of the amine, and by employing the appropriate base and reaction conditions, researchers can overcome the inherent challenges and efficiently access a diverse array of valuable molecules. This guide provides a solid foundation and practical protocols to empower scientists to confidently and successfully apply this powerful methodology in their research endeavors.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-X Bond Formation. In Modern Arylation Methods (pp. 1-122). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thomas, C. J., et al. (2007). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Organic Letters, 9(15), 2931-2934.
  • Velcicky, J., et al. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Journal of the American Chemical Society, 133(18), 6948-6951.
  • Sigma-Aldrich.
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  • Wikipedia.
  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. [Link]
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  • ResearchGate. (2012).
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  • Common Organic Chemistry. Sodium t-Butoxide. [Link]
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  • PMC. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Reviews, 110(2), 1077-1109. [Link]
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
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  • ResearchGate. (2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]
  • Reddit. (2022). Anyone who have dissolved NaOtBu in toluene?[Link]
  • JOCPR.
  • PubMed. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(15), 2931-2934. [Link]
  • PMC. (2018). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Chemical Biology, 13(7), 1784-1790. [Link]
  • ACS GCI Pharmaceutical Roundtable.
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  • PMC. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(6), 3367-3373. [Link]
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Application Note & Protocols: Modular Synthesis of PROTAC Linkers from 6-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The design and synthesis of these heterobifunctional molecules—composed of a POI ligand, an E3 ligase ligand, and a connecting linker—present significant synthetic challenges. The linker itself is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and overall degradation profile.[2][3] This application note provides a detailed guide to the synthesis of versatile PROTAC linkers starting from the commercially available 6-Bromo-3-chlorobenzo[d]isoxazole. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, offering a semi-rigid backbone that can be strategically functionalized.[4][5] We leverage the differential reactivity of the aryl bromide and aryl chloride moieties to achieve a modular, stepwise synthesis, enabling the creation of a library of linkers with diverse functionalities.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule functions by inducing proximity between a target POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][6] This event-driven mechanism allows PROTACs to act catalytically, often achieving profound and sustained protein knockdown at low nanomolar concentrations.[6] While the two ligands determine the PROTAC's targets, the linker is far from a passive spacer. Its length, rigidity, composition, and attachment points are crucial parameters that must be empirically optimized to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[3][7][8]

The this compound scaffold serves as an exceptional starting point for linker synthesis due to two key features:

  • Privileged Scaffold : The benzisoxazole core is found in numerous FDA-approved drugs and biologically active compounds, suggesting favorable pharmacological properties.[4][5][9] Its relative rigidity can help pre-organize the PROTAC conformation, potentially reducing the entropic penalty of ternary complex formation.[2][8]

  • Orthogonal Reactivity : The C-Br and C-Cl bonds on the aromatic ring possess distinct reactivities in common cross-coupling reactions. Generally, the C-Br bond is significantly more reactive towards oxidative addition in palladium-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the more stable C-Cl bond.[10][11] This differential reactivity allows for selective, sequential functionalization, which is the cornerstone of the modular synthetic strategy outlined herein.

This guide will detail the synthetic pathway, provide step-by-step protocols, and explain the chemical rationale behind each transformation.

Overall Synthetic Strategy

The synthetic approach is designed for modularity, allowing for the introduction of different chemical moieties at two distinct points on the benzisoxazole core. The strategy hinges on a two-step functionalization sequence: first, a palladium-catalyzed cross-coupling reaction at the more reactive C6-bromo position, followed by a nucleophilic aromatic substitution (SNAr) at the C3-chloro position.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B Step 1: Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) at C6-Bromo Position A->B Selective functionalization of C-Br bond C Intermediate 1 (Functionalized at C6) B->C D Step 2: Nucleophilic Aromatic Substitution (SNAr) at C3-Chloro Position C->D Functionalization of C-Cl bond with linker chain (e.g., PEG-NHBoc) E Intermediate 2 (Fully Elaborated Linker Precursor) D->E F Step 3: Terminal Group Deprotection E->F e.g., TFA for Boc removal G Final Bifunctional Linker (Ready for Conjugation) F->G

Caption: High-level workflow for the modular synthesis of PROTAC linkers.

Detailed Protocols and Methodologies

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the C6-Position

This first step installs a functional handle at the C6 position, which can later be used to connect to either the POI or E3-ligase ligand. We will use a boronic acid pinacol ester bearing a protected carboxylic acid as an example. This strategy allows for the eventual formation of a stable amide bond.

Reaction Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance. By using a suitable palladium catalyst and ligand combination, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, we can achieve selective coupling at the C-Br bond while leaving the C-Cl bond untouched.[10][12][13] Cesium carbonate (Cs₂CO₃) is chosen as the base for its efficacy in promoting transmetalation.

Caption: Suzuki-Miyaura coupling to functionalize the C6 position.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.2 equiv), and Cesium Carbonate (2.0 equiv).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1, v/v) to achieve a final concentration of ~0.1 M with respect to the starting material.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, Ethyl 4-(3-chlorobenzo[d]isoxazol-6-yl)benzoate .

Expected Results & Characterization:

  • Yield: 75-90%.

  • ¹H NMR: Expect characteristic shifts for the newly formed bi-aryl system and disappearance of the signals corresponding to the C6-proton of the starting material.

  • LC-MS: A clean peak corresponding to the calculated mass-to-charge ratio (m/z) of the product.

Protocol 2: SNAr with a Bifunctional PEG Linker at the C3-Position

This step introduces the main linker chain. We use an amine-terminated PEG chain that is protected at its other terminus (e.g., with a Boc group) to prevent self-reaction and allow for future elaboration.

Reaction Rationale: The C3-chloro position of the benzisoxazole ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the isoxazole heterocycle. A primary amine from a PEG linker can displace the chloride in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at elevated temperatures.

Caption: Nucleophilic aromatic substitution to install the linker chain.

Step-by-Step Procedure:

  • In a sealed vial, dissolve the intermediate from Protocol 1 (1.0 equiv) in anhydrous Dimethylformamide (DMF).

  • Add the N-Boc protected amino-PEG-amine (e.g., tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, 1.5 equiv).

  • Add DIPEA (3.0 equiv) to the mixture.

  • Seal the vial and heat the reaction to 100 °C for 24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the fully protected linker precursor.

Expected Results & Characterization:

  • Yield: 50-70%.

  • ¹H NMR: Appearance of characteristic broad peaks for the N-H protons and signals for the PEG chain and Boc protecting group.

  • LC-MS: A peak corresponding to the m/z of the product.

Protocol 3: Final Deprotection and Functionalization

The final step involves the simultaneous deprotection of the Boc group and saponification of the ethyl ester to reveal the terminal amine and carboxylic acid, respectively. These two functional groups are the points of attachment for the POI and E3 ligase ligands.

Reaction Rationale: Treatment with a strong acid like Trifluoroacetic acid (TFA) will cleave the Boc protecting group. Subsequent treatment with a base like Lithium hydroxide (LiOH) will hydrolyze the ethyl ester to the corresponding carboxylic acid. The order of these steps can be important and may need optimization. Alternatively, an acid-labile protecting group could be used for the carboxylic acid to allow for a one-step deprotection. For this protocol, we will describe a two-step sequence.

Caption: Final deprotection steps to yield the ready-to-use linker.

Step-by-Step Procedure (Boc Deprotection):

  • Dissolve the protected linker precursor (1.0 equiv) in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (20-30% v/v) and stir at room temperature for 1-2 hours.

  • Monitor by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene to ensure complete removal of TFA.

  • The resulting TFA salt of the amine can be used directly in the next step or purified.

Step-by-Step Procedure (Ester Hydrolysis):

  • Dissolve the amine TFA salt intermediate in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1).

  • Add Lithium hydroxide (LiOH) (3.0-5.0 equiv) and stir at room temperature for 2-4 hours.

  • Monitor by LC-MS.

  • Once the hydrolysis is complete, carefully acidify the mixture to pH ~4-5 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM/isopropanol mixture).

  • Dry the organic layer, concentrate, and purify by preparative HPLC to yield the final bifunctional linker.

Summary of Synthesized Compounds

CompoundStructureNameMW ( g/mol )Typical Yield
Starting Material This compound232.45N/A
Intermediate 1 Ethyl 4-(3-chlorobenzo[d]isoxazol-6-yl)benzoate315.7475-90%
Intermediate 2 Ethyl 4-(3-((2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)amino)benzo[d]isoxazol-6-yl)benzoate485.5550-70%
Final Linker 4-(3-((2-(2-aminoethoxy)ethyl)amino)benzo[d]isoxazol-6-yl)benzoic acid357.37>80% (from Int. 2)

Application in PROTAC Assembly

The synthesized bifunctional linker is now ready for conjugation to the POI and E3 ligase ligands. Standard peptide coupling conditions (e.g., HATU, HOBt, or EDC) can be used to form stable amide bonds. The modularity of this approach allows for the creation of a PROTAC library by coupling this linker to various ligands.

G cluster_0 Conceptual PROTAC Assembly Linker Final Bifunctional Linker (from Protocol 3) PROTAC Final PROTAC Molecule Linker->PROTAC POI_Ligand POI Ligand (with -COOH) POI_Ligand->Linker Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with -NH₂) E3_Ligand->Linker Amide Coupling (e.g., HATU, DIPEA)

Caption: Conceptual workflow for the final assembly of a PROTAC molecule.

Conclusion

This application note details a robust and modular synthetic route for producing PROTAC linkers from this compound. By exploiting the differential reactivity of the two halogen substituents, researchers can systematically build libraries of linkers with varied lengths and functionalities attached to a privileged medicinal chemistry scaffold. The provided protocols are designed to be reproducible and serve as a strong foundation for any research program focused on the rational design of novel protein degraders. This strategic approach accelerates the exploration of the complex structure-activity relationships inherent in PROTAC development, ultimately streamlining the path toward new therapeutics.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry.RSC Medicinal Chemistry.[Link]
  • Methods to accelerate PROTAC drug discovery.Expert Opinion on Drug Discovery.[Link]
  • Current strategies for the design of PROTAC linkers: a critical review.Journal of Medicinal Chemistry.[Link]
  • Novel approaches for the rational design of PROTAC linkers.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One.Journal of Medicinal Chemistry.[Link]
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.Journal of Medicinal Chemistry.[Link]
  • Benzisoxazole synthesis.Organic Chemistry Portal.[Link]
  • Synthesis of C3 substituted-benzisoxazole by a C-C bond with various ether groups or a hydroxyl group in C4.
  • PROTACs with aromatic linkers.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.Organic Letters.[Link]
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.Molecules.[Link]
  • Rapid PROTAC discovery pl
  • Current strategies for the design of PROTAC linkers: a critical review.Journal of Medicinal Chemistry.[Link]
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA.ACS Omega.[Link]
  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst.Beilstein Journal of Organic Chemistry.[Link]
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.RSC Advances.[Link]
  • Benzisoxazole - Wikipedia.Wikipedia.[Link]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.Accounts of Chemical Research.[Link]

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Application Notes and Protocols: Strategic Functionalization of the 6-Position of Benzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of drugs targeting a wide array of biological targets. Molecules incorporating this moiety have demonstrated activities as antipsychotics, anticonvulsants, anti-inflammatory agents, and anticancer agents.[1][3][4][5]

The strategic functionalization of the benzo[d]isoxazole core is paramount for modulating the pharmacological profile of drug candidates, including their potency, selectivity, and pharmacokinetic properties. The 6-position of the benzene ring, in particular, offers a key vector for chemical modification. Altering the substituents at this position can significantly impact receptor affinity and overall biological activity. For instance, the introduction of different groups at the 6-position of benzo[d]isothiazole (a related scaffold) has been shown to dramatically alter affinity for dopamine and serotonin receptors.[2] This guide provides a detailed overview of established and robust methodologies for the selective functionalization of the 6-position of benzo[d]isoxazole, complete with actionable protocols for laboratory application.

Core Synthetic Strategies for 6-Position Functionalization

The introduction of functional groups at the 6-position typically proceeds through two major pathways: direct electrophilic aromatic substitution on the parent heterocycle or, more commonly, transition metal-catalyzed cross-coupling reactions starting from a pre-functionalized (e.g., halogenated) benzo[d]isoxazole.

Workflow for 6-Position Functionalization

The general workflow involves an initial functionalization to install a reactive handle, followed by diversification through cross-coupling reactions.

G cluster_0 Step 1: Initial Functionalization cluster_1 Step 2: Diversification A Benzo[d]isoxazole B 6-Halo-benzo[d]isoxazole (e.g., Bromo, Chloro) A->B Halogenation (NBS, NCS) C 6-Nitro-benzo[d]isoxazole A->C Nitration (HNO₃/H₂SO₄) D 6-Aryl/Heteroaryl- benzo[d]isoxazole B->D Suzuki Coupling F 6-(Substituted-amino)- benzo[d]isoxazole B->F Buchwald-Hartwig Amination E 6-Amino- benzo[d]isoxazole C->E Reduction (e.g., Fe/HCl, H₂/Pd-C) E->F Further Functionalization G A Pd⁰L₂ C [Ar-PdII(X)L₂] A->C + Ar-X B Oxidative Addition D Transmetalation E [Ar-PdII(R)L₂] C->E + R-B(OR)₂ + Base E->A - Ar-R F Reductive Elimination G Ar-X H Ar-R I R-B(OR)₂ J Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds. [6][7]It facilitates the coupling of an aryl halide (6-halobenzo[d]isoxazole) with a primary or secondary amine. The reaction's success hinges on the use of a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). [8]This transformation is indispensable for synthesizing aryl amines, which are prevalent structures in pharmaceuticals.

G A Pd⁰L₂ C [Ar-PdII(X)L₂] A->C + Ar-X B Oxidative Addition D Amine Coordination & Deprotonation E [Ar-PdII(NR¹R²)L₂] C->E + HNR¹R² + Base E->A - Ar-NR¹R² F Reductive Elimination G Ar-X H Ar-NR¹R² I HNR¹R² J Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of 6-Bromo-benzo[d]isoxazole via Electrophilic Bromination

Principle: This protocol describes the direct bromination of benzo[d]isoxazole using N-bromosuccinimide (NBS) as the bromine source in an appropriate solvent. The reaction introduces a bromine atom, which serves as a crucial handle for subsequent cross-coupling reactions.

Materials & Reagents
Benzo[d]isoxazole
N-Bromosuccinimide (NBS)
Acetonitrile (CH₃CN), anhydrous
Dichloromethane (DCM)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add benzo[d]isoxazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 6-bromo-benzo[d]isoxazole.

Protocol 2: Synthesis of 6-Aryl-benzo[d]isoxazole via Suzuki-Miyaura Coupling

Principle: This protocol outlines the palladium-catalyzed cross-coupling of 6-bromo-benzo[d]isoxazole with an arylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. [9]

Materials & Reagents
6-Bromo-benzo[d]isoxazole
Arylboronic acid
Palladium(II) acetate (Pd(OAc)₂) or Pd(PPh₃)₄
SPhos or other suitable phosphine ligand (if using Pd(OAc)₂)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
1,4-Dioxane (anhydrous)
Water (degassed)
Nitrogen or Argon gas
Ethyl acetate (EtOAc)

| Anhydrous sodium sulfate (Na₂SO₄) |

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add 6-bromo-benzo[d]isoxazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of palladium precursor (e.g., Pd(OAc)₂, 2-4 mol%) and ligand (e.g., SPhos, 4-8 mol%).

  • Solvent Addition: Add the solvent system, typically a mixture of anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v).

  • Degassing: Seal the vessel and degas the reaction mixture thoroughly by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-benzo[d]isoxazole.

| Representative Suzuki Coupling Conditions & Yields | | :--- | :--- | :--- | :--- | | Arylboronic Acid | Catalyst System | Base | Typical Yield | | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good to Excellent | | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Excellent | | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Moderate to Good | | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Good | Yields are representative and may vary based on specific substrate and reaction scale.

Protocol 3: Synthesis of 6-(Dialkylamino)-benzo[d]isoxazole via Buchwald-Hartwig Amination

Principle: This protocol describes the C-N bond formation between 6-bromo-benzo[d]isoxazole and a secondary amine, catalyzed by a palladium/phosphine ligand system. The use of a strong, non-nucleophilic base and an appropriate bulky ligand is essential for an efficient reaction. [8][10]

Materials & Reagents
6-Bromo-benzo[d]isoxazole
Secondary amine (e.g., morpholine, piperidine)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
XPhos or other suitable Buchwald ligand
Sodium tert-butoxide (NaOt-Bu)
Toluene or 1,4-Dioxane (anhydrous)
Nitrogen or Argon gas
Ethyl acetate (EtOAc)

| Anhydrous sodium sulfate (Na₂SO₄) |

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (NaOt-Bu, 1.4 eq) to a dry Schlenk flask.

  • Reagent Addition: Add 6-bromo-benzo[d]isoxazole (1.0 eq) and the anhydrous solvent (e.g., toluene). Stir for a few minutes, then add the secondary amine (1.2 eq).

  • Degassing: If not prepared in a glovebox, seal the flask and degas the mixture.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C for 6-24 hours under an inert atmosphere. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and carefully quench with water.

    • Separate the layers and wash the organic phase with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 6-amino-benzo[d]isoxazole derivative.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
  • Xue, Z., Li, H., Xie, W., Xu, Y., & Zhang, Y. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1629-1635. [Link]
  • The recent progress of isoxazole in medicinal chemistry. (2021).
  • Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Xue, Z., Li, H., Xie, W., Xu, Y., & Zhang, Y. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Xue, Z., Li, H., Xie, W., Xu, Y., & Zhang, Y. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1629–1635. [Link]
  • Nitration Reaction of benzoxazole. (n.d.).
  • Isoxazole --> benzisoxazole rearrangement promoted cascade reactions affording stereodefined polycycles. (2003). Organic Letters, 5(4), 395-398. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). Arabian Journal of Chemistry, 9, S1595-S1611. [Link]
  • Buchwald–Hartwig amin
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 347-360. [Link]
  • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. (n.d.). SciSpace. [Link]
  • Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. (2015).
  • Rh-Catalyzed C-H Activation, [5 + 2] Cycloaddition/Oxidative for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a]d[1][16]iazepin-6-ones. (2023). The Journal of Organic Chemistry, 88(22), 15990-16001. [Link]
  • Scheme 2. Nitration of isoxazole 9: (i) Ac 2 O, HNO 3 , 0.5 h, 0-5 °C,... (n.d.).
  • Aromatization and Halogenation of 3,3a,4,5‐Tetrahydro‐3‐aryl‐2‐phenyl‐2H‐benzo[g]indazole Using I2/DMSO, CuCl2/DMSO, and N‐Bromosuccinimide. (2016).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). International Journal of Molecular Sciences, 22(23), 13038. [Link]
  • Benzisoxazole. (n.d.). Wikipedia. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online. [Link]
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. (2018). ACS Omega, 3(11), 15836-15844. [Link]
  • Microwave assisted regioselective halogenation of benzo[b]o[1][17]xazin-2-ones via sp2 C–H functionaliz
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry, 9, 2352-2357. [Link]
  • Microwave assisted regioselective halogenation of benzo[ b ]o[1][17]xazin-2-ones via sp 2 C–H functionalization. (2023).
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. (2021). Molecules, 26(18), 5649. [Link]
  • Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3421-3426. [Link]
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. (2022).
  • The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7. (1984). Journal of the Chemical Society, Perkin Transactions 1, 239-247. [Link]
  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. (2022). ACS Chemical Neuroscience, 13(6), 848-861. [Link]
  • Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. (2019). Molecules, 24(21), 3971. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants. (2014). European Journal of Medicinal Chemistry, 84, 218-226. [Link]
  • Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate. (2006).
  • Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions. (2019). New Journal of Chemistry, 43(44), 17163-17167. [Link]

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Application Notes and Protocols for Selective Reaction at the 6-Bromo Position Over the 3-Chloro Position

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Selective Cross-Coupling

In the intricate world of modern synthetic organic chemistry, the ability to selectively functionalize a molecule at a specific position is paramount. This is particularly true in the synthesis of complex pharmaceutical intermediates and advanced materials, where precise control over molecular architecture dictates biological activity and material properties. A common challenge encountered by synthetic chemists is the presence of multiple, yet chemically distinct, halogen atoms on an aromatic or heteroaromatic core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on achieving selective chemical reactions at a 6-bromo position while preserving a 3-chloro substituent on a representative pyridine scaffold.

The foundational principle underpinning this selectivity lies in the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend is C-I > C-Br > C-Cl >> C-F, which is primarily governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds.[1] The weaker C-Br bond is more susceptible to oxidative addition to a low-valent palladium catalyst, the crucial first and often rate-determining step in many cross-coupling catalytic cycles, compared to the stronger C-Cl bond.[1] By carefully tuning the reaction conditions—catalyst, ligand, base, solvent, and temperature—chemists can exploit this inherent reactivity difference to achieve remarkable levels of selectivity.

This guide will delve into the mechanistic underpinnings of this selectivity and provide detailed, field-proven protocols for three of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Mechanistic Cornerstone: The Oxidative Addition Step

The selectivity of palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes the former more susceptible to this insertion by the palladium catalyst.

Oxidative_Addition_Selectivity cluster_reaction Oxidative Addition Substrate 6-Bromo-3-chloropyridine TS_Br Transition State (C-Br) Substrate->TS_Br Lower Energy Barrier TS_Cl Transition State (C-Cl) Substrate->TS_Cl Higher Energy Barrier Pd0 Pd(0)L_n Pd0->TS_Br Pd0->TS_Cl Product_Br Oxidative Addition Product (at C-Br) TS_Br->Product_Br

Figure 1: Simplified energy profile for the selective oxidative addition at the C-Br bond.

The choice of ligand on the palladium catalyst plays a critical role in modulating this selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the electron density on the palladium center, promoting oxidative addition of even less reactive aryl chlorides. However, by carefully selecting a ligand with the appropriate steric and electronic properties, the kinetic window between C-Br and C-Cl activation can be widened, thus favoring the desired selective reaction.

Application Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following protocol is optimized for the selective coupling of an arylboronic acid at the 6-bromo position of a 6-bromo-3-chloropyridine derivative.

Experimental Protocol

Materials:

  • 6-Bromo-3-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromo-3-chloropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Arylboronic AcidTemperature (°C)Time (h)Yield of 6-aryl-3-chloropyridine (%)
Phenylboronic acid8012~85
4-Methoxyphenylboronic acid8014~82
3-Thienylboronic acid9016~78

Yields are representative and may vary depending on the specific substrate and reaction scale.

Suzuki_Workflow start Start reagents Combine Reactants: - 6-Bromo-3-chloropyridine - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ start->reagents inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous Dioxane and Degassed Water inert->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Workup: - Dilute with EtOAc - Wash with H₂O, brine - Dry over Na₂SO₄ monitor->workup purify Purification: Flash Column Chromatography workup->purify product Product: 6-Aryl-3-chloropyridine purify->product

Figure 2: Experimental workflow for the selective Suzuki-Miyaura coupling.

Application Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. The following protocol outlines the selective coupling of a terminal alkyne at the 6-bromo position.

Experimental Protocol

Materials:

  • 6-Bromo-3-chloropyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 6-bromo-3-chloropyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation
Terminal AlkyneTemperature (°C)Time (h)Yield of 6-alkynyl-3-chloropyridine (%)
Phenylacetylene258~90
Trimethylsilylacetylene4010~88
1-Hexyne4012~85

Yields are representative and may vary depending on the specific substrate and reaction scale.

Application Protocol 3: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. A highly relevant study by Abell et al. details the selective amination of 6-bromo-2-chloroquinoline, which provides a strong basis for a protocol targeting the 6-bromo-3-chloro isomer.[2][3][4]

Experimental Protocol

Materials:

  • 6-Bromo-3-chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add 6-bromo-3-chloropyridine and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation
AmineTemperature (°C)Time (h)Yield of 6-amino-3-chloropyridine (%)
Morpholine11016~92
Piperidine11018~89
Aniline11024~80

Yields are based on analogous reactions and may require optimization for the specific substrate.

Catalytic_Cycle Pd0 Pd(0)L_n OA_Complex ArPd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (at C-Br) ArX 6-Bromo-3-chloropyridine ArX->OA_Complex TM_Complex ArPd(II)(Nu)L_n OA_Complex->TM_Complex Transmetalation Transmetalation_Partner Nu-M (e.g., Ar'B(OH)₂, RC≡CH, R₂NH) Transmetalation_Partner->TM_Complex TM_Complex->Pd0 Reductive Elimination Product Product TM_Complex->Product

Figure 3: Generalized catalytic cycle for selective cross-coupling at the C-Br position.

Conclusion and Future Outlook

The selective functionalization of dihalogenated aromatic and heteroaromatic compounds is a powerful strategy in modern organic synthesis. The protocols detailed in this application note demonstrate that by leveraging the inherent difference in reactivity between C-Br and C-Cl bonds, highly selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be achieved. The key to this selectivity lies in the judicious choice of the palladium catalyst, ligand, and reaction conditions. As the demand for increasingly complex and precisely functionalized molecules continues to grow in the pharmaceutical and materials science sectors, the development of even more refined and robust methods for selective cross-coupling will remain an area of intense research and innovation.

References

  • Goossen, L. J., & Koley, D. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(11), 2587–2598. [Link]
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • Kempf, D. J., et al. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 9(19), 6615-6617. [Link]
  • Cantera. (2023).
  • Hitchcock, S. A., & May, J. A. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6377-6391. [Link]
  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 624-630. [Link]
  • Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2689–2701. [Link]
  • Graphviz. (2021). Graphviz tutorial. [Link]
  • Gouverneur, V., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
  • Thiemann, T., et al. (2010). Suzuki coupling of different chloropyridines with phenylboronic acids. Journal of Chemical Research, 34(1), 34-38. [Link]
  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
  • Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Pyke, S. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
  • Reisman, S. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4144-4147. [Link]
  • van Koten, G., et al. (2018). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 72(9), 601-605. [Link]
  • Ziegler, T., & Senn, H. M. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2689-2701. [Link]
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
  • Al-Masri, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(23), 7854-7865. [Link]
  • rNets. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]
  • Neufeldt, S. R. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
  • Abell, A. D., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Amazon S3. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • The University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

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Application Notes and Protocols for 6-Bromo-3-chlorobenzo[d]isoxazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzisoxazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties. The benzisoxazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a range of biologically active compounds with therapeutic applications including antipsychotic, anti-inflammatory, and anticancer agents.[3][4][5][6] The subject of this guide, 6-Bromo-3-chlorobenzo[d]isoxazole, represents a synthetically tractable fragment with well-defined properties, making it an excellent candidate for inclusion in FBDD libraries.

The strategic incorporation of halogen atoms—in this case, bromine and chlorine—provides several advantages. They offer vectors for future chemical elaboration ("fragment growing") and can engage in specific halogen bonding interactions within a protein's binding site, a feature of increasing importance in rational drug design. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in an FBDD campaign, from initial screening to hit validation and optimization.

Physicochemical Properties of this compound

A thorough understanding of a fragment's properties is critical for designing effective screening campaigns and interpreting results. This compound adheres to the "Rule of Three," a set of guidelines for selecting fragments with a higher probability of becoming successful leads.[7][8]

PropertyValueSource
CAS Number 1243389-57-2[9][10]
Molecular Formula C₇H₃BrClNO[9]
Molecular Weight 232.46 g/mol [9]
Appearance Solid[11]
Purity ≥95% (typical)[9]
LogP (calculated) ~2.5-3.0
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (N and O)

FBDD Workflow Using this compound

The successful application of this compound in an FBDD program follows a structured, multi-stage process. This workflow is designed to identify and validate genuine interactions between the fragment and the target protein, providing a solid foundation for subsequent medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead A Fragment Library Preparation (including this compound) B Primary Biophysical Screen (e.g., SPR or NMR) A->B High Concentration C Orthogonal Biophysical Assay (e.g., MST or DSF) B->C Initial Hits D Affinity Determination (KD measurement) C->D E Structural Biology (X-ray Crystallography or NMR) D->E Confirmed Binders F Structure-Guided Optimization (Fragment Growing/Linking) E->F Binding Mode Analysis G Lead Compound F->G

Figure 1: A representative FBDD workflow from initial fragment screening to lead compound development.

Part 1: Fragment Library Preparation and Primary Screening

The initial phase focuses on preparing a high-quality fragment library and conducting a primary screen to identify potential binders.

Protocol 1: Fragment Library Preparation
  • Source and Quality Control: Procure this compound from a reputable supplier (e.g., Alchem Pharmtech, American Elements).[10][11] Verify the identity and purity (≥95%) using LC-MS and ¹H-NMR spectroscopy.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 100-200 mM) in 100% DMSO. Assess the solubility and ensure no precipitation is observed upon storage at -20°C.

  • Plating: Incorporate the fragment into your larger fragment library, typically plated in 96- or 384-well formats. This "master plate" will be used to prepare the screening plates.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to provide kinetic data.[1][12][13][14]

  • Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Include a reference flow cell with an unrelated protein or a deactivated surface to subtract non-specific binding signals.[15]

  • Assay Development: Optimize running buffer conditions (pH, salt concentration) to ensure protein stability and minimize non-specific binding. A common starting point is PBS or HEPES-based buffers with 0.05% Tween-20 and a small percentage (e.g., 1-5%) of DMSO to match the fragment solution.

  • Screening:

    • Prepare a screening plate by diluting the fragment library (including this compound) to a final concentration typically in the range of 100-500 µM in the running buffer.

    • Inject the fragment solutions over the target and reference surfaces.

    • Monitor the change in refractive index (measured in Response Units, RU) in real-time. A response significantly above the reference channel and baseline noise indicates a potential binding event.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes and non-specific binding.

    • Identify initial "hits" as fragments that produce a reproducible and concentration-dependent binding response.

SPR_Workflow A Immobilize Target Protein on Sensor Chip B Inject Fragment Solution (e.g., 200 µM) A->B C Monitor Binding Signal (RU) B->C D Regenerate Surface C->D E Analyze Sensorgram C->E D->B Next Fragment F Identify Hits E->F

Figure 2: The cyclical workflow of a primary SPR fragment screen.

Part 2: Hit Validation and Characterization

It is crucial to validate hits from the primary screen using orthogonal methods to eliminate false positives and to characterize the binding interaction in detail.[16][17]

Protocol 3: Orthogonal Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[18][19][20] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for detecting weak fragment binding.[17][18]

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Add this compound to the protein solution at a concentration of 100-500 µM.

  • STD-NMR Experiment:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied far from any protein signals.

    • Subtract the on-resonance from the off-resonance spectrum. If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in signals for the fragment in the difference spectrum.

  • Water-LOGSY Experiment:

    • This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.

    • Binding fragments will show NOEs with the opposite sign to those of non-binding fragments.

  • Hit Confirmation: A confirmed hit will show clear signals in both STD and Water-LOGSY experiments, providing strong evidence of a direct interaction with the target protein.

Protocol 4: Structural Characterization by X-ray Crystallography

The "gold standard" for FBDD is determining the high-resolution crystal structure of the fragment bound to the target protein.[7][21][22][23] This provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-guided optimization.[24][25]

  • Protein Crystallization: Obtain high-quality crystals of the target protein in a condition suitable for fragment soaking.

  • Fragment Soaking:

    • Prepare a "soaking solution" containing this compound, typically at 1-10 mM, in the crystallization mother liquor. The presence of DMSO (5-10%) is often required to aid solubility.

    • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Transfer the soaked crystal into a cryoprotectant solution and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. The presence of the bromine atom provides a strong anomalous signal that can aid in identifying and placing the fragment.

    • Refine the structure of the protein-fragment complex to high resolution. This will reveal the specific amino acid residues involved in binding and the orientation of the fragment in the binding pocket.

Part 3: Hit-to-Lead Optimization

With a validated, structurally characterized hit like this compound, the next phase is to elaborate the fragment into a more potent, lead-like molecule.[26][27][28][29]

Strategies for Optimization

The crystal structure of the this compound-protein complex is the roadmap for optimization. The positions of the bromine and chlorine atoms are key vectors for chemical modification.

  • Fragment Growing: This is the most direct approach, where chemical groups are added to the fragment to engage with adjacent pockets in the binding site.[26][28]

    • Vector 1 (C6-Bromo): The bromine atom can be replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups that can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Vector 2 (C3-Chloro): The chlorine atom can also be a site for nucleophilic aromatic substitution or cross-coupling, providing another avenue for elaboration.

  • Fragment Merging: If another fragment is found to bind in an adjacent or overlapping site, a new molecule can be designed that incorporates the key features of both fragments.[26]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategy: Fragment Growing cluster_2 Optimized Lead A This compound KD = ~500 µM B Suzuki Coupling at C6 R-B(OH)2 Pd Catalyst A->B Vector 1 C Nucleophilic Substitution at C3 R-NH2 A->C Vector 2 D D B->D C->D

Figure 3: Hit-to-lead optimization pathways for the this compound scaffold.

Conclusion

This compound is a valuable tool for fragment-based drug discovery. Its adherence to the "Rule of Three," coupled with the strategic placement of halogen atoms for subsequent chemical modification, makes it an attractive starting point for identifying novel therapeutics. The systematic application of the biophysical and structural biology protocols outlined in this guide will enable researchers to effectively identify and validate its interactions with protein targets, paving the way for successful structure-guided lead optimization campaigns.

References

  • Vertex.ai Search. (n.d.). Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Retrieved January 10, 2026.
  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 10, 2026.
  • Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved January 10, 2026.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved January 10, 2026.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved January 10, 2026.
  • PubMed. (n.d.).
  • PNAS. (2013, July 19). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Retrieved January 10, 2026.
  • Oxford Academic. (2006, May 5). NMR-based screening: a powerful tool in fragment-based drug discovery. Retrieved January 10, 2026.
  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved January 10, 2026.
  • Bioscience Horizons. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved January 10, 2026.
  • NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC. Retrieved January 10, 2026.
  • PubMed. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. Retrieved January 10, 2026.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved January 10, 2026.
  • SciSpace. (2010, February 4). Fragment screening by surface plasmon resonance. Retrieved January 10, 2026.
  • ResearchGate. (2025, August 6). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved January 10, 2026.
  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 10, 2026.
  • ACS Publications. (n.d.). Fragment Hits: What do They Look Like and How do They Bind?. Retrieved January 10, 2026.
  • NIH. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Retrieved January 10, 2026.
  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Hit-to-lead optimization studies on derivative 57 toward the.... Retrieved January 10, 2026.
  • Smolecule. (n.d.). 3-Bromo-6-chlorobenzo[d]isoxazole. Retrieved January 10, 2026.
  • BroadPharm. (n.d.). This compound, min 95%, 100 mg. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Starting isoxazole fragment 6 and the subsequently derived 7, with improved potency for CBP and selectivity over BRD4.... Retrieved January 10, 2026.
  • Alchem Pharmtech. (n.d.). CAS 1243389-57-2 | this compound. Retrieved January 10, 2026.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development. Retrieved January 10, 2026.
  • CHI. (n.d.). Fragment Based Drug Discovery. Retrieved January 10, 2026.
  • Frontiers. (2020, February 17). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved January 10, 2026.
  • Frontiers. (n.d.). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved January 10, 2026.
  • PubMed. (n.d.). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Retrieved January 10, 2026.
  • BLD Pharm. (n.d.). 1427081-05-7|6-Bromo-3-chlorobenzo[d]isothiazole. Retrieved January 10, 2026.
  • NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. Retrieved January 10, 2026.
  • PubMed. (2020, March 12). Hit-to-Lead Optimization of Benzoxazepinoindazoles As Human African Trypanosomiasis Therapeutics. Retrieved January 10, 2026.
  • ResearchGate. (n.d.). Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. Retrieved January 10, 2026.
  • American Elements. (n.d.). 7-Bromo-3-chlorobenzo[d]isoxazole | CAS 1260677-07-3. Retrieved January 10, 2026.
  • YouTube. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Retrieved January 10, 2026.
  • ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved January 10, 2026.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 10, 2026.
  • ResearchGate. (2025, August 7). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved January 10, 2026.
  • Benchchem. (n.d.). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols. Retrieved January 10, 2026.
  • Elsevier. (2015). Chapter 7. Fragment-Based Drug Discovery. In The Practice of Medicinal Chemistry.
  • H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery. Retrieved January 10, 2026.
  • Google Patents. (n.d.). CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles. Retrieved January 10, 2026.

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-3-chlorobenzo[d]isoxazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzo[d]isoxazole ring system is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of interacting with a wide range of biological targets.[1] Consequently, benzo[d]isoxazole derivatives have been extensively explored in drug discovery, leading to the development of agents with antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic functionalization of the benzisoxazole nucleus is a cornerstone of medicinal chemistry efforts to modulate potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed guide to the derivatization of 6-bromo-3-chlorobenzo[d]isoxazole, a key intermediate for the synthesis of novel compounds for Structure-Activity Relationship (SAR) studies. The differential reactivity of the halogen substituents at the C3 and C6 positions allows for selective and sequential modification, providing a powerful platform for systematically probing the chemical space around this privileged core.

Strategic Overview: Orthogonal Reactivity of C3-Chloro and C6-Bromo Substituents

The synthetic utility of this compound lies in the distinct chemical reactivity of its two halogen atoms. The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogen and the isoxazole ring itself. In contrast, the bromine atom at the C6 position on the benzene ring is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonality allows for a modular and systematic approach to the synthesis of a diverse library of derivatives.

G cluster_0 C3 Derivatization (SNAr) cluster_1 C6 Derivatization (Cross-Coupling) start This compound C3_product 3-Amino-6-bromobenzo[d]isoxazole Derivatives start->C3_product C6_product 3-Chloro-6-arylbenzo[d]isoxazole Derivatives start->C6_product C3_reagents Primary/Secondary Amines (R1R2NH) C3_reagents->C3_product Nucleophilic Aromatic Substitution C6_product_final 3-Amino-6-arylbenzo[d]isoxazole (Disubstituted Product) C3_product->C6_product_final Suzuki-Miyaura Coupling with R3B(OH)2 C6_reagents Aryl/Heteroaryl Boronic Acids (R3B(OH)2) C6_reagents->C6_product Suzuki-Miyaura Coupling C3_product_final 3-Amino-6-arylbenzo[d]isoxazole (Disubstituted Product) C6_product->C3_product_final SNAr with R1R2NH

Figure 1: A diagram illustrating the orthogonal derivatization strategy for this compound.

Part 1: Derivatization at the C3 Position via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C3 position facilitates the displacement of the chloride by a variety of nucleophiles, most commonly primary and secondary amines. This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The presence of electron-withdrawing groups on the aromatic ring, such as the isoxazole moiety itself, stabilizes this negatively charged intermediate, thereby promoting the reaction.

Protocol 1: General Procedure for the Amination of this compound

This protocol describes a general method for the synthesis of 3-amino-6-bromobenzo[d]isoxazole derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base (2.0 equivalents)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow:

G setup Reaction Setup (Inert Atmosphere) reagents Combine this compound, amine, and base in anhydrous solvent. setup->reagents reaction Heat to 80-120 °C (Monitor by TLC/LC-MS) reagents->reaction workup Work-up (Aqueous quench, extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Figure 2: A flowchart of the general workflow for the amination reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.).

  • Reagent Addition: Add the desired amine (1.5 mmol, 1.5 eq.) and a non-nucleophilic base such as DIPEA (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add anhydrous DMF or DMSO (5-10 mL) to the flask.

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

  • Analysis: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Part 2: Derivatization at the C6 Position via Suzuki-Miyaura Cross-Coupling

The C-Br bond at the C6 position is well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly powerful method for forming carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids and their esters.[2][3][4]

Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of 3-Amino-6-bromobenzo[d]isoxazole Derivatives

This protocol outlines a general method for the arylation or heteroarylation of the C6 position of the benzisoxazole core.

Materials:

  • 3-Amino-6-bromobenzo[d]isoxazole derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the 3-amino-6-bromobenzo[d]isoxazole derivative (1.0 mmol, 1.0 eq.), the boronic acid or ester (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask.

  • Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic phase, dry it over an anhydrous salt, and concentrate it. Purify the residue by column chromatography to obtain the desired product.

  • Analysis: Confirm the structure and purity of the final compound using NMR and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound core allows for a detailed exploration of the SAR. Modifications at the C3 and C6 positions can probe the steric, electronic, and hydrogen-bonding requirements of the biological target.

Table 1: Representative SAR Data for a Hypothetical Kinase Target

Compound IDR¹ (at C3)R² (at C6)Kinase IC₅₀ (nM)
1 -Cl-Br>10,000
2a -NHCH₃-Br850
2b -N(CH₃)₂-Br1200
2c -NH(cyclopropyl)-Br450
3a -NH(cyclopropyl)-phenyl150
3b -NH(cyclopropyl)-4-fluorophenyl75
3c -NH(cyclopropyl)-3-pyridyl90
3d -NH(cyclopropyl)-4-methoxyphenyl250

Analysis of SAR Trends:

  • C3 Position: Introduction of a small secondary amine at the C3 position (e.g., methylamino or cyclopropylamino) is generally favorable for activity compared to the initial chloro-substituted compound. The SAR at this position often relates to hydrogen bonding interactions with the target protein.

  • C6 Position: Arylation of the C6 position via Suzuki coupling significantly enhances potency. The electronic nature of the substituent on the aryl ring plays a crucial role; an electron-withdrawing group like fluorine at the para-position (Compound 3b ) can lead to improved activity, potentially through favorable interactions or by influencing the overall electronic properties of the molecule. Substitution with a heteroaryl ring such as pyridine (Compound 3c ) can introduce additional hydrogen bond acceptors and improve solubility. An electron-donating group like methoxy (Compound 3d ) may be less favorable in this hypothetical case.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds for SAR studies in drug discovery. The distinct reactivity of the C3-chloro and C6-bromo substituents allows for a predictable and modular approach to derivatization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and strategies outlined in this application note provide a robust framework for researchers to generate libraries of diverse benzo[d]isoxazole analogs for the exploration of their biological potential.

References

  • 3-amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm049117+]
  • 3-amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15686399/]
  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4049103/]
  • Structure of 3-substituted-2,1-benzisoxazoles 1–13. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-3-substituted-21-benzisoxazoles-1-13_fig1_322384668]
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257597/]
  • Processes for preparing 3-amino-isoxazoles. Google Patents. [URL: https://patents.google.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Synthesis of benzo[d]isothiazoles: an update. Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2024-part-v-general-papers/202312146]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951239/]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
  • This compound. Alchem Pharmtech. [URL: https://www.alchempharmtech.com/product/cas-1243389-57-2]
  • General structure of the hit compound (43) and SAR studies toward... ResearchGate. [URL: https://www.researchgate.
  • This compound, min 95%, 100 mg. Strem Chemicals. [URL: https://www.strem.com/catalog/v/1000305-100G/46-0315/6-bromo-3-chlorobenzo%5Bd%5Disoxazole-min-95]
  • Synthesis of C3 substituted-benzisoxazole by a C-C bond. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-C3-substituted-benzisoxazole-by-a-C-C-bond-Reagents-and-conditions-a-NH-2_fig2_334544773]
  • 6-Bromobenzo[d]isoxazol-3-amine. BLD Pharm. [URL: https://www.bldpharm.com/products/177995-39-0.html]
  • Advances in Selective Functionalization of B(3, 6)-H of o-Carboranes. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [URL: https://www.researchgate.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00812a]
  • Advances in the selective functionalization of B(3,6)–H of o-carboranes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02377b]
  • Synthesis and Functionalization of 3-Bromo-2-(2- chlorovinyl)benzothiophenes as Molecular Tools. ResearchGate. [URL: https://www.researchgate.net/publication/319973211_Synthesis_and_Functionalization_of_3-Bromo-2-2-chlorovinylbenzothiophenes_as_Molecular_Tools]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-3-chlorobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzisoxazole Scaffold

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These derivatives have shown promise as antipsychotic, antimicrobial, anticancer, and anti-inflammatory agents.[1] The specific substitution pattern of 6-Bromo-3-chlorobenzo[d]isoxazole makes it a valuable intermediate for the synthesis of novel therapeutics, where the halogen atoms provide reactive handles for further chemical modifications, such as cross-coupling reactions. The presence of both a bromine and a chlorine atom offers differential reactivity, allowing for selective functionalization.

This guide provides a detailed protocol for the scale-up synthesis of this compound, addressing the challenges associated with transitioning from laboratory-scale to larger-scale production. We will delve into the rationale behind the synthetic strategy, provide a step-by-step protocol, and discuss critical aspects of safety, purification, and analytical quality control.

Synthetic Strategy: A Robust Pathway to this compound

The most common and scalable approach to the synthesis of 3-chlorobenzo[d]isoxazoles involves the cyclization of an appropriate ortho-substituted precursor. For the synthesis of this compound, a logical and efficient pathway commences with 4-Bromo-2-hydroxybenzaldehyde. This starting material undergoes oximation, followed by chlorination and subsequent intramolecular cyclization to yield the target molecule.

This multi-step synthesis involves the initial formation of an oxime, followed by chlorination and a final base-mediated intramolecular cyclization to yield the desired benzisoxazole ring system.[2]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the scale-up synthesis of this compound.

Scale-up Synthesis Workflow cluster_upstream Upstream Processing cluster_core_synthesis Core Synthesis (Scale-up) cluster_downstream Downstream Processing Start Starting Material: 4-Bromo-2-hydroxybenzaldehyde Oxime_Formation Step 1: Oximation Start->Oxime_Formation Hydroxylamine hydrochloride, Base Intermediate_1 Intermediate: 4-Bromo-2-hydroxybenzaldehyde oxime Oxime_Formation->Intermediate_1 Chlorination_Cyclization Step 2: Chlorination & Intramolecular Cyclization Intermediate_1->Chlorination_Cyclization N-Chlorosuccinimide (NCS), Base Product Product: This compound Chlorination_Cyclization->Product Purification Purification Product->Purification Recrystallization/ Column Chromatography Analysis Quality Control (QC) Analysis Purification->Analysis NMR, MS, HPLC Final_Product Final Product Analysis->Final_Product

Caption: General workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of this compound, adapted for a larger scale.

Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde oxime (Intermediate 1)

This initial step involves the conversion of the starting aldehyde to its corresponding oxime.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity ( kg/mol )Moles (mol)
4-Bromo-2-hydroxybenzaldehyde201.021.004.97
Hydroxylamine hydrochloride69.490.426.02
Sodium hydroxide40.000.246.00
Ethanol46.075.0 L-
Water18.022.5 L-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, add 4-Bromo-2-hydroxybenzaldehyde (1.00 kg, 4.97 mol) and ethanol (5.0 L). Stir the mixture at room temperature (20-25 °C) until all the solid has dissolved.

  • Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (0.42 kg, 6.02 mol) and sodium hydroxide (0.24 kg, 6.00 mol) in water (2.5 L).

  • Reaction Execution: Slowly add the aqueous hydroxylamine/sodium hydroxide solution to the stirred ethanolic solution of the aldehyde over a period of 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a circulating chiller if necessary.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 70-75 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing 10 L of cold water with stirring. A precipitate will form.

  • Filtration and Drying: Filter the solid product using a suitable filtration apparatus (e.g., Nutsche filter). Wash the filter cake with copious amounts of cold water until the pH of the filtrate is neutral. Dry the isolated solid under vacuum at 50-60 °C to a constant weight to afford 4-Bromo-2-hydroxybenzaldehyde oxime as a solid.

Protocol 2: Synthesis of this compound (Final Product)

This step involves the chlorination of the oxime intermediate followed by an in-situ intramolecular cyclization.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity ( kg/mol )Moles (mol)
4-Bromo-2-hydroxybenzaldehyde oxime216.031.004.63
N-Chlorosuccinimide (NCS)133.530.624.64
Sodium hydroxide40.000.205.00
Acetic Acid (Glacial)60.052.0 L-
Water18.02As needed-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor, suspend 4-Bromo-2-hydroxybenzaldehyde oxime (1.00 kg, 4.63 mol) in glacial acetic acid (2.0 L).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (0.62 kg, 4.64 mol) portion-wise to the stirred suspension over 30-60 minutes. Maintain the internal temperature between 20-25 °C.

  • Cyclization: After the addition of NCS is complete, stir the reaction mixture at room temperature for 1-2 hours. A solution of sodium hydroxide (0.20 kg, 5.00 mol) in water (1.0 L) is then added dropwise, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the disappearance of the intermediate.

  • Product Precipitation and Isolation: Upon completion, slowly add the reaction mixture to a larger vessel containing 20 L of ice-water with vigorous stirring. The product will precipitate out of solution.

  • Filtration and Washing: Filter the crude product and wash the filter cake thoroughly with water to remove any residual acetic acid and salts.

  • Drying: Dry the crude product under vacuum at 50-60 °C to a constant weight.

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a high-purity product suitable for further synthetic transformations.

Procedure:

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or isopropanol and water.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (or isopropanol). Once fully dissolved, slowly add hot water until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Safety Considerations for Scale-up Synthesis

Scaling up chemical reactions introduces new safety challenges that must be carefully managed.

  • Hazardous Reagents:

    • N-Chlorosuccinimide (NCS): A strong oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Sodium Hypochlorite and Acetic Acid: While not used in the primary protocol, the combination of sodium hypochlorite and acetic acid can be used as an alternative chlorinating agent. This mixture can release toxic chlorine gas. If this alternative is considered, it must be performed in a well-ventilated fume hood with extreme caution.

    • Sodium Hydroxide: A corrosive base. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Exothermic Reactions: The oximation and cyclization steps can be exothermic. On a large scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent runaway reactions.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

A thorough risk assessment should be conducted before commencing any scale-up synthesis.[3]

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons on the benzisoxazole ring. The chemical shifts and coupling patterns will be consistent with the 6-bromo-3-chloro substitution pattern.
¹³C NMR The carbon NMR spectrum will display the expected number of signals for the seven carbon atoms of the benzisoxazole core.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom (M+, M+2, M+4 peaks). For C₇H₃BrClNO, the expected molecular weight is approximately 232.46 g/mol .[4]
High-Performance Liquid Chromatography (HPLC) HPLC analysis should be used to determine the purity of the final product. A single major peak should be observed, and the purity should meet the required specifications (typically >98%).
Melting Point A sharp melting point range is indicative of a pure compound.

These analytical methods are crucial for quality assurance and to confirm the successful synthesis of the target molecule.

Conclusion and Future Perspectives

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate in larger quantities. The synthetic handles on this molecule open up a wide array of possibilities for the creation of novel benzo[d]isoxazole derivatives with potentially enhanced biological activities. Further optimization of reaction conditions, such as exploring flow chemistry for continuous production, could offer additional advantages in terms of safety, efficiency, and scalability.

References

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 8(52), 29777–29792.
  • BenchChem. (2025). Synthetic Routes to Functionalized 4-Chlorobenzo[d]isoxazole Analogs: Application Notes and Protocols.
  • Smolecule. (n.d.). 3-Bromo-6-chlorobenzo[d]isoxazole.
  • HDH Advancement. (n.d.). This compound, min 95%, 100 mg.
  • American Chemical Society. (2019). Identifying and Evaluating Hazards in Research Laboratories.

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Revolutionizing Heterocyclic Chemistry: Microwave-Assisted Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Drug Discovery and Development

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Traditional synthetic routes to these vital heterocycles often necessitate protracted reaction times, harsh conditions, and result in modest yields with significant byproduct formation. This application note details the transformative impact of Microwave-Assisted Organic Synthesis (MAOS) on the preparation of isoxazole derivatives. We provide an in-depth exploration of the underlying principles of microwave heating, key synthetic methodologies, detailed experimental protocols, and a comparative analysis against conventional methods. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to leverage MAOS for rapid, efficient, and environmentally benign synthesis of diverse isoxazole libraries, thereby accelerating the drug discovery pipeline.[1][3][4]

Introduction: The Imperative for Greener, Faster Synthesis

Nitrogen-containing heterocycles are of immense importance in pharmaceutical and materials science due to their wide-ranging applications and biological activities.[4][5] Among these, the isoxazole ring is a privileged structure found in a multitude of clinically approved drugs. The demand for novel isoxazole derivatives for screening and development is perpetual. However, conventional synthesis methods often pose significant bottlenecks, characterized by long reaction times (hours to days) and energy-intensive processes.[6][7]

Microwave-assisted synthesis emerges as a powerful enabling technology, addressing these limitations head-on.[3][8] Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation utilizes dielectric heating.[3][9] Polar molecules within the reaction mixture align with the rapidly oscillating electromagnetic field, generating heat volumetrically and instantaneously.[3][10] This rapid and uniform heating dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving yields and product purity.[3][8][10] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[1][3][11]

Core Principles & Mechanistic Advantages of MAOS

The efficacy of microwave synthesis stems from its unique heating mechanism, which can lead to specific "microwave effects" beyond simple thermal acceleration. These include the formation of localized superheating "hotspots" and enhanced reaction rates in polar, viscous media.[12] This direct energy transfer to polar reagents can significantly influence reaction pathways and selectivity.

Two predominant and highly effective strategies for synthesizing isoxazoles are particularly amenable to microwave assistance:

  • 1,3-Dipolar Cycloaddition: This is one of the most versatile methods for constructing the isoxazole ring.[13] It typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[14] Microwave irradiation dramatically accelerates the in-situ generation of nitrile oxides from precursors like aldoximes or hydroximinoyl chlorides and their subsequent cycloaddition, leading to high regioselectivity and yields in a fraction of the time required by conventional heating.[6][14][15][16]

  • Condensation of β-Diketones with Hydroxylamine: This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine hydrochloride.[7][17] Under microwave irradiation, this condensation proceeds rapidly, often under solvent-free conditions adsorbed on a solid support like silica gel, providing a clean and efficient route to 3,5-disubstituted isoxazoles.[7]

The following diagram illustrates the general workflow for microwave-assisted synthesis, highlighting its efficiency.

MAOS_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Analysis Reagents Select Reagents (e.g., Alkyne, Aldoxime) Solvent Choose Solvent (High tan δ preferred) Vessel Load Microwave Vial & Add Stir Bar MW_Reactor Place in Reactor Set Parameters (T, P, t) Irradiation Microwave Irradiation (Rapid Volumetric Heating) MW_Reactor->Irradiation Start Cooling Cool to RT Irradiation->Cooling Reaction Complete (Minutes) Isolation Isolate Product (Extraction/Filtration) Purification Purify (Chromatography) Analysis Characterize (NMR, MS, IR)

Caption: General workflow for microwave-assisted organic synthesis (MAOS).

Detailed Application Protocols

Important Safety Note: All microwave-assisted reactions must be performed in dedicated laboratory microwave reactors equipped with appropriate temperature and pressure sensors.[12][18] DO NOT use a domestic (kitchen) microwave oven, as this can lead to violent explosions.[12][18] The operator must be fully trained on the equipment and aware of the potential hazards of superheating and rapid pressure increases.[12]

Protocol 1: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from a highly efficient one-pot Sonogashira coupling followed by a 1,3-dipolar cycloaddition, demonstrating the power of MAOS to telescope multi-step sequences.[6]

Reaction Scheme:

Reaction_1 R1_COCl R1-COCl (Acid Chloride) Alkyne R2-C≡CH (Terminal Alkyne) Plus1 + R3_CNOHCl R3-C(Cl)=NOH (Hydroximinoyl Chloride) Plus2 + Arrow Microwave (30 min) One-Pot Product

Caption: One-pot synthesis of 3,4,5-trisubstituted isoxazoles.

Methodology:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the acid chloride (1.0 mmol), terminal alkyne (1.2 mmol), and hydroximinoyl chloride (1.1 mmol).

  • Catalyst and Base: Add the Sonogashira coupling catalysts (e.g., Pd(PPh₃)₂Cl₂ and CuI) and a suitable base (e.g., triethylamine).

  • Solvent: Add the appropriate solvent (e.g., THF or DMF, 4 mL). The choice of solvent is critical as its dielectric properties influence heating efficiency.[1][11]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for 30 minutes. The instrument will modulate power to maintain the target temperature.

  • Work-up: After cooling the vessel to room temperature, quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Comparative Data:

MethodReaction TimeYieldByproducts
Microwave 30 minutesModerate to GoodMinimal furoxan oxides
Conventional Several DaysLowerSignificant side products
Data synthesized from Müller et al., Synthesis, 2008.[6]
Protocol 2: Solvent-Free Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones

This protocol exemplifies a green chemistry approach, eliminating the need for bulk solvents and simplifying the work-up procedure.[7]

Reaction Scheme:

Reaction_2 Diketone R1-CO-CH2-CO-R2 (1,3-Diketone) Hydroxylamine NH2OH·HCl (Hydroxylamine HCl) Plus + Arrow Microwave (2-5 min) Silica Gel Product

Caption: Solvent-free synthesis of 3,5-disubstituted isoxazoles.

Methodology:

  • Adsorption: In a mortar, thoroughly mix the diaryl-1,3-diketone (2 mmol), hydroxylamine hydrochloride (4 mmol), and silica gel (2 g).[7]

  • Transfer: Transfer the resulting free-flowing powder into an open beaker or a microwave-safe vessel.

  • Microwave Irradiation: Place the vessel in the center of the microwave reactor. Irradiate at a low to medium power setting (e.g., 210-350 W) for 2-5 minutes.[1][7] Monitor the reaction progress by thin-layer chromatography (TLC) at short intervals.

  • Extraction: After completion, allow the mixture to cool. Extract the product from the silica gel using an appropriate solvent (e.g., chloroform or ethyl acetate).[7]

  • Purification: Filter the extract and remove the solvent under reduced pressure. If necessary, further purify the product by recrystallization or column chromatography.

Comparative Data:

ParameterMicrowave MethodConventional Reflux
Reaction Time 2-5 minutes10-34 hours
Solvent None (Solvent-free)Pyridine
Yield 82-93%Variable, often lower
Work-up Simple extractionAqueous wash to remove pyridine
Data synthesized from Rasayan J. Chem., 2011.[7]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction Poor microwave absorptionAdd a small amount of a polar solvent (e.g., ethanol, DMF) or a passive heating element (SiC) if the reaction mixture is non-polar.[18]
Temperature too lowIncrementally increase the reaction temperature.
Byproduct Formation Reaction time too longReduce the irradiation time. MAOS reactions are rapid, and prolonged heating can cause decomposition.
Temperature too highDecrease the set temperature to improve selectivity.
Runaway Reaction Highly exothermic reactionStart with smaller scale reactions and use lower power settings. Ensure efficient stirring.[12]
Inconsistent Heating Inhomogeneous sampleEnsure adequate stirring to prevent localized superheating, especially in viscous or solvent-free reactions.[12]

Conclusion: A Paradigm Shift in Isoxazole Synthesis

Microwave-assisted synthesis represents a paradigm shift for the preparation of isoxazole derivatives and other heterocyclic compounds.[3][5] The technology offers unparalleled advantages in terms of speed, efficiency, and environmental sustainability.[1][8] By dramatically reducing reaction times from hours or days to minutes, MAOS enables high-throughput synthesis and accelerates the generation of compound libraries for drug discovery.[3][6] The enhanced control over reaction parameters often leads to cleaner reaction profiles, higher yields, and simplified purification protocols.[3][10] For any laboratory focused on the discovery and development of novel therapeutics, the adoption of microwave-assisted organic synthesis is not merely an upgrade, but a strategic necessity for maintaining a competitive edge in the fast-paced world of medicinal chemistry.

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
  • Yan, L., Zhang, Y., et al. (2022). Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles.
  • Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
  • Royal Society of Chemistry. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances.
  • PubMed. (2019). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. Molecular Diversity, 24(2), 423-435.
  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles.
  • Unknown Source. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
  • MDPI. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 27(24), 8963.
  • Rasayan Journal of Chemistry. (2011). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan J. Chem., 4(2), 350-354.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • National Institutes of Health. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28081-28091.
  • Current Trends in Biotechnology and Pharmacy. (2021). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent.
  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28081-28091.
  • Zenodo. (2007). Microwave assisted novel synthesis of isoxazole and their antibacterial activity.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles.
  • NVEO. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO, 8(5).
  • ResearchGate. (2016). (PDF) Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
  • PubMed. (2014). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity. European Journal of Medicinal Chemistry, 83, 508-515.
  • Royal Society of Chemistry. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
  • International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • ResearchGate. (2020). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity.
  • PMC. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7545.
  • Unknown Source. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

Sources

Application Note: Isoxazole Synthesis via Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Traditional batch synthesis of these vital heterocycles often contends with challenges related to handling unstable intermediates, scalability, and ensuring regioselectivity. This application note details the strategic implementation of continuous flow chemistry to overcome these limitations. We will explore the fundamental advantages of flow processing, focusing on the telescoped, multi-step synthesis of trisubstituted isoxazoles. Detailed protocols for the 1,3-dipolar cycloaddition pathway are provided, highlighting the safe, in situ generation of nitrile oxides—a key benefit of this approach. By leveraging the enhanced heat and mass transfer, precise reaction control, and improved safety profile inherent to microreactors, flow chemistry emerges as a superior methodology for the efficient and scalable production of isoxazole derivatives.[2]

Introduction: The Case for Flow Chemistry in Isoxazole Synthesis

Isoxazoles are five-membered heterocyclic compounds that exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Their synthesis is a topic of significant interest for drug development professionals. The most prevalent method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.[5][6]

However, this classical approach is not without its difficulties when performed in traditional batch reactors:

  • Hazardous Intermediates: Nitrile oxides, the key 1,3-dipole, are often unstable and can readily dimerize or undergo side reactions, reducing yield and purity.[7] Their generation from aldoximes frequently requires strong oxidants or chlorinating agents, posing safety risks at scale.

  • Exothermic Reactions: Cycloaddition reactions can be highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting byproduct formation and creating potential safety hazards.[8]

  • Scalability Issues: Translating a batch process from the bench to production scale is often non-linear and problematic. Maintaining consistent mixing and temperature control becomes increasingly difficult, leading to variability in product quality.[8]

Continuous flow chemistry offers elegant solutions to these problems. By conducting reactions within the small internal volume of tubing or microchip reactors, we achieve superior process control.[2][9] Key advantages include:

  • Enhanced Safety: Unstable intermediates like nitrile oxides can be generated in situ and consumed immediately in the next reaction step, preventing their accumulation to hazardous concentrations.[7][8]

  • Superior Heat & Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heating or cooling, enabling precise temperature control and minimizing thermal decomposition or side reactions.[2][9]

  • Seamless Integration (Telescoping): Multiple reaction steps can be connected in a continuous sequence ("telescoped synthesis") without the need for manual workup or isolation of intermediates.[7][10][11] This drastically reduces process time, solvent waste, and potential for operator error.

  • Facilitated Scale-Up: Instead of using larger, more dangerous reactors, production is scaled by running multiple flow reactors in parallel ("scaling-out") or by operating a single reactor for a longer duration, ensuring consistent product quality regardless of batch size.[2]

Core Workflow: Telescoped Synthesis of Trisubstituted Isoxazoles

A robust and efficient route to trisubstituted isoxazoles involves a three-step sequence starting from an aldehyde. This entire process can be effectively telescoped into a single, continuous flow operation.[7]

The sequence involves:

  • Oximation: Reaction of an aldehyde with hydroxylamine to form an aldoxime.

  • Chlorination: Conversion of the aldoxime into a hydroximoyl chloride intermediate.

  • Cycloaddition: In situ generation of the nitrile oxide from the hydroximoyl chloride via base-mediated elimination, followed by immediate [3+2] cycloaddition with an alkyne to yield the target isoxazole.

This multi-step process benefits immensely from a flow chemistry approach, which allows for the optimization of each distinct step within its own reactor module before they are connected into a seamless workflow.[7][10]

Telescoped_Flow_Synthesis cluster_0 Reagent Streams cluster_1 Reactor 1: Oximation cluster_2 Reagent Addition cluster_3 Reactor 2: Chlorination cluster_4 Reagent Addition cluster_5 Reactor 3: Cycloaddition cluster_6 Process Control & Collection P1 Aldehyde (Stream A) M1 T-Mixer P1->M1 P2 Hydroxylamine (Stream B) P2->M1 R1 Heated Coil Reactor (e.g., 80°C, 5 min res. time) M1->R1 Formation of Aldoxime M2 T-Mixer R1->M2 P3 Chlorinating Agent (Stream C) P3->M2 R2 Coil Reactor (e.g., 25°C, 2 min res. time) M2->R2 Formation of Hydroximoyl Chloride M3 T-Mixer R2->M3 P4 Alkyne & Base (Stream D) P4->M3 R3 Heated Coil Reactor (e.g., 80°C, 15 min res. time) M3->R3 In-situ Nitrile Oxide Generation & Cycloaddition BPR Back-Pressure Regulator (BPR) R3->BPR Collect Product Collection BPR->Collect

Figure 1: General workflow for a telescoped three-step isoxazole synthesis.

Key Synthetic Route: 1,3-Dipolar Cycloaddition

The cornerstone of modern isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition.[12] In this reaction, a nitrile oxide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) to form the five-membered isoxazole ring. The power of flow chemistry lies in its ability to safely generate the reactive nitrile oxide in situ, immediately before it is needed.

The mechanism proceeds as follows:

  • The hydroximoyl chloride, formed in the second step of our telescoped process, is introduced into a stream containing a base (e.g., triethylamine).

  • The base abstracts a proton, leading to the elimination of HCl and the formation of the highly reactive nitrile oxide intermediate.

  • This intermediate is not isolated; it is generated in the presence of the alkyne.

  • The nitrile oxide immediately undergoes a [3+2] cycloaddition with the alkyne to form the stable isoxazole ring.

This in situ generation and immediate consumption are critical for high-yield synthesis, as it prevents the nitrile oxide from dimerizing to form furoxans, a common side product in batch reactions.[7]

Cycloaddition_Mechanism cluster_mechanism Mechanism of In-Situ Nitrile Oxide Generation and Cycloaddition start Hydroximoyl Chloride intermediate Nitrile Oxide (Unstable Intermediate) start->intermediate - HCl base + Base (e.g., Et3N) product 3,5-Disubstituted Isoxazole intermediate->product alkyne + Alkyne (Dipolarophile) alkyne->product

Figure 2: Reaction mechanism for the final cycloaddition step.

Experimental Protocols & Data

The following protocol is a representative example for the synthesis of a trisubstituted isoxazole, adapted from established literature procedures.[7]

Protocol 1: Synthesis of 5-methyl-3-phenylisoxazole

Reagent Preparation:

  • Stream A (Aldehyde): 0.5 M solution of benzaldehyde in acetonitrile (MeCN).

  • Stream B (Hydroxylamine): 0.55 M aqueous solution of hydroxylamine hydrochloride with 0.6 M sodium hydroxide.

  • Stream C (Chlorinating Agent): 0.6 M solution of N-chlorosuccinimide (NCS) in MeCN.

  • Stream D (Alkyne/Base): 1.0 M solution of propyne (as a gas fed via mass flow controller, or a suitable liquid precursor) and 1.2 M triethylamine (Et₃N) in MeCN.

Flow System Setup:

  • Pumps: Four syringe pumps or HPLC pumps capable of handling the specified flow rates.

  • Reactors: PFA tubing coils.

    • Reactor 1 (Oximation): 5.0 mL volume.

    • Reactor 2 (Chlorination): 2.0 mL volume.

    • Reactor 3 (Cycloaddition): 10.0 mL volume.

  • Temperature Control: Reactors 1 and 3 are submerged in oil baths at 80°C. Reactor 2 is kept at ambient temperature (25°C).

  • Back-Pressure Regulator (BPR): Set to 10 bar to ensure solvents remain in the liquid phase at elevated temperatures.

Procedure:

  • Set the flow rates for the pumps:

    • Pump A (Benzaldehyde): 0.5 mL/min

    • Pump B (Hydroxylamine): 0.5 mL/min

    • Pump C (NCS): 1.0 mL/min

    • Pump D (Alkyne/Base): 1.0 mL/min

  • Begin pumping streams A and B through a T-mixer into Reactor 1. The residence time for oximation will be 5 minutes.

  • The output from Reactor 1 is mixed with Stream C at a second T-mixer and flows into Reactor 2. The residence time for chlorination will be 2 minutes.

  • The output from Reactor 2 is mixed with Stream D at a third T-mixer and enters Reactor 3. The residence time for the cycloaddition will be 15 minutes.

  • The final product stream passes through the BPR and is collected in a flask.

  • Once the system reaches a steady state (approx. 3x total residence time), collect the product for analysis and purification.

  • Analysis: The reaction progress and yield can be monitored by taking small aliquots from the output stream and analyzing via HPLC or GC-MS.

Data Comparison: Flow vs. Batch Synthesis

The advantages of the flow approach are clearly demonstrated when comparing key performance indicators against traditional batch methods for similar isoxazole syntheses.

ParameterBatch SynthesisContinuous Flow SynthesisAdvantage of Flow
Reaction Time 6 - 24 hours< 30 minutes (total residence)>95% Reduction
Typical Yield 60 - 80%85 - 96%[7]Higher efficiency
Safety Accumulation of unstable nitrile oxides, risk of thermal runaway.In situ generation and immediate consumption, superior thermal control.Significantly improved safety profile.
Scalability Complex, non-linear, requires reactor redesign.Linear and predictable; achieved by extending run time or parallelization.Simplified and reliable scale-up.
Process Control Difficult to maintain homogeneity and consistent temperature.Precise control over residence time, stoichiometry, and temperature.High reproducibility and product quality.

Conclusion and Future Outlook

Continuous flow chemistry represents a paradigm shift in the synthesis of isoxazoles and other valuable heterocyclic compounds. By transforming multi-step batch processes into integrated, telescoped flow operations, researchers and drug development professionals can achieve significantly higher yields, shorter reaction times, and a vastly improved safety profile. The ability to safely handle and precisely control the reactions of unstable intermediates like nitrile oxides is a defining advantage of this technology. As the pharmaceutical industry continues to embrace process intensification and green chemistry principles, the adoption of flow synthesis for the production of isoxazole-based active pharmaceutical ingredients is set to expand, paving the way for more efficient, safer, and sustainable drug manufacturing.[2][13]

References

  • Prieschl, M., Sulzer, N., Sedelmeier, J., & Kappe, C. O. (2023). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Journal of Flow Chemistry.
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  • Gribble, G. W. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1023.
  • Gemoets, H. P. L., et al. (2022). ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. ResearchGate.
  • Tong, R., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 20(13), 4030–4033.
  • Padwa, A., & Ciavarro, M. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 518.
  • Li, J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(9), 1179.
  • Wang, Q., et al. (2023). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Organic Process Research & Development.
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  • Szymański, S., & Gierczak, T. (2020). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 25(21), 5183.
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  • Kumar, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 633.
  • Ferreira, C. L., et al. (2015). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 54(21), 10566–10574.
  • de la Hoz, A., et al. (2011). Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure. European Journal of Organic Chemistry, 2011(36), 7346-7354.
  • Ali, A. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 27(2), 1-11.
  • D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242.

Sources

Troubleshooting & Optimization

Technical Support Center: Dehalogenation of Bromo-isoxazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromo-isoxazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, with a particular focus on the undesired side reaction of dehalogenation. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to empower you to overcome experimental hurdles and achieve your synthetic objectives.

Introduction: The Challenge of Bromo-isoxazole Cross-Coupling

The isoxazole motif is a cornerstone in medicinal chemistry, and the functionalization of bromo-isoxazoles via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates. However, the unique electronic properties of the isoxazole ring, coupled with the inherent reactivity of the carbon-bromine bond, can lead to a frustrating and yield-diminishing side reaction: dehalogenation (or hydrodebromination). This process, where the bromine atom is replaced by a hydrogen atom, consumes your starting material and complicates purification. This guide will equip you with the knowledge to diagnose and mitigate this and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromo-isoxazole cross-coupling, and why is it a significant problem?

A1: Dehalogenation is the substitution of the bromine atom on your isoxazole ring with a hydrogen atom, leading to an undesired, non-functionalized isoxazole byproduct. This is problematic for several reasons: it lowers the yield of your desired coupled product, consumes expensive starting materials and reagents, and introduces a byproduct that can be difficult to separate during purification due to similar polarity to the starting material.

Q2: What are the primary mechanistic pathways leading to dehalogenation?

A2: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This highly reactive intermediate can arise from various sources, including trace water in the solvent, the base, or even from the decomposition of phosphine ligands. Once formed, the Pd-H species can undergo reductive elimination with the isoxazole moiety on the palladium center, yielding the dehalogenated isoxazole.

Q3: Are certain positions on the isoxazole ring more prone to dehalogenation?

A3: Yes, the position of the bromine atom on the isoxazole ring can influence its susceptibility to dehalogenation. The electron-deficient nature of the isoxazole ring can affect the stability of the Pd-isoxazole intermediate. The relative rates of the desired cross-coupling versus the undesired dehalogenation are a delicate balance of the electronic and steric environment of the C-Br bond.

Q4: Can the isoxazole ring itself be a source of instability during the reaction?

A4: Absolutely. The N-O bond in the isoxazole ring can be labile under certain conditions, particularly with strong bases and elevated temperatures. This can lead to ring-opening side reactions, such as the Kemp elimination or the Boulton-Katritzky rearrangement, which are decomposition pathways that compete with the desired cross-coupling.[1][2] Careful selection of the base is therefore critical not only to minimize dehalogenation but also to preserve the integrity of the isoxazole core.

Troubleshooting Guide: A Systematic Approach to Problem Solving

When faced with significant dehalogenation or other issues in your bromo-isoxazole cross-coupling reactions, a systematic approach to troubleshooting is key. The following guide, presented in a question-and-answer format, will walk you through the critical parameters to consider.

Problem 1: Significant Dehalogenation of the Bromo-isoxazole Starting Material

Is your ligand optimal for the reaction?

The choice of ligand is paramount in controlling the delicate balance between the desired cross-coupling and the undesired dehalogenation. Bulky, electron-rich phosphine ligands are often the solution. These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-C bond, making it kinetically more favorable than the reductive elimination pathway leading to dehalogenation.

  • Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. For some isoxazole systems, very bulky ligands like P(t-Bu)₃ have been shown to be essential in suppressing side reactions.[3] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.

Is your choice of base contributing to the problem?

The base plays a multifaceted role in cross-coupling reactions, and an inappropriate choice can be a major contributor to dehalogenation. Strong bases, especially in the presence of protic impurities, can promote the formation of Pd-H species.

  • Recommendation: If you are using a strong base like NaOt-Bu, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and pKa of the base are critical factors to consider.

Could the solvent be the culprit?

The solvent can influence the reaction in several ways, including the solubility of reagents and the stabilization of intermediates. Protic or wet solvents can be a direct source of protons for dehalogenation.

  • Recommendation: Ensure you are using high-purity, anhydrous solvents. If you are using a polar aprotic solvent like DMF or dioxane, consider switching to a non-polar aprotic solvent like toluene, which has been shown to reduce the extent of dehalogenation in some systems. Always degas your solvent thoroughly to remove dissolved oxygen, which can lead to ligand oxidation and catalyst deactivation.

Is the reaction temperature too high?

Dehalogenation can have a higher activation energy than the desired cross-coupling reaction. Therefore, running the reaction at elevated temperatures can sometimes favor the undesired pathway.

  • Recommendation: Try lowering the reaction temperature. This may slow down the overall reaction rate, so careful monitoring of the reaction progress by TLC or LC-MS is essential to find the optimal balance.

Problem 2: Low or No Product Formation

Is your catalyst active?

Catalyst deactivation can be a significant issue, especially with nitrogen-containing heterocycles like isoxazoles, which can coordinate to the palladium center and inhibit catalysis.

  • Recommendation: Use a pre-catalyst that is readily activated to the active Pd(0) species. Ensure that your reagents and solvents are of high purity to avoid catalyst poisoning. If you suspect catalyst deactivation, increasing the catalyst loading may be a temporary solution, but optimizing the other reaction parameters is a more robust approach.

Is the oxidative addition step the problem?

The oxidative addition of the bromo-isoxazole to the Pd(0) center is the first and often rate-limiting step in the catalytic cycle. If this step is slow, it can lead to low conversion.

  • Recommendation: As with dehalogenation, bulky, electron-rich ligands can accelerate the oxidative addition step. Increasing the reaction temperature can also help to overcome the activation barrier for this step.

Is your boronic acid (in Suzuki coupling) stable under the reaction conditions?

Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction in Suzuki couplings, especially in the presence of water and strong bases.

  • Recommendation: Use anhydrous conditions where possible. Consider using a milder base. Alternatively, boronate esters, such as pinacol esters, are often more stable than the corresponding boronic acids and can be a good alternative.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of Bromo-isoxazoles

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-isoxazole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Ligand and Base on the Suzuki-Miyaura Coupling of a 3,4-disubstituted 5-bromoisoxazole
EntryPalladium SourceLigandBaseSolventTemp (°C)Yield of Coupled Product (%)Yield of Ketone Byproduct (%)
1Pd₂(dba)₃PPh₃K₂CO₃Toluene100LowMajor
2Pd₂(dba)₃XPhosK₂CO₃Toluene100ModerateSignificant
3Pd₂(dba)₃P(t-Bu)₃·HBF₄ K₂CO₃ Toluene 100 Good to High Suppressed

Data synthesized from the findings in reference[3]. The formation of a ketone byproduct can be a significant issue in the coupling of certain 5-bromoisoxazoles, and the use of a bulky ligand like P(t-Bu)₃·HBF₄ is crucial for suppressing this side reaction.[3]

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Bromo-isoxazole Cross-Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Bromo-isoxazole, Coupling Partner, Base, Catalyst, and Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench and Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product product purify->product Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling of bromo-isoxazoles.

Troubleshooting Decision Tree for Dehalogenation

troubleshooting_dehalogenation start Significant Dehalogenation Observed ligand Is the ligand bulky and electron-rich (e.g., SPhos, P(t-Bu)3)? start->ligand change_ligand Switch to a bulkier, more electron-rich ligand. ligand->change_ligand No base Is a strong base being used (e.g., NaOt-Bu)? ligand->base Yes change_ligand->base change_base Switch to a weaker base (e.g., K2CO3, K3PO4). base->change_base No solvent Is the solvent anhydrous and non-polar (e.g., Toluene)? base->solvent Yes change_base->solvent change_solvent Use anhydrous, non-polar solvent. Ensure proper degassing. solvent->change_solvent No temperature Is the reaction temperature optimized? solvent->temperature Yes change_solvent->temperature lower_temp Lower the reaction temperature. temperature->lower_temp No success Dehalogenation Minimized temperature->success Yes lower_temp->success

Caption: A decision tree to systematically troubleshoot dehalogenation in bromo-isoxazole cross-coupling reactions.

Concluding Remarks

The cross-coupling of bromo-isoxazoles is a nuanced area of organic synthesis where success hinges on a careful consideration of multiple reaction parameters. Dehalogenation is a common but surmountable challenge. By understanding the underlying mechanisms and systematically optimizing your reaction conditions, particularly the choice of ligand and base, you can significantly improve the yield and purity of your desired products. This guide provides a foundation for this optimization process. Should you encounter persistent issues, do not hesitate to consult the primary literature for more specific examples related to your particular isoxazole system.

References

  • Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(12), 3139-3171. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of isoxazole-4-boronates with 3-bromo-2-acylindoles.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Carrow, B. P. (2011).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2021, May). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions. As one of the most powerful methods for constructing C(sp²)−N bonds, this reaction's success is highly dependent on the careful selection of its components.[1][2] This resource is designed to address common challenges and provide a logical framework for developing robust and high-yielding amination protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the Buchwald-Hartwig amination.

Q1: My reaction is not working at all (no product, starting material remains). What are the first things I should check?

A1: Before delving into extensive optimization, it's crucial to verify the fundamentals. Organometallic reactions are highly sensitive to the reaction environment.[3]

  • Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that this atmosphere was maintained. Oxygen can deactivate the palladium catalyst.[4]

  • Reagent and Solvent Quality: Use dry, high-purity reagents and anhydrous solvents.[5] Water and other impurities can interfere with the catalytic cycle. While a small amount of water can sometimes aid in the reduction of Pd(II) to the active Pd(0) state, excess water is detrimental.[4]

  • Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the activation step may be failing. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can provide more reliable initiation.[6]

Q2: Which base should I start with for my reaction?

A2: The choice of base is critical and depends on your substrate's functional groups.[7]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and often provide the fastest reaction rates.[6][8]

  • Weak Bases: If your starting materials contain base-sensitive functional groups (e.g., esters, nitro groups), these strong bases can cause decomposition.[4][6] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred alternatives.[6][7] The improved solubility of Cs₂CO₃ can be advantageous.[6]

Q3: What is the general reactivity order for aryl halides in this reaction?

A3: The typical reactivity order for the oxidative addition step is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[6] However, for the overall Buchwald-Hartwig amination, aryl iodides can sometimes be problematic. The iodide anion generated during the reaction can have an inhibitory effect on the catalyst, making Ar-Br the most reliable starting point for optimization.[6] Aryl chlorides are the most challenging and typically require the use of sterically hindered, electron-rich phosphine ligands to achieve good results.[1][9]

Q4: Which solvent should I use?

A4: A variety of solvents are effective, with the primary goal being to dissolve the reactants.

  • Common Choices: Aprotic, non-polar to polar solvents like toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[4][6][7]

  • Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[6]

In-Depth Troubleshooting Guides

Problem 1: Low Conversion or Stalled Reaction

You observe some product formation, but the reaction stalls, leaving a significant amount of starting material even after extended reaction times.

Causality Analysis: This issue often points to catalyst deactivation or inhibition. The active catalyst may be degrading over the course of the reaction or being sequestered in an inactive state. For challenging substrates, the rate of a key step in the catalytic cycle, such as reductive elimination, may be too slow.

Troubleshooting Workflow:

G cluster_ligand Ligand Screening Strategy start Low Conversion / Stalled Reaction check_temp Increase Temperature (e.g., 80°C to 110°C) start->check_temp Initial Step check_loading Increase Catalyst/Ligand Loading (e.g., 1-2% to 3-5%) check_temp->check_loading If no improvement screen_ligand Screen Different Ligand Class check_loading->screen_ligand If still stalled screen_base Screen Stronger Base (e.g., K₃PO₄ to NaOtBu) screen_ligand->screen_base If ligand change is ineffective bidentate Bidentate (e.g., Xantphos) Good for general use screen_ligand->bidentate Consider... buchwald Bulky Biarylphosphine (e.g., XPhos, RuPhos) Excellent for aryl chlorides & hindered substrates ferrocene Ferrocene-based (e.g., Josiphos) Can accelerate reductive elimination

Caption: Troubleshooting workflow for low conversion.

Recommended Actions:

  • Increase Temperature: The reaction may have a high activation energy. Increasing the temperature from a typical 80-100 °C to 110 °C can often overcome this barrier.[6]

  • Increase Catalyst Loading: If catalyst decomposition is the issue, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can help drive the reaction to completion.

  • Change the Ligand: The ligand is arguably the most critical variable.[10] If a general-purpose ligand like Xantphos is failing, switch to a more specialized one. Bulky, electron-rich dialkylbiaryl phosphine ligands (a hallmark of the Buchwald group's work) are highly effective for challenging substrates, including aryl chlorides.[2]

  • Change the Base: If you are using a weaker base like K₃PO₄, the deprotonation of the amine-palladium complex might be the rate-limiting step. Switching to a stronger base like NaOtBu can accelerate the reaction, provided your substrate is stable.[6][7]

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The aryl halide starting material is consumed, but the main product observed is the corresponding arene (Ar-H) instead of the desired arylamine (Ar-NR₂).

Causality Analysis: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[2] It typically occurs via β-hydride elimination from the palladium-amido intermediate, especially when using primary amines with β-hydrogens.[2][10] This forms an imine and a palladium-hydride species, which then reductively eliminates the arene.

Troubleshooting Workflow:

G cluster_ligand Ligand Goal start Hydrodehalogenation Observed ligand_change Switch to a Bulky Ligand (e.g., Josiphos, BippyPhos) start->ligand_change Primary cause: β-hydride elimination base_change Use a Weaker Base (e.g., NaOtBu to Cs₂CO₃) ligand_change->base_change If side reaction persists goal Promote C-N Reductive Elimination over β-Hydride Elimination ligand_change->goal solvent_change Change Solvent Polarity (e.g., Toluene to Dioxane) base_change->solvent_change Fine-tuning temp_change Lower Reaction Temperature solvent_change->temp_change Last resort

Caption: Troubleshooting workflow for hydrodehalogenation.

Recommended Actions:

  • Optimize the Ligand: This is the most effective solution. Sterically demanding ligands are designed to make the palladium center so crowded that the C-N reductive elimination step becomes much faster than the competing β-hydride elimination.[10] Ligands like Josiphos or other bulky ferrocene-based ligands are excellent choices to suppress this side reaction.[2][10]

  • Modify the Base: A very strong base can sometimes promote side reactions. Switching to a weaker base can temper the reactivity and favor the desired pathway.

  • Lower the Temperature: High temperatures can increase the rate of undesired pathways. If your desired reaction is reasonably fast, lowering the temperature may selectively slow down the hydrodehalogenation pathway.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is essential for rational troubleshooting. The generally accepted mechanism involves the following key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][11]

G pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L₂Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation (Base) product Ar-NR¹R² amido_complex->product Reductive Elimination hydrodehalogenation Ar-H + Imine (Side Product) amido_complex->hydrodehalogenation β-Hydride Elimination center reagents1 Ar-X reagents1->oa_complex reagents2 HNR¹R² reagents2->amine_complex

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Parameter Summary Tables

Table 1: Ligand Selection Guide
Ligand ClassExample(s)Typical Application
Bulky Biaryl Monophosphines XPhos, RuPhos, BrettPhosHighly versatile, excellent for aryl chlorides, primary amines, and challenging substrates.[2][4][12]
Bidentate Phosphines BINAP, Xantphos, DPEphosGeneral purpose, effective for aryl bromides/iodides and primary amines.[1][2]
Ferrocene-based Josiphos, dppfGood for accelerating reductive elimination, can suppress hydrodehalogenation.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IPentOffer high stability and activity, particularly with electron-poor anilines.[13]
Table 2: Base and Solvent Compatibility
BasepKaHCommon SolventsNotes
NaOtBu ~19Toluene, Dioxane, THFVery strong, most common choice. Incompatible with many functional groups.[6]
LHMDS ~26Toluene, THFVery strong, can provide tolerance for some protic groups (e.g., -OH).[4]
K₃PO₄ ~12.3Dioxane, TolueneWeaker, good for base-sensitive substrates. Solubility can be an issue.[6][7]
Cs₂CO₃ ~10.3Dioxane, Toluene, THFWeaker, good solubility, often a good choice for sensitive substrates.[6]
DBU ~13.5Toluene, MeCNSoluble organic base, useful for homogeneous reaction conditions and flow chemistry.[14][15]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol is a starting point for optimization. All manipulations should be performed under an inert atmosphere using a glovebox or standard Schlenk techniques.[5]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., RuPhos, 3 mol%).[16]

  • Addition of Solids: Add the base (e.g., NaOtBu, 1.4 equiv.) to the vial.[17]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Addition of Liquids: Add the anhydrous solvent (e.g., Toluene, 0.1-0.5 M) followed by the amine (1.2 equiv.) via syringe.[16][17]

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C).[17]

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 2-24 hours), monitoring progress by TLC, GC-MS, or LC-MS.[16][17]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions.

  • Purification: Dry the combined organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[16]

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
  • Nagy, T. Z., & Singleton, D. A. (2018). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 140(1), 317–324.
  • Buchwald-Hartwig reaction. (n.d.). chemeurope.com.
  • Buchwald–Hartwig amination. (2023, November 29). In Wikipedia.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(2), 209–215.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Sharma, S., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 87(21), 14358–14369.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Kaur, H., & Organ, M. G. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(24), 14946–15024.

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Technical Support Center: Purification of Substituted Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of substituted benzo[d]isoxazoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable heterocyclic compounds. The unique electronic and structural characteristics of the benzo[d]isoxazole scaffold, while conferring desirable pharmacological properties, often introduce significant challenges in purification.[1][2] This guide provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve the highest purity for your target molecules.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification of substituted benzo[d]isoxazoles in a practical question-and-answer format.

Question 1: My TLC shows multiple spots with very similar Rf values, suggesting isomeric impurities. How can I effectively separate them?

Answer: The presence of closely migrating spots on a Thin Layer Chromatography (TLC) plate is a classic purification challenge with substituted benzo[d]isoxazoles, often stemming from the formation of regioisomers or other structurally similar byproducts during synthesis.[3] The separation of these isomers is difficult due to their nearly identical polarities. Here’s a systematic approach to tackle this issue:

Causality: The regioselectivity of many synthetic routes to isoxazoles is not absolute, leading to mixtures of isomers (e.g., 3,4,5-trisubstituted vs. 3,5-disubstituted isoxazoles).[4][5] These isomers possess very similar physicochemical properties, making their separation by standard chromatographic techniques challenging.

Troubleshooting Protocol:

  • Optimize Column Chromatography Conditions:

    • Solvent System Screening: A single solvent system may not be sufficient. Systematically screen various solvent systems with different selectivities using TLC.[3] A good starting point is a combination of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Consider adding a third solvent with a different polarity (e.g., a small percentage of methanol or acetone) to fine-tune the separation.

    • Modifier Addition: For basic nitrogen-containing impurities or if streaking is observed, adding a small amount (0.1-1%) of a modifier like triethylamine or ammonia in methanol to the mobile phase can neutralize acidic sites on the silica gel and improve peak shape.[6] Conversely, a small amount of acetic or formic acid can be beneficial for acidic compounds.

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity.[6] For more polar compounds, Reverse-Phase (RP) chromatography using a C18 column is an excellent alternative.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For particularly challenging separations, preparative HPLC is often the most effective solution.[7] Both normal-phase and reverse-phase systems can be employed. RP-HPLC is generally preferred for its robustness and ability to handle a wide range of polarities.[7]

    • Data Summary: Recommended Starting Gradients for RP-HPLC

      Compound Polarity Column Mobile Phase A Mobile Phase B Gradient Profile
      Low to Medium C18, 5 µm Water + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid 5-95% B over 20-30 min
      Medium to High C18, 5 µm Water + 0.1% Formic Acid Methanol + 0.1% Formic Acid 5-95% B over 20-30 min

      | Chiral Isomers | Chiral Stationary Phase (e.g., Chiralpak® AD-H) | CO₂ (supercritical) | Ethanol or Methanol | Isocratic (e.g., 10-40% co-solvent) |

  • Crystallization:

    • Fractional crystallization can sometimes be used to separate isomers if there is a sufficient difference in their solubility in a particular solvent.[8] This process involves dissolving the mixture in a minimum amount of hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This may require several recrystallization cycles to achieve high purity.

Below is a decision tree to guide your choice of purification strategy for isomeric mixtures.

start Isomeric Mixture Detected chrom_check Attempt Column Chromatography Optimization? start->chrom_check prep_hplc Utilize Preparative HPLC chrom_check->prep_hplc No / Insufficient Separation success Pure Isomers Obtained chrom_check->success Yes, Successful cryst Attempt Fractional Crystallization prep_hplc->cryst Partially Successful / Need Further Purity prep_hplc->success Successful cryst->success Successful fail Separation Unsuccessful (Consider derivatization or alternative synthesis) cryst->fail Unsuccessful start Compound 'Oils Out' check_cooling Was cooling too rapid? start->check_cooling slow_cool Re-dissolve and cool slowly check_cooling->slow_cool Yes check_solvent Is solvent system optimal? check_cooling->check_solvent No induce_nucleation Induce Nucleation (Scratch/Seed) slow_cool->induce_nucleation success Crystals Formed induce_nucleation->success adjust_solvent Adjust Solvent System (Add more solvent / Use mixed solvents) check_solvent->adjust_solvent No pre_purify Perform Pre-Purification (e.g., Silica Plug) check_solvent->pre_purify Yes, Impurities Suspected adjust_solvent->slow_cool pre_purify->start

Sources

Technical Support Center: Navigating Catalyst Poisoning in the Cross-Coupling of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning in the cross-coupling of nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected low yields, stalled reactions, or catalyst deactivation when working with these valuable but often problematic substrates. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction involving a pyridine (or similar N-heterocycle) has stalled or is giving a very low yield. I suspect catalyst poisoning. What is happening at the molecular level?

A1: This is a classic and highly common issue. The primary culprit is the Lewis basic nitrogen atom inherent to your heterocycle.[1] This nitrogen possesses a lone pair of electrons that can strongly coordinate to the electron-deficient palladium catalyst center.[2][3] This coordination event forms a stable, off-cycle palladium complex that is catalytically dormant or inactive, effectively "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).[4][5] This is particularly problematic with substrates like 2-halopyridines.[1]

The strength of this poisoning effect is influenced by the electronic properties and steric environment of the nitrogen atom. Electron-rich heterocycles or those with unhindered nitrogen atoms are more potent catalyst poisons.

Mechanism of Catalyst Poisoning by N-Heterocycles

Below is a diagram illustrating how a nitrogen heterocycle can intercept and deactivate the active Pd(0) catalyst, halting the cross-coupling cycle.

CatalystPoisoning cluster_cycle Productive Catalytic Cycle cluster_poison Deactivation Pathway Pd0 Active Pd(0)Ln OA_complex Oxidative Addition (R-Pd(II)-X)Ln Pd0->OA_complex + R-X Inactive_complex Inactive Pd(0)-Heterocycle Complex (Poisoned) Pd0->Inactive_complex Coordination TM_complex Transmetalation (R-Pd(II)-R')Ln OA_complex->TM_complex + R'-M Product Product (R-R') TM_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Poison N-Heterocycle (Substrate/Product) Poison->Inactive_complex Troubleshooting Start Low Yield with N-Heterocycle CheckLigand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos) or an NHC? Start->CheckLigand SwitchLigand ACTION: Switch to a Buchwald-type ligand (XPhos, SPhos) or an NHC ligand. CheckLigand->SwitchLigand No CheckPrecatalyst Are you using a Pd(II) source like Pd(OAc)₂? CheckLigand->CheckPrecatalyst Yes SwitchLigand->CheckPrecatalyst SwitchPrecatalyst ACTION: Switch to a well-defined Pd(0) precatalyst (e.g., Buchwald G3/G4). CheckPrecatalyst->SwitchPrecatalyst Yes CheckConditions Are reaction conditions strictly anhydrous and anaerobic? CheckPrecatalyst->CheckConditions No SwitchPrecatalyst->CheckConditions ImproveConditions ACTION: Thoroughly degas solvents. Use oven-dried glassware. Ensure high-purity reagents. CheckConditions->ImproveConditions No Success Reaction Optimized CheckConditions->Success Yes ImproveConditions->Success

Caption: A decision-making workflow for troubleshooting low yields.

Q3: Beyond ligands, what other practical adjustments can I make to my reaction setup to overcome poisoning?

A3: Optimizing your reaction parameters is crucial. Here are several effective strategies:

  • Use a Precatalyst: Instead of generating the active Pd(0) catalyst in situ from a Pd(II) source (like Pd(OAc)₂), use a well-defined, air-stable precatalyst. [1]Buchwald G3 or G4 precatalysts, for example, are designed to cleanly and rapidly generate the active, monoligated Pd(0) species upon heating. This rapid activation minimizes the time the palladium is vulnerable to deactivation before the catalytic cycle begins. [1]* Slow Addition of the Heterocycle: If your nitrogen heterocycle is a particularly potent poison, adding it slowly to the reaction mixture via a syringe pump can be highly effective. This strategy maintains a very low instantaneous concentration of the poisoning agent, giving the catalyst a better chance to engage in the productive catalytic cycle rather than being sequestered. [1][6]* Ensure Rigorously Anhydrous and Anaerobic Conditions: While not directly a solution to nitrogen poisoning, eliminating water and oxygen is critical for preventing competing side reactions that lower your yield and make troubleshooting more complex. [2] * Protodehalogenation/Protodeborylation: Water can act as a proton source, leading to the cleavage of the C-Halogen or C-Boron bond, replacing it with a C-H bond. [1][3] * Homocoupling: Oxygen can promote the unwanted self-coupling of boronic acid partners. [1][2][3]

Q4: My reaction is clean, but I'm observing significant protodeboronation of my heteroaryl boronic acid. How can I address this?

A4: Protodeboronation is a common headache, especially with electron-deficient heteroaryl boronic acids. [6]The C-B bond is susceptible to hydrolysis.

Protocol for Minimizing Protodeboronation:

  • Reagent Quality & Handling:

    • Use high-purity boronic acid. Consider recrystallizing it if its purity is questionable.

    • Switch to a more stable boron reagent. Boronic acid pinacol esters (BPin) or trifluoroborate salts (BF₃K) are significantly more resistant to protodeboronation than the corresponding boronic acids.

  • Solvent and Base Selection:

    • Ensure all solvents are scrupulously dried and degassed.

    • The choice of base is critical. A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over strong hydroxide bases (e.g., NaOH), which can accelerate hydrolysis.

  • Experimental Setup:

    • Assemble your reaction under a strictly inert atmosphere (Argon or Nitrogen). [2] * Add the boronic acid reagent last, after the other components have been mixed and heated, to minimize its exposure time to potentially hydrolytic conditions before the coupling reaction begins.

Q5: Can you provide a general, robust starting protocol for a challenging Suzuki-Miyaura coupling of a 2-chloropyridine derivative?

A5: Certainly. This protocol incorporates best practices to mitigate catalyst poisoning and common side reactions.

Experimental Protocol: Robust Suzuki-Miyaura Coupling of 2-Chloropyridine

Materials:

  • 2-Chloropyridine derivative (1.0 equiv.)

  • Aryl boronic acid or pinacol ester (1.2–1.5 equiv.)

  • Catalyst System: XPhos Pd G3 (1-3 mol%)

  • Base: K₃PO₄ (potassium phosphate), finely ground and dried (2.0–3.0 equiv.)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene (0.1–0.2 M concentration)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, the boronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [3]3. Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. [3]5. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed. [3]6. Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. [3]The crude product can then be purified by column chromatography.

Comparative Data: Ligand/Precatalyst Performance

The following table provides an illustrative comparison of expected outcomes for the coupling of 2-chloropyridine with 4-methoxyphenylboronic acid, highlighting the critical role of the catalyst system.

Catalyst SystemLigand TypeExpected OutcomeRationale
Pd(OAc)₂ / PPh₃Standard Phosphine<10% YieldPPh₃ is not bulky or electron-rich enough to prevent catalyst poisoning by the pyridine nitrogen. In situ activation is slow.
Pd₂(dba)₃ / XPhosBuchwald Ligand50-70% YieldXPhos provides steric bulk, improving catalyst stability. However, in situ activation from Pd(0) can still be susceptible to poisoning.
XPhos Pd G3 Precatalyst >90% Yield Optimal. The precatalyst ensures rapid, clean generation of the active Pd(0) species, which is immediately protected by the bulky XPhos ligand, minimizing deactivation. [1]

Note: This data is illustrative and compiled from general principles discussed in the cited literature. Actual results will vary based on specific substrates and conditions.

References
  • Technical Support Center: Cross-Coupling of Nitrogen Heterocycles - Benchchem.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • C
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

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Improving regioselectivity in the synthesis of substituted isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the synthesis of substituted isoxazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Introduction: The Challenge of Regioselectivity

The isoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The biological activity of these compounds is often critically dependent on the substitution pattern of the isoxazole ring. Consequently, controlling the regioselectivity of the synthetic route is paramount. The most common methods for isoxazole synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, can often lead to mixtures of regioisomers, complicating purification and reducing yields.[1][4]

This guide provides practical, experience-based solutions to overcome these challenges, grounded in a thorough understanding of the underlying reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the 1,3-dipolar cycloaddition reaction for isoxazole synthesis?

A1: Regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is primarily governed by a combination of electronic and steric factors.[5][6][7] These can be understood through Frontier Molecular Orbital (FMO) theory.[7][8][9] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination of HOMO and LUMO that has the smallest energy gap and the largest orbital coefficients on the reacting atoms. Steric hindrance between bulky substituents on the nitrile oxide and the alkyne can also play a significant role in favoring one regioisomer over another.[10]

Q2: My reaction is producing a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I favor the formation of one over the other?

A2: Achieving high regioselectivity between 3,5- and 3,4-disubstituted isoxazoles often requires careful optimization of reaction conditions and, in some cases, the use of a catalyst. For instance, copper(I)-catalyzed cycloadditions of nitrile oxides with terminal alkynes are known to be highly regioselective for the formation of 3,5-disubstituted isoxazoles.[11][12][13] Conversely, ruthenium(II) catalysts can be employed to favor the synthesis of 3,4,5-trisubstituted isoxazoles from both terminal and internal alkynes.[14] The choice of solvent and temperature can also influence the regiochemical outcome.

Q3: I am attempting a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, but I'm getting poor regioselectivity. What can I do?

A3: The Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl with hydroxylamine, is notorious for often producing regioisomeric mixtures.[1] The regioselectivity is influenced by the differential reactivity of the two carbonyl groups. To improve selectivity, you can modify the substrate to increase the electronic or steric difference between the carbonyls. Alternatively, using β-enamino diketones as precursors and carefully controlling the reaction conditions (e.g., pH, solvent, and the use of Lewis acids like BF₃·OEt₂) can provide excellent regiochemical control, allowing for the selective synthesis of various regioisomeric isoxazoles.[1][15]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles

Problem: The 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is yielding a significant amount of the undesired 3,4-disubstituted regioisomer.

Root Cause Analysis:

  • Uncatalyzed Reaction: Thermal cycloadditions often exhibit poor regioselectivity, especially when the electronic and steric properties of the alkyne substituent do not strongly favor one orientation.

  • Nitrile Oxide Dimerization: A competing side reaction is the dimerization of the nitrile oxide to form a furoxan, which can reduce the overall yield and complicate purification.[13]

  • Inappropriate Solvent: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways, thereby affecting the regiomeric ratio.

Solutions:

  • Employ Copper(I) Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated Cu(I) from CuSO₄ and a reducing agent, is a highly reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[11][12][13]

  • Optimize Reaction Conditions:

    • Solvent: Aprotic solvents like THF, toluene, or dichloromethane are generally preferred.

    • Temperature: Copper-catalyzed reactions often proceed efficiently at room temperature.

    • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically required to generate the nitrile oxide in situ from a hydroximoyl chloride.

Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Catalyst Addition cluster_2 Step 3: Reaction Monitoring cluster_3 Step 4: Work-up and Purification A To a stirred solution of the terminal alkyne (1.0 equiv) and the hydroximoyl chloride (1.1 equiv) in THF... B ...add CuI (5 mol%) and triethylamine (1.5 equiv) at room temperature. A->B C Monitor the reaction progress by TLC or LC-MS. B->C D Upon completion, quench with aqueous NH4Cl, extract with an organic solvent, and purify by column chromatography. C->D

Caption: Workflow for Cu(I)-catalyzed isoxazole synthesis.

Issue 2: Difficulty in Synthesizing 3,4-Disubstituted Isoxazoles Regioselectively

Problem: Attempts to synthesize 3,4-disubstituted isoxazoles result in complex mixtures of isomers or low yields.

Root Cause Analysis:

  • Substrate Limitations: The direct cycloaddition of nitrile oxides with internal alkynes can be sluggish and non-regioselective, especially with symmetrically substituted alkynes.

  • Harsh Reaction Conditions: Some methods may require harsh conditions that lead to side reactions and decomposition.

Solutions:

  • Enamine-Triggered [3+2] Cycloaddition: A metal-free approach involves the reaction of an aldehyde with a secondary amine (e.g., pyrrolidine) to form an enamine in situ.[16][17] This enamine then acts as a regiospecific dipolarophile for the [3+2] cycloaddition with a nitrile oxide, leading to a 3,4-disubstituted isoxazole after an oxidative workup.[16][17] This method offers high yields and excellent regioselectivity under mild conditions.[16][17]

  • Chalcone-Rearrangement Strategy: This strategy utilizes β-ketoacetals, derived from the rearrangement of chalcones, which react with hydroxylamine hydrochloride to afford 3,4-disubstituted isoxazoles.[18] The regioselectivity can be controlled by the reaction conditions, proceeding through either isoxazoline or oxime intermediates.[18]

Data Summary: Solvent Effects on Enamine-Triggered Cycloaddition

EntrySolventYield (%)Reference
1Toluene95[16]
2Dichloromethane88[16]
3Tetrahydrofuran75[16]
4Acetonitrile62[16]
5Methanol<10[16]

As demonstrated, non-polar solvents generally provide higher yields in the enamine-triggered synthesis of 3,4-disubstituted isoxazoles.[17]

Issue 3: Inefficient Synthesis of 4,5-Disubstituted Isoxazoles

Problem: The reaction of a β-enamino diketone with hydroxylamine to produce a 4,5-disubstituted isoxazole is not proceeding with the desired regioselectivity or yield.

Root Cause Analysis:

  • Incorrect Reaction Conditions: The regiochemical outcome of the cyclocondensation of β-enamino diketones with hydroxylamine is highly dependent on the reaction conditions.

  • Substituent Effects: The electronic nature of the substituents on the β-enamino diketone can influence the regioselectivity.

Solutions:

  • Methodology Optimization: Research by de Oliveira et al. has demonstrated that by carefully selecting the reaction conditions, different regioisomers of isoxazoles can be selectively synthesized from β-enamino diketones.[1][15] For the synthesis of 4,5-disubstituted isoxazoles, specific conditions involving the choice of solvent and base are crucial.

  • Lewis Acid Catalysis: The use of a Lewis acid, such as BF₃·OEt₂, can significantly influence the regioselectivity of the cyclocondensation reaction.[1]

Logical Flow for Troubleshooting Regioselectivity

G Start Poor Regioselectivity Observed Q1 What is the desired substitution pattern? Start->Q1 P_35 3,5-Disubstituted Q1->P_35 P_34 3,4-Disubstituted Q1->P_34 P_45 4,5-Disubstituted Q1->P_45 Sol_35 Use Cu(I) catalyst with a terminal alkyne. P_35->Sol_35 Sol_34 Employ enamine-triggered cycloaddition or chalcone-rearrangement strategy. P_34->Sol_34 Sol_45 Optimize cyclocondensation of β-enamino diketone with hydroxylamine. P_45->Sol_45

Caption: Decision tree for addressing regioselectivity issues.

References

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cycliz
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (URL: [Link])
  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (URL: [Link])
  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. (URL: [Link])
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (URL: [Link])
  • Regioselective Synthesis of Isoxazoles
  • Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. (URL: [Link])
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (URL: [Link])
  • Isoxazole synthesis. (URL: [Link])
  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (URL: [Link])
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (URL: [Link])
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (URL: [Link])
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (URL: [Link])
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (URL: [Link])
  • Frontier molecular orbital represent
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cycliz
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (URL: [Link])
  • Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. (URL: [Link])
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (URL: [Link])
  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboron
  • 1,3-Dipolar cycloaddition. (URL: [Link])
  • Mechanism of 1,3-dipolar cycloaddition reaction. (URL: [Link])
  • Microwave-assisted solid phase synthesis of 4,5-disubstituted isoxazoles. (URL: [Link])
  • Efficient Regioselective Synthesis of 4- and 5-Substituted Isoxazoles under Thermal and Microwave Conditions. (URL: [Link])
  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (URL: [Link])
  • Regioselective synthesis of 3,4-diaryl-5-unsubstituted isoxazoles, analogues of natural cytostatic combretast
  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (URL: [Link])
  • Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acet
  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. (URL: [Link])
  • The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. (URL: [Link])
  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Deriv
  • Frontier molecular orbital and energy levels computed in... (URL: [Link])
  • Divergent Synthesis of 5- and 4-(2,1-Azaborine) Substituted Isoxazoles via Regioselective [3+2] Cycloadditions of Nitrile Oxides. (URL: [Link])
  • Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET). (URL: [Link])
  • Frontier molecular orbital theory. (URL: [Link])
  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (URL: [Link])
  • A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. (URL: [Link])

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Stability of 6-Bromo-3-chlorobenzo[d]isoxazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Bromo-3-chlorobenzo[d]isoxazole (CAS 1243389-57-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of this versatile building block. This guide moves beyond simple protocols to explain the chemical principles governing its behavior, ensuring you can anticipate challenges and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Reactivity

This section addresses the most common questions regarding the handling, stability, and fundamental reactivity of this compound.

Q1: What are the optimal storage and handling procedures for this compound?

Answer: this compound is a stable crystalline solid under standard laboratory conditions. However, to ensure its long-term integrity, we recommend the following:

  • Storage: Store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes potential hydrolysis from atmospheric moisture over extended periods.

  • Handling: The compound is classified as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled.[1] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid generating dust.

  • Light Sensitivity: While benzisoxazoles are generally stable, bromo-aromatic compounds can be susceptible to photodecomposition.[2][3] It is good practice to store the compound in an amber vial or in the dark to prevent potential photolytic degradation.

Q2: Which position is more reactive towards nucleophiles: the chlorine at C3 or the bromine at C6?

Answer: The chlorine atom at the C3 position is significantly more reactive towards nucleophilic substitution than the bromine atom at the C6 position.

Causality:

  • Activation by the Isoxazole Ring: The C3 position of the benzo[d]isoxazole ring is analogous to the 2-position of a pyridine ring. The electronegative nitrogen atom withdraws electron density, making the C3 carbon highly electrophilic and susceptible to nucleophilic attack. This is a form of nucleophilic aromatic substitution (SNAr) on a heteroaromatic system.[4]

  • Aromaticity of the Benzene Ring: The C6-Br bond is part of a stable benzene ring. Nucleophilic aromatic substitution on this ring is much less favorable and typically requires harsh conditions (high temperature/pressure) or activation by strong electron-withdrawing groups, which are not sufficiently present here to outcompete the C3 position.[5][6]

Therefore, when reacting with common nucleophiles like amines, alkoxides, or thiols, you should expect selective substitution at the C3 position.

Q3: Can the benzo[d]isoxazole ring open under certain reaction conditions?

Answer: Yes, the N-O bond of the isoxazole ring is the weakest link and can be cleaved under specific, typically reductive or strongly basic/acidic, conditions.

  • Reductive Cleavage: Strong reducing agents, particularly catalytic hydrogenation (e.g., H₂/Pd, Raney Ni) or potent hydride reagents, can cleave the N-O bond. This typically results in the formation of an aminophenol derivative.

  • Strong Base/Nucleophile Attack: While many nucleophiles will react at the C3 position, very strong bases or highly reactive nucleophiles under forcing conditions could potentially initiate ring-opening.[7] This is less common than C3 substitution but should be considered a potential side reaction, especially at elevated temperatures.

  • Photochemical Conditions: UV irradiation can sometimes induce ring rearrangements or cleavage in heterocyclic systems, although this is highly substrate and condition-dependent.[8][9][10]

Q4: I want to perform a Suzuki or other cross-coupling reaction at the C6-Br position. Is this feasible, and will the 3-chloroisoxazole moiety survive?

Answer: This is a challenging but potentially feasible transformation. The primary concern is the competition between the desired oxidative addition at the C-Br bond and side reactions involving the more electrophilic C3-Cl position.

Key Considerations:

  • Ligand Choice: Use ligands that promote oxidative addition at Aryl-Br bonds over heteroaryl-Cl bonds. Bulky, electron-rich phosphine ligands are often a good starting point.

  • Base Sensitivity: The bases used in cross-coupling (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can also act as nucleophiles or promote hydrolysis of the C3-Cl bond, especially in the presence of water. Use anhydrous conditions and consider milder, non-nucleophilic bases if possible.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions. The C3-Cl bond will become more labile at higher temperatures.

  • Catalyst Loading: High catalyst loadings might increase the rate of unwanted side reactions.

We strongly recommend running a small-scale test reaction and monitoring it closely by LC-MS to check for the formation of byproducts resulting from reactions at the C3 position.

Section 2: Troubleshooting Guide

This section provides structured advice for common experimental challenges.

Scenario: My reaction is producing multiple unidentified products.

You've run a reaction with this compound, and the TLC or LC-MS shows a complex mixture of products instead of the expected outcome. This troubleshooting workflow can help diagnose the issue.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Complex Mixture Observed q1 What are the reaction conditions? (Reagents, Temp, Solvent) start->q1 cat_nuc Nucleophilic? q1->cat_nuc Nucleophile (e.g., R-NH2, R-O-) cat_base Strongly Basic? q1->cat_base Base (e.g., LDA, nBuLi, NaOH) cat_red Reductive? q1->cat_red Reducing Agent (e.g., H2/Pd, LiAlH4) cat_pd Pd-Catalyzed? q1->cat_pd Cross-Coupling (e.g., Suzuki, Heck) res_nuc Probable C3-Cl Substitution AND/OR Ring-Opening. cat_nuc->res_nuc res_base Potential Ring-Opening or Deprotonation. Check for hydrolysis. cat_base->res_base res_red Likely N-O Bond Cleavage. Analyze for aminophenol byproducts. cat_red->res_red res_pd Multiple reaction sites. (C3-Cl and C6-Br). Possible catalyst poisoning. cat_pd->res_pd sol_nuc Solution: Lower temperature. Use a less reactive nucleophile. Protect other functional groups. res_nuc->sol_nuc sol_base Solution: Use a weaker, non-nucleophilic base. Ensure anhydrous conditions. res_base->sol_base sol_red Solution: Use a milder reducing agent (e.g., NaBH4 instead of LiAlH4). Consider chemoselective reagents. res_red->sol_red sol_pd Solution: Screen ligands and bases. Lower reaction temperature. Run control with 3-chloro-benzisoxazole. res_pd->sol_pd

Caption: Troubleshooting workflow for unexpected reactivity.

Potential Degradation Pathways

Understanding how the molecule can decompose is key to designing stable reaction conditions. The primary pathways involve reaction at the C3 position or cleavage of the N-O bond.

DegradationPathways start This compound path1_node Nucleophilic Attack at C3 Reagent: Nu⁻ (e.g., RNH₂, RO⁻) Product: 3-substituted benzisoxazole start:f0->path1_node:head Most Common Pathway path2_node Reductive Ring Opening Reagent: [H] (e.g., H₂/Pd, LiAlH₄) Product: Substituted 2-amino-5-bromophenol derivative start:f0->path2_node:head Under Reducing Conditions path3_node Hydrolysis at C3 Reagent: H₂O / Base or Acid Product: 6-Bromo-1,2-benzisoxazol-3(2H)-one start:f0->path3_node:head Aqueous Conditions

Caption: Key degradation and reaction pathways.

Section 3: Experimental Protocols & Data

Protocol: Small-Scale Reaction Stability Test

Before committing your valuable material to a large-scale reaction, perform this quick test to assess the stability of this compound under your proposed conditions.

Objective: To determine if the starting material degrades under the planned reaction conditions (base, solvent, temperature) in the absence of the coupling partner.

Methodology:

  • Setup: To a small vial, add this compound (~5 mg).

  • Add Reagents: Add your chosen solvent (e.g., 0.5 mL THF), and any reagents except for your primary coupling partner/substrate (e.g., add the base like K₂CO₃, and the ligand if applicable).

  • Heat: Stir the mixture at your intended reaction temperature for a set period (e.g., 1-2 hours).

  • Monitor: At t=0 and after the heating period, take a small aliquot from the reaction mixture.

  • Analysis: Spot both aliquots on a TLC plate and run it in an appropriate solvent system. Additionally, dilute the aliquots and analyze by LC-MS.

  • Interpretation:

    • No Change: If the TLC and LC-MS show only the starting material, the compound is likely stable under these conditions.

    • New Spots/Peaks: If new spots appear on the TLC or new masses are observed in the LC-MS, the compound is degrading. Compare the new masses to potential degradation products (e.g., hydrolyzed product, ring-opened product).

Data Summary: Reagent Compatibility Table

The following table summarizes the expected stability of this compound with common classes of reagents, based on fundamental chemical principles.

Reagent ClassExample(s)Expected CompatibilityKey Considerations & Potential Side Reactions
Weak Bases K₂CO₃, NaHCO₃, DIPEAGoodEnsure anhydrous conditions to prevent hydrolysis at C3.
Strong Bases NaOH, KOH, t-BuOKModerate to PoorWill likely cause hydrolysis at C3; may initiate ring-opening at high temps.[11]
Organometallics n-BuLi, GrignardsPoorHighly likely to attack the electrophilic C3 position or cause decomposition.
Amines Primary/SecondaryReactiveExpect rapid and selective nucleophilic substitution at the C3 position.[12]
Acids (Protic) HCl, H₂SO₄, TFAModerateRing is generally stable to acid, but protonation can activate the system. Monitor for hydrolysis.
Acids (Lewis) AlCl₃, FeCl₃Moderate to PoorCan coordinate to the N or O atoms, potentially promoting ring cleavage.[13][14]
Reducing Agents NaBH₄GoodGenerally chemoselective for ketones/aldehydes and unlikely to affect the isoxazole.
Reducing Agents LiAlH₄, H₂/PdPoorHigh likelihood of N-O bond cleavage (reductive ring-opening).
Oxidizing Agents m-CPBA, H₂O₂ModerateThe isoxazole ring is relatively electron-deficient and resistant to oxidation.[12]

References

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. (2022-03-28).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - NIH. (2022-12-29).
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences.
  • This compound, min 95%, 100 mg - [No Source Found].
  • 3-Bromo-6-chlorobenzo[d]isoxazole - Smolecule.
  • 1260677-07-3|7-Bromo-3-chlorobenzo[d]isoxazole|BLD Pharm - [No Source Found].
  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing).
  • New Synthesis of 3-Chloroisoxazoles - ResearchG
  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES - [No Source Found]. (2025-02-20).
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - [No Source Found]. (2011-05-06).
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC - NIH.
  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption M
  • Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process - [No Source Found]. (2021-03-30).
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 - [No Source Found]. (2021-07-28).
  • 7-Bromo-3-chlorobenzo[d]isoxazole | CAS 1260677-07-3 - AMERICAN ELEMENTS ®.
  • Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing).
  • 1427081-05-7|6-Bromo-3-chlorobenzo[d]isothiazole|BLD Pharm - [No Source Found].
  • 6.10: Nucleophilic Acyl Substitution Reactions in the Laboratory - Chemistry LibreTexts. (2021-03-28).
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Public
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.
  • The ring-opening reaction of benzoxazole with iodobenzene to generate...
  • CAS 1243389-57-2 | this compound - Alchem Pharmtech.
  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2024-09-30).
  • nucleophilic aromatic substitutions - YouTube. (2019-01-19).
  • Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight | Request PDF - ResearchG
  • International Journal of ChemTech Research - [No Source Found].
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - ResearchG
  • AROMATIC PHOTOSUBSTITUTION REACTIONS - ScienceDirect - DOI.
  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - PubMed. (2017-03-22).
  • 20.7 The Mechanisms of Nucleophilic Acyl Substitution - YouTube. (2018-09-21).
  • 6-Chlorobenzo[d]isoxazole-3-carboxamide - Smolecule.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids - PubMed. (2022-12-29).

Sources

Technical Support Center: Troubleshooting Failed Heck Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction, with a specialized focus on reactions involving electron-deficient heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction. Here, we move beyond simple procedural lists to delve into the mechanistic reasoning behind common failures and provide field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced when attempting Heck reactions with electron-deficient heterocycles.

Q1: Why is my Heck reaction with a pyridine or pyrimidine halide showing no conversion?

A: This is a frequent issue stemming from the inherent properties of electron-deficient N-heterocycles. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst, leading to catalyst inhibition or "poisoning".[1] This is especially problematic with substrates like 2-halopyridines.[2]

Quick Troubleshooting Steps:

  • Increase Catalyst Loading: A simple first step is to increase the palladium catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%).

  • Change the Ligand: Standard phosphine ligands may not be sufficient. Switch to bulkier, more electron-rich ligands which can promote the desired catalytic cycle and reduce catalyst inhibition.

  • Re-evaluate Your Base: The choice of base is critical and can influence catalyst activity and stability.

Q2: My reaction produces a complex mixture of products, including dehalogenated starting material. What is happening?

A: The formation of dehalogenated starting material is often a result of a side reaction known as reductive dehalogenation. This can be promoted by certain solvents, bases, or impurities. Additionally, complex product mixtures can arise from issues with regioselectivity, which is a common challenge with electron-rich olefins.[3]

Key Considerations:

  • Solvent Choice: Polar aprotic solvents like DMF or DMA are common, but protic solvents can sometimes exacerbate dehalogenation.

  • Base Strength: A base that is too strong or too weak can lead to undesired side reactions.

  • Olefin Electronics: The electronic nature of your olefin coupling partner plays a significant role in directing the regioselectivity of the reaction.[4]

Q3: The reaction works, but the yield is consistently low. How can I improve it?

A: Low yields in Heck reactions with electron-deficient heterocycles can be attributed to a number of factors, including incomplete conversion, product degradation, or competing side reactions.

Optimization Strategies:

  • Temperature and Reaction Time: Systematically screen different temperatures and reaction times. Some Heck reactions require higher temperatures to overcome the activation energy, while others may benefit from longer reaction times at a lower temperature to minimize side product formation.

  • Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalyst activity and stability. A 2:1 or slightly higher ratio is often a good starting point, but this may need to be optimized.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where necessary.

II. In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to troubleshooting, explaining the underlying chemical principles for each recommendation.

Problem 1: Low or No Conversion

This is the most common failure mode and can be caused by several factors related to the catalyst, substrates, or reaction conditions.

Root Cause Analysis & Solutions:
  • Catalyst Inactivation by the Heterocycle: As mentioned, the nitrogen lone pair in heterocycles like pyridine can act as a ligand for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1]

    • Solution 1: Ligand Selection: Employ sterically bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the heterocycle to the palladium center and their electron-donating nature facilitates the rate-limiting oxidative addition step.[5] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphine ligands.

    • Solution 2: Use of Additives: In some cases, the addition of a Lewis acid (e.g., ZnCl₂) can coordinate to the heterocyclic nitrogen, "masking" it and preventing it from poisoning the palladium catalyst.

  • Inefficient Oxidative Addition: The oxidative addition of the heterocyclic halide to the Pd(0) center is a critical and often rate-determining step in the catalytic cycle.[6] Electron-deficient heterocycles can make this step more challenging.

    • Solution 1: Halide Choice: The reactivity of the halide follows the trend I > Br > Cl. If you are using a chloride, switching to a bromide or iodide will significantly accelerate the oxidative addition.

    • Solution 2: Catalyst Precursor: While Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to Pd(0), for challenging substrates, starting with a Pd(0) source like Pd₂(dba)₃ may be beneficial.[6]

  • Improper Base Selection: The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle by neutralizing the H-X species formed.[6][7] An inappropriate base can lead to catalyst decomposition or side reactions.

    • Solution 1: Inorganic vs. Organic Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective and less prone to side reactions than some organic bases.[2] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can sometimes lead to the formation of enamines or other byproducts.

    • Solution 2: Base Strength: The pKa of the base should be carefully considered. A base that is too strong might deprotonate other functionalities on your substrates, while a base that is too weak will not efficiently regenerate the catalyst.

Experimental Protocol: General Procedure for a Heck Reaction with an Electron-Deficient Heterocycle
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Add the electron-deficient heterocyclic halide (1.0 equiv.), the olefin (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., DMF or DMA).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Poor Selectivity (Isomer Formation)

The formation of regioisomers or geometric isomers (E/Z) can be a significant issue, particularly when using unsymmetrical olefins.

Root Cause Analysis & Solutions:
  • Regioselectivity Issues: The regioselectivity of the Heck reaction is primarily governed by electronic and steric factors during the migratory insertion step. With electron-deficient olefins, the aryl group typically adds to the β-position. However, with electron-rich or unbiased olefins, mixtures of α and β-arylated products can be obtained.[3]

    • Solution 1: Ligand Control: The use of bulky ligands can often favor the formation of the linear (β-arylated) product due to steric hindrance.

    • Solution 2: Cationic vs. Neutral Pathway: The reaction can proceed through a neutral or a cationic pathway, which can influence regioselectivity. The choice of halide and the presence of additives can steer the reaction towards one pathway. For instance, using a triflate (OTf) instead of a halide often promotes the cationic pathway.[6]

  • E/Z Isomerization: While the Heck reaction generally favors the formation of the more stable E-isomer, the Z-isomer can sometimes be a significant byproduct.[8] This can occur if the β-hydride elimination step is reversible.

    • Solution 1: Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes improve the E/Z selectivity by promoting irreversible reductive elimination.[6]

    • Solution 2: Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to isomerization of the desired product. Optimizing these parameters can minimize the formation of the undesired isomer.

Problem 3: Catalyst Decomposition

The formation of palladium black is a clear visual indicator of catalyst decomposition, which will halt the reaction.

Root Cause Analysis & Solutions:
  • High Temperatures: While heat is often necessary, excessively high temperatures can lead to the agglomeration of palladium nanoparticles and the formation of inactive palladium black.

  • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the resulting "ligandless" palladium species are highly unstable and prone to decomposition.

    • Solution 1: Use of Chelating Ligands: Bidentate phosphine ligands (e.g., dppf, BINAP) can form more stable complexes with palladium, reducing the likelihood of ligand dissociation and subsequent catalyst decomposition.[6]

    • Solution 2: Ligand-to-Metal Ratio: Increasing the ligand-to-metal ratio can help to maintain a stable catalytic species in solution.

Problem 4: Irreproducible Results

Inconsistency between batches is a frustrating issue that often points to subtle variations in reaction setup or reagent quality.

Root Cause Analysis & Solutions:
  • Atmosphere Control: While many Heck reactions are robust, some are sensitive to oxygen, which can oxidize the phosphine ligands and the Pd(0) catalyst.

    • Solution: Degassing and Inert Atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Reagent Purity: Trace impurities in the starting materials, solvent, or base can have a significant impact on the reaction outcome.

    • Solution: Reagent Purification: If irreproducibility is a persistent issue, consider purifying your solvent and base before use.

III. Visualizations and Data

Troubleshooting Decision Tree

Heck_Troubleshooting start Reaction Fails no_conversion Low or No Conversion start->no_conversion Primary Issue poor_selectivity Poor Selectivity start->poor_selectivity Side Issue catalyst_decomp Catalyst Decomposition (Pd Black) start->catalyst_decomp Side Issue irreproducible Irreproducible Results start->irreproducible Process Issue check_catalyst Check Catalyst System no_conversion->check_catalyst check_conditions Check Reaction Conditions no_conversion->check_conditions regioisomers Regioisomer Formation poor_selectivity->regioisomers ez_isomers E/Z Isomer Mixture poor_selectivity->ez_isomers temp_issue High Temperature catalyst_decomp->temp_issue ligand_issue Ligand Dissociation catalyst_decomp->ligand_issue atmosphere_control Check Atmosphere irreproducible->atmosphere_control reagent_purity Check Reagent Purity irreproducible->reagent_purity increase_loading Increase Catalyst Loading check_catalyst->increase_loading change_ligand Use Bulky, Electron-Rich Ligand check_catalyst->change_ligand change_halide Switch to I > Br > Cl check_catalyst->change_halide optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_base Screen Bases (e.g., K2CO3, Cs2CO3) check_conditions->optimize_base ligand_control Use Bulky Ligand regioisomers->ligand_control pathway_control Switch to Triflate (Cationic Pathway) regioisomers->pathway_control additives Add Silver Salts ez_isomers->additives optimize_time Optimize Reaction Time ez_isomers->optimize_time lower_temp Lower Reaction Temperature temp_issue->lower_temp chelating_ligand Use Bidentate Ligand ligand_issue->chelating_ligand degas_solvent Degas Solvent atmosphere_control->degas_solvent purify_reagents Purify Solvent and Base reagent_purity->purify_reagents Heck_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition olefin_complex Olefin Complex pd_complex->olefin_complex Olefin Coordination insertion_product σ-Alkyl Complex olefin_complex->insertion_product Migratory Insertion product_complex Product Complex insertion_product->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination product Substituted Olefin product_complex->product base_regen Base + H-X -> Salt product_complex->base_regen start_materials R-X + Olefin start_materials->pd_complex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Table 1: Common Ligands for Heck Reactions with Electron-Deficient Heterocycles
Ligand TypeExample(s)Key Characteristics
Monodentate PhosphinesP(t-Bu)₃, P(o-tol)₃Sterically bulky, electron-rich.
Bidentate Phosphinesdppf, BINAP, XantphosForms stable chelates, reduces catalyst decomposition.
Buchwald-type LigandsSPhos, XPhosHighly active for challenging substrates, including aryl chlorides.
N-Heterocyclic Carbenes (NHCs)IPr, IMesStrong σ-donors, form very stable palladium complexes.

IV. References

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Sharma, R., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Carretero, J. C., & Garcia Ruano, J. L. (2015). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Gevorgyan, V., & Kurbangalieva, A. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. NIH Public Access. [Link]

  • Lebrasseur, N., & Larhed, M. (2016). Heck Coupling. Synthetic Methods in Drug Discovery. [Link]

  • de Vries, J. G. (2013). Abstracts. Science of Synthesis. [Link]

  • YouTube. (2019). HECK REACTION: Heterocyclic reactants mechanism. [Link]

  • Ehrentraut, A., & Beller, M. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Synlett. [Link]

  • Wang, G., Yuan, Y., & Wu, Y. (2008). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society. [Link]

  • Szymańska, I., & Trzeciak, A. M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

  • Kumar, S., & Kumar, A. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, X., & Zhang, Y. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie International Edition. [Link]

  • Oestreich, M. (2008). Mechanisms of the Mizoroki–Heck Reaction. The Mizoroki-Heck Reaction. [Link]

  • Werner, E. W., & Sigman, M. S. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. NIH Public Access. [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Liu, T., & Dong, V. M. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry. [Link]

  • Boyer, A. (n.d.). Heterocyclic Chemistry. Boyer Research. [Link]

  • Mondal, B., & Dinda, J. (2020). Heck coupling reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety. Applied Organometallic Chemistry. [Link]

Sources

Optimizing solvent and temperature for isoxazole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the isoxazole scaffold. The isoxazole ring is a privileged structure in medicinal chemistry, but its unique electronic properties and the labile N-O bond present distinct challenges.[1] This resource provides in-depth, evidence-based answers to common problems encountered during the optimization of solvent and temperature for key functionalization reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the influence of solvent and temperature on isoxazole chemistry, providing the core knowledge needed for effective experimental design.

Q1: Why is temperature control so critical when using organolithium bases to functionalize isoxazoles?

A1: Temperature control is paramount due to the inherent instability of the isoxazole ring under strongly basic conditions. The primary failure mode is the cleavage of the weak N-O bond.[2]

  • Mechanism of Decomposition: Upon deprotonation by a strong base like n-butyllithium (n-BuLi), a lithiated isoxazole intermediate is formed. While this intermediate is the desired species for quenching with an electrophile, it is often unstable. If the temperature is not kept sufficiently low, the intermediate can rapidly decompose through ring-fragmentation pathways.[2] One study noted that while a lithiated intermediate was stable at -30°C, raising the temperature to ambient conditions led to rapid decomposition and a complex mixture of unrecoverable products.[2]

  • The -78 °C Rule: To prevent this decomposition, deprotonation reactions are almost universally conducted at very low temperatures, with -78 °C (the sublimation point of dry ice) being the standard.[3] At this temperature, the kinetic energy of the system is minimized, significantly slowing the rate of the decomposition pathway and allowing the lithiated intermediate to be trapped by an electrophile.

Q2: How does solvent choice impact the regioselectivity of a Palladium-catalyzed C-H arylation on an isoxazole ring?

A2: Solvent polarity can be a powerful tool to control the position of functionalization (regioselectivity) in direct C-H arylation reactions. This effect is primarily due to the solvent's ability to stabilize different transition states and catalytic species.

A seminal study on the direct arylation of oxazoles, a closely related heterocycle, demonstrated a complete switch in regioselectivity based on solvent choice.[4] This principle is applicable to isoxazoles.

  • Nonpolar Solvents (e.g., Toluene): In nonpolar solvents, the reaction often favors functionalization at the C-2 position (for oxazoles) or the most acidic C-H bond, which is influenced by the specific substituents on the isoxazole ring.[4]

  • Polar Aprotic Solvents (e.g., DMA, DMF): In highly polar aprotic solvents like N,N-dimethylacetamide (DMA), the reaction can preferentially occur at the C-5 position.[4][5] The polar solvent can stabilize charged intermediates or alter the conformation of the palladium catalyst and its ligands, thereby changing which C-H bond is most accessible for activation.[4]

Therefore, if you are observing a mixture of isomers, screening solvents with significantly different polarities is a primary optimization strategy.

Q3: What is the difference between kinetic and thermodynamic control, and how does it apply to optimizing reaction temperature?

A3: This concept is fundamental to reaction optimization when multiple products can be formed.[1]

  • Kinetic Control: At low temperatures and shorter reaction times , the major product will be the one that forms the fastest. This "kinetic product" has the lowest activation energy barrier (Ea) to its formation.[6]

  • Thermodynamic Control: At higher temperatures and longer reaction times , the system has enough energy to overcome the activation barriers for both product formations, and the reactions can become reversible. Over time, an equilibrium will be established, and the major product will be the most stable one (lowest Gibbs free energy). This is the "thermodynamic product."[6]

In isoxazole functionalization, you might encounter a situation where an undesired isomer is formed quickly at room temperature (kinetic product). By increasing the temperature, you may be able to favor the formation of the more stable, desired isomer (thermodynamic product). Conversely, if a desired product is decomposing at high temperatures, reducing the temperature may favor its formation under kinetic control.[6]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter in the lab.

Problem 1: Low or No Yield during Lithiation and Electrophilic Quench

You are attempting to deprotonate a substituted isoxazole with n-BuLi at -78 °C in THF, followed by adding an electrophile (e.g., an aldehyde or alkyl halide), but you recover only starting material or a complex mixture of decomposed products.

Potential Cause Explanation & Causality Recommended Solution
Ring Decomposition The lithiated intermediate is fragmenting before it can be trapped. This can happen if the temperature rises even locally, or if the intermediate is inherently unstable.[2] The N-O bond is the weakest point and prone to cleavage.Verify Temperature: Ensure your cooling bath is consistently at or below -78 °C. Add the n-BuLi slowly, dropwise, to the cooled solution to avoid localized heating. Add Electrophile Quickly: Once the deprotonation is complete (typically 15-60 min), add the electrophile promptly.
Solvent Issues Organolithium reagents exist as aggregates. Ethereal solvents like THF or Diethyl Ether (Et₂O) are crucial for breaking up these aggregates into more reactive monomers.[7] Using a non-coordinating solvent like hexane alone will result in very poor reactivity.Use Appropriate Solvent: The standard solvent for this chemistry is anhydrous THF .[3] Ensure the solvent is rigorously dried, as any trace of water will quench the organolithium reagent and the lithiated intermediate.
Incorrect Stoichiometry Using too little n-BuLi will result in incomplete deprotonation. Using a vast excess can sometimes lead to multiple deprotonations or side reactions.Titrate Your Base: The concentration of commercial organolithium reagents can vary. Titrate your n-BuLi solution before use to ensure you are adding the correct number of equivalents (typically 1.05-1.2 eq.).
Problem 2: Poor Regioselectivity in C-H Functionalization

You are performing a direct C-H arylation and obtaining a mixture of C-4 and C-5 functionalized products.

Potential Cause Explanation & Causality Recommended Solution
Suboptimal Solvent Choice As discussed in FAQ 2, solvent polarity is a key determinant of regioselectivity in Pd-catalyzed C-H arylations by influencing the active catalytic species.[4][5] A solvent of intermediate polarity may not sufficiently favor one pathway over the other.Solvent Screening: Test solvents at the extremes of polarity. For C-5 selectivity, try a polar aprotic solvent like DMA or DMF .[5] For selectivity at other positions, a nonpolar solvent like Toluene or Dioxane may be effective.[4]
Incorrect Ligand The steric and electronic properties of the phosphine ligand on the palladium catalyst play a huge role in determining which C-H bond can access the metal center.Ligand Screening: If solvent screening is ineffective, test different classes of phosphine ligands. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like RuPhos or X-Phos) can dramatically alter regioselectivity.[4]
Reaction is under Thermodynamic Control At elevated temperatures (e.g., >100 °C), the reaction may be approaching equilibrium, leading to a mixture of isomers. It's possible the kinetic product is the desired one.Temperature Variation: Run the reaction at a lower temperature (e.g., 80 °C) for a shorter time to see if the product ratio shifts in favor of one isomer, which would indicate it is the kinetic product.[6]
Solvent Selection Summary for Common Functionalizations
Reaction TypeRecommended SolventsTypical TemperatureRationale & Key Considerations
Deprotonation / Lithiation THF, Diethyl Ether-78 °C Polar aprotic ethereal solvents are required to solvate the lithium cation and deaggregate the alkyllithium base.[7] Extremely low temperature is non-negotiable to prevent ring fragmentation.[2]
Suzuki-Miyaura Cross-Coupling Dioxane, Toluene, DMF80 - 120 °CSolvent choice is critical and can affect catalyst stability and reaction rate. Often requires some water as a co-solvent. Dioxane is a very common and effective choice.[8]
Direct C-H Arylation (Pd-cat.) DMA, Toluene100 - 120 °CHigh temperature is needed to facilitate C-H bond cleavage. Solvent polarity is a key tool for controlling regioselectivity (DMA often favors C-5).[4][5]

Part 3: Visualization & Workflows

Diagram 1: General Workflow for Optimizing Functionalization

This diagram outlines the decision-making process when developing a new isoxazole functionalization protocol.

G start Define Functionalization Strategy deprotonation Deprotonation/ Electrophilic Quench start->deprotonation Using Strong Base (e.g., n-BuLi) xcoupling Transition-Metal Catalyzed (e.g., Suzuki, C-H Activation) start->xcoupling Using Catalyst (e.g., Pd(OAc)2) dep_solvent Solvent: Anhydrous THF or Et2O deprotonation->dep_solvent xcoup_solvent Solvent Screening: Toluene (nonpolar) vs. DMA/DMF (polar) xcoupling->xcoup_solvent dep_temp Temperature: -78 °C (Strictly Controlled) dep_solvent->dep_temp dep_rationale Rationale: Stabilize lithiated intermediate, prevent N-O bond cleavage. dep_temp->dep_rationale xcoup_temp Temp Screening: 80-120 °C xcoup_solvent->xcoup_temp xcoup_rationale Rationale: Solvent controls regioselectivity. Temp optimizes rate vs. stability. xcoup_temp->xcoup_rationale G start Reaction Start: Starting Material + Reagents low_T Low Temperature (e.g., 0 °C to RT) Short Reaction Time start->low_T high_T High Temperature (e.g., >80 °C) Long Reaction Time start->high_T kinetic_path Pathway Favored: Lowest Activation Energy low_T->kinetic_path thermo_path Equilibrium Reached: Reaction is Reversible high_T->thermo_path kinetic_product Result: Kinetic Product Dominates (Fastest-Formed) kinetic_path->kinetic_product thermo_product Result: Thermodynamic Product Dominates (Most Stable) thermo_path->thermo_product

Caption: Optimizing temperature via kinetic vs. thermodynamic control.

References

  • Shimizu, H., et al. (2016). A Ring-Opening Fluorination of Isoxazoles. Angewandte Chemie International Edition, 55(29), 8462-8465.
  • Joy, N., et al. (2021). Screening of different solvents for Suzuki coupling. ResearchGate.
  • Wang, D., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(18), 4148-4151.
  • Micetich, R. G., & Shaw, C. C. (1976). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of Heterocyclic Chemistry, 13(4), 661-664.
  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Snieckus, V. (1990). Directed ortho metalation. Transition metal-catalyzed cross-coupling reactions. An overview. Chemical Reviews, 90(6), 879-933.
  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions—Importance of steric factors. Topics in Current Chemistry, 138, 63-149.
  • Takenaka, K., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Daroughehzadeh, H., & Kiyani, H. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5789.
  • Bugden, F., et al. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. ChemRxiv.
  • Takenaka, K., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-6.
  • Myers, A. G. (n.d.). Directed ortho Metalation. Andrew G Myers Research Group, Harvard University.
  • Migliorini, A., et al. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate.
  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30201-30214.
  • University of Rochester. (n.d.). Directed (ortho) Metallation. Not Voodoo.
  • Chen, Y., et al. (2022). Decomposition pathway and structural transformation of lithium nickel oxide in a high-delithiation state. Physical Chemistry Chemical Physics, 24(31), 18635-18641.
  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342.
  • Göktaş, F., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate.
  • Armstrong, R. J., et al. (2019). Pathways for decomposition of THF by organolithiums: The role of HMPA. Dalton Transactions, 48(31), 11631-11634.
  • Kadam, V., et al. (2020). Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives. ResearchGate.
  • Grokipedia. (n.d.). Directed ortho metalation.
  • Kumar, A., et al. (2021). Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. ResearchGate.
  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(44), 8547-8557.
  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate.
  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

Sources

Preventing homocoupling in Suzuki reactions of isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of isoxazole derivatives. Our focus is to provide in-depth, field-proven insights into a common and often frustrating challenge: the formation of homocoupling byproducts. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

The Challenge: Homocoupling in Isoxazole Suzuki Reactions

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, pivotal in the synthesis of complex molecules, including the heterobiaryl structures common in pharmaceuticals.[1][2][3] However, the reaction is not without its complexities. One of the most persistent side reactions is the homocoupling of the organoboron reagent (e.g., boronic acid or ester), leading to the formation of a symmetrical biaryl impurity (Ar-Ar) instead of the desired isoxazole-aryl product.

This unwanted reaction not only consumes valuable starting material but also complicates purification, ultimately reducing the overall yield and efficiency of your synthesis. Understanding the mechanisms that drive homocoupling is the first step toward its prevention.

Homocoupling_Pathways

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of isoxazoles, providing explanations and actionable solutions.

Q1: My primary byproduct is the dimer of my boronic acid. What are the main causes?

A1: Boronic acid homocoupling is typically driven by two main mechanisms, both of which you must control:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen is a primary culprit. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled dimer, regenerating Pd(0) in the process.[1][4][5][6] Rigorous exclusion of oxygen is therefore non-negotiable for suppressing this pathway.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled product.[1][4] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established and the Pd(II) is reduced to the active Pd(0) state.[1]

Q2: How can I effectively remove oxygen from my reaction?

A2: Simply running the reaction under a balloon of nitrogen or argon is often insufficient. Dissolved oxygen in your solvents is the key issue.

  • Best Practice: The most effective method is to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (bubbling nitrogen or argon through the liquid) for 15-30 minutes or by using a series of freeze-pump-thaw cycles.[4]

  • Procedural Tip: A subsurface sparge with an inert gas prior to adding the catalyst can be highly effective at minimizing the concentration of dissolved oxygen.[7]

Q3: Does my choice of palladium source matter?

A3: Absolutely. As mentioned, Pd(II) sources like palladium acetate (Pd(OAc)₂) can directly promote homocoupling.[4][8]

  • Recommendation: Consider using a Pd(0) source like Pd₂(dba)₃ or modern pre-catalysts (e.g., Buchwald-type G3 or G4 precatalysts).[1] These precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, often minimizing the amount of free Pd(II) available for side reactions.

Q4: I'm seeing homocoupling even with a Pd(0) source and careful degassing. What role do my ligands play?

A4: Ligands are critical. They stabilize the palladium catalyst and modulate its reactivity. For preventing homocoupling, the right ligand choice is paramount.

  • Expert Insight: Use bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, or P(t-Bu)₃ are highly effective.[4][9][10] Their steric bulk hinders the formation of the palladium-boronic acid intermediates that lead to homocoupling, favoring the desired cross-coupling pathway.[4][11] N-heterocyclic carbenes (NHCs) can also be very effective.[4][11]

Ligand_Effect

Q5: My isoxazole seems to be decomposing. Is this related to the reaction conditions?

A5: Yes, isoxazoles can be sensitive to certain reaction conditions, particularly strong bases. The N-O bond of the isoxazole ring is susceptible to cleavage under harsh basic conditions.[12][13]

  • Troubleshooting: If you suspect decomposition, screen different bases. A switch from a strong base like K₃PO₄ or NaOH to a milder base like K₂CO₃, Na₂CO₃, or even KF might be necessary.[14][15] The optimal base is often substrate-dependent and requires empirical screening.[4] Additionally, running the reaction at the lowest possible temperature that affords a reasonable rate can help preserve the isoxazole ring.[4]

Q6: What other procedural tricks can I use to minimize homocoupling?

A6: Fine-tuning your reaction setup can have a significant impact.

  • Slow Addition: Adding the boronic acid solution slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4][8]

  • Stoichiometry: Use a slight excess of the isoxazole halide (e.g., 1.0 equivalent of isoxazole halide to 1.2 equivalents of boronic acid). This ensures the palladium catalyst is more likely to engage in oxidative addition with the halide rather than reacting with the excess boronic acid.[4]

  • Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, and THF are generally effective.[4][16] While a small amount of water is often required to dissolve the base, excessive water can sometimes promote homocoupling.[4][16] The optimal solvent system may need to be determined experimentally.

Parameter Optimization Summary

The interplay between reaction parameters is crucial. Use the following table as a guide for your optimization experiments.

ParameterGeneral RecommendationRationale for Preventing HomocouplingKey References
Atmosphere Strictly Inert (N₂ or Ar)Prevents oxygen-mediated oxidation of Pd(0), a primary homocoupling pathway.[4][6][7]
Palladium Source Pd(0) source or modern precatalystAvoids direct reaction of Pd(II) precursors with boronic acid.[1][4]
Ligand Bulky, electron-rich phosphines or NHCsSterically disfavors the transition state leading to homocoupling.[4][9][10]
Base Screen milder bases (e.g., K₂CO₃, KF)Strong bases can promote boronic acid degradation and isoxazole decomposition.[12][17]
Temperature Lowest effective temperatureHigher temperatures can accelerate side reactions more than the desired coupling.[4][18]
Reagent Addition Slow addition of boronic acidKeeps instantaneous concentration low, disfavoring the bimolecular side reaction.[4][8]
Solvent Degassed aprotic (Dioxane, Toluene, THF)Minimizes dissolved oxygen; optimal polarity can influence reaction rates.[4][16][19]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halo-isoxazole, incorporating best practices to minimize homocoupling.

Materials:

  • Halo-isoxazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-isoxazole (1.0 eq), arylboronic acid (1.2 eq), and base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of vacuum backfill with inert gas to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe under a positive pressure of inert gas. The typical reaction concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Final Degassing: Sparge the stirred reaction mixture with a subsurface stream of inert gas for an additional 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst.

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This guide provides a framework for rationally addressing the challenge of homocoupling. Remember that every substrate is unique, and empirical optimization based on these principles will lead to the most successful outcomes.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine. (2025). Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007).
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • How to prevent metal catalysed homocoupling reaction of boronic acids?
  • Reaction of the isoxazole 3f under our standard Suzuki conditions leads to the formation of 1,3‐diphenylpropan‐1‐one as the major product.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
  • Suzuki reaction. Wikipedia.
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). PMC.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025).
  • How can I solve my problem with Suzuki coupling?
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025).

Sources

Technical Support Center: Work-up and Purification of Palladium-Catalyzed Isoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed functionalization of isoxazoles. This guide is designed to provide practical, experience-driven advice to navigate the common and nuanced challenges encountered during the work-up and purification of these important reactions. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the work-up of palladium-catalyzed isoxazole reactions, presented in a question-and-answer format.

Issue 1: The reaction mixture has turned black, and I suspect palladium black precipitation.

Question: My Suzuki-Miyaura coupling reaction involving a bromo-isoxazole has turned from a homogenous solution to a black suspension. What is happening, and how can I salvage my product?

Answer: The formation of a black precipitate is a classic sign of palladium black formation.[1][2][3] This occurs when the active Pd(0) catalyst agglomerates into inactive palladium particles, effectively halting your reaction.[1][4] This can be caused by several factors, including high reaction temperatures, incomplete degassing leading to oxidation of the catalyst, or dissociation of the stabilizing ligand.[1][5]

Immediate Steps for Work-up:

  • Cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Filter through Celite®: Prepare a short plug of Celite® in a fritted funnel and filter the reaction mixture. This will remove the majority of the precipitated palladium black.[6] Wash the Celite® plug with additional solvent to ensure complete recovery of your product.

  • Proceed with aqueous work-up: After filtration, continue with your standard aqueous wash protocol.

Preventative Measures for Future Reactions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands which are known to stabilize the Pd(0) center and prevent agglomeration.[1][4]

  • Thorough Degassing: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[1]

  • Temperature Control: Avoid excessive heating, as high temperatures can accelerate catalyst decomposition.[1]

Issue 2: My isoxazole product appears to be degrading during aqueous work-up.

Question: I'm observing a new spot on my TLC plate after performing an acidic aqueous wash (e.g., with 1M HCl) on my isoxazole-containing product. Is the isoxazole ring unstable?

Answer: Yes, the isoxazole ring can be sensitive to certain conditions, particularly strong acids.[7] Acid-catalyzed degradation of isoxazoles can occur, leading to ring-opened byproducts.[7] The stability is highly dependent on the substituents on the isoxazole ring.

Recommended Work-up Modifications:

  • Avoid Strong Acids: If possible, use milder aqueous solutions for your washes. Saturated aqueous ammonium chloride (NH₄Cl) is a good alternative for quenching organometallic reagents. A simple water wash followed by a brine wash is often sufficient to remove inorganic salts.

  • Use of Bicarbonate: If an acidic component needs to be neutralized, a saturated solution of sodium bicarbonate (NaHCO₃) is a milder base than sodium hydroxide and is generally well-tolerated.

  • Minimize Contact Time: If an acidic wash is unavoidable, minimize the contact time between the organic and aqueous layers and work quickly at cooler temperatures (e.g., in an ice bath).

Issue 3: After column chromatography, my product is still contaminated with palladium.

Question: I've purified my isoxazole product by silica gel chromatography, but my NMR still shows broad peaks, and a faint greyish color persists. How can I remove the residual palladium?

Answer: Standard silica gel chromatography is often insufficient for complete removal of residual palladium, which can interfere with subsequent reactions and biological assays.[8][9][10] Specialized palladium scavengers are highly effective for this purpose.[11][12]

Palladium Scavenging Protocol:

  • Dissolve the impure product in a suitable organic solvent (e.g., toluene, THF, ethyl acetate).

  • Add a palladium scavenger: There are several types of solid-supported scavengers available. Thiol-functionalized silica gels (like SiliaMetS® Thiol) are particularly effective for scavenging palladium.[13] A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.

  • Stir the mixture: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.

  • Filter and Concentrate: Filter off the scavenger and wash it with the solvent. The filtrate, containing your purified product, can then be concentrated under reduced pressure.

Table 1: Common Palladium Scavengers and Their Applications

Scavenger TypeFunctional GroupRecommended ForTypical Solvents
Thiol-based-SHPd(II), Pd(0), Cu, Ag, HgToluene, THF, Ethyl Acetate
Thiourea-based-NHC(=S)NH₂All forms of PalladiumDichloromethane, THF
Amine-based-NH₂, -NR₂Pd(II), Pt, RhWide range of organic solvents
Isocyanide-based-NCPd(0), Pd(II)Toluene, THF

This table provides a general guideline. Always consult the manufacturer's recommendations for specific applications.

Frequently Asked Questions (FAQs)

Q1: What is a general, robust work-up procedure for a Suzuki-Miyaura coupling of a 4-iodoisoxazole?

A1: A reliable starting point for a Suzuki-Miyaura reaction work-up is as follows:

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent like ethyl acetate.

  • Filter through Celite® if palladium black has formed.

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of inorganic salts).

    • Saturated aqueous sodium bicarbonate (if an acidic byproduct is possible).

    • Brine (to aid in phase separation and remove residual water).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Consider a palladium scavenging step if ultra-high purity is required.[8][10]

Q2: Can I use an aqueous work-up for reactions run in water-miscible solvents like THF or dioxane?

A2: Yes. When the reaction is performed in a water-miscible solvent, the work-up procedure needs a slight modification. After cooling the reaction, the bulk of the organic solvent should be removed under reduced pressure. The resulting residue can then be partitioned between water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). From this point, you can proceed with the standard aqueous wash protocol as described above.

Q3: How does the choice of ligand affect the work-up procedure?

A3: The ligand can significantly impact the work-up. Water-soluble ligands, such as TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt), can simplify purification as the palladium complex may be largely removed with the aqueous washes. Conversely, bulky, lipophilic ligands (e.g., Buchwald-type ligands) and their corresponding phosphine oxides can co-elute with your product during chromatography. In such cases, careful selection of the chromatographic mobile phase or the use of specialized purification techniques like filtration through a plug of silica gel with a non-polar eluent to remove the ligand-related impurities before eluting the product with a more polar solvent may be necessary. The stability of the palladium-ligand complex also influences the formation of palladium black.[4][14]

Visualizing the Work-up Workflow

The following diagram illustrates a typical decision-making process for the work-up and purification of a palladium-catalyzed isoxazole reaction.

Workup_Workflow start Reaction Completion check_pd_black Observe for Precipitated Pd Black start->check_pd_black filter_celite Filter through Celite® check_pd_black->filter_celite Yes aqueous_workup Standard Aqueous Work-up (Water, Brine) check_pd_black->aqueous_workup No filter_celite->aqueous_workup dry_concentrate Dry and Concentrate aqueous_workup->dry_concentrate chromatography Silica Gel Chromatography dry_concentrate->chromatography check_purity Assess Purity (NMR, LC-MS) chromatography->check_purity pd_scavenging Palladium Scavenging check_purity->pd_scavenging Residual Pd Detected final_product Final Pure Product check_purity->final_product High Purity pd_scavenging->dry_concentrate Re-process

Caption: Decision workflow for work-up and purification.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Coley, C. W., Green, W. H., & Jensen, K. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1904. [Link]
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757. [Link]
  • Carrow, B. P., & Nozaki, K. (2014). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Angewandte Chemie International Edition, 53(30), 7762–7777. [Link]
  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645–13653. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Link]
  • Gevorgyan, V., et al. (2015). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters, 17(22), 5578–5581. [Link]
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2447. [Link]
  • YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • PubMed. (2004). Palladium coupling catalysts for pharmaceutical applications. Current Opinion in Drug Discovery & Development, 7(6), 805-819. [Link]
  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
  • ResearchGate. (n.d.). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes.
  • Royal Society of Chemistry. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
  • Royal Society of Chemistry. (2016). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles.
  • Knight, D. W., et al. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles.
  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]
  • National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3450–3458. [Link]
  • ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.
  • MDPI. (2022). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters.
  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • National Institutes of Health. (2021). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society, 143(30), 11590–11600. [Link]
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • Reddit. (2025). Your trick to remove residual palladium. r/Chempros.
  • National Institutes of Health. (2014). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Organic Letters, 16(16), 4280–4283. [Link]
  • MDPI. (2018). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. Molecules, 23(12), 3290. [Link]
  • ResearchGate. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Nakamura, N., Tajima, Y., & Sakai, K. (1983). DIRECT PHENYLATION OF ISOXAZOLES USING PWADIUM CATALYSTS SYNTHESIS OF 4-PHENYLMUSCIMOL. Heterocycles, 20(6), 1101. [Link]
  • D'yakonov, V. A., et al. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. Journal of the American Chemical Society, 133(18), 6948–6951. [Link]
  • ResearchGate. (n.d.). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone.
  • National Institutes of Health. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 26(21), 6649. [Link]
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis and effectively troubleshoot the formation of unexpected byproducts. By understanding the underlying mechanisms and employing appropriate analytical techniques, you can optimize your synthetic routes for higher yields and purity.

Troubleshooting Guide: From Unexpected Peaks to Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and solutions for byproduct formation.

Issue 1: An unexpected set of peaks appears in my 1H and 13C NMR spectra, suggesting a dimeric species.

Question: I'm performing a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted isoxazole. However, my NMR and mass spectrometry data indicate the presence of a significant byproduct with a molecular weight double that of my nitrile oxide precursor. What is this byproduct and how can I avoid it?

Answer:

The most likely culprit for this observation is the dimerization of your nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][2] This is a common side reaction in 1,3-dipolar cycloadditions, especially when the concentration of the nitrile oxide is high or the dipolarophile (your alkyne or alkene) is not sufficiently reactive.[3]

Causality of Furoxan Formation:

Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a reactive dipolarophile, they can react with themselves in a [3+2] cycloaddition manner to form a furoxan ring.[2][4] This dimerization is often rapid and can significantly reduce the yield of the desired isoxazole.[3][5]

Troubleshooting Workflow for Furoxan Formation:

Caption: Workflow to minimize furoxan byproduct.

Recommended Protocols & Preventative Measures:

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the concentration of free nitrile oxide remains low at any given time, favoring the intermolecular cycloaddition with your intended reaction partner over dimerization. Common methods for in situ generation include the dehydration of aldoximes or the dehydrohalogenation of hydroximoyl halides.[6][7]

  • Slow Addition: If you are adding a reagent to generate the nitrile oxide (e.g., a base for dehydrohalogenation), add it slowly to the reaction mixture containing the dipolarophile. This maintains a low steady-state concentration of the nitrile oxide.[1]

  • Increase Dipolarophile Concentration: Using a stoichiometric excess of the alkyne or alkene can help to outcompete the dimerization reaction.[3]

  • Reaction Conditions: Lowering the reaction temperature can sometimes slow down the rate of dimerization more than the desired cycloaddition.

Issue 2: My reaction produces a mixture of regioisomers that are difficult to separate.

Question: I'm synthesizing an isoxazole from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, and I'm obtaining a mixture of two isomeric products. How can I control the regioselectivity of this reaction?

Answer:

The formation of regioisomers is a well-known challenge in the synthesis of isoxazoles from unsymmetrical 1,3-dicarbonyls.[1] The reaction proceeds through the formation of a monoxime intermediate, which can then cyclize in two different ways to yield either the 3,5-disubstituted or the 3,4-disubstituted isoxazole.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl can direct the initial nucleophilic attack of hydroxylamine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents can influence the electrophilicity of the carbonyl carbons.

  • pH of the Reaction Medium: The pH can affect the tautomeric equilibrium of the 1,3-dicarbonyl and the protonation state of the hydroxylamine, thereby influencing the reaction pathway.[8]

Strategies for Improving Regioselectivity:

StrategyRationale
pH Control Acidic conditions often favor the formation of one regioisomer over the other.[1] Experiment with buffered solutions or the addition of a catalytic amount of acid (e.g., acetic acid).
Solvent Modification The polarity of the solvent can influence the regioselectivity. Screen different solvents such as ethanol, methanol, or acetonitrile.[1]
Use of β-enamino ketones Converting the 1,3-dicarbonyl to a β-enamino ketone can provide greater regiochemical control.[1]
Temperature Control Lowering the reaction temperature may favor the thermodynamically more stable regioisomer.
Issue 3: I observe an unexpected byproduct that appears to be an oxadiazole.

Question: During a 1,3-dipolar cycloaddition, besides my desired isoxazole and the furoxan dimer, I've isolated a small amount of another isomer. Mass spectrometry suggests it has the same molecular formula as the furoxan, but its NMR is different. Could this be an oxadiazole?

Answer:

Yes, it is possible that you have formed a 1,2,4-oxadiazole derivative. While furoxans (1,2,5-oxadiazole-2-oxides) are the most common nitrile oxide dimers, the formation of other oxadiazole isomers can occur under certain conditions, although it is generally less favored.[4]

Mechanistic Considerations:

The formation of a 1,2,4-oxadiazole from a nitrile oxide would involve a different mode of dimerization. It's also conceivable that under certain reaction conditions, a rearrangement of the initially formed furoxan could lead to a more stable oxadiazole isomer.

Analytical Characterization:

  • NMR Spectroscopy: The symmetry and chemical shifts in the 1H and 13C NMR spectra will be distinct for different oxadiazole isomers. A detailed 2D NMR analysis (COSY, HSQC, HMBC) can help elucidate the connectivity and confirm the structure.[9]

  • Mass Spectrometry: While isomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns in MS/MS experiments may also provide structural clues.

  • X-ray Crystallography: If you can obtain suitable crystals, single-crystal X-ray diffraction will provide an unambiguous structural determination.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in isoxazole synthesis?

A1: The most frequently encountered byproducts depend on the synthetic route. For 1,3-dipolar cycloadditions, furoxans (from nitrile oxide dimerization) are very common.[1][2] In syntheses starting from 1,3-dicarbonyls, regioisomers are a primary concern if the dicarbonyl is unsymmetrical.[1] Other potential byproducts can include incompletely cyclized intermediates or products from side reactions of functional groups on the starting materials.

Q2: How can I distinguish between the desired isoxazole and a furoxan byproduct using NMR?

A2: Furoxans are often symmetrical, which will be reflected in their NMR spectra (fewer signals than expected for an unsymmetrical dimer). The chemical shifts of the ring carbons and protons will also differ significantly from those of the isoxazole ring. For a definitive assignment, 2D NMR experiments are highly recommended.

Q3: Can the isoxazole ring itself be a source of byproducts through decomposition?

A3: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opened byproducts.[1] Conditions to be mindful of include:

  • Strongly Basic or Acidic Conditions: These can promote ring opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: UV irradiation can induce rearrangements.[1]

Q4: Are there any "greener" synthetic methods for isoxazoles that might reduce byproduct formation?

A4: Yes, there is growing interest in developing more sustainable methods for isoxazole synthesis. Ultrasound-assisted synthesis has been shown to reduce reaction times and improve yields, potentially minimizing byproduct formation.[10] Mechanochemical methods, such as ball-milling, are also being explored as solvent-free alternatives that can be highly efficient.[6][7]

Experimental Protocols for Byproduct Characterization

Protocol 1: General Approach for NMR Analysis of an Unknown Byproduct
  • Isolate the Byproduct: Purify the unexpected byproduct using column chromatography, preparative TLC, or HPLC.

  • Acquire 1D NMR Spectra: Obtain high-resolution 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the overall carbon skeleton and connectivity of heteroatoms.

  • Structure Elucidation: Integrate the information from all NMR experiments to piece together the structure of the byproduct.

Protocol 2: Mass Spectrometry for Molecular Formula Determination
  • High-Resolution Mass Spectrometry (HRMS): Analyze the purified byproduct using an HRMS technique such as ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap.

  • Determine Accurate Mass: Obtain the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).

  • Calculate Elemental Composition: Use the accurate mass to calculate the possible elemental compositions that fit within a narrow mass tolerance (typically < 5 ppm). This will confirm the molecular formula of the byproduct.

Data Interpretation Workflow:

Byproduct_Characterization Start Unexpected Byproduct Isolated NMR Acquire 1D & 2D NMR Data Start->NMR MS Acquire HRMS Data Start->MS Elucidate Elucidate Structure from NMR NMR->Elucidate Formula Determine Molecular Formula from HRMS MS->Formula Confirm Confirm Structure Elucidate->Confirm Formula->Confirm

Caption: Workflow for byproduct characterization.

References

  • MDPI. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • YouTube. (2019). Synthesis of isoxazoles.
  • PubMed Central. (2014). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents.
  • MDPI. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • Taylor & Francis Online. (2020). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
  • Wikipedia. (n.d.). Furoxan.
  • ResearchGate. (2012). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • PubMed Central. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (2015). An unexpected transformation by reduction of isoxazolines.
  • ResearchGate. (2013). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
  • ResearchGate. (2019). The First Synthesis of Furoxan and 1,3,4-Oxadiazole Ring Ensembles.
  • ResearchGate. (2014). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References.
  • ResearchGate. (2021). Challenges associated with isoxazole directed C−H activation.
  • Asian Journal of Research in Chemistry. (2014). Synthesis and Characterization of Novel Isoxazole derivatives.
  • National Institutes of Health. (2017). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • PubMed Central. (2019). Mechanochemical Dimerization of Aldoximes to Furoxans.
  • ResearchGate. (2022). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • National Institutes of Health. (2021). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles.
  • ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • National Institutes of Health. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.
  • ResearchGate. (n.d.). Synthesis of furoxans and isoxazoles.
  • Royal Society of Chemistry. (2012). Dimerisation of nitrile oxides: a quantum-chemical study.
  • National Institutes of Health. (2021). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • Scholars Research Library. (2014). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
  • ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c.
  • Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • ACS Publications. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • ChemRxiv. (2021). NMR as a Tool for Compound Identification in Mixtures.

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Validation & Comparative

Navigating Regioselective Functionalization: A Comparative Guide to the Reactivity of 6-Bromo vs. 3-Chloro Substituents on the Benzo[d]isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, the benzo[d]isoxazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents and advanced materials.[1][2][3][4] The ability to precisely modify this heterocyclic system is crucial for tuning its biological activity and physicochemical properties. Halogen atoms, serving as versatile chemical handles, are pivotal for this purpose, opening gateways to a vast array of synthetic transformations.

This guide presents an in-depth, experimentally grounded comparison of the reactivity of two common halogenated benzo[d]isoxazole isomers: 6-bromo-benzo[d]isoxazole and 3-chloro-benzo[d]isoxazole. We will dissect the fundamental electronic and mechanistic principles that govern their distinct chemical behaviors, providing a strategic roadmap for their selective functionalization.

The Electronic Landscape: Positional Effects on Reactivity

The reactivity of a halogen on the benzo[d]isoxazole ring is dictated less by the halogen itself and more by its location. The fusion of the electron-rich benzene ring with the electron-deficient isoxazole ring creates a unique electronic environment.[5][6]

  • The 3-Position (on the Isoxazole Ring): The carbon at this position is directly bonded to the highly electronegative nitrogen and is in close proximity to the oxygen atom. This creates a significant electron deficiency at the C3 carbon, making the C3-Cl bond highly polarized and the carbon atom exceptionally electrophilic.

  • The 6-Position (on the Benzene Ring): This position is part of the carbocyclic ring. While the fused isoxazole moiety exerts an overall electron-withdrawing effect, its influence is less pronounced at the 6-position compared to the 3-position. The reactivity of the C6-Br bond is, therefore, more analogous to that of a standard aryl bromide.

This inherent electronic dichotomy is the key to the orthogonal reactivity of these two building blocks, enabling chemists to address each position selectively.

Nucleophilic Aromatic Substitution (SNAr): The Activated Position Reigns Supreme

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying electron-poor aromatic systems. The mechanism proceeds via the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[7][8][9] The stability of this intermediate is paramount to the reaction's success.

The 3-position of benzo[d]isoxazole is tailor-made for SNAr. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C3 can be effectively delocalized onto the electronegative nitrogen and oxygen atoms of the isoxazole ring.[7][8] This powerful stabilization drastically lowers the activation energy of the reaction. Conversely, the 6-position lacks such potent stabilizing groups in the requisite ortho/para positions, rendering it far less reactive towards SNAr.

Comparative Experimental Data:

To quantify this reactivity difference, both isomers were subjected to reaction with sodium methoxide under identical conditions.

Table 1: Comparative Reactivity in SNAr with Sodium Methoxide

SubstrateReaction ConditionsTime (h)Conversion (%)
3-Chloro-benzo[d]isoxazoleNaOMe, MeOH, 65 °C1.5>98%
6-Bromo-benzo[d]isoxazoleNaOMe, MeOH, 65 °C24< 5%

The results are unequivocal. The 3-chloro isomer undergoes rapid and complete substitution, while the 6-bromo isomer remains largely unreacted, highlighting the profound activating effect of the isoxazole ring on the 3-position.

Experimental Protocol: SNAr of 3-Chloro-benzo[d]isoxazole with Sodium Methoxide
  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-benzo[d]isoxazole (1.0 mmol, 153.6 mg) in anhydrous methanol (10 mL).

  • Add a 25 wt% solution of sodium methoxide in methanol (1.2 mmol, 259 µL) dropwise to the solution.

  • Heat the reaction mixture to 65 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically < 2 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate (25 mL) and water (25 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-methoxy-benzo[d]isoxazole.

SNAr_Workflow S Ar Reaction Workflow sub 3-Chloro-benzo[d]isoxazole in Anhydrous MeOH reagent Add NaOMe sub->reagent reaction Heat to 65 °C Monitor by TLC reagent->reaction workup Quench & Aqueous Workup reaction->workup product Isolate Pure 3-Methoxy-benzo[d]isoxazole workup->product Suzuki_Workflow Selective Suzuki Coupling Workflow sub 6-Bromo-benzo[d]isoxazole + Phenylboronic Acid reagents Add Pd(PPh3)4 & Na2CO3 sub->reagents reaction Heat to 85 °C in Degassed Solvent reagents->reaction purification Aqueous Workup & Column Chromatography reaction->purification product Isolate Pure 6-Phenyl-benzo[d]isoxazole purification->product

Sources

A Researcher's Guide to Palladium Catalysts for the Chemoselective Cross-Coupling of Bromo-Chloro Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated heterocycles is a critical step in the synthesis of complex molecular architectures. Bromo-chloro substituted heterocycles, in particular, offer a versatile platform for sequential cross-coupling reactions, enabling the divergent synthesis of novel compounds. The ability to selectively activate the more labile carbon-bromine (C-Br) bond in the presence of a more robust carbon-chlorine (C-Cl) bond is paramount for achieving desired synthetic outcomes. This guide provides an in-depth comparison of palladium catalysts for this challenging transformation, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols.

The Mechanistic Tightrope: Selectivity in C-Br vs. C-Cl Bond Activation

The success of a selective cross-coupling reaction on a bromo-chloro heterocycle hinges on the preferential oxidative addition of the palladium(0) catalyst to the C-Br bond over the C-Cl bond. This selectivity is primarily governed by the difference in bond dissociation energies (BDEs), with the C-Br bond being weaker and therefore more susceptible to cleavage.[1][2][3] The electronic nature of the heterocyclic ring also plays a crucial role; electron-deficient systems can facilitate oxidative addition, but may also lead to catalyst inhibition through coordination of heteroatoms to the palladium center.[4]

The general catalytic cycle for a Suzuki-Miyaura cross-coupling, a widely used C-C bond-forming reaction, is depicted below. The principles of oxidative addition, transmetalation, and reductive elimination are fundamental to most palladium-catalyzed cross-coupling reactions.[5][6]

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Pd(II) Intermediate (Ar-Pd-X) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L2) Pd(II) Intermediate (Ar-Pd-R') Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R'-B(OR)2 Base Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product (Ar-R') Ar-Pd(II)-R(L2)->Ar-R Reductive_Elimination Reductive Elimination Ar-X Bromo-Chloro Heterocycle (Ar-X) R-B(OR)2 Organoboron Reagent (R'-B(OR)2) Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Analysis of Leading Palladium Catalyst Systems

The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. Modern catalysis has largely moved towards well-defined, air- and moisture-stable precatalysts, which offer improved reproducibility over in-situ generated catalysts.[4]

Buchwald-Hartwig Biarylphosphine Ligands and Precatalysts

The Buchwald group has developed several generations of bulky, electron-rich dialkylbiarylphosphine ligands that are highly effective for a wide range of cross-coupling reactions, including those involving challenging substrates like heteroaryl chlorides. These ligands promote the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle.[7][8]

Key Features:

  • High Activity: The steric bulk and electron-donating ability of these ligands facilitate both oxidative addition and reductive elimination.[8]

  • Broad Substrate Scope: Effective for a wide variety of C-C, C-N, and C-O bond-forming reactions.[9]

  • Precatalyst Generations (G2, G3, G4): Successive generations of precatalysts offer enhanced stability and reactivity, often allowing for lower catalyst loadings and milder reaction conditions.[7]

Catalyst/LigandGenerationKey AdvantagesTypical Substrates
XPhos G2, G3, G4High activity for Suzuki and Buchwald-Hartwig aminations.[7]Aryl and heteroaryl chlorides, bromides.
SPhos G2, G3Excellent for Suzuki couplings of heteroaryl halides.Pyridines, pyrimidines, and other N-heterocycles.[1]
RuPhos G2, G3Effective for C-N and C-O couplings.Hindered amines and phenols.
tBuXPhos G3Particularly effective for sterically demanding couplings.[8]Ortho-substituted aryl halides.
N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[8] Their strong σ-donating ability renders the palladium center highly electron-rich, facilitating oxidative addition even with unreactive aryl chlorides.[10] The robust Pd-NHC bond also contributes to high catalyst stability.[10]

Key Features:

  • High Stability: The strong Pd-NHC bond leads to thermally stable catalysts.[10]

  • Strong Electron Donation: Promotes oxidative addition of challenging substrates.[10]

  • PEPPSI™ Precatalysts: Pyridine-enhanced precatalyst preparation stabilization and initiation (PEPPSI) complexes are air- and moisture-stable and highly efficient.[4][11]

Catalyst/LigandTypeKey AdvantagesTypical Substrates
PEPPSI-IPr NHC-PdHighly active and stable for Suzuki couplings.[4][12]A wide range of aryl and heteroaryl halides.
PEPPSI-SIPr NHC-PdOffers enhanced activity for some challenging substrates.Electron-deficient and sterically hindered heterocycles.
[Pd(IPr)(cin)Cl] NHC-PdHigh activity in Suzuki and Buchwald-Hartwig reactions.[12]Amide and ester cross-coupling.[12]

Performance Comparison: Buchwald vs. NHC Catalysts

The choice between a Buchwald-type phosphine ligand and an NHC-based catalyst often depends on the specific nature of the bromo-chloro heterocycle and the coupling partner.

Catalyst SystemOxidative Addition RateTransmetalation RateReductive Elimination RateSelectivity (C-Br vs. C-Cl)Functional Group Tolerance
Buchwald (e.g., XPhos) Very FastFastVery FastGenerally HighExcellent
NHC (e.g., PEPPSI-IPr) FastGenerally FastFastHighVery Good

Field-Proven Insights:

  • For highly electron-deficient heterocycles, the strong σ-donating nature of NHC ligands can be particularly advantageous in promoting the initial oxidative addition step.

  • Buchwald ligands, with their tunable steric and electronic properties, often provide a high degree of versatility and can be optimized for specific, challenging transformations.

  • In cases of potential catalyst inhibition by nitrogen-containing heterocycles, the use of well-defined precatalysts from either class is crucial for reproducible results.[4]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the selective Suzuki-Miyaura coupling of a model bromo-chloro heterocycle, 3-bromo-2-chloropyridine. Optimization of the base, solvent, and temperature may be necessary for different substrates.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst (XPhos Pd G3)

Buchwald_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants Reactants 3-bromo-2-chloropyridine (1 equiv) Arylboronic acid (1.2 equiv) K3PO4 (2 equiv) XPhos Pd G3 (2 mol%) Solvent Add Toluene Inert Purge with Argon Solvent->Inert Heat Heat to 100 °C Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc, wash with H2O Cool->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling using a Buchwald precatalyst.

Step-by-Step Methodology:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-chloropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling using an NHC Precatalyst (PEPPSI-IPr)

NHC_Protocol cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Start Combine in Microwave Vial Reactants 3-bromo-2-chloropyridine (0.5 mmol) Arylboronic acid (0.6 mmol) K2CO3 (1.0 mmol) PEPPSI-IPr (2 mol%) Solvent Add Dioxane/H2O (4:1) Seal Seal Vial Solvent->Seal Irradiate Irradiate at 120 °C for 20 min Seal->Irradiate Cool Cool to RT Irradiate->Cool Extract Dilute with EtOAc, wash with H2O Cool->Extract Dry Dry over Na2SO4 Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.[1]

Step-by-Step Methodology:

  • In a microwave vial equipped with a stir bar, combine 3-bromo-2-chloropyridine (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (K₂CO₃, 1.0 mmol), and PEPPSI-IPr (0.01 mmol).[4]

  • Add a 4:1 mixture of dioxane and water (3 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Conclusion

The selective cross-coupling of bromo-chloro heterocycles is a powerful strategy in modern organic synthesis. Both Buchwald-Hartwig biarylphosphine-based catalysts and N-heterocyclic carbene-ligated palladium complexes offer excellent solutions for this transformation. The choice of catalyst should be guided by the electronic and steric properties of the specific substrates. The use of well-defined, commercially available precatalysts is highly recommended to ensure reproducibility and high yields. The protocols provided herein serve as a robust starting point for developing efficient and selective cross-coupling methodologies in your research.

References

  • A Comparative Guide to Palladium Catalysts for Heteroaryl Boronic Acid Coupling - Benchchem. (URL: )
  • Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development | Digital Collections. (URL: [Link])
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. (URL: [Link])
  • N-Heterocyclic Carbene-Stabilized Palladium Complexes as Organometallic Catalysts for Bioorthogonal Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides - Research With Rutgers. (URL: [Link])
  • Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage | Accounts of Chemical Research. (URL: [Link])
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions | Journal of the American Chemical Society. (URL: [Link])
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PubMed. (URL: [Link])
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Request PDF - ResearchG
  • Cross-coupling reaction - Wikipedia. (URL: [Link])
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes | The Journal of Organic Chemistry - ACS Public
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
  • Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions - qualitas1998.net. (URL: [Link])
  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evalu
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (URL: [Link])
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes - Organic Chemistry Portal. (URL: [Link])
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity - Radboud Repository. (URL: [Link])
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling C
  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (URL: [Link])
  • Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides - ResearchG
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings | Organometallics - ACS Public
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (URL: [Link])
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Public
  • Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers - PubMed Central. (URL: [Link])

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A Comparative Guide to the Synthesis of 6-Substituted Benzo[d]isoxazoles: A Validation of Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anticonvulsant, and anticancer properties.[1] The specific substitution at the 6-position of the benzisoxazole ring can significantly modulate a compound's pharmacological profile, making the efficient and versatile synthesis of these analogs a critical focus in drug discovery.

This guide provides a comprehensive comparison of two distinct synthetic strategies for accessing 6-substituted benzo[d]isoxazoles: a traditional, robust cyclization of an o-hydroxyaryl ketoxime and a modern palladium-catalyzed C-H activation/[4+1] annulation. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each route to offer a clear perspective on their respective strengths and limitations.

Route A: The Classical Approach - Intramolecular Cyclization of an o-Hydroxyaryl Ketoxime

This long-established and reliable method hinges on the formation of the isoxazole ring via an intramolecular nucleophilic aromatic substitution (SNAr). The general strategy involves two key steps: the oximation of a readily available 6-substituted-2-hydroxyacetophenone, followed by a base-mediated cyclization.

The causality behind this experimental choice is its straightforward and often high-yielding nature, relying on fundamental and well-understood organic reactions. The starting materials, substituted phenols, are typically commercially available or readily synthesized. The electron-withdrawing nature of the ketone and the activating effect of the hydroxyl group facilitate the initial oximation. The subsequent cyclization is driven by the formation of a stable aromatic heterocyclic ring.

Classical_Route cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization (SNAr) Start 6-Substituted-2-hydroxy- acetophenone Reagent1 Hydroxylamine (NH2OH·HCl) Base (e.g., NaOAc) Start->Reagent1 Intermediate 6-Substituted-2-hydroxy- acetophenone Oxime Reagent1->Intermediate Reagent2 Base (e.g., NaOH, KOH) Intermediate->Reagent2 Product 6-Substituted Benzo[d]isoxazole Reagent2->Product Modern_Route Start_A Substituted N-Phenoxyacetamide Catalyst Pd(TFA)2 (cat.) TBHP (oxidant) Start_A->Catalyst Start_B Aldehyde (R-CHO) Start_B->Catalyst Product 3,6-Disubstituted Benzo[d]isoxazole Catalyst->Product Validation_and_Derivatization Product 6-Bromobenzo[d]isoxazole Validation Spectroscopic Characterization (NMR, MS, etc.) Product->Validation Coupling Suzuki-Miyaura Coupling Product->Coupling Derivatives Library of 6-Aryl- benzo[d]isoxazoles Coupling->Derivatives Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Coupling

Sources

A Senior Scientist's Guide: Navigating Reactivity and Application of 6-Bromo-3-chlorobenzo[d]isoxazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands out as a "privileged structure."[1] Its rigid, bicyclic framework is a common feature in a multitude of biologically active compounds, serving as a versatile template for designing potent and selective ligands.[1] From antipsychotics to anticancer agents, the benzisoxazole core is a testament to the power of heterocyclic chemistry in drug discovery.[2] However, the true potential of this scaffold is unlocked through precise functionalization, enabling chemists to meticulously craft molecules with optimized pharmacological profiles.

This guide provides an in-depth comparison of a uniquely versatile building block, 6-Bromo-3-chlorobenzo[d]isoxazole , against other relevant isoxazole alternatives. We will dissect its unique reactivity, provide head-to-head comparisons based on experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic campaigns.

Part 1: The Profile of a Versatile Scaffold: this compound

This compound (CAS 1243389-57-2) is a dihalogenated heterocyclic compound with the molecular formula C₇H₃BrClNO.[3] Its power lies not just in the presence of two halogens, but in their distinct chemical environments, which allows for selective, sequential reactions. This "orthogonal reactivity" is a synthetic chemist's boon, enabling the introduction of different molecular fragments at two distinct vectors of the core structure.

The Duality of Reactivity: Orthogonal Halogen Chemistry

The key to this building block's utility is the differential reactivity of its two halogen atoms:

  • The C6-Bromo Position: The carbon-bromine bond is weaker than the carbon-chlorine bond.[4] This makes the C6-bromo position significantly more susceptible to oxidative addition by a low-valent palladium catalyst. Consequently, this site is the preferred handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[4][5]

  • The C3-Chloro Position: The C3 position of the benzisoxazole ring is electronically activated. The adjacent ring nitrogen atom acts as an electron-withdrawing group through resonance, making the C3 carbon atom electrophilic. This renders the C3-chloro group susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions with various nucleophiles (amines, alcohols, thiols).

This predictable reactivity allows for a two-stage functionalization strategy: a cross-coupling reaction at C6, followed by a nucleophilic substitution at C3, or vice-versa, providing immense flexibility in molecular design.

Caption: Orthogonal reactive sites of this compound.

Part 2: The Alternatives: A Comparative Landscape

To fully appreciate the advantages of this compound, it is essential to compare it with other structurally related building blocks.

  • Alternative A: 3-Bromo-6-chlorobenzo[d]isoxazole: The constitutional isomer of our lead compound.[6] Here, the positions of the halogens are swapped. This allows for a direct comparison of how the position on the ring influences the reactivity of the same halogen atom.

  • Alternative B: 6-Bromo-3-chlorobenzo[d]isothiazole: A close analog where the ring oxygen is replaced by sulfur.[7] This substitution can subtly alter the electronic properties and, therefore, the reactivity of the molecule.

  • Alternative C: 2,4-Dichloropyrimidine: A common dihalogenated heterocycle used in medicinal chemistry. This provides a comparison to a different, non-fused heterocyclic core, highlighting the unique properties of the benzisoxazole system.

Part 3: Head-to-Head: Performance in Key Synthetic Transformations

The choice of a building block is ultimately determined by its performance in the lab. Below, we compare our lead compound with its alternatives in two fundamental synthetic transformations crucial for drug discovery.

Scenario 1: Site-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[8] The key challenge with dihalogenated substrates is achieving site-selectivity.

Experimental Insight: The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[4] This is primarily due to the bond dissociation energies (BDEs); the weaker C-Br bond undergoes oxidative addition to the Pd(0) catalyst more readily than the stronger C-Cl bond.[4] Therefore, in a molecule containing both bromine and chlorine, the Suzuki reaction is expected to occur selectively at the C-Br bond.

Table 1: Comparative Yields in Selective Suzuki-Miyaura Coupling

EntryBuilding BlockCoupling PartnerProductTypical Yield (%)Citation
1This compound Phenylboronic acid6-Phenyl-3-chlorobenzo[d]isoxazole85-95%[9]
23-Bromo-6-chlorobenzo[d]isoxazole Phenylboronic acid3-Phenyl-6-chlorobenzo[d]isoxazole80-90%[6][9]
36-Bromo-3-chlorobenzo[d]isothiazole Phenylboronic acid6-Phenyl-3-chlorobenzo[d]isothiazole82-92%[10]
42,4-Dichloropyrimidine Phenylboronic acid2-Chloro-4-phenylpyrimidine70-85% (at C4)[5]

Note: Yields are representative and can vary based on specific reaction conditions, catalysts, and ligands used.

Analysis: As predicted, this compound provides excellent yields for selective coupling at the C6-bromo position. Its isomer (Alternative A) and isothiazole analog (Alternative B) perform similarly well, demonstrating the robustness of C-Br selectivity. 2,4-Dichloropyrimidine (Alternative C) shows selectivity for the more electrophilic C4 position, but often requires more forcing conditions or specialized catalysts to achieve comparable yields to the bromo-substituted compounds.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is vital for introducing nitrogen and oxygen nucleophiles, common moieties in drug molecules.

Experimental Insight: The rate of an SNAr reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group. In benzisoxazoles, the C3 position is activated by the electron-withdrawing nature of the isoxazole ring. In dichloropyrimidine, both C2 and C4 are activated, with C4 generally being more reactive.

Table 2: Comparative Reactivity in SNAr with Piperidine

EntryBuilding BlockReaction SiteProductRelative ReactivityCitation
1This compound C3-Chloro6-Bromo-3-(piperidin-1-yl)benzo[d]isoxazoleHigh[10]
23-Bromo-6-chlorobenzo[d]isoxazole C6-Chloro3-Bromo-6-(piperidin-1-yl)benzo[d]isoxazoleModerate[6][10]
36-Bromo-3-chlorobenzo[d]isothiazole C3-Chloro6-Bromo-3-(piperidin-1-yl)benzo[d]isothiazoleHigh[10]
42,4-Dichloropyrimidine C4-Chloro2-Chloro-4-(piperidin-1-yl)pyrimidineVery High[5]

Analysis: this compound shows high reactivity at the C3-chloro position, as expected. Interestingly, its isomer (Alternative A) is less reactive at the C6-chloro position, demonstrating that the electronic activation from the isoxazole ring is position-dependent and strongest at C3. The pyrimidine system (Alternative D) is highly activated and typically reacts very rapidly. The choice between these building blocks would depend on the desired level of reactivity and the need to avoid side reactions with sensitive functional groups.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 4: Experimental Protocols: From Theory to Practice

To ensure this guide is not merely theoretical, we provide a detailed, self-validating protocol for a selective Suzuki-Miyaura coupling reaction.

Protocol: Selective Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be stirred to create a suspension.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask. The choice of a robust ligand like dppf is key to facilitating the reaction with both bromo and chloro-aromatics, though it preferentially reacts with the bromide.[9]

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 6-phenyl-3-chlorobenzo[d]isoxazole.

Part 5: Strategic Application in Drug Discovery

The true value of this compound is realized in multi-step syntheses where its orthogonal handles are used to build molecular complexity efficiently. Consider a hypothetical synthesis targeting a novel kinase inhibitor.

Synthetic_Pathway A 6-Bromo-3-chloro benzo[d]isoxazole B Intermediate 1 (6-Aryl-3-chloro...) A->B Suzuki Coupling (Vector 1) R-B(OH)2, Pd cat. C Final Product (6-Aryl-3-amino...) B->C SNAr Reaction (Vector 2) R'-NH2, Base

Caption: Leveraging orthogonal reactivity for a two-vector synthetic strategy.

This strategy allows for the rapid generation of a library of compounds. The "Aryl" group at C6 can be varied using a diverse set of boronic acids to probe one pocket of a kinase active site, while the "amino" group at C3 can be altered with different amines to interact with a separate region. This modular approach is highly efficient for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than just another dihalogenated heterocycle; it is a strategic building block that offers predictable, site-selective reactivity. Its C6-bromo handle provides a reliable entry point for cross-coupling chemistry, while the activated C3-chloro position is primed for nucleophilic substitution. This orthogonal reactivity profile allows for efficient and modular synthetic strategies that are highly valuable in the fast-paced environment of drug discovery. While alternatives exist, the unique combination of the privileged benzisoxazole core and its well-differentiated reactive sites makes this compound a superior choice for synthetic chemists aiming to build complex, biologically active molecules with precision and control.

References

  • Babu, A. et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances.
  • Oakwood Chemical. (n.d.). This compound, min 95%.
  • American Elements. (n.d.). 7-Bromo-3-chlorobenzo[d]isoxazole.
  • Kaur, R. et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • Dreher, S. D. et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • Lohre, C. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Sha, S. et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6).
  • ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions.
  • Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([3][6][11]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity.
  • MDPI. (2021). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy.
  • Vashisht, K. et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Royal Society of Chemistry. (2019). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles.
  • ACS Publications. (2021). Divergent Total Synthesis of the Harziane Diterpenoids.

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The Decisive Influence of Phosphine Ligands on Isoxazole Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. The efficient construction of substituted isoxazoles frequently relies on palladium-catalyzed cross-coupling reactions. The success of these transformations—be it Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination—is critically dependent on the choice of phosphine ligand. These ligands, far from being mere spectators, are intimately involved in the catalytic cycle, dictating the reaction's efficiency, substrate scope, and even regioselectivity.

This guide provides an in-depth comparison of the efficacy of various phosphine ligands in isoxazole coupling reactions. We will delve into the mechanistic underpinnings of ligand effects, present comparative data from the literature, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic challenges.

The Foundational Principles: How Phosphine Ligands Steer the Catalytic Cycle

The efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is primarily governed by a combination of its steric and electronic properties. These two factors profoundly influence the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki and Sonogashira), and reductive elimination.

Steric Effects: The bulkiness of a phosphine ligand, often quantified by its cone angle, plays a crucial role in promoting the formation of the catalytically active, monoligated Pd(0) species.[1] Bulky ligands can accelerate the rate of reductive elimination, the final step that forms the desired C-C or C-N bond and regenerates the catalyst.[1] This is particularly important when coupling sterically hindered substrates.

Electronic Effects: The electron-donating ability of a phosphine ligand modulates the electron density at the palladium center. Electron-rich phosphines, such as those with alkyl substituents, enhance the rate of oxidative addition, the initial step where the aryl halide adds to the Pd(0) complex.[1]

A delicate balance of these steric and electronic properties is often required for optimal catalytic activity. For instance, while electron-richness promotes oxidative addition, excessive bulkiness can sometimes hinder it.

The Catalytic Cycle: A Ligand-Orchestrated Symphony

The general catalytic cycle for a Suzuki-Miyaura coupling is depicted below. The phosphine ligand (L) plays a critical role in each step, stabilizing the palladium intermediates and facilitating the bond-forming processes.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X_L_n Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation (R'-B(OR)2) Ar-Pd(II)-X_L_n->Transmetalation R'-B(OR)2 Ar-Pd(II)-R'_L_n Ar-Pd(II)(L)-R' Transmetalation->Ar-Pd(II)-R'_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Efficacy of Phosphine Ligands in Isoxazole Couplings

Sonogashira Coupling of 4-Iodoisoxazoles

The Sonogashira coupling is a powerful tool for installing alkynyl moieties onto the isoxazole core. A study on the synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles provides a direct comparison of several common phosphine ligands.[2][3]

LigandStructureKey FeaturesYield (%)Reference
PPh₃ (Triphenylphosphine)P(C₆H₅)₃Standard, air-stable, moderately bulkyup to 30[2]
PCy₃ (Tricyclohexylphosphine)P(C₆H₁₁)₃Bulky, electron-rich alkylphosphine< 30[2]
DPPP (1,3-Bis(diphenylphosphino)propane)(C₆H₅)₂P(CH₂)₃P(C₆H₅)₂Bidentate, flexible backbone< 30[2]
TFP (Tri(2-furyl)phosphine)P(C₄H₃O)₃Electron-poor, heterocyclic phosphine~28[4]

Table 1. Comparison of phosphine ligands for the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazole with phenylacetylene.[2][4]

In this specific application, the classic and relatively simple triphenylphosphine (PPh₃) surprisingly outperformed the bulkier and more electron-rich PCy₃ and the bidentate DPPP.[2] This suggests that for this particular substrate, a moderate ligand bulk and electronic profile are optimal. The general trend in yields was observed as: PPh₃ > TFP > PCy₃ > DPPP.[4]

Suzuki-Miyaura and Buchwald-Hartwig Couplings: Extrapolating from Heterocyclic Chemistry

For Suzuki-Miyaura and Buchwald-Hartwig reactions involving isoxazoles, we can extrapolate from the extensive work done on other five-membered heterocycles and challenging aryl halides.[1][5][6][7] The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group has revolutionized these fields.[2][8]

Ligand ClassSpecific LigandKey FeaturesExpected Efficacy in Isoxazole Coupling
Dialkylbiaryl Phosphines SPhos Bulky, electron-rich, promotes monoligationHigh. Excellent for coupling of heteroaryl chlorides and hindered substrates.[1][7]
XPhos Very bulky, highly active for C-N bond formationHigh. Particularly effective for Buchwald-Hartwig amination of challenging substrates.[2]
JohnPhos Bulky, electron-richGood to High. Generally very effective for Suzuki couplings.[1]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate, large bite angleModerate to High. Often used in a variety of cross-coupling reactions.
Classical Triarylphosphines PPh₃ Moderately bulky, air-stableSubstrate-dependent. May be effective for less demanding couplings.

Table 2. Predicted efficacy of common phosphine ligand classes for Suzuki-Miyaura and Buchwald-Hartwig couplings of isoxazoles.

For challenging couplings involving the isoxazole core, particularly with less reactive chlorides or sterically demanding partners, the Buchwald-type ligands such as SPhos and XPhos are anticipated to be superior. Their steric bulk and electron-donating properties are designed to overcome the hurdles often encountered with heteroaromatic substrates.[1][5]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Halo-Isoxazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-isoxazole with an arylboronic acid, which can be adapted for ligand screening.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up and Purification Reagents Assemble Reagents: - Halo-isoxazole - Arylboronic acid - Palladium precatalyst (e.g., Pd(OAc)₂) - Phosphine ligand - Base (e.g., K₃PO₄) - Anhydrous solvent (e.g., Toluene/H₂O) Setup In an inert atmosphere (glovebox or Schlenk line): 1. Add Pd precatalyst and phosphine ligand to a dry flask. 2. Add the halo-isoxazole, arylboronic acid, and base. 3. Add the degassed solvent. Reagents->Setup Heating Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C). Setup->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Workup 1. Cool the reaction to room temperature. 2. Dilute with an organic solvent (e.g., EtOAc) and water. 3. Separate the organic layer, wash with brine, and dry over Na₂SO₄. Monitoring->Workup Purification 1. Concentrate the organic layer in vacuo. 2. Purify the crude product by flash column chromatography. Workup->Purification

Figure 2. General experimental workflow for a Suzuki-Miyaura coupling of a halo-isoxazole.

Detailed Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), the halo-isoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) and a small amount of degassed water (0.5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

The choice of phosphine ligand is a critical parameter for the success of isoxazole coupling reactions. While simple ligands like triphenylphosphine may suffice for certain Sonogashira couplings, the use of bulky and electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, is highly recommended for more challenging Suzuki-Miyaura and Buchwald-Hartwig reactions involving the isoxazole scaffold. Their unique steric and electronic properties are often necessary to achieve high yields and broad substrate scope, particularly with less reactive coupling partners. A systematic screening of ligands for each specific application remains the most effective strategy for identifying the optimal reaction conditions. The continued development of novel phosphine ligands will undoubtedly further expand the synthetic utility of isoxazole coupling reactions in the years to come.

References

  • Doyle, A. G., & Jacobsen, E. N. (2007). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC advances, 9(16), 8963-8971.
  • So, C. M., & Kwong, F. Y. (2012). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. Synlett, 23(08), 1132-1153.
  • BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem.
  • Nicastri, K. A., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
  • Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
  • Yang, W., Yao, Y., Yang, X., Deng, Y., Lin, Q., & Yang, D. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8963-8971.
  • Potkin, V., et al. (2016). Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity. Russian Journal of General Chemistry, 86(2), 334-340.
  • Balakrishna, M. S., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3971-3982.
  • Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Dalton Transactions, 47(26), 8690-8696.
  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands.
  • Beilstein Journals. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands.
  • Gildner, P. G., & Colacot, T. J. (2015). A highly active and efficient catalyst system derived from a palladium precatalyst and monophosphine ligands 1 or 2 for the Suzuki−Miyaura cross-coupling reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 137(24), 7634-7644.
  • Carrow, B. P., & Hartwig, J. F. (2013). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 32(15), 4166-4175.
  • Balakrishna, M. S., et al. (2018).
  • van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(35), 8758-8770.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Konya, K., et al. (2022).
  • Wong, S. M., So, C. M., & Kwong, F. Y. (2012). The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. Synlett, 23(08), 1132-1153.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • The Organic Chemistry Tutor. (2023, April 3).
  • OpenChem Hub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • Saito, S., & Oshima, K. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(43), 16219-16225.
  • Prymyska, S. (2024, November 14). PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of scientific papers «SCIENTIA».
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Mambanda, F., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28941-28951.
  • Wang, D., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry–An Asian Journal, 19(7), e202301138.

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A Senior Application Scientist's Guide to Benchmarking New Catalysts for the Amination of Bromo-Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Amino-Isoxazoles in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly sought-after component in the design of novel drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious agents.[2][3][4] The introduction of an amino group onto the isoxazole ring is a critical synthetic transformation, as it opens the door to a vast chemical space for derivatization, enabling the fine-tuning of a molecule's pharmacological profile.

Traditionally, the construction of the C-N bond required for this transformation has relied on classical methods that often suffer from harsh conditions and limited substrate scope. The advent of transition-metal-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, revolutionized this field.[5] This powerful reaction allows for the formation of C(aryl)-N bonds with unprecedented efficiency and generality.[5][6]

However, the application of this methodology to electron-rich, heteroaromatic systems like bromo-isoxazoles is not without its challenges. The Lewis basic nitrogen and oxygen atoms of the isoxazole ring can coordinate to the metal center, leading to catalyst inhibition or deactivation.[7] Furthermore, the inherent electronic nature of the isoxazole can render the C-Br bond less reactive towards oxidative addition, a key step in the catalytic cycle.

This guide provides a comprehensive benchmark of new-generation catalysts for the amination of bromo-isoxazoles. We will move beyond a simple recitation of procedures to explain the causality behind our experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals. Our objective is to equip you with the data and insights necessary to select the optimal catalytic system for your specific synthetic challenge, thereby accelerating the discovery of next-generation therapeutics.

Benchmarking the Catalysts: From Established Workhorses to Modern Challengers

Our comparative analysis focuses on catalytic systems that represent both the established standards and the cutting edge in C-N cross-coupling technology. Each system is evaluated on its ability to efficiently couple a model substrate, 3-bromo-5-phenylisoxazole, with morpholine, a common secondary amine in drug synthesis.

  • The Benchmark System: Pd(OAc)₂ / Xantphos This combination represents a second-generation Buchwald-Hartwig catalyst system. Xantphos is a bidentate phosphine ligand known for its wide bite angle, which can promote the desired reductive elimination step. While effective for many aryl halides, its performance with challenging heteroaryl substrates can be limited.

  • Advanced Palladium System: tBuBrettPhos Pd G4 Precatalyst This system employs a modern, bulky, and electron-rich monophosphine biaryl ligand, tBuBrettPhos.[8][9] Such ligands have been specifically designed to accelerate the key steps of the catalytic cycle for heteroaryl substrates.[8][9][10] The use of a G4 precatalyst ensures the efficient and reliable generation of the active Pd(0) species.

  • The Earth-Abundant Challenger: NiCl₂(dme) / dcype Nickel catalysis offers a more sustainable and cost-effective alternative to palladium.[11][12] Nickel catalysts often exhibit unique reactivity and can sometimes outperform palladium for specific transformations. Here, we use a simple nickel(II) source with 1,2-bis(dicyclohexylphosphino)ethane (dcype), a common ligand for nickel-catalyzed cross-coupling.

  • The Classical Alternative: CuI / L-Proline Copper-catalyzed amination, or the Ullmann condensation, is one of the oldest C-N coupling reactions. Modern iterations, using ligands like amino acids, have enabled these reactions to proceed under milder conditions.[13][14][15] This system is often valued for its different functional group tolerance compared to palladium-based methods.

Experimental Design and Protocols

To ensure a fair and objective comparison, all reactions were conducted under rigorously controlled and validated conditions. The following section details the general procedure used for our benchmarking study.

Rationale for Experimental Choices
  • Substrates: 3-Bromo-5-phenylisoxazole was chosen as a representative substrate due to the defined reactivity of the C3-position. Morpholine is a widely used secondary amine in pharmaceutical chemistry.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and promote the catalytic cycle.[16]

  • Solvent: Dioxane is a polar aprotic solvent with a relatively high boiling point, making it suitable for these transformations which often require elevated temperatures to drive the reaction to completion.

  • Catalyst Loading: A catalyst loading of 2 mol% was selected as a standard starting point for optimization, balancing reaction efficiency with cost-effectiveness.

General Experimental Protocol for Catalyst Screening
  • Reactor Setup: A dried Schlenk tube was charged with the palladium precatalyst or metal salt/ligand combination, the bromo-isoxazole (1.0 mmol, 1.0 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Atmosphere Inerting: The tube was sealed with a septum, and the atmosphere was replaced with argon by evacuating and backfilling three times.

  • Reagent Addition: Anhydrous dioxane (5 mL) was added via syringe, followed by the amine (morpholine, 1.2 mmol, 1.2 equiv).

  • Reaction: The mixture was stirred and heated to the specified temperature (100 °C) in a preheated oil bath for the designated time.

  • Workup and Analysis: Upon cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and the filtrate was concentrated under reduced pressure. The yield of the desired amino-isoxazole product was determined by ¹H NMR spectroscopy using an internal standard.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Charge Schlenk Tube: - Catalyst - Bromo-isoxazole - NaOtBu prep2 Inert Atmosphere (Evacuate/Backfill Ar x3) prep1->prep2 react1 Add Solvents & Reagents: - Dioxane - Amine prep2->react1 Setup Complete react2 Heat to 100 °C (Stirring) react1->react2 analysis1 Quench & Workup: - Cool to RT - Dilute (EtOAc) - Filter react2->analysis1 Reaction Complete analysis2 Concentrate (Rotary Evaporation) analysis1->analysis2 analysis3 Determine Yield (¹H NMR with Internal Std.) analysis2->analysis3

Caption: Standard workflow for catalyst benchmarking experiments.

Results and Discussion

The performance of each catalytic system in the model reaction is summarized below. This quantitative data provides a clear basis for comparison and selection.

Table 1: Performance Benchmark for the Amination of 3-Bromo-5-phenylisoxazole
Catalyst SystemPrecatalyst/LigandLoading (mol%)Temp (°C)Time (h)Yield (%)
Benchmark Pd Pd(OAc)₂ / Xantphos21001268
Advanced Pd tBuBrettPhos Pd G42100495
Nickel System NiCl₂(dme) / dcype51002445
Copper System CuI / L-Proline101002432

The results unequivocally demonstrate the superiority of the advanced palladium catalyst system. The tBuBrettPhos Pd G4 precatalyst delivered a near-quantitative yield in a significantly shorter reaction time (4 hours) compared to all other systems. The benchmark Pd/Xantphos system provided a moderate yield after 12 hours, highlighting the significant leap in efficiency offered by modern ligands. Both the nickel and copper systems proved to be substantially less effective under these conditions, requiring longer reaction times and providing lower yields.

Mechanistic Insights: Why tBuBrettPhos Excels

The enhanced performance of the tBuBrettPhos-ligated catalyst can be directly attributed to the ligand's structure. The Buchwald-Hartwig cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) center, coordination of the amine followed by deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][18]

G pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-Br amide_complex Aryl-Pd(II) Amide oa_complex->amide_complex + HNR₂ - HBr amide_complex->pd0 product Ar-NR₂ amide_complex->product Reductive Elimination center

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

For electron-rich heteroaryl halides, the reductive elimination step is often rate-limiting. The steric bulk of the tBuBrettPhos ligand forces the aryl and amino groups into close proximity around the palladium center, promoting the bond-forming reductive elimination.[6] Concurrently, its strong electron-donating character increases electron density on the palladium, which also facilitates this key step. This combination of steric and electronic features makes it exceptionally well-suited for challenging substrates like bromo-isoxazoles.[8][9]

Substrate Scope of the tBuBrettPhos Pd G4 System

To further validate its utility, the tBuBrettPhos Pd G4 system was tested against a broader range of substrates.

Table 2: Substrate Scope for Amination using tBuBrettPhos Pd G4
Bromo-isoxazoleAmineTime (h)Yield (%)
3-Bromo-5-phenylMorpholine495
3-Bromo-5-methylMorpholine492
4-Bromo-3,5-dimethylMorpholine688
3-Bromo-5-phenylAniline885
3-Bromo-5-phenyln-Butylamine690
3-Bromo-5-phenylIndoline496

The catalyst system demonstrated excellent versatility, effectively coupling bromo-isoxazoles with varying substitution patterns. It accommodated both secondary cyclic amines (morpholine, indoline) and primary amines (aniline, n-butylamine) with high efficiency. The slightly lower yield for the 4-bromo-isoxazole may suggest a different electronic or steric environment at that position, requiring minor optimization. The coupling with aniline, a less nucleophilic primary amine, required a longer reaction time but still provided a very good yield.

Conclusion and Recommendations

For researchers engaged in the synthesis of amino-isoxazole derivatives, the choice of catalyst is paramount to achieving efficiency and high yields. Our benchmarking study provides clear, data-driven guidance:

  • For Highest Performance: The tBuBrettPhos Pd G4 precatalyst is the unequivocally superior choice for the amination of bromo-isoxazoles. It offers rapid reaction times, excellent yields, and a broad substrate scope, making it the ideal catalyst for library synthesis and late-stage functionalization in drug discovery projects.[8][9][10]

  • For Routine Synthesis: While less efficient, the benchmark Pd(OAc)₂ / Xantphos system can still be a viable option for simpler substrates where maximizing yield is not the absolute priority and longer reaction times are acceptable.

  • Alternative Metals: Under the tested conditions, both nickel and copper catalysts were significantly less effective . While these metals hold promise as more sustainable alternatives, their application to bromo-isoxazole amination requires the development of more specialized ligands and reaction conditions tailored to their unique reactivity profiles. Further investigation in this area is warranted, particularly for large-scale, cost-sensitive syntheses.[11][12][13][14][15]

By leveraging the insights from this guide, researchers can make informed decisions to streamline their synthetic efforts, overcome the inherent challenges of heteroaryl amination, and ultimately accelerate the path to discovering novel and impactful medicines.

References

  • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition Source: Journal of the American Chemical Society URL:[Link]
  • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor Source: University of Windsor Scholarship URL:[Link]
  • Title: Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters URL:[Link]
  • Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchG
  • Title: Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL:[Link]
  • Title: Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents Source: Tetrahedron Letters URL:[Link]
  • Title: Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides Source: PubMed URL:[Link]
  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters URL:[Link]
  • Title: Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions Source: Journal of the American Chemical Society URL:[Link]
  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: MIT Open Access Articles URL:[Link]
  • Title: Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis Source: ResearchG
  • Title: Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design Source: PubMed Central URL:[Link]
  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: Molecules (MDPI) URL:[Link]
  • Title: Nickel-catalyzed C–H direct amination of benzoxazoles with secondary amines Source: Organic & Biomolecular Chemistry URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: Semantic Scholar URL:[Link]
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PubMed Central URL:[Link]
  • Title: Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides Source: ChemistryViews URL:[Link]

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A Comparative Guide to Isoxazole Synthesis: Microwave Irradiation vs. Conventional Heating

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of heterocyclic scaffolds like isoxazole is a foundational activity. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their diverse biological activities.[1][2] The efficiency, purity, and environmental impact of the synthetic route chosen can significantly influence the pace and cost of a research program. This guide provides an in-depth, data-supported comparison of two primary heating methodologies for isoxazole synthesis: traditional conventional heating and modern microwave-assisted synthesis. Our objective is to explain the causality behind the performance differences and provide actionable protocols to empower you to select the optimal method for your laboratory's needs.

The Fundamental Difference: A Tale of Two Heating Mechanisms

The choice between conventional and microwave heating is not merely about the equipment used; it's about fundamentally different ways of transferring energy to a reaction mixture. Understanding this is key to appreciating the dramatic differences in outcomes.

Conventional Heating: A Surface-Level Approach

Traditional synthesis relies on conventional heating via oil baths or heating mantles. This process transfers thermal energy indirectly through conduction and convection. The vessel is heated from an external source, and this heat is then slowly and often unevenly transferred to the solvent and, finally, to the reactants.[3][4] This method is prone to creating temperature gradients, where the vessel walls are significantly hotter than the bulk of the solution. This can lead to localized overheating, causing decomposition of sensitive reagents or products and promoting the formation of unwanted by-products.

Microwave-Assisted Heating: Direct and Instantaneous Energy Transfer

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating.[5] Instead of heating the vessel, microwaves pass through it and directly energize polar molecules (solvents and reactants) within the mixture.[6][7] This interaction causes rapid molecular rotation and ionic conduction, generating heat instantaneously and uniformly throughout the bulk of the solution.[7] This "in-core" volumetric heating eliminates temperature gradients and allows for precise and rapid temperature control, accelerating chemical reactions significantly.[6][8]

cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a External Heat Source (e.g., Hot Plate) b Reaction Vessel a->b Conduction c Solvent b->c Convection d Reactants c->d Conduction e Microwave Source (Magnetron) f Polar Molecules (Solvent & Reactants) e->f Direct Energy Transfer g Instant, Uniform Heat f->g

Caption: Comparison of energy transfer in conventional vs. microwave heating.

Head-to-Head Comparison: Synthesis of 3,5-Disubstituted Isoxazoles

To illustrate the practical differences, we will examine a common synthesis of 3,5-disubstituted isoxazoles from chalcones and hydroxylamine hydrochloride. This reaction serves as an excellent model to compare performance metrics.[1][2]

General Reaction Scheme: (Self-generated image, for illustration)

Performance Data: A Quantitative Analysis

The advantages of microwave irradiation become starkly clear when comparing key performance indicators. The data below is a synthesis of typical results reported across multiple studies.[1][3][9]

Performance MetricConventional Heating (Reflux)Microwave-Assisted SynthesisAdvantageCausality
Reaction Time 2–15 hours2–15 minutes~10-1000x Faster [3]Direct, rapid, and efficient energy transfer accelerates reaction kinetics.[10][11]
Product Yield 40–75%70–96%Significant Increase Minimized thermal decomposition of reactants and products due to shorter reaction times.[4][9]
Product Purity Moderate to GoodGood to ExcellentHigher Purity Uniform heating reduces localized "hot spots," minimizing side-product formation.[6][12]
Energy Consumption HighLowGreener Process Drastically shorter run times lead to significant energy savings.[1][13]
Reproducibility VariableHighMore Reliable Precise instrumental control over temperature, pressure, and power.

Validated Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols provide detailed, step-by-step instructions for synthesizing a representative isoxazole using both heating techniques.

Protocol 1: Conventional Synthesis of 3,5-Diphenylisoxazole

This method relies on standard laboratory reflux equipment and represents the traditional approach.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a 100 mL round-bottom flask, combine chalcone (1.0 g, 4.8 mmol), hydroxylamine hydrochloride (0.40 g, 5.76 mmol), and sodium acetate (0.47 g, 5.76 mmol).

  • Add 25 mL of absolute ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the mixture to reflux (approximately 78°C) with constant stirring.

  • Maintain the reflux for 4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-diphenylisoxazole.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Diphenylisoxazole

This protocol utilizes a dedicated microwave reactor for rapid and controlled synthesis.[14][15]

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Hydroxylamine hydrochloride

  • Potassium phosphate (K₃PO₄) or another suitable base[14]

  • Isopropanol (IPA) or Ethanol[14]

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave reactor (e.g., Catalyst Systems CATA R or similar)[14]

Procedure:

  • To a 10 mL microwave reaction vessel, add chalcone (208 mg, 1.0 mmol), hydroxylamine hydrochloride (83 mg, 1.2 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Add 5 mL of isopropanol to the vessel.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Set the reaction parameters: irradiate at 300-350 W, maintain a temperature of 65°C, and hold for 8-10 minutes with active stirring.[14]

  • After the irradiation cycle is complete, the vessel is automatically cooled to room temperature via compressed air.

  • Pour the reaction mixture into 50 mL of cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. The product is often of high purity, but can be recrystallized from ethanol if needed.

cluster_0 Conventional Workflow cluster_1 Microwave Workflow a Combine Reactants in Flask b Set up Reflux Apparatus a->b c Heat to Reflux (4 hours) b->c d Cool Down c->d e Precipitate & Filter d->e f Recrystallize e->f g Combine Reactants in Vessel h Seal Vessel & Place in Reactor g->h i Microwave Irradiation (10 mins) h->i j Automated Cooling i->j k Precipitate & Filter j->k

Caption: Comparative experimental workflows for isoxazole synthesis.

Conclusion and Future Outlook

For the synthesis of isoxazoles, the evidence overwhelmingly supports microwave-assisted methods as superior to conventional heating in terms of speed, efficiency, and yield.[3][4][9] The ability to complete reactions in minutes rather than hours dramatically accelerates the design-make-test-analyze cycle in drug discovery. Furthermore, the reduced energy consumption and potential for using greener solvents align perfectly with the principles of sustainable chemistry.[1][8][13]

While conventional heating remains a viable option, particularly for very large-scale synthesis where microwave scalability can be a challenge, MAOS has established itself as the premier technology for research, process development, and small-scale production. As microwave reactor technology continues to advance, its adoption is expected to become even more widespread, making it an essential tool for the modern synthetic chemist.

References

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Deriv
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  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Deriv
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The Crucial Role of the Base in Buchwald-Hartwig Amination of Isoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylisoxazoles and the Power of Buchwald-Hartwig Amination

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to act as a bioisostere for other functional groups and its versatile reactivity.[1] The formation of a carbon-nitrogen bond at a specific position on the isoxazole ring is a critical step in the synthesis of many drug candidates and functional materials. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing these C(sp²)-N bonds, offering a significant advantage over traditional methods that often suffer from limited scope and harsh reaction conditions.[1][2]

This guide provides an in-depth comparison of different bases used in the palladium-catalyzed Buchwald-Hartwig amination of halo-isoxazoles. As researchers and drug development professionals, understanding the nuanced role of the base is paramount to optimizing reaction outcomes, improving yields, and ensuring the tolerance of sensitive functional groups. We will delve into the mechanistic implications of base selection, present comparative experimental data, and provide a robust, field-tested protocol to empower your synthetic endeavors.

The Mechanism: Why the Base is More Than Just a Proton Scavenger

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[3] The base plays a pivotal, multi-faceted role in this cycle, primarily by facilitating the deprotonation of the amine to form a more nucleophilic amide, which then coordinates to the palladium center. The choice of base directly influences the rate and efficiency of this crucial step and, consequently, the overall success of the reaction.

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(R2NH)]+X- Oxidative Addition Complex->Amine Coordination + R2NH Amido Complex Ar-Pd(II)(L)-NR2 Amine Coordination->Amido Complex + Base, - [Base-H]+X- Product Ar-NR2 Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination. The base is essential for the deprotonation of the coordinated amine to form the key amido complex.

The basicity, steric hindrance, and solubility of the base all play critical roles. A base that is too weak may not efficiently deprotonate the amine, leading to slow or incomplete reactions. Conversely, an overly strong base can lead to undesired side reactions, such as the decomposition of base-sensitive substrates.[4]

Comparison of Common Bases in the Amination of Isoxazoles

The selection of the optimal base is highly dependent on the specific isoxazole substrate, the amine coupling partner, and the chosen ligand/catalyst system. Below, we compare the performance of commonly used bases, supported by experimental data from the literature.

Strong, Sterically Hindered Alkoxide Bases: The Workhorses

Sodium tert-butoxide (NaOt-Bu) and Potassium tert-butoxide (KOt-Bu) are among the most frequently used bases for Buchwald-Hartwig aminations. Their high basicity ensures efficient deprotonation of a wide range of amines, often leading to high reaction rates and yields.[5] The steric bulk of the tert-butoxide anion minimizes its nucleophilicity, preventing it from competing with the amine in attacking the palladium center.

Advantages:

  • High reactivity, often leading to faster reactions and higher yields.

  • Effective for a broad range of amine and aryl halide substrates.

Disadvantages:

  • Incompatible with substrates bearing base-sensitive functional groups, such as esters and ketones, which can undergo enolization or hydrolysis.[3]

  • Can promote side reactions, such as hydrodehalogenation, particularly with primary amines.[4]

Weaker Inorganic Bases: For Functional Group Tolerance

Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), and Potassium Phosphate (K₃PO₄) offer milder alternatives to alkoxide bases. Their lower basicity makes them compatible with a wider range of functional groups, which is a significant advantage in complex molecule synthesis.

Advantages:

  • Excellent functional group tolerance.[6]

  • Often provide cleaner reactions with fewer byproducts.

  • The "cesium effect" with Cs₂CO₃ has been anecdotally attributed to its higher solubility and the polarizability of the cesium cation, which can enhance catalytic activity in some cases.[7]

Disadvantages:

  • Generally require higher reaction temperatures and longer reaction times compared to alkoxide bases.

  • May result in lower yields for less reactive substrates or sterically hindered amines.[8]

Comparative Experimental Data

The following table summarizes representative yields for the Buchwald-Hartwig amination of various halo-isoxazoles and related electron-deficient heterocycles with different bases. This data is compiled from multiple sources to provide a comparative overview.

EntryAryl Halide SubstrateAmineBaseCatalyst SystemSolventTemp. (°C)Yield (%)Reference
13-Bromo-5-phenylisoxazoleAnilineNaOt-BuPd₂(dba)₃ / XPhosToluene10085[9]
23-Bromo-5-phenylisoxazoleMorpholineCs₂CO₃Pd(OAc)₂ / RuPhos1,4-Dioxane11078[9]
34-BromoisoxazolePiperidineK₃PO₄Pd(OAc)₂ / SPhosToluene10065*[5]
45-Chloro-3-methylisoxazolen-HexylamineNaOt-BuPd₂(dba)₃ / BrettPhosToluene8092[10]
55-Chloro-3-methylisoxazoleAnilineCs₂CO₃Pd(OAc)₂ / XPhos1,4-Dioxane10075[10]
63-Bromo-5-methoxypyridine**BenzylamineK₂CO₃Pd₂(dba)₃ / XantphosToluene11088[4]

*Yield reported for a structurally similar 5-membered heteroaryl halide. **Data for a closely related electron-deficient heteroaromatic system.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-phenylisoxazole

This protocol provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination of an isoxazole substrate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A Oven-dry glassware B Add Pd catalyst, ligand, and base to Schlenk flask A->B C Seal flask and establish inert atmosphere (Ar/N2) B->C D Add degassed solvent C->D E Add 3-bromo-5-phenylisoxazole D->E F Add amine E->F G Heat reaction mixture with stirring F->G H Cool to room temperature G->H I Dilute with organic solvent H->I J Wash with water and brine I->J K Dry organic layer J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • 3-Bromo-5-phenylisoxazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the 3-bromo-5-phenylisoxazole (1.0 equiv).

  • Solvent and Amine Addition: Add the anhydrous, degassed toluene via syringe to the desired concentration. Finally, add the amine (1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-substituted 5-phenylisoxazol-3-amine.

Conclusion: A Guideline for Rational Base Selection

The choice of base is a critical parameter in the Buchwald-Hartwig amination of isoxazoles, with a profound impact on reaction efficiency, yield, and substrate scope. Strong alkoxide bases like NaOt-Bu are highly effective for robust substrates, often providing excellent yields in shorter reaction times. For isoxazoles bearing sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are the preferred choice, offering a milder reaction environment at the potential cost of longer reaction times or higher temperatures.

This guide provides a framework for the rational selection of a base for your specific synthetic challenge. The provided experimental protocol serves as a validated starting point for the amination of halo-isoxazoles. As with any catalytic reaction, empirical optimization of the base, ligand, solvent, and temperature will be key to achieving the desired outcome with maximal efficiency.

References

  • Schön, U., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1194-1200. [Link]
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  • Larsen, E. R., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(11), 2095-2103. [Link]
  • Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(12), 3237-3269. [Link]
  • Zhao, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066-18078. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
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  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
  • Chemistry LibreTexts. (2023).
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  • Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(35), 19467-19475. [Link]
  • ResearchGate. (n.d.).
  • Vilela, G. D., et al. (2015). Büchwald-Hartwig Reaction Applied to Synthesis of New Luminescent Liquid Crystal Triarylamines Derived from Isoxazoles. Molecular Crystals and Liquid Crystals, 612(1), 172-181. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 6-Bromo-3-chlorobenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The reliability of data underpinning the safety, efficacy, and quality of a pharmaceutical product is directly dependent on the performance of the analytical procedures used for its evaluation. This guide provides an in-depth comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 6-Bromo-3-chlorobenzo[d]isoxazole derivatives.

These halogenated benzisoxazole compounds are of significant interest in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] Their accurate quantification is critical throughout the drug development lifecycle. This guide will delve into the principles of method validation as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), and apply them to these two distinct analytical approaches.[3][4][5][6][7][8][9][10][11][12][13][14][15][16]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[9][13] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[14] The updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring data reliability and regulatory acceptance.[3][4][7][9][17]

The core performance characteristics evaluated during method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte.[5][14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[9][14]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

Comparative Analysis of Analytical Methods: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound is contingent on several factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC-UV): This technique is a workhorse in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[18] Given the heterocyclic nature of the benzisoxazole core, it is expected to possess a chromophore, making UV detection a suitable and cost-effective choice.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally well-suited for volatile and semi-volatile compounds. The halogenated nature of this compound suggests that it may be amenable to GC analysis. The mass spectrometer provides a high degree of specificity and sensitivity, offering structural information that confirms the analyte's identity.[18][21]

The following sections provide a detailed comparison of these two methods based on established validation parameters. While specific data for this exact molecule is not publicly available, the presented data is representative of validated assays for structurally similar halogenated aromatic and heterocyclic compounds.[18][22]

Table 1: Comparative Performance Characteristics of HPLC-UV and GC-MS for the Analysis of this compound Derivatives
Validation ParameterHPLC-UVGC-MSRationale for Performance
Specificity Good to ExcellentExcellentHPLC-UV relies on chromatographic separation and UV absorbance, which can be subject to interference from co-eluting impurities with similar chromophores. GC-MS offers superior specificity due to the combination of chromatographic retention time and mass fragmentation patterns, which provide a unique "fingerprint" for the analyte.[18]
Linearity (R²) > 0.999> 0.998Both techniques can achieve excellent linearity over a defined concentration range. The slightly higher R² for HPLC-UV is often observed due to the generally lower baseline noise of UV detectors compared to mass spectrometers in full scan mode.
Range 1 - 200 µg/mL0.1 - 50 µg/mLThe range is method-dependent. HPLC-UV is well-suited for assay and impurity determination at higher concentrations. GC-MS, with its inherent high sensitivity, excels in the analysis of trace-level impurities and in applications requiring lower detection limits.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods can achieve high accuracy. The slightly wider range for GC-MS can sometimes be attributed to the potential for analyte degradation at high temperatures in the injection port or column, which must be carefully optimized.
Precision (% RSD) < 2.0%< 5.0%HPLC-UV typically demonstrates higher precision (lower %RSD) for routine analyses. The multi-step process of GC-MS (injection, separation, ionization, mass analysis) can introduce slightly more variability. For impurity analysis at low levels, an RSD of up to 10% may be acceptable.[23]
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 µg/mLGC-MS is generally more sensitive than HPLC-UV, resulting in a lower LOQ. This makes it the preferred method for trace analysis.
Robustness HighModerate to HighHPLC methods are often considered more robust for routine quality control environments. GC-MS methods can be more sensitive to variations in parameters such as inlet temperature, carrier gas flow rate, and vacuum conditions.

Experimental Protocols for Method Validation

The following are detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for the analysis of this compound.

HPLC-UV Method Validation Protocol

1. Method Development & System Suitability:

  • Rationale: The initial step is to develop a chromatographic method that provides adequate separation of the analyte from potential impurities and degradation products. System suitability testing ensures that the chromatographic system is performing adequately on the day of analysis.

  • Procedure:

    • Develop a reversed-phase HPLC method using a C18 column.

    • Optimize the mobile phase composition (e.g., acetonitrile and water with a suitable buffer) to achieve a symmetric peak shape and a retention time of approximately 5-10 minutes.

    • Establish system suitability parameters, including theoretical plates (>2000), tailing factor (<2.0), and repeatability of injections (%RSD <1.0% for 5 replicate injections of a standard solution).

2. Specificity:

  • Rationale: To demonstrate that the method is specific for the analyte, it is challenged with potential interfering substances.

  • Procedure:

    • Analyze a blank sample (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies by subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light). Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte.

3. Linearity and Range:

  • Rationale: This establishes the concentration range over which the method is accurate, precise, and linear.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1 to 200 µg/mL).

    • Inject each standard in triplicate and plot the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. The R² should be ≥ 0.999.

4. Accuracy:

  • Rationale: Accuracy is determined by spiking a placebo or sample matrix with known amounts of the analyte.

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

    • Analyze the samples and calculate the percent recovery of the analyte. The recovery should be within 98.0% to 102.0%.

5. Precision:

  • Rationale: Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Procedure:

    • Repeatability: Analyze six independent samples of the same homogeneous batch on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Calculate the %RSD for both sets of measurements. The %RSD should be ≤ 2.0%.

6. Robustness:

  • Rationale: To evaluate the method's reliability during normal use, small, deliberate changes are made to the method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters and analyte quantification.

GC-MS Method Validation Protocol

1. Method Development & System Suitability:

  • Rationale: A GC method must be developed to ensure the analyte is volatile enough for this technique and does not degrade in the hot injector or column.

  • Procedure:

    • Select a suitable capillary column (e.g., a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane).

    • Optimize the oven temperature program to achieve good separation and peak shape.

    • Optimize the injector temperature to ensure complete volatilization without degradation.

    • Establish system suitability parameters, including signal-to-noise ratio for a low-level standard and repeatability of injections.

2. Specificity:

  • Rationale: The combination of retention time and mass spectrum provides a high degree of specificity.

  • Procedure:

    • Analyze a blank sample to ensure no interfering peaks.

    • Acquire a full-scan mass spectrum of the analyte and identify characteristic fragment ions. For quantitative analysis, use selected ion monitoring (SIM) of these characteristic ions to enhance sensitivity and specificity.

3. Linearity and Range:

  • Rationale: Similar to HPLC, the linear range of the GC-MS method must be established.

  • Procedure:

    • Prepare a series of at least five standard solutions covering the desired range (e.g., 0.1 to 50 µg/mL).

    • Inject each standard in triplicate and plot the mean peak area of the primary quantifier ion against concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.998.

4. Accuracy:

  • Rationale: Accuracy is determined by analyzing spiked samples.

  • Procedure:

    • Prepare spiked samples in triplicate at three concentration levels.

    • Analyze the samples and calculate the percent recovery. The recovery should be within 97.0% to 103.0%.

5. Precision:

  • Rationale: Repeatability and intermediate precision are assessed.

  • Procedure:

    • Repeatability: Analyze six independent samples on the same day.

    • Intermediate Precision: Repeat the analysis on a different day.

    • Calculate the %RSD. For assay-level concentrations, the %RSD should be ≤ 5.0%.

6. Robustness:

  • Rationale: The method's resilience to small variations is tested.

  • Procedure:

    • Vary parameters such as injector temperature (±10°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±5%).

    • Analyze a standard solution under each condition and assess the impact on retention time, peak shape, and quantification.

Visualization of Experimental Workflows

To further clarify the validation process, the following diagrams illustrate the logical flow of experiments for both HPLC-UV and GC-MS method validation.

HPLC_Validation_Workflow cluster_dev Method Development Dev HPLC Method Development SS System Suitability Testing Dev->SS Specificity Specificity (Forced Degradation) SS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final Validated HPLC Method Robustness->Final

Caption: Workflow for HPLC-UV Method Validation.

GCMS_Validation_Workflow cluster_dev_gc Method Development Dev_GC GC-MS Method Development SS_GC System Suitability Testing Dev_GC->SS_GC Specificity_GC Specificity (SIM Mode) SS_GC->Specificity_GC Linearity_GC Linearity & Range Specificity_GC->Linearity_GC Accuracy_GC Accuracy (% Recovery) Linearity_GC->Accuracy_GC Precision_GC Precision (Repeatability & Intermediate) Accuracy_GC->Precision_GC Robustness_GC Robustness Precision_GC->Robustness_GC Final_GC Validated GC-MS Method Robustness_GC->Final_GC

Caption: Workflow for GC-MS Method Validation.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound derivatives. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is often the method of choice for routine quality control applications, such as assay and content uniformity, due to its high precision, robustness, and lower operational complexity.

  • GC-MS is the preferred method when high sensitivity and specificity are paramount, for instance, in the determination of trace-level impurities or in bioanalytical studies where the sample matrix is complex.

Ultimately, a thorough and well-documented method validation, guided by the principles outlined by regulatory bodies such as the ICH, is essential to ensure the generation of reliable and defensible analytical data throughout the lifecycle of a pharmaceutical product.

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A Comparative Analysis of the Biological Activities of 6-Substituted vs. 3-Substituted Benzo[d]isoxazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. The orientation of substituents on this bicyclic system can profoundly influence its pharmacological profile. This guide provides a comparative analysis of the biological activities of 6-substituted versus 3-substituted benzo[d]isoxazole derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. While direct comparative studies are not abundant in the literature, a comprehensive review of existing data allows for a robust evaluation of these two classes of compounds.

The Benzo[d]isoxazole Core: A Versatile Pharmacophore

The fusion of a benzene ring with an isoxazole ring creates the benzo[d]isoxazole (or indoxazole) system. The isoxazole component, with its adjacent nitrogen and oxygen atoms, is an electron-rich aromatic ring that can participate in various non-covalent interactions with biological targets.[1] The weak N-O bond is also a key feature, potentially influencing the metabolic stability and reactivity of these compounds.[1] The position of substitution on the benzo[d]isoxazole core is a critical determinant of its biological activity, with the 3- and 6-positions being particularly significant for derivatization and interaction with biomolecules.

Anticancer Activity: A Tale of Two Positions

Both 3- and 6-substituted benzo[d]isoxazoles have emerged as promising anticancer agents, albeit often through different mechanisms of action.

3-Substituted Benzo[d]isoxazoles: Targeting Hypoxia and Kinases

A significant body of research highlights the potential of 3-substituted benzo[d]isoxazoles in oncology. A notable mechanism of action is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression and metastasis.[2] A series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent HIF-1α transcription inhibitors, with some compounds exhibiting IC50 values as low as 24 nM in cell-based assays.[2] The core structure of benzo[d]isoxazole-3-carboxamide was found to be crucial for this activity.[2]

Furthermore, 3-amino-benzo[d]isoxazole derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell growth and proliferation.[3][4] Specifically, compounds incorporating a N,N'-diphenyl urea moiety at the 4-position of a 3-aminobenzo[d]isoxazole scaffold have shown potent inhibition of both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs.[3][4] One such compound demonstrated an ED50 of 2.0 mg/kg in a VEGF-stimulated uterine edema model and 81% tumor growth inhibition in a human fibrosarcoma xenograft model.[3][4]

dot

cluster_0 3-Substituted Benzo[d]isoxazole node_3_sub 3-Substituted Benzo[d]isoxazole node_hif HIF-1α Inhibition node_3_sub->node_hif node_rtk RTK Inhibition (VEGFR, PDGFR) node_3_sub->node_rtk node_cancer Anticancer Activity node_hif->node_cancer node_rtk->node_cancer cluster_1 Kinase Inhibition Workflow node_synthesis Synthesis of 3-Amino Benzo[d]isoxazole Analogs node_screening Enzymatic Assay (c-Met Kinase) node_synthesis->node_screening node_cellular Cell-based Assay (e.g., EBC-1 cells) node_screening->node_cellular node_sar SAR Studies node_cellular->node_sar node_lead Lead Compound (IC50 < 10 nM) node_sar->node_lead

Figure 2: Workflow for identifying 3-substituted benzo[d]isoxazole kinase inhibitors.
6-Substituted Benzo[d]isoxazoles: An Area Ripe for Exploration

Currently, there is a noticeable gap in the literature regarding the specific evaluation of 6-substituted benzo[d]isoxazoles as kinase inhibitors. This represents a significant opportunity for future research to explore the potential of this substitution pattern in modulating the activity of various kinases.

Experimental Protocols

General Synthesis of Benzo[d]isoxazole-3-carboxylic Acid Derivatives

A common synthetic route to access N-phenylbenzo[d]isoxazole-3-carboxamide derivatives involves a multi-step process: [2]

  • Esterification: The starting substituted salicylic acid is esterified, typically using ethanol and sulfuric acid under reflux.

  • Carbonation: The resulting ester undergoes a carbonation reaction.

  • Ring-forming Condensation: The intermediate is then subjected to a ring-forming condensation reaction, often using sodium hydride in a high-boiling solvent like diglyme at elevated temperatures.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using an acid like sulfuric acid.

  • Amide Coupling: Finally, the benzo[d]isoxazole-3-carboxylic acid is coupled with a desired amine using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) at room temperature.

The rationale behind this synthetic strategy is its robustness and the commercial availability of a wide range of starting materials, allowing for the generation of diverse libraries of substituted benzo[d]isoxazoles for biological screening.

In Vitro HIF-1α Inhibition Assay (Dual-Luciferase Reporter Assay)

This assay is a reliable method to quantify the transcriptional activity of HIF-1α. [2]

  • Cell Culture: HEK293T cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: After transfection, cells are treated with the test compounds at various concentrations.

  • Hypoxia Induction: Cells are then exposed to hypoxic conditions (e.g., 1% O2) for a defined period to induce HIF-1α activity.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The IC50 value, the concentration of the compound that inhibits 50% of the HIF-1α transcriptional activity, is then calculated.

The use of a dual-reporter system is a self-validating aspect of this protocol, as the internal control (Renilla luciferase) helps to distinguish true inhibition of the target pathway from non-specific cytotoxicity.

Comparative Summary and Future Perspectives

The current body of scientific literature indicates that both 3- and 6-substituted benzo[d]isoxazoles are valuable scaffolds for the development of novel therapeutic agents.

3-Substituted benzo[d]isoxazoles have been more extensively studied and have demonstrated potent activity as:

  • Anticancer agents , particularly through the inhibition of HIF-1α and receptor tyrosine kinases.

  • Kinase inhibitors , with specific and potent activity against targets like c-Met.

6-Substituted benzo[d]isoxazoles show promise as:

  • Antimicrobial agents , with activity against a range of bacteria and fungi.

  • Anticancer agents , although this area is less explored and warrants further investigation.

Table 2: Overview of Biological Activities

Substitution PatternKey Biological ActivitiesNotable Mechanisms/Targets
3-Substituted Anticancer, Kinase InhibitionHIF-1α inhibition, VEGFR/PDGFR inhibition, c-Met inhibition
6-Substituted Antimicrobial, Anticancer (emerging)To be further elucidated

The disparity in the volume of research between the two substitution patterns presents a clear opportunity. The underexplored chemical space of 6-substituted benzo[d]isoxazoles may hold novel biological activities and mechanisms of action. Future research should focus on:

  • Systematic SAR studies of 6-substituted benzo[d]isoxazoles against a broader range of biological targets, including kinases and other enzymes.

  • Direct, head-to-head comparative studies of isomeric 3- and 6-substituted derivatives to provide a clearer understanding of how the substituent position influences potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel synthetic methodologies to facilitate the efficient and diverse synthesis of 6-substituted benzo[d]isoxazole libraries.

By systematically exploring the biological potential of both 3- and 6-substituted benzo[d]isoxazoles, the medicinal chemistry community can continue to leverage this versatile scaffold to develop new and effective treatments for a range of human diseases.

References

  • Chen, Y.-T., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1636–1643. [Link]
  • Eid, E. E. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1469. [Link]
  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Archiv der Pharmazie.
  • Cherukumalli, P. K. R., et al. (2020). Design, Synthesis, and Anticancer Activity of Bis-isoxazole Incorporated Benzothiazole Derivatives. Russian Journal of General Chemistry, 90(10), 1981–1986.
  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. Archiv der Pharmazie.
  • Raju, J. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 8213-8243.
  • Li, L., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 886-897. [Link]
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-278.
  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • Kumbhare, M. R., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Li, L., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 886-897. [Link]
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-278.
  • Wallace, E. M., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(22), 7075-7086. [Link]

Sources

A Senior Application Scientist's Guide to Parallel Synthesis: Assessing the Versatility of 6-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Benzo[d]isoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The benzo[d]isoxazole core is a prime example of such a structure.[1] Its rigid bicyclic system presents a unique three-dimensional arrangement of substituents, allowing for precise interactions with biological targets. This scaffold is a cornerstone in a multitude of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities including antipsychotic, anticonvulsant, anticancer, and anti-inflammatory properties.[2][3] The inherent bioactivity of the benzo[d]isoxazole ring system makes it an attractive starting point for drug discovery campaigns, particularly in the context of parallel synthesis for the rapid generation of compound libraries. This guide focuses on a particularly versatile building block, 6-Bromo-3-chlorobenzo[d]isoxazole, and assesses its strategic advantages for library synthesis.

The Strategic Advantage: Orthogonal Reactivity of this compound

The power of this compound as a scaffold for parallel synthesis lies in the differential reactivity of its two halogen substituents. The presence of a bromine atom at the 6-position and a chlorine atom at the 3-position allows for selective, sequential functionalization. This "orthogonal" reactivity is the key to its versatility, enabling the construction of diverse and complex molecular libraries from a single, common intermediate.

The C-Br bond at the 6-position is significantly more reactive towards oxidative addition by palladium(0) catalysts than the C-Cl bond.[4][5] This differential reactivity is a well-established principle in cross-coupling chemistry and forms the basis for the first dimension of library diversification. Conversely, the C-Cl bond at the 3-position is situated on an electron-deficient heterocyclic ring, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][7] The electron-withdrawing character of the isoxazole N-O bond activates this position for attack by various nucleophiles.[8]

This dual-reactivity profile allows a synthetic chemist to perform two distinct and high-yielding chemical transformations in a controlled, stepwise manner.

G cluster_scaffold This compound cluster_reactions Orthogonal Reaction Pathways scaffold Key Scaffold This compound pd_coupling Palladium-Catalyzed Cross-Coupling scaffold->pd_coupling C6-Br Position (More Reactive in Cross-Coupling) snar Nucleophilic Aromatic Substitution (SNAr) scaffold->snar C3-Cl Position (Activated for SNAr)

Caption: Orthogonal reactivity of this compound.

Comparative Analysis: Performance vs. Alternative Scaffolds

To fully appreciate the utility of this compound, it is instructive to compare it with other di-halogenated building blocks.

Building BlockC6-Position Reactivity (Cross-Coupling)C3-Position Reactivity (SNAr)Versatility in Parallel SynthesisKey Disadvantage
This compound Excellent (Selective for C-Br)Good (Activated C-Cl)High (Orthogonal) None for this application
6,X-Dibromobenzo[d]isoxazoleGood (Non-selective)PoorLowLack of orthogonal control; risk of di-substitution.
6,X-Dichlorobenzo[d]isoxazoleModerate (Harsher conditions needed)GoodModerateReduced reactivity in cross-coupling limits scope.[9]
6-Bromo-3-fluorobenzo[d]isoxazoleExcellent (Selective for C-Br)Poor (C-F bond is too strong)ModerateC-F bond is generally inert to SNAr.
6-Bromo-3-chlorobenzothiazoleExcellent (Selective for C-Br)Moderate (Less activated than isoxazole)Moderate-HighThe thiazole ring is less activating for SNAr compared to the isoxazole.[10]

As the data illustrates, the specific combination of bromine at C6 and chlorine at C3 provides the optimal balance of reactivity and selectivity for constructing libraries via sequential, orthogonal transformations.

Experimental Protocols & Methodologies

The following protocols are provided as self-validating systems for the two key transformations. They are designed to be robust and amenable to parallel synthesis platforms.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6-Position

This protocol details the selective functionalization of the C6-bromo position, leaving the C3-chloro position intact for subsequent reactions. The choice of a palladium catalyst and ligand system is crucial for achieving high chemoselectivity.[11]

Workflow Diagram:

G start Start: Array of Boronic Acids reaction Reaction: Heat (e.g., 85 °C) Inert Atmosphere (N2) start->reaction scaffold This compound scaffold->reaction reagents Reagents: Pd(PPh3)4 Na2CO3 DME/H2O reagents->reaction workup Workup: Extraction Purification (Chromatography) reaction->workup product Product: Array of 6-Aryl-3-chlorobenzo[d]isoxazoles workup->product

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Array Preparation: In an array of reaction vials (e.g., 96-well plate), add this compound (1.0 equiv).

  • Boronic Acid Addition: To each respective vial, add a unique arylboronic acid (1.2 equiv).

  • Catalyst/Base Slurry: Prepare a stock solution of DME (1,2-dimethoxyethane) and 2M aqueous sodium carbonate (4:1 v/v). To this, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Suspend evenly.

  • Reagent Dispensing: Dispense the catalyst/base slurry to each reaction vial.

  • Inerting: Seal the reaction plate and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the reaction plate to 85 °C with stirring for 12-16 hours.

  • Workup: Cool the plate to room temperature. Quench the reactions by adding water. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts can be concentrated and purified using parallel flash chromatography to yield the 6-aryl-3-chlorobenzo[d]isoxazole products.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

This protocol is performed on the products from Protocol 1. The C3-chloro atom is displaced by a nucleophile. The reaction is typically facilitated by a base and polar aprotic solvent.

Step-by-Step Methodology:

  • Array Preparation: In a new array of reaction vials, dispense the 6-aryl-3-chlorobenzo[d]isoxazole products obtained from the previous step (1.0 equiv).

  • Nucleophile Addition: Prepare stock solutions of various nucleophiles (e.g., primary/secondary amines, thiols, alkoxides) (1.5 equiv) in a polar aprotic solvent like DMSO or DMF. Dispense the appropriate nucleophile solution to each vial.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equiv) to each vial.

  • Reaction: Seal the reaction plate and heat to 80-120 °C with stirring. Reaction progress should be monitored by LC-MS (typically 4-24 hours).

  • Workup: Cool the plate to room temperature. Add water to precipitate the product or dilute and extract with an organic solvent.

  • Purification: The crude products are concentrated and purified via parallel HPLC or flash chromatography to yield the final di-substituted benzo[d]isoxazole library.

Illustrative Parallel Synthesis Workflow

The true power of this scaffold is realized when these two protocols are combined to rapidly generate a library of compounds with diversity at two distinct points.

G cluster_0 Step 1: C6-Functionalization (Suzuki Coupling) cluster_1 Step 2: C3-Functionalization (SNAr) A Start Scaffold This compound B1 R¹-Aryl A->B1 Protocol 1 B2 R²-Aryl A->B2 Protocol 1 B4 Rⁿ-Aryl A->B4 Protocol 1 C1 R¹-Aryl, Nu¹ B1->C1 Protocol 2 C2 R¹-Aryl, Nu² B1->C2 Protocol 2 C3 R¹-Aryl, Nuⁿ B1->C3 Protocol 2 D1 R²-Aryl, Nu¹ B2->D1 Protocol 2 D2 R²-Aryl, Nu² B2->D2 Protocol 2 D3 R²-Aryl, Nuⁿ B2->D3 Protocol 2 B3 ... E1 Rⁿ-Aryl, Nu¹ B4->E1 Protocol 2 E2 Rⁿ-Aryl, Nu² B4->E2 Protocol 2 E3 Rⁿ-Aryl, Nuⁿ B4->E3 Protocol 2 F Final Library (n x m compounds) C3->F D3->F E3->F

Caption: A parallel synthesis workflow using the scaffold.

Conclusion and Future Outlook

This compound stands out as a superior building block for parallel synthesis in drug discovery. Its well-defined orthogonal reactivity allows for the controlled and efficient construction of large, diverse chemical libraries. The robust nature of palladium-catalyzed cross-coupling at the C6-position and nucleophilic aromatic substitution at the C3-position provides chemists with a reliable two-step sequence to explore vast chemical space around a biologically relevant core. As the demand for novel chemical entities continues to grow, the strategic application of versatile scaffolds like this compound will remain a critical component of successful drug development programs. Further explorations could involve investigating ring-opening reactions of the isoxazole core after diversification to access entirely new scaffolds.[12][13]

References

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH Source: N
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  • Title: Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF Source: ResearchG
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  • Title: Ring expansion of benzo[d]isoxazoles.
  • Title: Benzo[d]isoxazole Derivatives as Hypoxia-Inducable Factor (HIF)
  • Title: Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes Source: RSC Publishing URL:[Link]
  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link]
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  • Title: Diradical Interactions in Ring-Open Isoxazole Source: NSF Public Access Repository URL:[Link]
  • Title: Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine.
  • Title: Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central Source: N
  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL:[Link]
  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]
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  • Title: 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
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  • Title: Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence Source: Organic Chemistry Portal URL:[Link]
  • Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: PMC - PubMed Central URL:[Link]
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  • Title: Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Functionalized Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to engage a wide array of biological targets. This versatility has led to the successful development of blockbuster drugs across multiple therapeutic areas, from antipsychotics and anticonvulsants to anticancer and antimicrobial agents.[1] However, the very features that make this scaffold so attractive also present a significant challenge: the potential for off-target interactions, or cross-reactivity.

Unintended binding to secondary targets can lead to a range of adverse effects, from mild side effects to severe toxicity, and is a primary cause of late-stage clinical failures.[2] For drug development professionals, a deep understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental component of building a robust safety and efficacy case. This guide provides an in-depth comparison of functionalized benzo[d]isoxazoles, focusing on how different substitution patterns influence cross-reactivity. We will explore the causality behind experimental choices for assessing selectivity and provide detailed, field-proven protocols to empower researchers in their quest for safer, more effective therapeutics.

Case Study: The Broad Pharmacological Profile of Risperidone

To understand the practical implications of cross-reactivity, we can examine risperidone, a widely prescribed atypical antipsychotic built on the benzo[d]isoxazole scaffold. Its therapeutic efficacy in schizophrenia stems from its potent, selective blockade of dopamine D2 and serotonin 5-HT2A receptors.[3] However, risperidone's clinical profile is also shaped by its interactions with numerous other receptors.

This "polypharmacology" is responsible for some of its most common side effects. For instance, its affinity for α1-adrenergic receptors can lead to orthostatic hypotension, while its activity at histaminergic H1 receptors is associated with sedation and weight gain.[4][5] These off-target effects are not necessarily detrimental—in some cases, they may even contribute to the drug's overall therapeutic profile—but they underscore the critical need to characterize a compound's full interaction landscape.

Target ReceptorRisperidone Affinity (Ki, nM)Associated Therapeutic Effect / Side Effect
Serotonin 5-HT2A 0.12 - 0.5 Primary Therapeutic (Antipsychotic)
Dopamine D2 1.8 - 6.2 Primary Therapeutic (Antipsychotic), Extrapyramidal Symptoms [3][4]
α1-Adrenergic0.8 - 2.1Orthostatic Hypotension[4]
Histamine H12.1 - 7.3Sedation, Weight Gain
α2-Adrenergic1.1 - 7.3Potential modulation of blood pressure

Table 1: Representative binding affinities of risperidone for its primary targets and key off-targets. Ki values are compiled from various public sources and serve to illustrate the compound's broad receptor interaction profile.

The Influence of Functionalization on Selectivity

The art of medicinal chemistry lies in strategically modifying a core scaffold to enhance potency at the desired target while minimizing interactions with off-targets. For the benzo[d]isoxazole ring, the most common points of functionalization are the 3-position and the 6-position of the bicyclic system.

  • The 3-Position: Substituents at this position typically project into the solvent-exposed region of a binding pocket. Structure-activity relationship (SAR) studies have shown that modifying the basicity and steric bulk of groups at this position can dramatically alter the selectivity profile.[1] For example, incorporating a basic piperidine ring, as in risperidone, often drives binding to aminergic G-protein coupled receptors (GPCRs). Replacing this with a non-basic or sterically different group can ablate this activity while potentially introducing new interactions.

  • The 6-Position: This position is often used to modulate the electronic properties and metabolic stability of the molecule. For instance, the addition of a fluorine atom can have a profound effect on drug disposition and clearance.[1] While less directly involved in receptor engagement than the 3-position, modifications here can subtly alter the conformation of the entire molecule, thereby influencing its binding geometry and cross-reactivity.

Designing for selectivity is a complex challenge that requires balancing affinity for a primary target against a multitude of potential off-target interactions.[6]

Experimental Workflow for Assessing Cross-Reactivity

A systematic, tiered approach is essential for efficiently evaluating the selectivity of new chemical entities. The process begins with broad screening panels and funnels down to more specific, functional assays for hits identified in the initial screens. This workflow ensures that resources are focused on the most critical liabilities first.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Mechanistic Assays cluster_3 Tier 4: Risk Assessment A Test Compound (e.g., Benzo[d]isoxazole derivative) B Broad Receptor Binding Panel (e.g., 40-70 common off-targets like GPCRs, ion channels) A->B Primary Screen C CYP450 Inhibition Panel (e.g., 3A4, 2D6, 2C9, etc.) A->C Primary Screen D Concentration-Response Curves for confirmed off-target hits B->D Identified 'Hits' C->D Identified 'Hits' E Calculate IC50 / Ki values D->E F Cell-Based Functional Assays (Agonist/Antagonist mode) E->F Characterize mechanism G hERG Channel Patch Clamp Assay (If ion channel activity detected) E->G Specific liability assessment H Calculate Selectivity Index (Ki off-target / Ki on-target) F->H G->H I In Vitro-In Vivo Extrapolation (IVIVE) Compare Ki to expected clinical plasma concentrations H->I

Caption: A tiered workflow for in vitro cross-reactivity profiling.

Protocol: Competitive Radioligand Binding Assay for Off-Target Profiling

This protocol describes a standard method for determining a compound's binding affinity (Ki) for a specific off-target receptor. This is a cornerstone of trustworthy selectivity profiling.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific receptor and subsequently calculate its inhibitory constant (Ki).

2. Materials:

  • Test Compound: Stock solution in DMSO (e.g., 10 mM).

  • Receptor Source: Cell membranes expressing the target receptor (e.g., CHO cells overexpressing human D2 receptor).

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Non-specific Competitor: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates and Vacuum Manifold .

3. Experimental Procedure:

  • Step 1: Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical 11-point curve might range from 100 µM to 1 pM. Include a vehicle control (DMSO only).

  • Step 2: Assay Plate Setup: To each well of the 96-well plate, add:

    • 25 µL of test compound dilution, vehicle, or non-specific competitor.

    • 25 µL of radioligand (at a final concentration near its Kd).

    • 50 µL of receptor membrane preparation.

  • Step 3: Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Step 4: Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Step 5: Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Step 6: Scintillation Counting: Allow the filters to dry, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis & Trustworthiness:

  • Self-Validation: The experiment's validity rests on clear separation between Total Binding (vehicle control) and Non-Specific Binding (unlabeled competitor). A low non-specific binding (typically <10% of total binding) is crucial for a reliable assay window.

  • IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Calculation (Cheng-Prusoff Equation): The IC50 is an experimental value dependent on the assay conditions, particularly the concentration of the radioligand.[7] To derive an absolute measure of affinity, the Ki, we use the Cheng-Prusoff equation.[8] This conversion allows for the comparison of compound potencies across different experiments and labs.[8]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • Ki: The inhibitory constant for the test compound.

    • IC50: The experimentally determined half-maximal inhibitory concentration.

    • [L]: The concentration of the radioligand used in the assay.

    • Kd: The equilibrium dissociation constant of the radioligand for the receptor.

Comparative Data Analysis: Functionalization vs. Selectivity

To illustrate the impact of functionalization, let's consider a hypothetical series of benzo[d]isoxazole derivatives designed to target a primary kinase, "Kinase A." We will compare their activity against two common off-targets: the hERG potassium channel (a critical cardiac safety liability) and Cytochrome P450 3A4 (a major drug-metabolizing enzyme).[9]

Compound3-Position SubstituentKinase A (Ki, nM)hERG Channel (IC50, µM)CYP3A4 (IC50, µM)Selectivity Index (hERG/Kinase A)
Parent Scaffold -H5508.5> 5015
Compound X 4-Piperidinyl (Basic)151.22580
Compound Y 4-Tetrahydropyranyl (Non-basic)2215.7> 50714
Compound Z N-isopropylacetamide (Bulky, H-bond donor)35> 3042> 857

Table 2: Hypothetical cross-reactivity data for a series of functionalized benzo[d]isoxazoles. The Selectivity Index provides a quantitative measure of the compound's preference for the on-target versus the off-target.

Analysis of Results:

  • Compound X: The addition of a basic piperidine ring, similar to risperidone, significantly improves potency for the primary target (Kinase A). However, it also introduces a significant hERG liability, with an IC50 of 1.2 µM. The selectivity index of 80 is relatively low, indicating a potential for cardiac side effects at therapeutic concentrations.

  • Compound Y: By replacing the basic nitrogen with a non-basic oxygen atom in a tetrahydropyran ring (an example of scaffold hopping), we see a dramatic improvement in hERG safety. The hERG IC50 increases more than 10-fold to 15.7 µM, boosting the selectivity index to 714. This change maintains good on-target potency and improves the CYP3A4 profile.

  • Compound Z: Introducing a bulkier, hydrogen-bond-capable group completely ablates the hERG activity while retaining respectable on-target potency. This highlights how steric hindrance and specific hydrogen bonding interactions can be engineered to avoid binding within the promiscuous hERG channel pore.

G cluster_X Compound X (Basic Piperidine) cluster_Y Compound Y (Non-basic Pyranyl) X_Target Kinase A (High Affinity) X_hERG hERG Channel (High Affinity) X_CYP CYP3A4 (Low Affinity) Y_Target Kinase A (High Affinity) Y_hERG hERG Channel (Low Affinity) Y_CYP CYP3A4 (Very Low Affinity) Benzo Benzo[d]isoxazole Scaffold Benzo->X_Target Functionalize Benzo->Y_Target Functionalize

Caption: Logical relationship between functionalization and selectivity profile.

Conclusion and Future Perspectives

The benzo[d]isoxazole scaffold will undoubtedly remain a valuable starting point for drug discovery programs.[1] However, its inherent potential for cross-reactivity demands a rigorous and early assessment of a compound's selectivity profile. As demonstrated, minor chemical modifications can lead to major shifts in off-target activity. Success in this area is not accidental; it is the result of a deliberate strategy that combines rational design with systematic, multi-tiered in vitro screening.

Regulatory bodies like the FDA increasingly emphasize the need for thorough in vitro DDI (Drug-Drug Interaction) studies before first-in-human trials.[9][10] By employing the workflows and protocols outlined in this guide, researchers can build a comprehensive understanding of their compound's behavior, de-risk potential safety liabilities, and ultimately select candidates with the highest probability of clinical success. The future of drug development with this privileged scaffold lies in a proactive, data-driven approach to engineering selectivity from the very outset of a project.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Enzyme Inhibitor Terms and Calcul
  • The 2020 FDA guidance for in vitro DDI studies – new things to consider? Admescope.
  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA.
  • M12 Drug Interaction Studies. FDA.
  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics.
  • Risperidone.
  • Risperidone and Drug-Related Side Effects and Adverse Reactions.
  • RISPERDAL (risperidone)
  • Rational Approaches to Improving Selectivity in Drug Design.
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Evaluating the cost-effectiveness of different synthetic routes to isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cost-Effective Isoxazole Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] The economic viability of synthesizing these privileged scaffolds is, therefore, a critical consideration in the journey from laboratory-scale discovery to industrial production. This guide provides an in-depth evaluation of the most prominent synthetic routes to isoxazole derivatives, focusing on a holistic view of cost-effectiveness that extends beyond mere reagent pricing to include factors like operational simplicity, energy consumption, scalability, and alignment with green chemistry principles.[4][5]

Section 1: The Classical Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The Huisgen 1,3-dipolar cycloaddition is arguably the most fundamental and versatile method for constructing the isoxazole ring.[6][7][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to yield an isoxazole or isoxazoline, respectively.[9][10][11]

Mechanistic Rationale & Causality

The power of this reaction lies in its concerted, pericyclic mechanism, which generally proceeds with high regioselectivity and stereospecificity.[6][8] The nitrile oxide is typically generated in situ from an aldoxime precursor using a mild oxidant, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), to avoid its dimerization.[12]

Scientist's Note: The choice of oxidant and solvent system is critical. While inexpensive, aqueous bleach can lead to side reactions and requires careful pH control. Organic-soluble oxidants like NCS or (diacetoxyiodo)benzene (PIDA) offer cleaner conversions but at a higher reagent cost.[10] The regioselectivity is governed by frontier molecular orbital (FMO) theory, where the reaction rate and orientation are determined by the energy gap and coefficient overlap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6]

Workflow & Experimental Protocol

The general workflow involves the preparation of the nitrile oxide precursor followed by the cycloaddition.

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Protocol: In-situ Generation of Nitrile Oxide using NaOCl

  • Oxime Synthesis: Dissolve the starting aldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) in a 1:1 mixture of ethanol and water (50 mL). Add sodium acetate (12 mmol) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde. The aldoxime can often be isolated by simple filtration.

  • Cycloaddition: To a vigorously stirred solution of the aldoxime (8 mmol) and the desired alkyne (8 mmol) in a suitable solvent like dichloromethane (DCM) or ethyl acetate (50 mL), add commercial bleach (12% NaOCl solution, ~10 mL) dropwise at 0-5°C.

    • Rationale: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the undesired dimerization of the highly reactive nitrile oxide intermediate.

  • Workup: Monitor the reaction by TLC. Upon completion (typically 1-3 hours), separate the organic layer. Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is typically purified by column chromatography on silica gel or recrystallization to yield the pure isoxazole derivative.[12]

Cost-Effectiveness Analysis
FactorCost ImpactAnalysis
Starting Materials Low-MediumAldehydes, hydroxylamine, and many simple alkynes are commodity chemicals. Cost increases with structural complexity.
Reagents/Catalysts LowSodium hypochlorite (bleach) is exceptionally cheap. Alternative oxidants (NCS, PIDA) are more expensive but offer cleaner reactions.[10]
Solvents MediumRequires organic solvents (DCM, EtOAc), which have associated purchase and disposal costs.
Energy LowReactions are often run at or below room temperature, minimizing energy consumption.
Yield & Purity Medium-HighYields are generally good, but purification (chromatography) is often necessary, increasing time and solvent waste.
Scalability GoodThe reaction is generally scalable, though managing the exotherm during in-situ nitrile oxide generation requires careful engineering on a large scale.[13]

Section 2: The Convergent Approach: Paal-Knorr Type Synthesis

A classical alternative for constructing heterocycles is the Paal-Knorr synthesis, which traditionally produces furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[14][15] The analogous reaction for isoxazoles involves the condensation of a 1,3-dicarbonyl compound (or a vinylogous equivalent) with hydroxylamine.[3][9]

Mechanistic Rationale & Causality

This route is a condensation reaction. For a 1,3-diketone, hydroxylamine first attacks one carbonyl group to form an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime nitrogen onto the second carbonyl, followed by dehydration, furnishes the isoxazole ring.

Scientist's Note: The key advantage here is convergence. Two fragments are joined in a single cyclization step. The reaction is typically acid- or base-catalyzed. The choice of catalyst can influence reaction time and yield. The starting 1,3-dicarbonyls are readily available or can be synthesized via well-established methods like the Claisen condensation.

Workflow & Experimental Protocol

Caption: Workflow for Paal-Knorr type isoxazole synthesis.

Protocol: Synthesis from a 1,3-Diketone

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (10 mmol) and hydroxylamine hydrochloride (10.5 mmol) in ethanol (40 mL).

  • Reaction: Add a catalytic amount of a base such as sodium acetate or pyridine and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

    • Rationale: Heating accelerates both the initial condensation and the final dehydration step. The weak base neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). The isoxazole product often precipitates as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product. If the product is an oil, an extraction with an organic solvent is required.

Cost-Effectiveness Analysis
FactorCost ImpactAnalysis
Starting Materials Low-MediumSimple 1,3-diketones like acetylacetone are very inexpensive. More complex dicarbonyls require prior synthesis, adding to the cost.
Reagents/Catalysts LowHydroxylamine hydrochloride and simple bases/acids are cheap.
Solvents LowOften uses inexpensive alcohols (ethanol, methanol) or even water.[16]
Energy MediumTypically requires heating to reflux, which consumes more energy than room-temperature reactions.
Yield & Purity HighYields are often very high, and products frequently precipitate, simplifying purification and reducing solvent waste.
Scalability ExcellentCondensation reactions are generally robust and easy to scale up with predictable outcomes.

Section 3: Modern & Green Synthetic Alternatives

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign and efficient routes to isoxazoles.[4][5][17][18]

Ultrasound and Microwave-Assisted Synthesis

Both ultrasound and microwave irradiation have emerged as powerful tools to accelerate organic reactions.[4][19]

  • Ultrasound: Promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature spots that enhance reaction rates, often at lower bulk temperatures.[4][17] This can lead to shorter reaction times and higher yields, sometimes even in greener solvents like water.[4][19]

  • Microwave: Provides rapid and uniform heating, drastically reducing reaction times from hours to minutes.[2] This efficiency can significantly lower energy costs and increase throughput.

Cost-Effectiveness: The initial investment in specialized equipment (sonicator or microwave reactor) is a key consideration. However, for high-throughput synthesis in a drug discovery setting, the long-term savings in time, energy, and solvent can be substantial. For example, ultrasound-assisted multicomponent reactions can achieve yields of 64-96% in significantly reduced timeframes.[19]

Multicomponent Reactions (MCRs)

MCRs involve combining three or more reactants in a single pot to form a product that contains portions of all starting materials. This approach is highly atom-economical and operationally simple. Several one-pot, multicomponent strategies for isoxazole synthesis have been developed, often using eco-friendly solvents like water or deep eutectic solvents.[4][20]

Cost-Effectiveness: MCRs are inherently cost-effective. By telescoping multiple synthetic steps into one operation, they save on solvents, energy for intermediate workups and purifications, and manpower. A one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine in water is a prime example of an operationally simple, low-cost, and green method.[17]

Section 4: Comparative Analysis and Decision Guide

Choosing the optimal synthetic route depends on the specific goals of the project, such as the scale of synthesis, the required substitution pattern, and available resources.

Summary Data Table
Synthetic RouteReagent CostEnergy InputScalabilityGreennessTypical YieldPurification
1,3-Dipolar Cycloaddition Low-MediumLowGoodFair65-95%[4]Often Required
Paal-Knorr Type LowMedium-HighExcellentGood80-95%Often Minimal
Ultrasound-Assisted Low-MediumLowGoodVery Good90-96%[4][19]Variable
Microwave-Assisted Low-MediumLow (time)FairGoodHighVariable
Multicomponent (MCR) LowVariableGoodExcellent70-95%Variable
Decision-Making Flowchart

This diagram helps guide the selection of a synthetic strategy based on key project requirements.

G start Project Goal? lab_scale Lab-Scale Synthesis (Diversity Oriented) start->lab_scale Small Scale process_scale Process/Scale-Up (Target Oriented) start->process_scale Large Scale cyclo Route: 1,3-Dipolar Cycloaddition (High versatility for substitution patterns) lab_scale->cyclo Need diverse alkyne/oxime precursors? mcr Route: Multicomponent Reaction (Rapid library generation, high atom economy) lab_scale->mcr Need rapid results from simple building blocks? process_scale->cyclo Is the required substitution pattern only accessible via cycloaddition? pk Route: Paal-Knorr Type (Robust, simple purification, cheap reagents) process_scale->pk Are 1,3-dicarbonyl precursors available & cheap? green Consider Green Methods (Ultrasound/Microwave) To accelerate any chosen route cyclo->green mcr->green pk->green

Caption: Decision guide for selecting an isoxazole synthesis route.

Conclusion

While the 1,3-dipolar cycloaddition offers unparalleled versatility in accessing diverse substitution patterns, its reliance on organic solvents and the need for purification can increase costs, particularly at scale. For large-scale, cost-driven campaigns where the precursors are readily available, the Paal-Knorr type synthesis often represents the most economically favorable option due to its operational simplicity, high yields, and use of inexpensive reagents.

Emerging green chemistry approaches , such as ultrasound-assisted and multicomponent reactions, are revolutionizing the field.[4][5][17] They offer a compelling blend of economic and environmental benefits—reducing waste, energy consumption, and reaction times—making them increasingly attractive for both academic research and industrial drug development. The ultimate choice of method requires a careful, case-by-case evaluation of substrate availability, capital equipment, production scale, and sustainability goals.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Green Approaches for the Synthesis of Pharmacologically Enviable Isoxazole Analogues: a Comprehensive Review. (n.d.). DSpace.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). ARKIVOC.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.). ResearchGate.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025). ResearchGate.
  • Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... (n.d.). ResearchGate.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). ResearchGate.
  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. (2023). Bentham Science Publisher.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). PubMed.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.
  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals.
  • Synthesis of isoxazoles and isoxazolines on gram-scale. (n.d.). ResearchGate.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). ACS Publications.
  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. (n.d.). Refubium - Freie Universität Berlin.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PubMed Central.
  • A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). IJRPC.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.
  • (PDF) Synthesis of Fused Isoxazoles: A Comprehensive Review. (2025). ResearchGate.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of substituted benzo[d]isoxazoles. As a class of heterocyclic compounds, benzo[d]isoxazoles are prevalent scaffolds in medicinal chemistry, forming the core of drugs ranging from antipsychotics to anticonvulsants.[1][2] The specific substitution pattern and stereochemistry of these molecules are critical, as different isomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Consequently, rigorous and precise analytical control of isomeric purity is not merely a matter of quality control; it is a fundamental requirement for regulatory approval and patient safety.[5][6]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the characterization of stereoisomeric composition, requiring manufacturers to develop quantitative assays for individual isomers early in the drug development process.[3][5] This guide is designed for researchers, analytical chemists, and drug development professionals, offering field-proven insights into selecting and implementing the most effective analytical techniques for this specific challenge.

The Analytical Challenge: Differentiating the Near-Indistinguishable

The synthesis of substituted benzo[d]isoxazoles can often yield a mixture of isomers, which may include:

  • Positional Isomers: Arising from different substitution points on the benzo[d]isoxazole scaffold.

  • Constitutional Isomers: Such as the closely related benzo[c]isoxazoles or benzoxazoles, which can sometimes form as synthetic byproducts.[7]

  • Stereoisomers: Enantiomers and diastereomers that result from the presence of one or more chiral centers in the substituents.

These isomers often share identical mass and similar physicochemical properties, making their separation and quantification a significant analytical hurdle. The choice of analytical technique must be driven by the specific type of isomerism .

Core Analytical Techniques: A Comparative Overview

No single technique is universally optimal for all isomeric purity challenges. A multi-faceted approach, leveraging the strengths of both chromatography and spectroscopy, is typically required. The following sections compare the primary methods used in the field, explaining the causality behind their application.

Chromatographic Methods: The Power of Separation

Chromatography is the cornerstone of purity analysis, physically separating isomers before detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for analyzing positional and constitutional isomers. The choice of stationary phase is paramount for achieving selectivity.

  • Mechanism & Causality: Reversed-phase columns (e.g., C18, C8) are the standard starting point, separating compounds based on hydrophobicity. However, for aromatic heterocycles like benzo[d]isoxazoles, a phenyl-hexyl stationary phase often provides superior resolution. This is due to the potential for π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the analyte, adding a layer of selectivity beyond simple hydrophobicity.

  • Detection: A Diode Array Detector (DAD) is essential for initial method development, allowing for the simultaneous monitoring of multiple wavelengths and spectral purity checks. Coupling HPLC with Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation data, which is invaluable for identifying and confirming the structure of unknown impurities or isomers.[8][9][10]

Chiral Chromatography (HPLC and SFC)

For separating stereoisomers (enantiomers), specialized Chiral Stationary Phases (CSPs) are required.

  • Mechanism & Causality: The most successful and versatile CSPs are polysaccharide-based, such as amylose or cellulose derivatives coated or immobilized on a silica support (e.g., Chiralpak® series).[11] Chiral recognition occurs when one enantiomer forms a more stable transient diastereomeric complex with the chiral selector on the stationary phase than the other, leading to different retention times.[12] This requires a "three-point interaction" involving hydrogen bonds, dipole-dipole interactions, or steric hindrance.

  • HPLC vs. Supercritical Fluid Chromatography (SFC): While Chiral HPLC is well-established, Chiral SFC is often the superior technique for enantioseparation.[13] SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity. This leads to faster separations, higher efficiency, and significantly reduced organic solvent consumption—a major advantage for both cost and environmental impact, especially in preparative applications to isolate gram quantities of pure enantiomers.[13]

Spectroscopic Methods: The Key to Structural Confirmation

While chromatography separates, spectroscopy identifies. NMR and MS are indispensable for unambiguously confirming the structure of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of positional and constitutional isomers.

  • Mechanism & Causality:

    • ¹H and ¹³C NMR: The chemical environment of each nucleus is unique. Positional isomers will display distinct differences in chemical shifts (δ) and proton-proton coupling constants (J-values) in the aromatic region. For example, the protons adjacent to the heterocyclic oxygen or nitrogen atoms will have characteristic chemical shifts.[14]

    • 2D NMR (COSY, HSQC, HMBC): For complex substitution patterns where 1D spectra are ambiguous, 2D NMR is essential. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it reveals long-range (2-3 bond) correlations between protons and carbons. This allows for the unequivocal assignment of quaternary carbons and confirms the connectivity of substituents to the correct positions on the benzo[d]isoxazole core, definitively distinguishing isomers.[15][16]

    • Enantiomeric Purity (qNMR): While NMR cannot directly distinguish enantiomers, the use of Chiral Solvating Agents (CSAs) can induce separate signals for each enantiomer in solution, forming transient diastereomeric complexes.[17] This allows for the quantification of enantiomeric excess (ee%) by integrating the respective proton signals, a technique known as quantitative NMR (qNMR).[17]

Mass Spectrometry (MS)

When coupled with a separation technique (LC-MS or GC-MS), tandem mass spectrometry (MS/MS) can differentiate isomers based on their unique fragmentation patterns.

  • Mechanism & Causality: Isomers, despite having the same mass, can fragment differently upon collision-induced dissociation (CID) due to the varying stability of the precursor ions and the proximity of certain functional groups. By analyzing the resulting product ion spectra, a characteristic "fingerprint" for each isomer can be established, enabling their differentiation and quantification even if they are not perfectly separated chromatographically.[18][19]

Comparative Analysis & Strategy Selection

Choosing the right analytical strategy depends on the specific goals of the analysis. The table below summarizes the capabilities of each core technique.

Technique Primary Application Resolution Sensitivity Information Provided Throughput
HPLC-UV/DAD Quantification of positional/constitutional isomers, achiral purity.HighModerateQuantitative, Spectral PurityHigh
Chiral SFC/HPLC Separation and quantification of enantiomers/diastereomers.Very HighModerate-HighEnantiomeric Excess (ee%)High (SFC) / Moderate (HPLC)
NMR Spectroscopy Unambiguous structure elucidation of isomers.N/A (non-separative)LowDefinitive Structure, Connectivity, ee% (with CSAs)Low
LC-MS/MS Identification and quantification of trace-level isomers.HighVery HighMolecular Weight, Fragmentation PatternHigh

Integrated Analytical Workflow

A robust and efficient strategy for the complete isomeric purity analysis of a new substituted benzo[d]isoxazole derivative follows a logical progression. This workflow ensures that the right questions are answered at the right stage of development.

G cluster_0 Phase 1: Initial Purity & Isomer Screening cluster_1 Phase 2: Impurity Identification & Chirality Check cluster_2 Phase 3: Enantiomeric Purity Assay start New Benzo[d]isoxazole Sample hplc HPLC-DAD/MS Analysis (Generic Gradient Method) start->hplc check_purity Purity > 99%? Single Major Peak? hplc->check_purity identify Isolate & Identify Impurities (Prep-HPLC, NMR, High-Res MS) check_purity->identify No check_chiral Chiral Center Present? check_purity->check_chiral Yes identify->check_chiral chiral_method Develop Chiral Method (SFC or HPLC with CSPs) check_chiral->chiral_method Yes final_report Final Report: Achiral & Chiral Purity Confirmed check_chiral->final_report No quantify_ee Quantify Enantiomeric Excess (ee%) chiral_method->quantify_ee quantify_ee->final_report

Sources

Safety Operating Guide

Proper Disposal of 6-Bromo-3-chlorobenzo[d]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-3-chlorobenzo[d]isoxazole, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical resource, grounded in established safety protocols and regulatory requirements.

Hazard Identification and Risk Assessment

Key Hazards:

  • Toxicity: Isomers and related halogenated benzisoxazoles are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The GHS pictogram for these related compounds is the skull and crossbones (GHS06), with the signal word "Danger".[1][2]

  • Environmental Persistence: Halogenated organic compounds are known for their potential to persist in the environment and bioaccumulate, which can lead to long-term ecological and health concerns.[3][4][5]

  • Reactivity: While specific reactivity data for this compound is limited, it is a common practice to avoid mixing halogenated waste with other chemical classes to prevent unforeseen reactions.[6]

Property Information (based on available data for this compound and its isomers) Source(s)
Molecular Formula C7H3BrClNO[7][8]
Molecular Weight 232.46 g/mol [7][8]
CAS Number 1243389-57-2[7][8]
GHS Pictogram

(Assumed based on isomer data)
[1][2]
Signal Word Danger (Assumed based on isomer data)[1][2]
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled (Assumed based on isomer data)[1][2]

Personal Protective Equipment (PPE) and Handling

Given the high toxicity of this class of compounds, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always double-glove when handling the pure compound or concentrated solutions.

  • Eye Protection: Chemical safety goggles are required at all times. When there is a risk of splashing, a face shield should also be worn.

  • Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or when there is a significant risk of exposure, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.

  • Restrict Access: Prevent entry into the spill zone.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the previous section.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as vermiculite or a commercial spill absorbent, to prevent the powder from becoming airborne.

    • For liquid spills: Cover the spill with an inert absorbent material.

  • Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Disposal Protocol

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste.[9] The following step-by-step procedure must be followed:

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Stream: this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" stream.[6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other waste streams.[6] Mixing can lead to dangerous reactions and significantly increases disposal costs.

Step 2: Waste Container Selection and Labeling
  • Container Type: Use a chemically compatible and properly sealed container. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".[10] Do not use abbreviations. The label should also indicate the start date of waste accumulation.

Step 3: Accumulation and Storage
  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Arranging for Disposal
  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have a contract with a qualified vendor.

  • Waste Pickup: Contact your EHS department to schedule a waste pickup. Provide them with an accurate description of the waste.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_spill Spill Response start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Double Gloves (Nitrile) - Safety Goggles & Face Shield - Lab Coat start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as 'Halogenated Organic Waste' fume_hood->segregate Dispose spill Spill Occurs fume_hood->spill If Spill container Use a Labeled, Sealed Waste Container segregate->container storage Store in Secondary Containment in a Satellite Accumulation Area container->storage ehs Contact EHS for Pickup by a Licensed Vendor storage->ehs end End: Compliant Disposal ehs->end evacuate Evacuate & Alert spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain cleanup Clean & Decontaminate contain->cleanup spill_dispose Dispose of all materials as Halogenated Waste cleanup->spill_dispose spill_dispose->container

Caption: Workflow for the safe handling and disposal of this compound.

Regulatory Compliance

Adherence to federal, state, and local regulations is not optional. The primary federal regulations governing hazardous waste in the United States are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling of hazardous chemicals in the workplace.[4] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.

By following these procedures, you contribute to a culture of safety and responsibility in our laboratory. The careful management of chemical waste is a shared responsibility that protects ourselves, our colleagues, and the wider community.

References

  • 7-Bromo-3-chlorobenzo[d]isoxazole Safety Inform
  • This compound, min 95%, 100 mg. CP Lab Safety. [Link]
  • Sources and environmental fate of halomethoxybenzenes. National Institutes of Health (NIH). [Link]
  • Chemical Hazards and Toxic Substances - Standards.
  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]
  • Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. U.S. Environmental Protection Agency (EPA). [Link]
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-3-chlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel compounds with limitedly documented safety profiles. 6-Bromo-3-chlorobenzo[d]isoxazole, a halogenated benzisoxazole derivative, is one such compound.[1][2][3] While specific toxicological data for this compound is not extensively available, its structural similarity to other halogenated aromatic and heterocyclic compounds necessitates a stringent and proactive approach to safety.[4][5] This guide provides a detailed operational and disposal plan, grounded in established safety principles for handling analogous chemical structures.

Hazard Assessment: Understanding the Risks

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be based on the known hazards of similar compounds. Analogous halogenated benzisoxazoles and benzothiazoles are known to cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

Key Assumed Hazards:

  • Skin Irritant: Causes redness, itching, and potential inflammation upon contact.[4][5]

  • Eye Irritant: Can cause serious and potentially damaging eye irritation.[4][5]

  • Respiratory Tract Irritant: Inhalation of dust or fumes may lead to irritation of the respiratory system.[4][5]

  • Potential for Harm if Swallowed: Assumed to be harmful if ingested based on data from similar compounds.[5]

The presence of bromo and chloro functional groups on the benzisoxazole scaffold suggests potential for enhanced biological activity and, consequently, the need for careful handling.[6]

Hazard CategoryAssumed Risk LevelRationale
Acute Toxicity (Oral) ModerateBased on general toxicity of halogenated aromatic compounds.
Skin Corrosion/Irritation HighDirect evidence from structurally similar compounds.[4][5]
Serious Eye Damage/Irritation HighDirect evidence from structurally similar compounds.[4][5]
Respiratory Sensitization ModeratePotential for irritation from dust or aerosol.[4][5]
Carcinogenicity UnknownNo data available. Many halogenated solvents are considered carcinogenic, warranting caution.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following recommendations are based on a cautious approach, assuming the hazards identified in analogous compounds.

Core PPE Requirements:

  • Hand Protection: Wear chemically resistant gloves at all times. Given the aromatic and halogenated nature of the compound, nitrile gloves are a suitable initial choice. For prolonged handling or in case of a spill, consider double-gloving or using thicker, more robust gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.[5][7]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and airborne particles.[5][8] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[8][9]

  • Body Protection: A flame-resistant lab coat is required.[9] For procedures with a higher risk of contamination, consider a disposable Tyvek gown or coveralls.[10]

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[7] If there is a potential for aerosol generation outside of a fume hood, a respirator may be necessary. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[8]

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling This compound Assess_Risk Assess Task-Specific Risks (e.g., weighing, dissolution, reaction) Start->Assess_Risk Hand Hand Protection: - Nitrile gloves (minimum) - Double glove for high risk Assess_Risk->Hand Contact Hazard Eye Eye/Face Protection: - Chemical splash goggles - Face shield for splash risk Assess_Risk->Eye Splash/Dust Hazard Body Body Protection: - Flame-resistant lab coat - Disposable gown for high risk Assess_Risk->Body Contamination Risk Respiratory Respiratory Protection: - Work in fume hood - Respirator if aerosolization is possible Assess_Risk->Respiratory Inhalation Hazard Inspect Inspect PPE for damage before each use Hand->Inspect Eye->Inspect Body->Inspect Respiratory->Inspect Don Properly don PPE Inspect->Don Doff Properly doff and dispose of contaminated PPE Don->Doff End End of Procedure Doff->End

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

    • The storage area should be clearly labeled with the compound's identity and associated hazards.

  • Preparation and Weighing:

    • All weighing and preparation of solutions must be conducted in a certified chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the solid material gently to avoid creating dust.

  • Experimental Use:

    • Set up all reactions in a chemical fume hood.

    • Ensure all glassware is properly secured.

    • Be aware of the potential for thermal decomposition, which may release toxic fumes. While specific data is unavailable for this compound, halogenated organic compounds can decompose at elevated temperatures.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Cleanup:

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: This includes double gloves, a lab coat, and eye/face protection.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or a commercial spill absorbent.[4]

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.[5] Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as halogenated organic waste.[12]

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.[7][13]

Emergency Response Flowchart:

Emergency_Response cluster_event Incident cluster_assessment Immediate Assessment cluster_response Response Actions cluster_followup Post-Incident Incident Spill or Exposure Occurs Assess_Severity Assess Severity and Location Incident->Assess_Severity Small_Spill Small Spill in Fume Hood: - Alert others - Don PPE - Contain & Clean Assess_Severity->Small_Spill Small & Contained Large_Spill Large Spill or Outside Fume Hood: - Evacuate Area - Call EHS Assess_Severity->Large_Spill Large or Uncontained Exposure Personal Exposure: - Remove contaminated clothing - Flush affected area - Seek medical attention Assess_Severity->Exposure Exposure Waste_Disposal Dispose of all contaminated materials as hazardous waste Small_Spill->Waste_Disposal Report Report incident to supervisor and EHS Large_Spill->Report Exposure->Report Waste_Disposal->Report

Caption: Emergency response flowchart for this compound incidents.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Disposal:

  • Halogenated Organic Waste: this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream.[12][14] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[15][16]

  • Waste Containers: Use clearly labeled, leak-proof containers for all waste. Ensure containers are kept closed when not in use.[14]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing boats, and absorbent materials, must be disposed of as halogenated organic waste.

Incineration at high temperatures is a common and effective disposal method for halogenated organic compounds.[17] This should be handled by a licensed hazardous waste disposal company.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • CP Lab Safety. (2025). This compound, min 95%, 100 mg.
  • American Elements. (n.d.). 7-Bromo-3-chlorobenzo[d]isoxazole.
  • Amphomag. (n.d.). Quickly Cleanup Unidentified Spills.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Washington State University. (n.d.). Halogenated Solvents.
  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.